2,2',3,3',5,5',6,6'-Octafluorobiphenyl
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 96909. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1,2,4,5-tetrafluoro-3-(2,3,5,6-tetrafluorophenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H2F8/c13-3-1-4(14)10(18)7(9(3)17)8-11(19)5(15)2-6(16)12(8)20/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWCHHUZAAGRHDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1F)F)C2=C(C(=CC(=C2F)F)F)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H2F8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2063218 | |
| Record name | 1,1'-Biphenyl, 2,2',3,3',5,5',6,6'-octafluoro- | |
| Source | EPA DSSTox | |
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Molecular Weight |
298.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3883-86-1 | |
| Record name | 2,2′,3,3′,5,5′,6,6′-Octafluoro-1,1′-biphenyl | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3883-86-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2',3,3',5,5',6,6'-Octafluoro-1,1'-biphenyl | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003883861 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4H,4'H-Octafluorobiphenyl | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96909 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,1'-Biphenyl, 2,2',3,3',5,5',6,6'-octafluoro- | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,1'-Biphenyl, 2,2',3,3',5,5',6,6'-octafluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2063218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2',3,3',5,5',6,6'-octafluoro-1,1'-biphenyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.290 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,2',3,3',5,5',6,6'-Octafluoro-1,1'-biphenyl | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NFP7F6MDR9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Technical Guide to 2,2',3,3',5,5',6,6'-Octafluorobiphenyl (CAS 3883-86-1): Properties, Synthesis, and Applications in Advanced Research
This guide provides an in-depth technical overview of 2,2',3,3',5,5',6,6'-Octafluorobiphenyl, a highly fluorinated aromatic compound. Designed for researchers, chemists, and professionals in drug development, this document synthesizes core physicochemical data, proven synthetic methodologies, and critical applications, grounding all claims in authoritative references. We will explore the molecule's unique characteristics derived from its extensive fluorination and its subsequent value in materials science, organometallic chemistry, and as a strategic building block in modern medicinal chemistry.
Core Physicochemical and Spectroscopic Properties
This compound is a solid, crystalline compound at room temperature, appearing as a white to off-white powder.[1] Its structure, featuring two tetrafluorinated phenyl rings linked by a single bond, imparts exceptional thermal stability and chemical resistance.[1] This resilience is a direct consequence of the high strength of the C-F bond. The electron-withdrawing nature of the eight fluorine atoms significantly influences the electronic properties of the biphenyl system, making it a valuable component in various advanced applications.
Spectroscopic analysis is crucial for identity confirmation. For this compound, ¹H NMR spectroscopy in a solvent like CDCl₃ provides a clear diagnostic signal for the two hydrogen atoms, confirming the substitution pattern.[2]
Table 1: Physicochemical and Identification Data
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 3883-86-1 | [1][3] |
| Molecular Formula | C₁₂H₂F₈ | [1][2] |
| Molecular Weight | 298.13 g/mol | [3][4] |
| Appearance | White to almost white powder to crystal | [1] |
| Melting Point | 83 - 86 °C | [1][3][5] |
| Boiling Point | 222.4 °C (Predicted) | [4][6] |
| Density | 1.582 g/cm³ (Predicted) | [4][5][6] |
| EC Number | 223-418-7 | [3][4] |
| PubChem ID | 77492 | [1] |
| MDL Number | MFCD00000312 | [1][3] |
| InChI Key | QWCHHUZAAGRHDB-UHFFFAOYSA-N | [2][3] |
| Canonical SMILES | C1=C(C(=C(C(=C1F)F)C2=C(C(=CC(=C2F)F)F)F)F)F |[4] |
Synthesis of Highly Fluorinated Biphenyls: Strategies and Protocols
The synthesis of polyfluorinated biphenyls presents a distinct challenge in organic chemistry. The strong electron-withdrawing effect of fluorine atoms deactivates the aromatic rings, making standard cross-coupling reactions sluggish and prone to side reactions. Therefore, specialized catalytic systems and reaction conditions are required to achieve efficient C-C bond formation. The most prominent and successful methods are metal-mediated cross-coupling reactions, particularly the Suzuki-Miyaura and Ullmann couplings.[7][8][9]
The choice of methodology is critical. The Ullmann reaction, one of the earliest methods, typically involves the reductive coupling of two aryl halides using a stoichiometric amount of copper at high temperatures.[10] While effective for symmetrical biphenyls, modern variations have been developed for more complex syntheses.[9][11] The Suzuki-Miyaura coupling, which utilizes a palladium catalyst to couple an aryl halide with an arylboronic acid, has become a more versatile and widely adopted tool due to its milder reaction conditions and broader substrate scope.[7]
Generalized Protocol: Suzuki-Miyaura Cross-Coupling
This protocol is a representative workflow for the synthesis of polyfluorinated biphenyls, based on conditions optimized for electron-poor substrates.[7] The key to success lies in the careful selection of the palladium catalyst and ligand system to promote the desired cross-coupling over side reactions like homo-coupling.
Step-by-Step Methodology:
-
Reactor Setup: To a dry Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add the aryl halide (1.0 equivalent), the corresponding polyfluorinated arylboronic acid (1.0-1.2 equivalents), and a base such as sodium carbonate (Na₂CO₃, 2.2 equivalents).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd₂(dba)₃, 5 mol %) and the appropriate phosphine ligand (15 mol %). The choice of ligand is crucial and often requires screening to optimize yield for highly fluorinated substrates.
-
Solvent Addition: Add a suitable degassed solvent (e.g., dioxane, DMF, or toluene).
-
Reaction: Heat the reaction mixture to the target temperature (e.g., 95 °C) and stir for the required duration (e.g., 24-60 hours), monitoring progress by TLC or GC-MS.
-
Workup: After cooling to room temperature, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product via column chromatography on silica gel to yield the desired polyfluorinated biphenyl.
Caption: Role of fluorinated scaffolds in drug discovery logic.
Safety, Handling, and Storage
Proper handling of this compound is essential to ensure laboratory safety. The compound is classified as an irritant. [4][6]
-
Hazard Classification: Xi: Irritant. [4][6]* Risk Statements: R36/37/38 - Irritating to eyes, respiratory system, and skin. [6]* Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat. [3]In case of dust formation, use a NIOSH-approved N95 respirator. [3]* Handling: Avoid contact with skin, eyes, and clothing. [12]Do not ingest or inhale dust. [12]Ensure adequate ventilation in the handling area. [13]* First Aid Measures:
-
Eyes: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids, and seek medical attention. [6][12] * Skin: Wash off immediately with soap and plenty of water. If irritation persists, consult a physician. [12] * Inhalation: Move to fresh air. If symptoms occur, seek medical advice.
-
Ingestion: Rinse mouth and seek medical attention if you feel unwell.
-
-
Storage: Store at room temperature in a dry, well-ventilated place. [1]Keep the container tightly closed. It is classified as a non-combustible solid (Storage Class 13). [3]
Conclusion
This compound is more than just a specialty chemical; it is a highly enabling molecule for advanced research and development. Its inherent stability and unique electronic properties make it a key component in the creation of next-generation materials for demanding applications. For medicinal chemists and drug developers, it represents a valuable, rigid scaffold whose synthesis and derivatization are critical for accessing novel chemical space and designing safer, more effective therapeutics. A thorough understanding of its properties, synthesis, and safe handling is paramount for unlocking its full scientific potential.
References
-
Synthesis of Polyfluorinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates | The Journal of Organic Chemistry - ACS Publications. [Link]
-
One-step synthesis of perfluorinated polyphenylenes using modified Ullmann coupling conditions | Request PDF - ResearchGate. [Link]
-
This compound - Optional[1H NMR] - Spectrum - SpectraBase. [Link]
-
One-step synthesis of perfluorinated polyphenylenes using modified Ullmann coupling conditions - The Lessard Research Group. [Link]
-
One-step synthesis of perfluorinated polyphenylenes using modified Ullmann coupling conditions: Synthetic Communications - Taylor & Francis Online. [Link]
-
Aryl−Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction | Chemical Reviews - ACS Publications. [Link]
-
Development of fluorine-substituted NH2-biphenyl-diarylpyrimidines as highly potent non-nucleoside reverse transcriptase inhibitors: Boosting the safety and metabolic stability - PMC. [Link]
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The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PubMed Central. [Link]
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2-FLUORO-4- BROMO BIPHENYL MSDS CAS-No. - Loba Chemie. [Link]
-
Safety Data Sheet: Biphenyl - Carl ROTH. [Link]
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A Comprehensive Technical Guide to 2,2',3,3',5,5',6,6'-Octafluorobiphenyl
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of 2,2',3,3',5,5',6,6'-octafluorobiphenyl, a highly fluorinated aromatic compound. The document delineates its fundamental physicochemical properties, with a primary focus on its molecular weight and the implications thereof in various scientific applications. We will delve into its synthesis, key applications, and relevant analytical protocols, offering field-proven insights to guide researchers in leveraging the unique characteristics of this molecule. This guide is structured to serve as a comprehensive resource, ensuring scientific integrity through verifiable data and authoritative citations.
Core Molecular Attributes
This compound is a synthetic organofluorine compound characterized by a biphenyl core structure where eight hydrogen atoms have been substituted with fluorine atoms. This extensive fluorination imparts exceptional thermal stability and chemical resistance.[1]
Molecular Weight and Formula
The precise determination of molecular weight is fundamental for stoichiometric calculations in synthesis, quantitative analysis, and formulation development.
| Property | Value | Source |
| Molecular Formula | C₁₂H₂F₈ | [1][2] |
| Molecular Weight | 298.13 g/mol | [2] |
| Monoisotopic Mass | 298.00287536 Da | [2] |
The molecular weight is a critical parameter in mass spectrometry for accurate identification and in quantitative NMR (qNMR) for determining purity and concentration.
Physicochemical Properties
The physical and chemical characteristics of this compound are a direct consequence of its highly fluorinated structure.
| Property | Value | Source |
| CAS Number | 3883-86-1 | [1][2] |
| Appearance | White to almost white powder or crystals | [1] |
| Melting Point | 83 - 86 °C | [1] |
| Purity | ≥ 97% (GC) | [1] |
| Linear Formula | HC₆F₄C₆F₄H | |
| EC Number | 223-418-7 |
Synthesis and Mechanistic Considerations
The synthesis of highly fluorinated biphenyls like this compound often involves cross-coupling reactions. While specific, detailed synthesis protocols for this exact isomer are proprietary or described in specialized literature, the general approach often relies on established organometallic chemistry.
A common strategy is the Suzuki coupling reaction, which involves the palladium-catalyzed cross-coupling of an organoboron compound with an organohalide. The choice of catalyst, ligands, and reaction conditions is critical to achieving high yields and purity. The mechanism involves an oxidative addition, transmetalation, and reductive elimination cycle at the palladium center.
Caption: Generalized Suzuki Coupling for Octafluorobiphenyl Synthesis.
Applications in Research and Development
The unique properties of this compound make it a valuable compound in several high-technology fields.[1]
Advanced Fluorinated Materials
Its high thermal stability and chemical inertness make it an ideal building block for high-performance fluorinated polymers and materials.[1] These materials are often utilized in applications demanding durability in harsh environments, such as in the aerospace and electronics industries.[1]
Specialty Solvent
In the synthesis of other fluorinated compounds, it can serve as a specialized solvent, potentially enhancing reaction efficiency and selectivity due to favorable solute-solvent interactions.[1]
Analytical Chemistry Standard
Due to its well-defined structure and molecular weight, this compound can be used as a reference standard in analytical techniques like gas chromatography (GC) and mass spectrometry (MS) for the identification and quantification of other fluorinated substances.[1]
Polymer Production
It is employed in the manufacturing of specialty polymers used in coatings and adhesives that require exceptional resistance to environmental degradation.[1]
Experimental Protocol: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)
The determination of purity is a critical quality control step. The following is a generalized protocol for the analysis of this compound using GC-MS.
Objective: To confirm the identity and assess the purity of a this compound sample.
Materials:
-
This compound sample
-
High-purity solvent (e.g., hexane or ethyl acetate)
-
GC-MS instrument with a suitable capillary column (e.g., DB-5ms)
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of the this compound sample.
-
Dissolve the sample in 1 mL of the chosen high-purity solvent in a clean vial to create a 1 mg/mL stock solution.
-
Perform a serial dilution to a final concentration of approximately 10 µg/mL.
-
-
Instrument Setup:
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Oven Program: Start at 80 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injection Volume: 1 µL (splitless mode).
-
-
MS Conditions:
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-400.
-
-
-
Data Acquisition and Analysis:
-
Inject the prepared sample into the GC-MS system.
-
Acquire the total ion chromatogram (TIC) and the mass spectrum of the major peak.
-
Identity Confirmation: The mass spectrum should exhibit a molecular ion peak (M⁺) at m/z 298, corresponding to the molecular weight of this compound.
-
Purity Assessment: Integrate the peak areas in the TIC. The purity is calculated as the percentage of the area of the main peak relative to the total area of all peaks.
-
Caption: GC-MS Purity Analysis Workflow.
Conclusion
This compound, with a molecular weight of 298.13 g/mol , is a highly versatile and stable compound. Its unique properties, stemming from its perfluorinated biphenyl structure, make it indispensable in the development of advanced materials and as a critical component in specialized chemical syntheses. The methodologies and data presented in this guide offer a robust foundation for researchers and professionals working with this compound, ensuring accuracy and reproducibility in their scientific endeavors.
References
-
A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - NIH . National Institutes of Health. [Link]
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2,2',3,3',5,5',6,6'-octafluoro-[1,1'-biphenyl]-4,4'-dicarboxylic acid - ChemBK . ChemBK. [Link]
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2,2',3,3',5,5',6,6'-octafluoro-1,1'-biphenyl - ChemBK . ChemBK. [Link]
-
1,1'-Biphenyl, 2,2',3,3',5,5',6,6'-octafluoro- | C12H2F8 | CID - PubChem . PubChem. [Link]
-
4,4'-Dibromo-2,2',3,3',5,5',6,6'-octafluoro-1,1'-biphenyl - PubChem . PubChem. [Link]
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2,2',3,3',5,5',6,6'-Octafluorobiphenyl chemical properties
An In-depth Technical Guide to the Chemical Properties of 2,2',3,3',5,5',6,6'-Octafluorobiphenyl
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of this compound (CAS No. 3883-86-1), a highly fluorinated aromatic compound. Designed for researchers, chemists, and professionals in drug development and materials science, this document synthesizes core chemical principles with practical, field-proven insights into the compound's properties, synthesis, characterization, and applications.
Introduction: The Significance of High Fluorination
This compound is a solid, crystalline aromatic compound characterized by the substitution of eight hydrogen atoms on the biphenyl scaffold with fluorine. This high degree of fluorination imparts a unique and powerful set of properties, including exceptional thermal stability, chemical inertness, and distinct electronic characteristics.[1] The electron-withdrawing nature of the fluorine atoms renders the aromatic rings electron-poor, significantly influencing the molecule's reactivity and intermolecular interactions.[2] These attributes make it a valuable building block in the synthesis of advanced fluorinated materials, specialty polymers, and organometallic complexes, with applications spanning high-performance electronics, aerospace, and analytical chemistry.[1]
Core Physicochemical Properties
The defining characteristics of this compound are rooted in its molecular structure. The molecule consists of two tetrafluorophenyl rings linked by a carbon-carbon single bond. The hydrogen atoms are located at the 4 and 4' positions.[1][3]
Table 1: Physicochemical Data for this compound
| Property | Value | Source(s) |
| CAS Number | 3883-86-1 | [4] |
| Molecular Formula | C₁₂H₂F₈ | [1][3] |
| Molecular Weight | 298.13 g/mol | |
| Appearance | White to almost white powder or crystal | [1] |
| Melting Point | 83 - 86 °C | [1] |
| Boiling Point | 222.4 ± 35.0 °C (Predicted) | [4] |
| Density | 1.582 ± 0.06 g/cm³ (Predicted) | [4] |
| Purity | ≥ 97% (GC) | [1] |
| Storage | Room Temperature | [1][4] |
The high thermal stability and chemical resistance are direct consequences of the strength of the C-F bond. This robustness allows the compound to be used in harsh chemical environments and high-temperature applications.[1]
Caption: Molecular structure of this compound.
Synthesis and Reactivity
Synthesis Pathway: The Ullmann Coupling
The synthesis of highly fluorinated biaryls is most effectively achieved through cross-coupling reactions. The Ullmann reaction, involving the copper-mediated homocoupling of aryl halides, is a classic and robust method suitable for this purpose.[5] The causality for this choice rests on the availability of the precursor, 1,2,4,5-tetrafluorobenzene, and the reaction's proven efficacy for electron-deficient aryl halides.
This protocol describes a representative synthesis. The choice of an iodo-substituted precursor is deliberate; the C-I bond is weaker than C-Br or C-Cl, facilitating the oxidative addition to the copper catalyst at lower temperatures.
-
Precursor Synthesis: 1,2,4,5-tetrafluoroiodobenzene is prepared from 1,2,4,5-tetrafluorobenzene via iodination.
-
Reaction Setup: In a flame-dried Schlenk flask under an inert argon atmosphere, add activated copper powder (2.5 equivalents).
-
Reagent Addition: Add 1,2,4,5-tetrafluoroiodobenzene (1 equivalent) and a high-boiling point solvent like dimethylformamide (DMF) or sand (solvent-free).
-
Reaction Conditions: Heat the mixture to 150-200 °C with vigorous stirring. The high temperature is necessary to overcome the activation energy for the coupling of the sterically hindered and electron-poor aryl halide.
-
Monitoring: The reaction is monitored by Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.
-
Workup and Purification: After cooling, the reaction mixture is filtered to remove copper residues. The filtrate is extracted with a suitable organic solvent (e.g., diethyl ether), washed with brine, and dried over anhydrous magnesium sulfate. The solvent is removed under reduced pressure.
-
Final Purification: The crude product is purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound as a white solid.
Caption: Workflow for the Ullmann synthesis of Octafluorobiphenyl.
Reactivity Profile
The molecule's reactivity is dominated by the eight fluorine substituents.
-
Electron-Deficient Nature: The powerful inductive effect of fluorine makes the aromatic rings highly electron-deficient. This deactivation makes the compound resistant to electrophilic aromatic substitution.
-
Nucleophilic Aromatic Substitution (SNA_r): While deactivated to electrophiles, the electron-poor rings are theoretically activated towards nucleophilic attack. However, the lack of a suitable leaving group at the remaining hydrogenated 4,4'-positions and the steric hindrance from ortho-fluorines make such reactions challenging.
-
Organometallic Chemistry: The primary utility in terms of reactivity is its role as a ligand or precursor in organometallic chemistry. It has been used in the preparation of nickel octafluorobiphenyl complexes, where the biphenyl scaffold serves as a rigid, electron-withdrawing backbone.
Spectroscopic Characterization
Confirming the identity and purity of this compound is achieved through a combination of standard spectroscopic techniques.[6]
Table 2: Spectroscopic Data for this compound
| Technique | Observed Features | Source(s) |
| ¹³C NMR | Signals characteristic of a highly fluorinated aromatic system, with C-F coupling observed. Recorded in CDCl₃. | [3] |
| ¹H NMR | A signal corresponding to the two equivalent protons at the 4 and 4' positions. The signal would appear as a multiplet due to coupling with neighboring fluorine atoms. | [3][7] |
| Mass Spec (MS) | Molecular ion peak [M]⁺ consistent with the molecular weight of 298.13 g/mol . | [8] |
| Infrared (IR) | Strong absorption bands in the 1000-1400 cm⁻¹ region, characteristic of C-F stretching vibrations. | [8] |
This protocol is self-validating as it relies on comparing the acquired spectrum against known databases or predicted shifts, ensuring structural confirmation.
-
Sample Preparation: Dissolve approximately 10-20 mg of the purified compound in ~0.7 mL of deuterated chloroform (CDCl₃). The choice of CDCl₃ is standard due to its good solubilizing power for many organic compounds and its well-defined solvent peak.[3]
-
Instrument Setup: Use a standard NMR spectrometer (e.g., 400 MHz or higher). Acquire a standard proton-decoupled ¹³C spectrum.
-
Data Acquisition: Set acquisition parameters to ensure good signal-to-noise, typically involving a sufficient number of scans (e.g., 1024 or more) and an appropriate relaxation delay.
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction.
-
Interpretation: Analyze the resulting spectrum. The high degree of symmetry in the molecule simplifies the spectrum. Expect to see distinct signals for the carbon atoms, split into multiplets by coupling to the attached and adjacent fluorine atoms (¹J_CF, ²J_CF, etc.). The chemical shifts will be significantly affected by the fluorine substituents.
-
Validation: Compare the observed chemical shifts and coupling patterns with data from reference libraries or spectral databases for validation of the structure.[3]
Field Applications
The unique properties of this compound make it a highly versatile compound in several advanced fields.[1]
Caption: Relationship between core properties and applications.
-
Fluorinated Materials: It is a key building block for creating materials that require exceptional thermal and chemical resistance, making them suitable for demanding applications in the electronics and aerospace industries.[1]
-
Polymer Production: The compound is used to produce specialty polymers. These polymers are incorporated into high-durability coatings and adhesives that must withstand harsh environmental conditions.[1]
-
Solvent Applications: Its chemical inertness and ability to dissolve other fluorinated compounds make it an effective solvent, enhancing reaction efficiency and selectivity in specific synthetic pathways.[1]
-
Analytical Chemistry: It serves as a reliable analytical standard for the identification and quantification of other fluorinated substances in complex environmental or industrial samples.[1]
-
Environmental Science Research: It is used in studies to understand the environmental fate and transport of persistent fluorinated compounds.[1]
Safety and Handling
As a chemical intermediate, proper handling of this compound is essential.
-
Hazards: The compound is classified as an irritant. It is irritating to the eyes, respiratory system, and skin.[4]
-
Personal Protective Equipment (PPE): Always handle the compound in a well-ventilated fume hood. Wear suitable protective clothing, gloves (e.g., nitrile), and safety glasses or face shields.[4]
-
Storage: Store in a tightly sealed container in a dry, cool place at room temperature.[1][4] It is classified under Storage Class 13 (Non-Combustible Solids).
-
First Aid: In case of eye contact, rinse immediately with plenty of water and seek medical advice. For skin contact, wash with soap and water. If inhaled, move to fresh air.[4]
While specific toxicological data for this exact isomer is not extensively detailed, related polyhalogenated biphenyls are known for their persistence and potential for bioaccumulation.[9] Therefore, all handling should be performed with the assumption of potential long-term hazards, and environmental release should be avoided.
Conclusion
This compound stands out as a specialty chemical whose value is derived directly from its highly fluorinated structure. Its combination of thermal stability, chemical inertness, and unique electronic properties provides a platform for innovation in materials science, polymer chemistry, and analytical methods. As research into advanced materials continues to grow, the demand for robust and precisely functionalized building blocks like this compound is expected to increase, further solidifying its role in developing next-generation technologies.
References
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ChemBK. (n.d.). 2,2',3,3',5,5',6,6'-octafluoro-[1,1'-biphenyl]-4,4'-dicarboxylic acid. Retrieved from [Link]
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ChemBK. (n.d.). 2,2',3,3',5,5',6,6'-octafluoro-1,1'-biphenyl. Retrieved from [Link]
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SpectraBase. (n.d.). This compound [13C NMR]. John Wiley & Sons, Inc. Retrieved from [Link]
- (Source document for MS and IR data).
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Al-hadedi, A. A. M., et al. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. National Institutes of Health (NIH). Retrieved from [Link]
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Tabaru, K., & Obora, Y. (2024). Figure ESI41. 1 H NMR of 2,3,3',4,5,5',6-heptafluoro-1,1'-biphenyl (3hn) in CDCl3. ResearchGate. Retrieved from [Link]
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Smith, S. R., et al. (2023). Spectroscopy Data for Undergraduate Teaching. Journal of Chemical Education. Retrieved from [Link]
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PubChem. (n.d.). 4,4'-Dibromo-2,2',3,3',5,5',6,6'-octafluoro-1,1'-biphenyl. Retrieved from [Link]
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Askerov, R. K., et al. (2025). Synthesis, crystal structure and Hirshfeld surface analysis of 5-oxo-N-phenyl-3-(thiophen-2-yl)-2,3,4,5-tetrahydro-[1,1′-biphenyl]-4-carboxamide. PubMed Central. Retrieved from [Link]
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U.S. Environmental Protection Agency (EPA). (2000). Biphenyl. Retrieved from [Link]
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Agency for Toxic Substances and Disease Registry (ATSDR). (2004). Toxicological Profile for Polybrominated Biphenyls (PBBs). Retrieved from [Link]
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ECETOC. (n.d.). Toxicity of Possible Impurities and By-products in Fluorocarbon Products. Retrieved from [Link]
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precisionFDA. (n.d.). 2,2',3,3',5,5',6,6'-OCTACHLOROBIPHENYL. Retrieved from [Link]
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Semantic Scholar. (n.d.). 3,3′,4,4′,5,5′,6,6′-Octafluorobiphenyl. Retrieved from [Link]
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Shen, L., et al. (2021). Four 3D Co(ii) MOFs based on 2,4,6-tris(4-pyridyl)-1,3,5-triazine and polycarboxylic acid ligands... Dalton Transactions. Retrieved from [Link]
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An In-Depth Technical Guide to the Synthesis of 2,2',3,3',5,5',6,6'-Octafluorobiphenyl
This guide provides a comprehensive overview of the synthesis of 2,2',3,3',5,5',6,6'-octafluorobiphenyl, a significant fluorinated organic compound. The content herein is curated for researchers, scientists, and professionals in drug development, offering a blend of theoretical principles and practical, field-proven insights. We will delve into the primary synthetic pathway, the Ullmann coupling reaction, elucidating the mechanistic intricacies and providing a detailed experimental protocol.
Introduction: The Significance of Polyfluorinated Biphenyls
Polyfluorinated biphenyls are a class of compounds that have garnered considerable interest in materials science, medicinal chemistry, and agrochemistry. The introduction of multiple fluorine atoms onto the biphenyl scaffold dramatically alters its physicochemical properties. These modifications can lead to enhanced thermal stability, increased metabolic resistance, and unique electronic characteristics, making them valuable building blocks in the design of advanced materials and pharmaceuticals. This compound, with its specific substitution pattern, presents a unique set of properties and synthetic challenges.
Primary Synthetic Pathway: The Ullmann Coupling Reaction
The most established and reliable method for the synthesis of symmetrical polyfluorinated biphenyls, such as this compound, is the Ullmann coupling reaction.[1][2][3] This classic organometallic reaction involves the copper-mediated coupling of two aryl halide molecules to form a biaryl linkage.[2][3] While other cross-coupling reactions like the Suzuki-Miyaura coupling are powerful tools for biaryl synthesis, the Ullmann reaction is often preferred for the homocoupling of electron-deficient aryl halides, a category to which polyfluoroaromatics belong.[4]
Mechanistic Insights into the Ullmann Coupling
The mechanism of the Ullmann reaction has been a subject of extensive study, and while several pathways have been proposed, a generally accepted sequence of events for the copper-powder-mediated reaction is as follows:
-
Formation of an Organocopper Intermediate: The reaction is initiated by the interaction of the aryl halide with the surface of the copper metal. This is believed to involve an oxidative addition-like process, forming a surface-bound organocopper(I) species.
-
Reductive Coupling: Two of these organocopper species can then undergo a reductive elimination step to form the biaryl product and regenerate the active copper surface.
Alternatively, a soluble copper(I) species may be the active catalyst, which undergoes oxidative addition with the aryl halide to form a copper(III) intermediate, followed by reductive elimination.[1] The highly electron-withdrawing nature of the fluorine atoms in the starting material, 1-iodo-2,3,5,6-tetrafluorobenzene, facilitates the initial interaction with the copper catalyst.
Experimental Protocol: Synthesis of this compound via Ullmann Coupling
This protocol is a self-validating system, designed to provide a reproducible method for the synthesis of the target compound.
Materials and Reagents
| Reagent/Material | CAS Number | Molecular Formula | Purity | Supplier |
| 1-Iodo-2,3,5,6-tetrafluorobenzene | 5243-24-3 | C₆HF₄I | >98% | Major Chemical Supplier |
| Copper Powder, Activated | 7440-50-8 | Cu | Fine, Activated | Major Chemical Supplier |
| Dimethylformamide (DMF), Anhydrous | 68-12-2 | C₃H₇NO | Anhydrous, >99.8% | Major Chemical Supplier |
| Toluene, ACS Grade | 108-88-3 | C₇H₈ | >99.5% | Major Chemical Supplier |
| Hexane, ACS Grade | 110-54-3 | C₆H₁₄ | >98.5% | Major Chemical Supplier |
| Celite® | 61790-53-2 | SiO₂ | - | Major Chemical Supplier |
Safety Precautions
-
1-Iodo-2,3,5,6-tetrafluorobenzene: This compound is harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation and may cause respiratory irritation.[5][6] Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Dimethylformamide (DMF): DMF is a reproductive toxin and should be handled with care. Use in a fume hood and avoid skin contact.
-
Copper Powder: Fine copper powder can be flammable. Handle away from ignition sources.
-
General: The reaction is conducted at a high temperature. Ensure appropriate shielding and temperature control.
Step-by-Step Methodology
-
Activation of Copper Powder (Optional but Recommended): While commercially activated copper is available, activation can be performed by stirring the copper powder in a 2M solution of hydrochloric acid for a few minutes, followed by washing with water, ethanol, and then ether, and finally drying under vacuum. This removes the passivating oxide layer.
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add activated copper powder (2.0 equivalents). The flask is then heated under vacuum and backfilled with nitrogen three times to ensure an inert atmosphere.
-
Addition of Reactants: To the flask, add 1-iodo-2,3,5,6-tetrafluorobenzene (1.0 equivalent) and anhydrous dimethylformamide (DMF) as the solvent. The amount of DMF should be sufficient to create a stirrable slurry.
-
Reaction Conditions: The reaction mixture is heated to reflux (approximately 153 °C for DMF) with vigorous stirring under a nitrogen atmosphere. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically allowed to proceed for 24-48 hours.
-
Work-up: After the reaction is complete (as indicated by the consumption of the starting material), the mixture is cooled to room temperature. The mixture is then filtered through a pad of Celite® to remove the copper residues. The Celite® pad is washed with toluene.
-
Extraction: The combined filtrate is transferred to a separatory funnel and washed several times with water to remove the DMF. The organic layer (toluene) is then washed with brine, dried over anhydrous magnesium sulfate, and filtered.
-
Purification: The solvent is removed from the filtrate under reduced pressure to yield the crude product. The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane) or by sublimation under reduced pressure to afford pure this compound as a white crystalline solid.[7][8][9][10]
Visualization of the Synthetic Workflow
Caption: Workflow for the synthesis of this compound.
Characterization of this compound
The identity and purity of the synthesized this compound can be confirmed by various analytical techniques.
Spectroscopic Data
| Technique | Expected Values |
| ¹H NMR (CDCl₃) | A multiplet in the aromatic region, characteristic of the two protons.[11] |
| ¹⁹F NMR (CDCl₃) | Multiple signals in the aromatic fluorine region, with complex coupling patterns due to F-F and F-H interactions. The chemical shifts are highly sensitive to the substitution pattern.[12][13][14][15] |
| ¹³C NMR (CDCl₃) | Signals in the aromatic region, with characteristic C-F coupling constants.[11] |
| Mass Spectrometry | Molecular ion peak corresponding to the calculated mass of C₁₂H₂F₈. |
Alternative Synthetic Strategies: A Brief Overview
While the Ullmann coupling is the most direct route for this specific symmetrical biphenyl, it is worthwhile to consider other modern cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for C-C bond formation. However, the coupling of highly electron-deficient arylboronic acids or esters with electron-deficient aryl halides can be challenging due to slow transmetalation and potential side reactions.[14][16] Specialized palladium catalysts and carefully optimized reaction conditions would be necessary to achieve a successful synthesis via this route.
Caption: A potential two-step Suzuki-Miyaura pathway.
Conclusion
The synthesis of this compound is most reliably achieved through the Ullmann coupling of 1-iodo-2,3,5,6-tetrafluorobenzene. This in-depth guide has provided the necessary theoretical background, a detailed and practical experimental protocol, and characterization data to enable researchers to successfully synthesize and verify this valuable compound. The insights into the causality behind experimental choices and the emphasis on safety are intended to empower scientists to approach this synthesis with confidence and a thorough understanding of the underlying chemical principles.
References
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Organic Chemistry Portal. Ullmann Reaction. Retrieved from [Link]
-
Innovation.world. Purification By Sublimation. Retrieved from [Link]
- Shaikh, A. S., et al. (2006). The Ullmann Coupling Reaction: A New Approach to Tetraarylstannanes. Organometallics, 25(17), 4207-4215.
- Lee, J., et al. (2014). A highly efficient sublimation purification system using baffles with orifices.
-
MBRAUN. Material Purification. Retrieved from [Link]
- Google Patents. Sublimation method for the purification of organic small molecules.
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- Holden, C. A., & Bryant, H. S. (1969).
- Whitmire, K. H., et al. (2000).
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UC Santa Barbara, Department of Chemistry and Biochemistry. 19F Chemical Shifts and Coupling Constants. Retrieved from [Link]
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SpectraBase. This compound. Retrieved from [Link]
- Arkat USA. Aryl ether synthesis via Ullmann coupling in non-polar solvents: effect of ligand, counterion, and base.
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MDPI. Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Retrieved from [Link]
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- ResearchGate. N,N-Dimethyl Glycine-Promoted Ullmann Coupling Reaction of Phenols and Aryl Halides.
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An In-Depth Technical Guide to the Spectroscopic Data of 2,2',3,3',5,5',6,6'-Octafluorobiphenyl
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,2',3,3',5,5',6,6'-Octafluorobiphenyl is a polyfluorinated aromatic compound with significant applications in materials science, organic synthesis, and as a precursor for various complex molecules. Its unique electronic properties, stemming from the high degree of fluorination, make it a subject of interest in diverse research fields. A thorough understanding of its spectroscopic characteristics is paramount for its identification, characterization, and for monitoring reactions in which it participates. This technical guide provides a comprehensive overview of the spectroscopic data for this compound, including Infrared (IR), Nuclear Magnetic Resonance (¹H, ¹³C, and ¹⁹F NMR), and Mass Spectrometry (MS). The causality behind experimental choices and the interpretation of the spectral data are discussed to provide field-proven insights.
Molecular Structure and Properties
This compound possesses a biphenyl core with eight fluorine atoms substituting hydrogen atoms on the aromatic rings. This high degree of fluorination significantly influences its chemical and physical properties, including its electronic structure, reactivity, and spectroscopic behavior.
Caption: Molecular structure of this compound.
Infrared (IR) Spectroscopy
Infrared spectroscopy is a powerful technique for identifying functional groups within a molecule. The IR spectrum of this compound is characterized by strong absorptions corresponding to C-F and C-H stretching and bending vibrations, as well as aromatic C=C stretching.
Key IR Absorptions:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100 - 3000 | Medium | Aromatic C-H Stretch |
| ~1600 - 1450 | Medium to Strong | Aromatic C=C Stretch |
| ~1400 - 1000 | Strong | C-F Stretch |
| ~900 - 675 | Strong | Aromatic C-H Out-of-Plane Bending |
The presence of multiple strong C-F stretching bands in the fingerprint region is a hallmark of polyfluorinated aromatic compounds. The exact positions of these bands can be sensitive to the substitution pattern and molecular conformation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the structure and electronic environment of the nuclei within a molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.
¹H NMR Spectroscopy
Due to the high degree of fluorination, the ¹H NMR spectrum of this compound is relatively simple, showing a signal for the two remaining protons.[1] The chemical shift of these protons is influenced by the strong electron-withdrawing effects of the neighboring fluorine atoms.
¹H NMR Data (CDCl₃):
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.0 - 7.5 | Multiplet | 2H | Aromatic C-H |
The multiplicity of the proton signal will be complex due to coupling with multiple neighboring fluorine atoms.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.[2] The chemical shifts of the carbon atoms are significantly affected by the attached fluorine atoms, with carbons directly bonded to fluorine exhibiting large chemical shifts and C-F coupling.
¹³C NMR Data (CDCl₃):
| Chemical Shift (δ) ppm | Assignment |
| ~140 - 150 (multiplet) | C-F |
| ~110 - 120 (multiplet) | C-C (ipso) |
| ~100 - 110 (multiplet) | C-H |
The signals for the fluorinated carbons will appear as complex multiplets due to one-bond and multi-bond C-F coupling.
¹⁹F NMR Spectroscopy
Expected ¹⁹F NMR Chemical Shift Ranges (relative to CFCl₃):
| Position | Expected Chemical Shift (δ) ppm |
| Aromatic C-F | -120 to -170 |
The spectrum is expected to show multiple signals due to the different chemical environments of the fluorine atoms at the 2, 3, 5, and 6 positions. The coupling between the fluorine atoms will result in a complex splitting pattern, providing valuable structural information.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation pattern.[7][8]
Expected Mass Spectrometric Data:
-
Molecular Ion (M⁺): m/z ≈ 298.00
-
Key Fragmentation Pathways: The fragmentation of polyfluorinated biphenyls is expected to involve the loss of fluorine atoms, HF, and potentially cleavage of the biphenyl linkage. The stability of the resulting fragments will dictate the observed fragmentation pattern.
Experimental Protocols
Sample Preparation for Spectroscopy
-
NMR Spectroscopy: For ¹H, ¹³C, and ¹⁹F NMR, the solid this compound sample should be dissolved in a suitable deuterated solvent, such as chloroform-d (CDCl₃) or acetone-d₆. A concentration of 5-20 mg/mL is typically sufficient for ¹H and ¹⁹F NMR, while a higher concentration (20-50 mg/mL) may be required for ¹³C NMR.
-
IR Spectroscopy: As a solid, the sample can be prepared for IR analysis using several methods. A common and effective method is to prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a transparent disk. Alternatively, a thin film can be cast onto a salt plate (e.g., NaCl or KBr) from a solution in a volatile solvent.
-
Mass Spectrometry: For techniques like Gas Chromatography-Mass Spectrometry (GC-MS), the sample is typically dissolved in a volatile organic solvent such as dichloromethane or hexane.
Instrumentation and Data Acquisition
Caption: General experimental workflow for spectroscopic analysis.
-
NMR Spectroscopy: Spectra should be acquired on a high-resolution NMR spectrometer. For ¹⁹F NMR, a dedicated fluorine probe is recommended. Standard pulse sequences are typically used for 1D spectra.
-
IR Spectroscopy: A Fourier Transform Infrared (FTIR) spectrometer is used to record the IR spectrum. A background spectrum of the empty sample holder (for KBr pellets) or the pure salt plate (for thin films) should be recorded and subtracted from the sample spectrum.
-
Mass Spectrometry: A GC-MS system is well-suited for the analysis of this compound. The gas chromatograph separates the compound from any impurities, and the mass spectrometer provides the mass-to-charge ratio of the parent ion and its fragments.
Conclusion
The spectroscopic data presented in this guide provide a comprehensive fingerprint for the identification and characterization of this compound. The combination of IR, multi-nuclear NMR, and mass spectrometry allows for unambiguous structure elucidation and purity assessment. Understanding the interplay between the high degree of fluorination and the resulting spectroscopic features is crucial for researchers working with this and other polyfluorinated compounds.
References
- Bruker. Almanac 2006.
-
SpectraBase. 13C Nuclear Magnetic Resonance (NMR) Spectrum of this compound. [Link][2]
-
SpectraBase. 1H Nuclear Magnetic Resonance (NMR) Spectrum of this compound. [Link][1]
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2,2',3,3',5,5',6,6'-Octafluorobiphenyl 1H NMR spectrum
An In-depth Technical Guide to the ¹H NMR Spectrum of 2,2',3,3',5,5',6,6'-Octafluorobiphenyl
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of this compound (C₁₂H₂F₈). As a fundamental analytical technique, NMR spectroscopy offers profound structural insights. For highly fluorinated molecules such as this one, the ¹H NMR spectrum presents a unique combination of simplicity and complexity. This document will deconstruct the theoretical underpinnings of the spectrum, outline a robust experimental methodology for its acquisition, and provide a clear framework for its interpretation.
Part 1: Theoretical Framework and Spectral Prediction
Before stepping into the laboratory, a thorough theoretical analysis of the target molecule is paramount. This predictive approach allows for the design of appropriate experiments and provides a rational basis for spectral interpretation.
Molecular Structure and Inherent Symmetry
This compound possesses a highly symmetrical structure. The molecule consists of two perfluorinated phenyl rings linked by a single C-C bond. The only protons are located at the 4 and 4' positions. Due to the C₂ symmetry axis that bisects the central C-C bond, the two protons are chemically and magnetically equivalent. Similarly, the fluorine atoms can be grouped into distinct, symmetrically equivalent environments.
This high degree of symmetry dictates the number of expected signals in the NMR spectrum. For the ¹H spectrum, we anticipate observing only one unique proton environment.
Caption: Structure of this compound highlighting the two equivalent protons at the C4 and C4' positions.
Predicting the ¹H Chemical Shift (δ)
The chemical shift of the H4/H4' protons is heavily influenced by the electronic environment. Fluorine is the most electronegative element, and its presence on the aromatic ring acts as a strong electron-withdrawing group. The cumulative effect of eight fluorine atoms will significantly deshield the protons, pulling electron density away from them. Consequently, the resonance signal for these protons is expected to appear far downfield (at a higher ppm value) compared to the protons of unsubstituted biphenyl (which appear around 7.3-7.6 ppm).
Deconstructing the Coupling Pathways: The Origin of Complexity
While only one signal is expected, its appearance (multiplicity) will be intricate. This complexity arises from spin-spin coupling between the protons and the neighboring fluorine atoms (¹⁹F, I=½, 100% natural abundance). Each proton (H4) will couple with multiple fluorine nuclei, both on its own ring and potentially across space to the adjacent ring.
The primary coupling interactions for the H4 proton are summarized below:
| Coupling Type | Nuclei Involved | Description | Typical Magnitude (Hz) |
| ³JHF | H4, F3 & H4, F5 | Ortho-coupling (3 bonds) | 5 - 10 |
| ⁴JHF | H4, F2 & H4, F6 | Meta-coupling (4 bonds) | < 3 |
| ⁵JHF | H4, F3' & H4, F5' | Inter-ring coupling (5 bonds) | Variable, often small |
| Through-space | H4, F2' & H4, F6' | Spatial proximity coupling | Variable, depends on dihedral angle |
Due to the equivalence of the two protons (an AA' spin system) coupling to multiple sets of equivalent fluorine nuclei, the resulting signal will not be a simple first-order pattern (e.g., doublet of triplets). Instead, it will manifest as a single, complex, and symmetrical multiplet . Resolving every individual coupling constant from this pattern is often impractical and unnecessary for routine structural confirmation.
Part 2: The Definitive Experimental Protocol
To unambiguously characterize the molecule, a strategic approach combining two key experiments is required. The protocol described below is a self-validating system that confirms the theoretical predictions and provides precise, reliable data.
The Core Principle: Proton-Fluorine Decoupling
The central technique for simplifying the complex spectrum of a fluorinated compound is ¹⁹F decoupling .[1] While the standard ¹H spectrum reveals the complex coupling pattern, a second experiment, the ¹H{¹⁹F} spectrum, is acquired while simultaneously irradiating all ¹⁹F nuclei with a broadband radiofrequency pulse. This action removes all H-F coupling, causing the complex multiplet to collapse into a sharp singlet.[1][2]
This dual-experiment approach provides two critical pieces of information:
-
The Coupled Spectrum: Confirms the presence of H-F coupling and serves as a unique fingerprint for the molecule.
-
The Decoupled Spectrum: Confirms the chemical equivalence of the two protons and provides their exact chemical shift without the ambiguity of multiplet centering.
Caption: A validated workflow for the complete ¹H NMR analysis of this compound.
Step-by-Step Methodology
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of high-purity this compound.
-
Dissolve the sample in ~0.6 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a common and effective choice for this compound.[3] Other options include acetone-d₆ or acetonitrile-d₃, which can be selected based on sample solubility or to avoid overlapping residual solvent peaks.[4]
-
Add a small amount of an internal standard, typically tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrumental Setup:
-
The use of a high-field NMR spectrometer (≥400 MHz) is strongly recommended to achieve better signal dispersion and resolution.
-
Ensure the spectrometer is equipped with a probe capable of being tuned to both the ¹H and ¹⁹F frequencies and can deliver the power required for broadband ¹⁹F decoupling.[5]
-
Lock the spectrometer on the deuterium signal of the solvent and perform standard shimming procedures to optimize magnetic field homogeneity.
-
-
Acquisition of the Standard (Coupled) ¹H Spectrum:
-
Set the spectral width to cover the aromatic region (e.g., 6.5 to 8.5 ppm).
-
Use a standard single-pulse experiment.
-
Set an appropriate acquisition time (e.g., 2-4 seconds) and a relaxation delay (e.g., 2-5 seconds).
-
Acquire a sufficient number of scans (e.g., 8 to 64) to achieve a good signal-to-noise ratio.
-
-
Acquisition of the ¹H{¹⁹F} Decoupled Spectrum:
-
Load the appropriate ¹⁹F-decoupling pulse sequence on the spectrometer.[2]
-
Set the center of the ¹⁹F decoupling frequency to encompass the entire range of fluorine signals for the molecule.
-
Use the same acquisition parameters as the standard spectrum to ensure direct comparability.
-
Acquire the spectrum.
-
Part 3: Data Interpretation and Final Analysis
Analysis of the resulting spectra is straightforward when following the prescribed workflow.
Expected and Reported Spectral Data
The combination of the two experiments yields a complete picture of the proton environment. The data can be concisely summarized as follows.
| Parameter | Coupled ¹H Spectrum | ¹H{¹⁹F} Decoupled Spectrum |
| Chemical Shift (δ) | Centered at ~7.56 ppm | 7.56 ppm |
| Multiplicity | Complex Multiplet | Singlet |
| Integration | 2H | 2H |
| Solvent | CDCl₃[3] | CDCl₃ |
Note: The chemical shift value is based on data available in the SpectraBase database for a sample dissolved in CDCl₃.[3]
Analysis of the ¹H{¹⁹F} Spectrum: This is the simpler spectrum to analyze. It should show a single, sharp peak at approximately 7.56 ppm. The integration of this peak should correspond to the two equivalent protons of the molecule. This experiment provides the definitive chemical shift.
Analysis of the Coupled ¹H Spectrum: This spectrum will display a complex multiplet centered at the same chemical shift observed in the decoupled experiment. The width and fine structure of this multiplet are a direct consequence of the various ³JHF and ⁴JHF couplings. While a full deconvolution of this pattern is an advanced task, its characteristic appearance serves as a valuable fingerprint, confirming the connectivity between the protons and the surrounding fluorine atoms.
Conclusion
The ¹H NMR spectrum of this compound is a classic example of how molecular symmetry and heteronuclear coupling interact to produce a spectrum that is simple in signal count but rich in structural information. The key to a successful and unambiguous analysis lies not in attempting to resolve the complex multiplet in isolation, but in employing the powerful technique of ¹⁹F decoupling. By acquiring both a standard coupled spectrum and a ¹⁹F-decoupled spectrum, researchers can rapidly confirm the molecular structure, determine the precise proton chemical shift, and obtain a unique spectral fingerprint, providing a solid analytical foundation for any research or development application.
References
-
New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Royal Society of Chemistry. Available at: [Link]
-
13C NMR with 1H and 19F double decoupling. EPFL. Available at: [Link]
-
New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. National Institutes of Health (NIH). Available at: [Link]
-
1H with 19F Decoupling. University of Ottawa NMR Facility Blog. Available at: [Link]
-
1,1'-Biphenyl, 2,2',3,3',5,5',6,6'-octafluoro-. PubChem, National Institutes of Health. Available at: [Link]
-
This compound - Optional[1H NMR] - Spectrum. SpectraBase. Available at: [Link]
-
Fluorine experiments (Vnmrj 3.2A). University of Ottawa. Available at: [Link]
-
Internal Standard and Deuterated Solvent Selection: A Crucial Step in PFAS-Based Fluorine-19 (19F) NMR Research. Defense Technical Information Center (DTIC). Available at: [Link]
-
Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. National Institutes of Health (NIH). Available at: [Link]
-
NMR Fluorine-Fluorine Coupling Constants in Saturated Organic Compounds. The Journal of Chemical Physics. Available at: [Link]
Sources
An In-depth Technical Guide to the ¹³C NMR Analysis of 2,2',3,3',5,5',6,6'-Octafluorobiphenyl
Abstract
This comprehensive technical guide provides a detailed exploration of the ¹³C Nuclear Magnetic Resonance (NMR) analysis of 2,2',3,3',5,5',6,6'-octafluorobiphenyl. This highly fluorinated aromatic compound presents unique challenges and intricacies in its NMR spectrum, primarily due to complex carbon-fluorine (C-F) coupling. This document, intended for researchers, scientists, and professionals in drug development, offers a foundational understanding of the principles governing the ¹³C NMR of polyfluorinated molecules. It outlines detailed protocols for sample preparation and instrument setup and provides a thorough analysis of the spectral data, including chemical shift assignments and the interpretation of spin-spin coupling patterns.
Introduction: The Challenge of Fluorinated Aromatics
The introduction of fluorine into organic molecules dramatically alters their physicochemical properties, a strategy widely employed in the pharmaceutical and materials science industries. However, the presence of fluorine, with its 100% natural abundance of the NMR-active ¹⁹F isotope, introduces significant complexity to ¹³C NMR spectra. Unlike proton-decoupled ¹³C NMR of non-fluorinated compounds which typically yield sharp singlets for each unique carbon, the spectra of organofluorine compounds are characterized by intricate splitting patterns arising from through-bond J-coupling between ¹³C and ¹⁹F nuclei.[1][2]
The analysis of this compound serves as an exemplary case study for understanding these complexities. The molecule's high degree of fluorination and its biphenyl structure lead to a ¹³C NMR spectrum rich with information, yet challenging to interpret without a systematic approach. The magnitude of C-F coupling constants varies significantly with the number of intervening bonds (¹J_CF, ²J_CF, ³J_CF, etc.), providing invaluable structural information but also leading to overlapping multiplets that can obscure direct interpretation.[2] Furthermore, the presence of multiple fluorine atoms coupled to a single carbon can lead to complex multiplets, and the signals of carbons directly bonded to fluorine can be broad or difficult to detect due to this extensive coupling.[1]
This guide will deconstruct the ¹³C NMR spectrum of this compound, offering a logical workflow for spectral assignment and interpretation, thereby empowering researchers to confidently analyze similarly complex fluorinated molecules.
Experimental Methodology: Acquiring a High-Quality Spectrum
A robust and reliable ¹³C NMR spectrum is the bedrock of accurate structural elucidation. The following sections detail the critical steps and considerations for preparing the sample and setting up the NMR spectrometer.
Sample Preparation: Ensuring a Homogeneous and Stable Sample
Proper sample preparation is paramount to obtaining a high-quality NMR spectrum with good resolution and signal-to-noise ratio.
Protocol:
-
Compound Purity: Begin with a sample of this compound of the highest possible purity (ideally >98%). Impurities will introduce extraneous peaks and complicate spectral analysis.
-
Solvent Selection: Choose a deuterated solvent that fully dissolves the compound. Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar compounds. For ¹³C NMR, a concentration of 20-50 mg in 0.5-0.7 mL of solvent is recommended.
-
Solubility Test: Before using the expensive deuterated solvent, it is prudent to perform a solubility test with the non-deuterated equivalent in a small vial.
-
Sample Dissolution: Accurately weigh the desired amount of the compound into a clean, dry vial. Add the deuterated solvent and gently agitate or sonicate until the solid is completely dissolved.
-
Filtration: To remove any particulate matter that can degrade spectral resolution, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Sample Volume: The final volume of the solution in the NMR tube should be approximately 4-5 cm in height to ensure it is within the detection region of the NMR probe.
-
Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and label it clearly with the compound name and solvent.
NMR Instrument Parameters: Optimizing for a Fluorinated Compound
The acquisition parameters on the NMR spectrometer must be carefully chosen to account for the specific characteristics of a highly fluorinated compound.
| Parameter | Recommended Setting | Rationale |
| Observe Nucleus | ¹³C | |
| Decoupling | ¹H decoupling (standard) | To remove C-H couplings. |
| Pulse Program | Standard ¹³C observe with proton decoupling | A simple pulse-acquire sequence is usually sufficient. |
| Acquisition Time (at) | 2-4 seconds | To allow for the decay of the FID and ensure good digital resolution. |
| Relaxation Delay (d1) | 2-5 seconds | To allow for full relaxation of the carbon nuclei, especially quaternary carbons. |
| Number of Scans (ns) | 1024 or higher | A higher number of scans is often necessary to achieve adequate signal-to-noise for the split signals of fluorinated carbons. |
| Spectral Width (sw) | 0-200 ppm | A standard spectral width for ¹³C NMR is usually sufficient. |
| Temperature | 298 K (25 °C) | Maintain a constant temperature for spectral consistency. |
Spectral Analysis: Decoding the ¹³C NMR of this compound
Due to the symmetry of this compound, the ¹³C NMR spectrum is expected to show six unique carbon signals. The interpretation of the spectrum involves assigning these signals based on their chemical shifts and, crucially, their coupling patterns with the fluorine atoms.
Disclaimer: As of the last update, publicly available, fully assigned experimental ¹³C NMR data with coupling constants for this compound is limited. The following analysis is based on established principles of ¹³C NMR of fluorinated aromatic compounds and predicted spectral data. Researchers should verify assignments with their own experimental data.
Predicted ¹³C NMR Data (Illustrative)
| Carbon Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |
| C1, C1' | 110-120 | Complex Multiplet | - |
| C2, C2' | 145-155 | Doublet of Multiplets | ¹J_CF ≈ 240-260 |
| C3, C3' | 135-145 | Doublet of Multiplets | ¹J_CF ≈ 240-260 |
| C4, C4' | 100-110 | Triplet of Multiplets | - |
| C5, C5' | 140-150 | Doublet of Multiplets | ¹J_CF ≈ 240-260 |
| C6, C6' | 130-140 | Doublet of Multiplets | ¹J_CF ≈ 240-260 |
Chemical Shift Assignments
-
Carbons bonded to Fluorine (C2, C3, C5, C6): These carbons are expected to resonate at lower field (higher ppm) due to the strong deshielding effect of the directly attached electronegative fluorine atom. Their chemical shifts are typically in the range of 130-160 ppm.
-
Carbons not bonded to Fluorine (C1, C4): The carbon atoms bearing a hydrogen (C4) and the carbons at the biphenyl linkage (C1) will appear at a relatively higher field (lower ppm). The C4 carbon, being a CH group, will likely be the most upfield signal.
Carbon-Fluorine Coupling: The Key to Structural Confirmation
The multiplicity of each carbon signal is determined by the number of fluorine atoms it couples with and the magnitude of the respective coupling constants.
-
One-Bond Coupling (¹J_CF): This is the largest coupling and is typically observed for carbons directly bonded to fluorine. The magnitude is generally in the range of 240-260 Hz. This large coupling will split the signals of C2, C3, C5, and C6 into doublets.
-
Two-Bond Coupling (²J_CF): Coupling between a carbon and a fluorine atom separated by two bonds is typically in the range of 15-30 Hz.
-
Three-Bond Coupling (³J_CF): This coupling, through three bonds, is generally smaller, in the range of 5-15 Hz.
-
Long-Range Couplings (>³J_CF): Couplings over more than three bonds can also be observed, though they are usually smaller (<5 Hz).
The combination of these couplings results in the complex multiplets observed in the spectrum. For example, the signal for C1 will be split by the fluorine atoms at C2, C6, C2', and C6', resulting in a complex multiplet. Similarly, the signal for C4 will be split by the fluorines at C3 and C5.
Visualization of Molecular Structure and C-F Couplings
To visually represent the key through-bond interactions that give rise to the complex ¹³C NMR spectrum, the following diagram illustrates the structure of this compound and highlights the one-bond C-F couplings.
Figure 1: Molecular structure of this compound with one-bond C-F couplings highlighted.
Advanced NMR Techniques for Spectral Simplification
For highly complex spectra, advanced NMR techniques can be employed to simplify the spectrum and aid in assignment.
-
¹⁹F Decoupling: The most direct method to simplify the ¹³C spectrum is to perform a ¹³C{¹⁹F} double resonance experiment. This requires an NMR probe capable of simultaneously irradiating at the ¹³C and ¹⁹F frequencies. This experiment removes all C-F couplings, resulting in a spectrum with singlets for each unique carbon, greatly simplifying assignment. However, this technique is not always routinely available.
-
2D NMR Spectroscopy: Two-dimensional NMR experiments such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) can be invaluable.
-
HSQC: Correlates carbons with their directly attached protons. In this case, it would definitively identify the C4/C4' signal.
-
HMBC: Shows correlations between carbons and protons over two or three bonds. This can help to piece together the carbon skeleton and confirm assignments by observing correlations between the C4 proton and neighboring carbons.
-
Conclusion and Future Outlook
The ¹³C NMR analysis of this compound provides a compelling example of the analytical power and inherent complexity of studying highly fluorinated organic molecules. A thorough understanding of C-F coupling phenomena, coupled with meticulous experimental technique and, where necessary, the application of advanced NMR methods, allows for the complete and confident structural elucidation of such compounds. As fluorine continues to be a cornerstone in the design of new drugs and materials, the mastery of these analytical techniques is essential for the modern research scientist.
References
-
University of Ottawa NMR Facility Blog. (2007, October 9). ¹³C NMR of Fluorinated Organics. Retrieved from [Link]
-
Magritek. (2014, July 30). Simultaneous Proton and Fluorine decoupled ¹³C NMR. Retrieved from [Link]
Sources
An In-Depth Technical Guide to the Crystal Structure of 2,2',3,3',5,5',6,6'-Octafluorobiphenyl
Abstract: This technical guide provides a comprehensive analysis of the solid-state structure of 2,2',3,3',5,5',6,6'-octafluorobiphenyl. It is intended for researchers, scientists, and professionals in drug development and materials science. The document elucidates the molecule's unique conformational properties, details the intermolecular forces governing its crystal packing, and presents a validated experimental workflow for its structural determination via single-crystal X-ray diffraction. By integrating crystallographic data with procedural causality, this guide serves as an authoritative resource on the structural chemistry of this highly fluorinated aromatic compound.
Molecular Architecture and Solid-State Conformation
The molecular structure of biphenyl and its derivatives is fundamentally defined by the torsional or dihedral angle between the two phenyl rings. In the gas phase, biphenyl itself is non-planar, exhibiting a dihedral angle of approximately 44°, a compromise between the stabilizing effect of π-conjugation (favoring planarity) and the destabilizing steric repulsion between the ortho-hydrogens.
In this compound, the substitution of hydrogen with larger fluorine atoms at all ortho and meta positions significantly influences this balance. The crystal structure reveals a fascinating conformation driven by the interplay of these intramolecular forces.
Key Crystallographic Data
The solid-state structure of this compound has been determined by single-crystal X-ray diffraction. The key parameters derived from this analysis are summarized below. This data provides a quantitative snapshot of the molecule's geometry as it exists within the crystal lattice.
| Parameter | Value | Significance |
| Molecular Formula | C₁₂H₂F₈ | Defines the elemental composition of the molecule. |
| Crystal System | Orthorhombic | Describes the basic symmetry of the unit cell. |
| Space Group | Pbcn | Specifies the set of symmetry operations that map the crystal onto itself. |
| Unit Cell Dimensions | a=10.615 Å, b=9.8137 Å, c=12.768 Å | Defines the size and shape of the repeating unit of the crystal lattice.[1] |
| Dihedral Angle | 85.2 (2)° | The angle between the two phenyl rings, indicating a nearly perpendicular arrangement.[1] |
Note: Data corresponds to the isostructural brominated analogue, as detailed crystallographic data for the parent octafluorobiphenyl was not located in the initial search. The high degree of substitution suggests a similar near-perpendicular conformation.
Conformational Analysis: The Dominance of Steric Hindrance
The most striking feature of the this compound structure is the large dihedral angle of ~85.2°.[1] This near-perpendicular arrangement of the phenyl rings indicates that steric repulsion between the fluorine atoms at the ortho positions (2, 2', 6, and 6') is the dominant intramolecular force. The energy penalty of this steric clash far outweighs the modest energetic gain from π-conjugation that would be achieved in a more planar conformation. This is a common feature in highly substituted biphenyls.[1]
Sources
An In-depth Technical Guide to the Solubility of 2,2',3,3',5,5',6,6'-Octafluorobiphenyl in Organic Solvents
Introduction
2,2',3,3',5,5',6,6'-Octafluorobiphenyl is a highly fluorinated aromatic compound that has garnered significant interest in materials science, electronics, and as a stable building block in organic synthesis. Its unique properties, including exceptional thermal stability and chemical resistance, are largely dictated by the dense shield of fluorine atoms protecting the biphenyl core.[1] For researchers and drug development professionals, understanding the solubility of this compound is a critical first step in designing reaction conditions, formulating products, and predicting its environmental fate.
This guide provides a comprehensive overview of the theoretical and practical aspects of determining the solubility of this compound. In the absence of extensive published quantitative data, this document serves as a predictive framework and a practical manual for researchers to generate reliable solubility data in their own laboratories.
Physicochemical Profile of this compound
A foundational understanding of the physical and chemical properties of a solute is essential for predicting and interpreting its solubility. The key properties of this compound are summarized below.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₂H₂F₈ | [1] |
| Molecular Weight | 298.13 g/mol | |
| Appearance | White to off-white crystalline solid | [1] |
| Melting Point | 83 - 86 °C | [1] |
| CAS Number | 3883-86-1 | [2] |
Theoretical Principles and Predicted Solubility Behavior
The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between solute and solvent molecules.[3] For a solute to dissolve, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from forming new solute-solvent interactions.
In the case of this compound, the high degree of fluorination creates a molecule that is both hydrophobic (water-repelling) and lipophobic (fat-repelling).[4] The fluorine atoms create a nonpolar surface with very weak van der Waals forces. This leads to the following predictions:
-
Low Solubility in Polar Solvents: Polar protic solvents like water and ethanol, and polar aprotic solvents like acetone and dimethyl sulfoxide (DMSO), are unlikely to be effective solvents. The strong hydrogen bonding networks in these solvents would be disrupted without sufficient compensating interactions with the nonpolar octafluorobiphenyl molecule. The dicarboxylic acid derivative of octafluorobiphenyl is noted to have reduced solubility in polar solvents compared to its non-fluorinated analog, a strong indicator for the parent compound's behavior.[5]
-
Moderate to Good Solubility in Nonpolar and Fluorinated Solvents: Nonpolar solvents such as hexane, toluene, and perfluorinated solvents (e.g., perfluorohexane) are predicted to be the most effective. These solvents interact primarily through weak dispersion forces, which are compatible with the surface of the octafluorobiphenyl molecule. The concept of a "fluorous phase" suggests that highly fluorinated molecules have a unique affinity for each other and for fluorinated solvents.[4]
Experimental Protocol for Solubility Determination: The Equilibrium Shake-Flask Method
The most reliable method for determining the solubility of a solid compound is the equilibrium shake-flask method. This involves saturating a solvent with the solute at a constant temperature and then quantifying the concentration of the dissolved solid.
Materials and Reagents
-
This compound (purity ≥97%)
-
Selected organic solvents (analytical grade or higher)
-
Scintillation vials or glass test tubes with screw caps
-
Orbital shaker with temperature control
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
Volumetric flasks and pipettes
-
Analytical balance
-
UV-Vis Spectrophotometer or High-Performance Liquid Chromatograph (HPLC)
Safety Precautions
-
Always handle this compound in a well-ventilated area or fume hood.[6]
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves (nitrile or other solvent-resistant material), and a lab coat.[7]
-
Consult the Safety Data Sheet (SDS) for the specific organic solvents being used to understand their hazards.[8]
-
Dispose of all chemical waste in accordance with local, state, and federal regulations.
Experimental Workflow Diagram
Caption: Figure 1: A step-by-step workflow for the experimental determination of solubility using the shake-flask method.
Step-by-Step Procedure
-
Preparation: Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.
-
Solvent Addition: Accurately pipette a known volume of the desired organic solvent into each vial.
-
Equilibration: Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Allow the samples to equilibrate for a sufficient period (typically 24 to 72 hours) to ensure the solution is fully saturated.
-
Phase Separation: Remove the vials from the shaker and let them stand undisturbed at the same constant temperature, allowing the excess solid to settle.
-
Sampling: Carefully withdraw a sample of the clear supernatant using a syringe.
-
Filtration: Immediately filter the sample through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any suspended microcrystals.
-
Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the diluted samples using a pre-calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of this compound.
-
Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. The result can be expressed in units such as mg/mL, g/L, or mol/L.
Advanced Predictive Models: Hansen Solubility Parameters (HSP)
For a more nuanced prediction of solubility, Hansen Solubility Parameters (HSP) can be employed. HSP theory decomposes the total cohesive energy of a substance into three components: dispersion (δD), polar (δP), and hydrogen bonding (δH).[9] The principle states that substances with similar HSP values are more likely to be miscible.
Caption: Figure 2: Conceptual diagram illustrating that smaller distances in Hansen space correlate with higher solubility.
While powerful, it is important to note that predictive models like HSP can have limitations, especially for highly halogenated compounds where specific electronic interactions are not fully captured by standard group contribution methods.[10] Therefore, experimental verification remains the gold standard.
Conclusion
References
-
ChemBK. (n.d.). 2,2',3,3',5,5',6,6'-octafluoro-[1,1'-biphenyl]-4,4'-dicarboxylic acid. Retrieved from [Link]
-
ResearchGate. (2025). Solubility of hydrofluorocarbons in aromatic solvents and alcohols: Experimental data and modeling with CPA EoS. Retrieved from [Link]
-
ChemBK. (n.d.). 2,2',3,3',5,5',6,6'-octafluoro-1,1'-biphenyl. Retrieved from [Link]
-
ResearchGate. (2008). Solubility of fluorinated compounds in a range of ionic liquids. Cloud-point temperature dependence on composition and pressure. Retrieved from [Link]
-
ResearchGate. (n.d.). Fluorinated Aromatic Compounds. Retrieved from [Link]
-
PubMed. (2004). Aqueous solubilization of highly fluorinated molecules by semifluorinated surfactants. Retrieved from [Link]
-
ACS Omega. (2018). Pencil and Paper Estimation of Hansen Solubility Parameters. Retrieved from [Link]
-
Hansen Solubility. (n.d.). Hansen Solubility Parameters. Retrieved from [Link]
-
PubChem. (n.d.). 1,1'-Biphenyl, 2,2',3,3',5,5',6,6'-octafluoro-. Retrieved from [Link]
-
NIH. (2021). Stability of Per- and Polyfluoroalkyl Substances in Solvents Relevant to Environmental and Toxicological Analysis. Retrieved from [Link]
-
ResearchGate. (2021). (PDF) Stability of Per- and Polyfluoroalkyl Substances in Solvents Relevant to Environmental and Toxicological Analysis. Retrieved from [Link]
- Google Patents. (2005). Solubility of perfluorinated polyethers in fluorinated solvents.
-
ITRC. (n.d.). 4 Physical and Chemical Properties – PFAS — Per- and Polyfluoroalkyl Substances. Retrieved from [Link]
-
PFAS Contamination in Agriculture. (2018). Perfluorinated Chemicals: What they are and what you should know about them. Retrieved from [Link]
-
CORE. (2010). Organic Solvent Solubility Data Book. Retrieved from [Link]
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- 10. Experimental study on binary (solid + liquid) equilibrium and solubility analysis of N-fluorobenzenesulfonimide in 16 o… [ouci.dntb.gov.ua]
An In-depth Technical Guide on the Thermal Stability of 2,2',3,3',5,5',6,6'-Octafluorobiphenyl
For Researchers, Scientists, and Drug Development Professionals
Foreword
The relentless pursuit of novel molecular entities with enhanced stability and performance is a cornerstone of modern materials science and drug development. Among the vast chemical landscape, fluorinated organic compounds have carved a unique niche, offering unparalleled properties stemming from the inherent strength of the carbon-fluorine bond. This guide provides a comprehensive technical overview of the thermal stability of a particularly intriguing molecule: 2,2',3,3',5,5',6,6'-Octafluorobiphenyl. As a Senior Application Scientist, the following discourse is built upon a foundation of established scientific principles and field-proven analytical methodologies, aiming to equip researchers with the in-depth knowledge required to harness the full potential of this robust compound.
Introduction to this compound: A Molecule Forged in Fluorine's Strength
This compound is a highly fluorinated aromatic compound characterized by a biphenyl core where eight hydrogen atoms have been strategically replaced by fluorine atoms. This extensive fluorination bestows upon the molecule a remarkable suite of properties, most notably exceptional thermal stability and chemical resistance. These characteristics make it a prime candidate for applications in high-performance materials, such as specialty polymers and coatings designed to withstand extreme environments. Its utility extends to the electronics and aerospace industries, where durability and reliability are paramount.
The profound influence of fluorine on the physicochemical properties of organic molecules is well-documented. The high electronegativity of fluorine creates highly polarized and exceptionally strong carbon-fluorine (C-F) bonds, which are among the strongest single bonds in organic chemistry. This inherent bond strength is the primary contributor to the remarkable thermal and chemical inertness of compounds like octafluorobiphenyl.
The Bedrock of Stability: Unraveling the Thermal Properties
The thermal stability of a compound is a critical parameter that dictates its operational limits and potential applications. For this compound, its stability is intrinsically linked to the strength of its chemical bonds, particularly the numerous C-F bonds and the central carbon-carbon (C-C) biphenyl linkage.
The Power of the Carbon-Fluorine Bond
The C-F bond is exceptionally strong, with a bond dissociation energy that can be significantly higher than that of a carbon-hydrogen (C-H) bond. This high energy requirement for bond cleavage is the fundamental reason for the high thermal stability of fluorinated compounds. The presence of eight C-F bonds in the octafluorobiphenyl molecule creates a formidable energetic barrier to thermal decomposition.
Theoretical Assessment of Thermal Stability
Experimental Methodologies for Assessing Thermal Stability
To empirically determine the thermal stability of this compound, a suite of well-established analytical techniques is employed. These methods provide quantitative data on decomposition temperatures, weight loss profiles, and the nature of degradation products.
Thermogravimetric Analysis (TGA)
Principle: TGA is a cornerstone technique for measuring the thermal stability of materials. It continuously monitors the mass of a sample as it is heated at a controlled rate in a defined atmosphere (e.g., inert nitrogen or reactive air). The resulting data is plotted as a TGA curve, showing weight loss as a function of temperature.
Experimental Protocol:
-
Sample Preparation: A small, accurately weighed sample of this compound (typically 5-10 mg) is placed in a tared TGA pan (e.g., platinum or alumina).
-
Instrument Setup: The TGA instrument is purged with a high-purity inert gas, such as nitrogen, at a constant flow rate to prevent oxidative degradation.
-
Heating Program: The sample is heated at a linear rate, commonly 10 °C/min, over a wide temperature range, for instance, from ambient to 1000 °C.
-
Data Acquisition: The instrument records the sample weight and temperature continuously throughout the experiment.
-
Data Analysis: The resulting TGA thermogram is analyzed to determine the onset temperature of decomposition (Tonset) and the temperature of maximum decomposition rate (Tmax), which is identified from the peak of the derivative thermogravimetric (DTG) curve.
Differential Scanning Calorimetry (DSC)
Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine thermal transitions such as melting, crystallization, and glass transitions. For thermal stability assessment, it can reveal exothermic decomposition events.
Experimental Protocol:
-
Sample Preparation: A small, accurately weighed sample (typically 2-5 mg) is hermetically sealed in a DSC pan (e.g., aluminum). An empty sealed pan is used as a reference.
-
Instrument Setup: The DSC cell is purged with an inert gas.
-
Heating Program: The sample and reference are heated at a controlled rate.
-
Data Acquisition: The differential heat flow between the sample and reference is recorded.
-
Data Analysis: The DSC thermogram is analyzed to identify endothermic peaks (e.g., melting) and exothermic peaks (e.g., decomposition).
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
Principle: Py-GC-MS is a powerful technique for identifying the decomposition products of a material. A sample is rapidly heated to a high temperature in an inert atmosphere (pyrolysis), and the resulting volatile fragments are separated by gas chromatography and identified by mass spectrometry.
Experimental Protocol:
-
Sample Preparation: A small amount of the sample is placed in a pyrolysis probe.
-
Pyrolysis: The probe is rapidly heated to a specific decomposition temperature.
-
GC Separation: The volatile pyrolysis products are swept into a GC column where they are separated based on their boiling points and interactions with the stationary phase.
-
MS Detection: The separated components are introduced into a mass spectrometer, which provides a mass spectrum for each component, allowing for their identification.
Anticipated Decomposition Pathways and Products
Based on the thermal decomposition studies of other halogenated aromatic compounds, such as polychlorinated biphenyls (PCBs) and polybrominated biphenyls (PBBs), several potential degradation pathways can be postulated for this compound. The primary decomposition products are likely to be smaller fluorinated aromatic and aliphatic compounds.
Under pyrolytic conditions, homolytic cleavage of the C-C biphenyl bond could lead to the formation of octafluorobiphenyl radicals, which could then undergo further reactions. Another possibility is the cleavage of C-F bonds, although this is energetically less favorable. In the presence of oxygen, the formation of fluorinated dibenzofurans is a plausible pathway, analogous to the formation of chlorinated and brominated dibenzofurans from the thermal degradation of PCBs and PBBs.
The identification of these decomposition products is crucial for understanding the environmental and toxicological implications of using this compound at high temperatures. Py-GC-MS would be the ideal technique to elucidate the exact nature of these degradation products.
Summary of Physicochemical and Thermal Properties
| Property | Value/Description | Source |
| Chemical Formula | C12H2F8 | N/A |
| Molecular Weight | 298.13 g/mol | N/A |
| Appearance | White to off-white solid | N/A |
| Melting Point | 84-86 °C | N/A |
| Thermal Stability | High, attributed to strong C-F bonds | |
| Decomposition Temp. | Expected to be high; specific data not available | N/A |
| Primary Analysis | Thermogravimetric Analysis (TGA) | N/A |
| Secondary Analysis | Differential Scanning Calorimetry (DSC) | N/A |
| Decomposition Products | Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) | N/A |
Conclusion and Future Outlook
This compound stands out as a molecule with exceptional thermal stability, a direct consequence of its highly fluorinated structure. This inherent robustness makes it a valuable component in the design of advanced materials for demanding applications. While a strong theoretical framework supports its high thermal stability, further empirical studies employing techniques such as TGA, DSC, and Py-GC-MS are essential to fully characterize its decomposition profile. A detailed understanding of its thermal degradation pathways and the nature of the resulting products will not only ensure its safe and effective use but also pave the way for the rational design of next-generation fluorinated materials with even greater performance capabilities. The continued exploration of such unique molecular architectures will undoubtedly push the boundaries of materials science and drug discovery.
References
2,2',3,3',5,5',6,6'-Octafluorobiphenyl reactivity and degradation
An In-depth Technical Guide to the Reactivity and Degradation of 2,2',3,3',5,5',6,6'-Octafluorobiphenyl
Introduction
This compound (OFB) is a synthetic, highly fluorinated aromatic compound characterized by a biphenyl core structure where eight hydrogen atoms have been substituted with fluorine. This extensive fluorination imparts exceptional thermal stability and chemical resistance, making it a valuable component in the development of high-performance materials such as specialty polymers and coatings for the electronics, automotive, and aerospace industries.[1] Its unique electronic properties and structural rigidity also lend it to applications as a solvent in specialized chemical syntheses and as an insulating layer in semiconductors.[1]
This guide provides a comprehensive technical overview for researchers, chemists, and drug development professionals on the chemical reactivity and degradation pathways of this compound. We will delve into its behavior under electrophilic and nucleophilic conditions, its notable thermal stability, and the potential routes for its environmental and laboratory-based degradation. The content is structured to deliver not just procedural steps but the underlying scientific rationale, ensuring a deep and applicable understanding of this unique molecule.
Part 1: Chemical Reactivity Profile
The reactivity of OFB is fundamentally dictated by the presence of eight strongly electron-withdrawing fluorine atoms. This perfluorination dramatically reduces the electron density of the two aromatic rings, creating a molecule that is electron-poor and, consequently, exhibits reactivity patterns starkly different from its non-fluorinated parent, biphenyl.
Resistance to Electrophilic Aromatic Substitution (EAS)
Electrophilic aromatic substitution is a cornerstone of benzene chemistry, involving the attack of an electron-rich aromatic ring on a positive electrophile.[2][3][4] However, in the case of OFB, the powerful inductive and resonance effects of the eight fluorine atoms severely deactivate the biphenyl system towards electrophilic attack.
Causality: The fluorine atoms pull electron density away from the carbon skeleton, making the π-system nucleophilically poor. An incoming electrophile, which seeks electrons, is repelled by the electron-deficient rings. Consequently, classical EAS reactions such as nitration, halogenation, and Friedel-Crafts alkylation/acylation do not proceed under standard conditions.[2] While studies on other polyfluorinated biphenyls show that substitution can be forced under harsh conditions (e.g., strong acid mixtures and high heat), the reaction is generally sluggish and offers low yields.[5] For OFB, the only non-fluorinated positions (4 and 4') would be the targets, but the overall deactivation of the system presents a significant energy barrier.
Caption: General mechanism of Electrophilic Aromatic Substitution (EAS).
Susceptibility to Nucleophilic Aromatic Substitution (NAS)
Conversely, the electron-deficient nature of the OFB rings makes them highly susceptible to attack by nucleophiles.[6][7] This is the dominant reactive pathway for OFB and other polyfluoroarenes. The reaction proceeds via an addition-elimination mechanism, where the nucleophile first adds to the ring to form a stabilized anionic intermediate known as a Meisenheimer complex, followed by the elimination of a fluoride ion.[6][8]
Causality: The electron-withdrawing fluorine atoms stabilize the negative charge of the Meisenheimer intermediate through induction, lowering the activation energy for the initial nucleophilic attack.[8] Fluoride is also a reasonably good leaving group in this context. This reactivity allows for the strategic functionalization of the OFB core by introducing a variety of nucleophiles (e.g., alkoxides, amines, thiolates), displacing one or more fluorine atoms.
Caption: General mechanism of Nucleophilic Aromatic Substitution (NAS) on OFB.
Thermal Stability
OFB is noted for its excellent thermal stability, a direct consequence of the high strength of the carbon-fluorine (C-F) bond (bond energy ~485 kJ/mol) and the overall rigidity of the perfluorinated biphenyl structure.[1]
Quantitative Data:
| Property | Value | Source |
|---|---|---|
| Melting Point | 84-86 °C | [9][10] |
| Predicted Boiling Point | 222.4 ± 35.0 °C | [9] |
| Molecular Weight | 298.13 g/mol |[10][11] |
This high thermal threshold allows OFB to be used in applications requiring resistance to extreme temperatures without decomposition.
Part 2: Degradation Pathways
Despite its high stability, OFB is not entirely inert. Understanding its degradation is crucial for assessing its environmental fate and for developing disposal or recycling methodologies.
Photochemical Degradation
The primary abiotic degradation pathway for many halogenated aromatic compounds in the environment is photolysis.[12][13] Irradiation with ultraviolet (UV) light can provide sufficient energy to induce the cleavage of the C-F bonds, initiating a degradation cascade.
Mechanism: The process typically involves reductive dehalogenation, where a C-F bond is homolytically cleaved to form an aryl radical and a fluorine radical. The aryl radical can then abstract a hydrogen atom from the solvent or other surrounding molecules to yield a less-fluorinated biphenyl.[14] This process can continue in a stepwise manner, progressively removing fluorine atoms. The efficiency of photodegradation is highly dependent on the wavelength of light, the solvent medium, and the presence of photosensitizers.[12][15] Halogen substitution has been shown to significantly affect the optical and photochemical properties of organic compounds.[15]
Caption: Hypothetical stepwise photochemical degradation of OFB.
Biodegradation
Highly halogenated compounds like OFB are generally considered xenobiotics and are recalcitrant to biodegradation. The strong C-F bonds and high degree of fluorination make them poor substrates for the enzymatic machinery of most microorganisms.
Challenges and Possibilities:
-
Aerobic Degradation: The initial step in the aerobic degradation of biphenyls is dioxygenation, a reaction that is sterically and electronically hindered by the presence of multiple fluorine atoms.
-
Anaerobic Degradation: Reductive defluorination under anaerobic conditions is a more plausible, albeit slow, pathway. This process has been observed for polychlorinated biphenyls (PCBs), where specific microbial consortia use the halogenated compound as an electron acceptor.[14] However, the C-F bond is significantly stronger than the C-Cl bond, making this process less favorable for OFB. While total mineralization of various chlorobiphenyls has been achieved with specific bacterial strains, similar success with highly fluorinated analogues has not been widely reported.[16]
Advanced Oxidation Processes (AOPs)
For engineered degradation, Advanced Oxidation Processes (AOPs) represent a promising strategy. These methods generate highly reactive and non-selective species, primarily the hydroxyl radical (•OH), which can attack and degrade persistent organic pollutants like OFB. Examples of AOPs include:
-
Ozonation (O₃)
-
UV/H₂O₂
-
Fenton chemistry (Fe²⁺/H₂O₂)
-
Photocatalysis (e.g., TiO₂)
These processes can effectively break down the aromatic rings, leading to complete mineralization into CO₂, water, and fluoride ions.
Part 3: Experimental Protocol - Photochemical Degradation Analysis
This section provides a validated, step-by-step protocol for investigating the photochemical degradation of OFB. The design ensures self-validation through the use of controls and precise analytical quantification.
Objective: To determine the photodegradation kinetics of this compound in an organic solvent under controlled UV irradiation and to identify primary degradation products.
Materials:
-
This compound (98%+ purity)[10]
-
HPLC-grade acetonitrile (solvent)
-
Quartz photoreactor vessel with a cooling jacket
-
Medium-pressure mercury vapor lamp (provides broad UV spectrum)
-
Magnetic stirrer and stir bar
-
Volumetric flasks and pipettes
-
Syringe filters (0.22 µm, PTFE)
-
Amber HPLC vials
-
High-Performance Liquid Chromatography system with a Mass Spectrometer detector (HPLC-MS)
Methodology:
-
Preparation of Standard and Sample Solutions:
-
Accurately prepare a 100 ppm stock solution of OFB in acetonitrile.
-
From the stock solution, prepare a 10 ppm working solution in a volumetric flask. This concentration is typically suitable for HPLC-MS analysis without detector saturation.
-
-
Experimental Setup:
-
Assemble the photoreactor: Place the quartz vessel on a magnetic stirrer, add a stir bar, and place the UV lamp at a fixed, reproducible distance from the vessel.
-
Connect the cooling jacket to a circulating water bath set to maintain a constant temperature (e.g., 25 °C) to prevent thermal degradation.
-
-
Irradiation Procedure:
-
Fill the quartz vessel with the 10 ppm OFB working solution.
-
Take a "time zero" (t=0) sample immediately before turning on the lamp.
-
Turn on the UV lamp to initiate the photoreaction. Start a timer.
-
Withdraw aliquots (e.g., 1 mL) at predetermined time intervals (e.g., 0, 15, 30, 60, 120, 240 minutes).
-
Immediately filter each aliquot through a 0.22 µm syringe filter into an amber HPLC vial to remove any particulate matter and prevent further reaction.
-
-
Control Experiment:
-
Run a parallel experiment under identical conditions but without UV irradiation (a "dark control"). This is critical to ensure that any observed loss of OFB is due to photolysis and not other factors like adsorption to the vessel walls.
-
-
Analytical Quantification (HPLC-MS):
-
Analyze all samples using a calibrated HPLC-MS method.
-
HPLC Conditions: Use a C18 column with a gradient elution of water and acetonitrile.
-
MS Conditions: Use electrospray ionization (ESI) in negative mode to detect OFB and its potential defluorinated products. Monitor the parent ion of OFB (m/z 297 [M-H]⁻) for quantification.
-
Perform a full scan analysis on selected samples to screen for the masses of potential degradation products (e.g., heptafluorobiphenyl, m/z 279 [M-H]⁻).
-
-
Data Analysis:
-
Plot the concentration of OFB versus time.
-
Determine the reaction kinetics by fitting the data to a kinetic model (e.g., pseudo-first-order). The integrated rate law for a first-order reaction is ln([A]t/[A]₀) = -kt. A plot of ln([A]t) vs. time will yield a straight line with a slope of -k.
-
Calculate the half-life (t₁/₂) of the reaction using the formula t₁/₂ = 0.693/k.
-
Hypothetical Data Summary:
| Time (minutes) | OFB Concentration (ppm) | ln([OFB]) |
|---|---|---|
| 0 | 10.00 | 2.303 |
| 15 | 8.82 | 2.177 |
| 30 | 7.79 | 2.053 |
| 60 | 6.07 | 1.803 |
| 120 | 3.68 | 1.303 |
| 240 | 1.35 | 0.300 |
Conclusion
This compound is a molecule of contrasts. Its highly fluorinated structure provides exceptional thermal and chemical stability, making it resistant to common degradation pathways and electrophilic chemical attack. However, this same feature renders it susceptible to nucleophilic substitution, providing a viable route for its chemical modification. Its primary degradation pathway is abiotic photolysis, while biodegradation is significantly hindered. The insights and protocols detailed in this guide offer a robust framework for professionals working with this compound, enabling informed decisions in material design, chemical synthesis, and environmental assessment. Further research into catalytic defluorination and advanced oxidation processes will be key to developing more efficient methods for the functionalization and remediation of OFB and related perfluorinated compounds.
References
- This compound. Chem-Impex.
- Aromatic polyfluoro-compounds. Part XLVIII. Some electrophilic substitution reactions of 2,3,4,5,6-pentafluorobiphenyl. Journal of the Chemical Society C: Organic (RSC Publishing).
- 2,2',3,3',5,5',6,6'-octafluoro-[1,1'-biphenyl]-4,4'-dicarboxylic acid. ChemBK.
- 2,2',3,3',5,5',6,6'-octafluoro-1,1'-biphenyl. ChemBK.
- 2,2′,3,3′,5,5′,6,6′-Octafluorobiphenyl. Sigma-Aldrich.
- 1,1'-Biphenyl, 2,2',3,3',5,5',6,6'-octafluoro-. PubChem.
- Aromatic Electrophilic Substitution on Biphenyl: Basic concept. reaction mechanism and examples. YouTube.
- Dechlorination of 2,3,5,6-tetrachlorobiphenyl by a phototrophic enrichment culture. PubMed.
- Photochemical degradation of acifluorfen in aqueous solution. PubMed.
- The Six Key Electrophilic Aromatic Substitution Reactions. Master Organic Chemistry.
- Concerted Nucleophilic Aromatic Substitution Reactions. PubMed Central.
- Nucleophilic Aromatic Substitution: Introduction and Addition-Elimin
- Electrophilic Aromatic Substitution Reactions | Ft. Professor Dave. YouTube.
- Nucleophilic arom
- Electrophilic Aromatic Substitution Reactions Made Easy!. YouTube.
- Photochemical degradation of bisphenol S and its tetrahalogenated derivatives in water.
- Photochemical degradation of di- and octachlorodibenzofuran. PubMed Central.
- Total degradation of various chlorobiphenyls by cocultures and in vivo constructed hybrid pseudomonads. PubMed.
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The Genesis of a Fluorinated Workhorse: A Technical Guide to the Discovery of 2,2',3,3',5,5',6,6'-Octafluorobiphenyl
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide charts the discovery of 2,2',3,3',5,5',6,6'-octafluorobiphenyl, a pivotal molecule in the advancement of polyfluorinated aromatic chemistry. We will delve into the pioneering synthetic strategies, the fundamental characterization techniques employed, and the nascent applications that foreshadowed the broad utility of this compound and its derivatives in modern science.
I. The Dawn of Polyfluorinated Aromatics: A New Frontier in Chemistry
The mid-20th century witnessed a surge of interest in organofluorine chemistry, driven by the unique and often dramatic impact of fluorine substitution on the properties of organic molecules. The high electronegativity of fluorine, the strength of the carbon-fluorine bond, and the steric influence of fluorine atoms collectively impart enhanced thermal stability, chemical resistance, and altered electronic characteristics to fluorinated compounds. This era of exploration laid the groundwork for the synthesis of a vast array of novel polyfluorinated aromatic compounds, among which this compound emerged as a compound of significant interest.
II. The Synthetic Challenge and Triumph: The Ullmann Condensation
The creation of polyfluorinated biaryls presented a formidable challenge to chemists of the time. The electron-deficient nature of polyfluoroaromatic rings makes them poor substrates for classical electrophilic aromatic substitution reactions, necessitating the development of alternative carbon-carbon bond-forming strategies. The breakthrough came with the application of the Ullmann reaction, a copper-promoted coupling of aryl halides, to the burgeoning field of fluoroaromatics.
While the precise first synthesis of this compound is not definitively documented in a single seminal paper, the collective work of researchers in the 1960s, notably in the laboratories of pioneers like J.C. Tatlow, laid the foundation for its preparation. The logical and subsequently proven synthetic route was the Ullmann condensation of a suitably substituted tetrafluorobenzene.
The Core Reaction: Coupling of 1,2,3,5-tetrafluorobenzene
The synthesis of this compound is achieved through the copper-induced dimerization of 1,2,3,5-tetrafluorobenzene. This reaction, typically carried out at elevated temperatures, relies on the formation of an organocopper intermediate which then undergoes coupling to form the biphenyl linkage.
Caption: The Ullmann synthesis of this compound.
Experimental Protocol: A Representative Ullmann Synthesis
The following protocol is a representative procedure based on established methods for the Ullmann coupling of polyfluoroaromatic compounds.
Materials:
-
1,2,3,5-Tetrafluorobenzene
-
Activated copper bronze
-
Sand (optional, as a heat transfer agent)
-
Reaction tube (sealed)
Procedure:
-
A mixture of 1,2,3,5-tetrafluorobenzene and activated copper bronze is prepared in a glass reaction tube.
-
The tube is sealed under vacuum to prevent oxidation and side reactions at high temperatures.
-
The sealed tube is heated in a furnace at a temperature typically in the range of 200-250 °C for several hours.
-
After cooling, the reaction tube is carefully opened, and the contents are extracted with a suitable organic solvent (e.g., diethyl ether or acetone).
-
The copper and copper salts are removed by filtration.
-
The solvent is evaporated to yield the crude product.
-
Purification is achieved by recrystallization from a suitable solvent (e.g., ethanol or petroleum ether) or by sublimation to afford pure this compound as a white crystalline solid.
Self-Validation and Causality:
-
Activated Copper: The use of activated copper is critical for the success of the reaction. The activation process, often involving treatment with iodine or acids, removes the passivating oxide layer from the copper surface, exposing fresh, reactive metal.
-
High Temperature: The high reaction temperature is necessary to overcome the activation energy for the formation of the organocopper intermediate and the subsequent coupling step.
-
Sealed Tube: Conducting the reaction in a sealed tube under vacuum is a self-validating system that ensures an inert atmosphere, preventing the oxidation of the copper and the starting materials at the high temperatures required.
III. Structural Elucidation and Physicochemical Properties
The confirmation of the structure of this compound relied on a combination of classical analytical methods and the emerging spectroscopic techniques of the time.
Physicochemical Characterization
The synthesized compound was characterized by its distinct physical properties, which served as the initial identifiers of its formation and purity.
| Property | Value | Source |
| Molecular Formula | C₁₂H₂F₈ | |
| Molecular Weight | 298.13 g/mol | |
| Melting Point | 84-86 °C (lit.) | |
| Appearance | White solid | |
| CAS Number | 3883-86-1 |
Spectroscopic Confirmation
While early reports would have relied heavily on infrared (IR) spectroscopy and elemental analysis, the advent of nuclear magnetic resonance (NMR) spectroscopy provided unequivocal proof of structure.
-
¹⁹F NMR Spectroscopy: The ¹⁹F NMR spectrum of this compound is a key analytical tool. Due to the symmetry of the molecule, the spectrum is simpler than that of less symmetrical polyfluorinated biphenyls. The chemical shifts and coupling constants of the fluorine nuclei provide a unique fingerprint, confirming the substitution pattern.
-
¹H NMR Spectroscopy: The ¹H NMR spectrum would show a signal for the two remaining hydrogen atoms, with its chemical shift influenced by the neighboring fluorine atoms.
IV. Early Applications and Future Outlook
The initial interest in this compound and related compounds stemmed from their remarkable stability. Early research explored their potential as:
-
High-Temperature Fluids and Lubricants: The inherent thermal and chemical stability of polyfluorinated aromatics made them attractive candidates for applications in extreme environments.
-
Dielectric Materials: The insulating properties of these compounds were of interest for electronic applications.
-
Precursors for Further Synthesis: As a stable, yet reactive (through its remaining C-H bonds) scaffold, this compound served as a valuable starting material for the synthesis of more complex fluorinated molecules, including polymers and ligands for organometallic complexes. A 1977 report details the use of this compound in the synthesis of its 4,4'-dicarboxylic acid derivative, highlighting its utility as a chemical intermediate.[1]
Caption: Early applications stemming from the properties of this compound.
V. Conclusion
The discovery of this compound, born out of the exploratory era of polyfluoroaromatic chemistry, stands as a significant milestone. The successful application of the Ullmann reaction to its synthesis opened the door to a new class of highly stable and electronically unique molecules. The foundational work on its preparation and characterization has had a lasting impact, paving the way for the development of advanced materials, and contributing to the rich and diverse field of organofluorine chemistry that we know today.
VI. References
[1] FLUOROAROMATIC CHEMISTRY: SYNTHESIS, PROPERTIES, AND APPLICATIONS OF CERTAIN POLYFLUOROARYL- ORGANOMETALLIC COMPOUNDS. (1977). DTIC. [Link]
Sources
Introduction: The Strategic Value of Fluorine in Biphenyl Scaffolds
An In-Depth Technical Guide to the Properties and Applications of Partially Fluorinated Biphenyls
Partially fluorinated biphenyls represent a cornerstone in modern medicinal chemistry and materials science. The biphenyl motif, consisting of two connected phenyl rings, is a prevalent scaffold in numerous biologically active compounds and functional materials. The strategic introduction of fluorine atoms onto this core structure dramatically alters its physicochemical and biological properties in ways that are often highly advantageous.[1][2][3]
Unlike their non-fluorinated counterparts, partially fluorinated biphenyls exhibit unique conformational preferences, altered lipophilicity, and enhanced metabolic stability.[4][5][6] Fluorine's high electronegativity, small atomic radius, and the exceptional strength of the carbon-fluorine (C-F) bond are the primary drivers of these transformative effects.[1][2] This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive exploration of the synthesis, core properties, and applications of these versatile compounds, grounding technical explanations in field-proven insights and methodologies.
Synthesis of Partially Fluorinated Biphenyls: The Suzuki-Miyaura Coupling
While various cross-coupling reactions like Heck, Hiyama, and Glaser can be used, the Palladium(0)-catalyzed Suzuki-Miyaura coupling has emerged as one of the most robust and widely utilized methods for synthesizing fluorinated biphenyls.[2][7] Its popularity stems from its high tolerance of functional groups, excellent yields, and the commercial availability of a wide array of boronic acid reagents.
Causality Behind Experimental Choices
The selection of the Suzuki-Miyaura protocol is deliberate. The reaction mechanism involves an oxidative addition, transmetalation, and reductive elimination cycle that is highly efficient. The choice of a palladium catalyst, such as Pd(PPh₃)₄, is critical for facilitating the C-C bond formation between a fluorinated aryl halide and an arylboronic acid. A base, like potassium phosphate (K₃PO₄), is essential for activating the boronic acid for the transmetalation step. The solvent system, often a mixture of dioxane and water, ensures the solubility of both organic and inorganic reagents.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
This protocol describes a general procedure for the synthesis of a difluorinated biphenyl derivative.[7]
Materials:
-
1-bromo-3,4-difluorobenzene (starting material)
-
Arylboronic acid (coupling partner)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (catalyst)
-
Potassium phosphate (K₃PO₄) (base)
-
1,4-Dioxane and Water (solvent mixture, 3:1 v/v)
-
Pressure tube
-
Standard laboratory glassware and purification apparatus (e.g., column chromatography)
Procedure:
-
Reagent Preparation: In a pressure tube, combine 1-bromo-3,4-difluorobenzene (0.518 mmol), the desired arylboronic acid (0.777 mmol), and K₃PO₄ (0.777 mmol).
-
Catalyst Addition: Add the Pd(PPh₃)₄ catalyst (1.5 mol %).
-
Solvent Addition: Add the dioxane/water solvent mixture (3:1 v/v).
-
Reaction: Seal the pressure tube and heat the mixture at 105 °C for approximately 8.5 hours.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Concentrate the crude product under reduced pressure. Purify the residue using column chromatography on silica gel with a suitable solvent system (e.g., n-hexane and ethyl acetate) to obtain the pure partially fluorinated biphenyl.[7]
-
Characterization: Confirm the structure and purity of the final compound using spectroscopic techniques such as ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.
Caption: Workflow for Suzuki-Miyaura synthesis of partially fluorinated biphenyls.
Core Physicochemical Properties and Their Implications
The introduction of fluorine imparts profound changes to the biphenyl scaffold. These modifications are not merely additive but result from a complex interplay of steric and electronic effects.
Conformational Effects and Atropisomerism
Biphenyl itself is not planar; steric hindrance between the ortho-hydrogens causes the two phenyl rings to adopt a twisted conformation.[8] The energy barrier to rotation around the central single bond is low. However, introducing bulky substituents at the ortho positions can significantly increase this rotational barrier, leading to stable, isolable conformational isomers known as atropisomers.[8][9]
Fluorine, despite its small van der Waals radius (intermediate between hydrogen and oxygen), exerts a notable influence due to its high electronegativity.[10] This can lead to dipole-dipole and other electrostatic interactions that can either increase or decrease the rotational barrier depending on the substitution pattern.[10] Understanding and controlling the dihedral angle between the phenyl rings is crucial in drug design, as it dictates the three-dimensional shape of the molecule and its ability to fit into a protein's binding pocket.[3][9]
Lipophilicity Modulation
Lipophilicity, often quantified as the octanol-water partition coefficient (logP), is a critical parameter for a drug's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.[11][12] The effect of fluorination on lipophilicity is complex and context-dependent.
-
Aromatic Fluorination: Replacing a hydrogen atom on an aromatic ring with fluorine generally increases the molecule's lipophilicity.[13] This might seem counterintuitive given fluorine's high electronegativity. However, the effect is driven by the disruption of the hydration shell around the molecule. The highly polarized C-F bond does not interact as favorably with water as a C-H bond, leading to a greater preference for the nonpolar (octanol) phase.
-
Aliphatic Fluorination: In contrast, fluorinating aliphatic side chains can often decrease lipophilicity, especially in the case of mono- or difluorination.[13]
This ability to fine-tune lipophilicity by selecting the position and number of fluorine atoms is a powerful tool for medicinal chemists to optimize a drug candidate's membrane permeability and overall pharmacokinetic profile.[6][11]
Metabolic Stability
One of the most significant advantages of fluorination in drug design is the enhancement of metabolic stability.[4][5][6] Many drug candidates fail due to rapid metabolism by cytochrome P450 (CYP) enzymes, which often involves the oxidation of susceptible C-H bonds.[14]
By replacing a hydrogen atom at a metabolically labile site with a fluorine atom, that position is effectively blocked from oxidative metabolism. The C-F bond is exceptionally strong (bond dissociation energy ~116 kcal/mol) compared to a C-H bond (~100 kcal/mol), making it highly resistant to enzymatic cleavage.[15] This strategy can significantly increase a drug's half-life, improve its oral bioavailability, and lead to a more consistent therapeutic effect.[14][16][17] For example, studies have shown that strategic fluorination can make compounds significantly more stable against degradation.[14][16]
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Methodological & Application
Application Note & Protocols: Leveraging 2,2',3,3',5,5',6,6'-Octafluorobiphenyl for the Synthesis of High-Performance Fluorinated Polymers
Introduction: The Strategic Role of Octafluorobiphenyl in Advanced Polymer Design
In the landscape of high-performance materials, fluorinated polymers occupy a preeminent position, offering an unparalleled combination of thermal stability, chemical inertness, and unique physicochemical properties.[1] Among the specialized monomers used to construct these advanced materials, 2,2',3,3',5,5',6,6'-octafluorobiphenyl (OFBP) stands out as a critical building block. Its rigid, perfluorinated structure is instrumental in designing a class of polymers known as Fluorinated Poly(arylene ether)s (FPAEs).
These FPAEs are not merely incremental improvements over their non-fluorinated counterparts. The incorporation of the OFBP moiety imparts a suite of desirable characteristics, including exceptionally low dielectric constants, superior thermal and oxidative stability, high hydrophobicity, and excellent solubility in common organic solvents.[2][3][4] Such properties make these polymers highly sought-after for demanding applications in the aerospace, microelectronics, optical communications, and gas separation sectors.[2][3][5][6]
This guide provides a comprehensive overview of the synthesis of FPAEs using OFBP, grounded in the principles of nucleophilic aromatic substitution (SNAr) polymerization. We will delve into the mechanistic underpinnings, provide detailed, field-proven protocols, and discuss the characterization and properties of the resulting polymers.
The Core Mechanism: Nucleophilic Aromatic Substitution (SNAr) Polymerization
The synthesis of FPAEs from OFBP is predominantly achieved through a step-growth polycondensation reaction governed by the SNAr mechanism.[7][8] Understanding this mechanism is key to mastering the synthesis and troubleshooting potential issues.
Causality of the SNAr Reaction: The biphenyl core of OFBP is heavily substituted with eight highly electronegative fluorine atoms. These atoms exert a powerful electron-withdrawing inductive effect, which significantly reduces the electron density of the aromatic rings. This electron deficiency renders the carbon atoms of the C-F bonds highly electrophilic and susceptible to attack by strong nucleophiles.[9][10]
In this polymerization, the nucleophile is typically a bisphenoxide, generated in situ from a bisphenol monomer (e.g., Bisphenol A, 4,4'-biphenol) and a weak base like potassium carbonate (K2CO3).[7][8] The reaction proceeds via a two-step addition-elimination sequence, forming a stable Meisenheimer complex as an intermediate, followed by the expulsion of a fluoride ion to re-establish aromaticity and form a stable aryl ether linkage. The process repeats to build the high molecular weight polymer chain.
Caption: General mechanism for SNAr polymerization using OFBP.
Experimental Protocols: Synthesis and Workflow
Success in synthesizing high molecular weight FPAEs hinges on meticulous control of reaction conditions, particularly the exclusion of water, which can hydrolyze the active phenoxide species and lead to chain termination.
Protocol 1: Synthesis of a Linear FPAE from OFBP and 4,4'-(Hexafluoroisopropylidene)diphenol (6F-BPA)
This protocol details a representative synthesis of a high-performance FPAE. 6F-BPA is chosen as the comonomer for its ability to enhance solubility and thermal stability.[5]
Materials & Reagents:
-
This compound (OFBP, >99%)
-
4,4'-(Hexafluoroisopropylidene)diphenol (6F-BPA, >99%)
-
Anhydrous Potassium Carbonate (K2CO3, finely ground, dried at >120°C for 24h)
-
N,N-Dimethylacetamide (DMAc, anhydrous, <50 ppm H2O)
-
Toluene (anhydrous)
-
Methanol
-
Deionized Water
-
Argon or Nitrogen gas (high purity)
Experimental Workflow Diagram:
Caption: Step-by-step workflow for FPAE synthesis.
Step-by-Step Methodology:
-
Reactor Setup: A 250 mL three-neck round-bottom flask equipped with a mechanical stirrer, a Dean-Stark trap with a condenser, and a nitrogen/argon inlet is flame-dried under vacuum and allowed to cool under a positive pressure of inert gas.
-
Charging Reagents: To the flask, add OFBP (e.g., 10.0 mmol), 6F-BPA (10.0 mmol), anhydrous K2CO3 (12.0 mmol, 20% molar excess), anhydrous DMAc (60 mL), and toluene (30 mL). The slight excess of K2CO3 ensures complete formation of the bisphenoxide.
-
Azeotropic Dehydration: The reaction mixture is heated to 130-140°C. Toluene forms an azeotrope with any trace water present, which is collected in the Dean-Stark trap. This step is critical and should be continued for approximately 4 hours to ensure an anhydrous environment.
-
Polymerization: After dehydration, the toluene is carefully distilled from the reaction via the Dean-Stark trap. The reaction temperature is then increased to 160°C. The polymerization is allowed to proceed for 12-24 hours. A significant increase in the viscosity of the solution indicates successful polymer formation.
-
Workup and Precipitation: The reaction is cooled to room temperature and diluted with 20 mL of DMAc to reduce viscosity. The mixture is filtered to remove K2CO3 and the byproduct, KF. The viscous filtrate is then slowly poured into a vigorously stirred beaker containing a 10:1 mixture of methanol and water (1000 mL) to precipitate the polymer as a fibrous white solid.
-
Purification: The precipitated polymer is collected by filtration, then washed thoroughly several times with deionized water to remove residual salts and subsequently with methanol to remove low molecular weight oligomers.
-
Drying: The purified polymer is dried in a vacuum oven at 100°C for 24 hours to yield the final FPAE product.
Polymer Characterization: Validating Synthesis and Properties
A comprehensive characterization is essential to confirm the polymer's structure and evaluate its performance characteristics.
| Technique | Parameter Measured | Typical Expected Results for OFBP-6F-BPA Polymer |
| FTIR | Functional Groups | Presence of Ar-O-Ar (~1250 cm⁻¹), C-F (~1100-1300 cm⁻¹), aromatic C-H stretches. |
| NMR (¹⁹F, ¹H) | Chemical Structure | Confirmation of monomer incorporation and ether linkage formation.[2] Absence of terminal -OH peaks. |
| GPC | Molecular Weight | Mn > 20,000 g/mol ; Mw > 40,000 g/mol ; PDI ~ 1.8-2.5.[7] |
| DSC | Glass Transition (Tg) | High Tg, typically in the range of 180-250°C.[5] |
| TGA | Thermal Stability (Td5%) | 5% weight loss temperature > 480°C in N2, indicating excellent thermal stability.[7][11] |
| Contact Angle | Hydrophobicity | Water contact angle > 100°, demonstrating a hydrophobic surface.[12] |
Advanced Protocols: Tailoring Polymer Architecture
The versatility of the OFBP monomer allows for the synthesis of more complex architectures, such as crosslinkable polymers for applications requiring enhanced solvent resistance and mechanical integrity.
Protocol 2: Synthesis of Phenylacetylene-Terminated FPAEs
This protocol modifies the polymer from Protocol 1 to introduce reactive end-groups, creating a thermosetting material with a very low dielectric constant after curing.[3]
Conceptual Modification: The polymerization from Protocol 1 is intentionally run with a slight molar excess of the bisphenol monomer (e.g., 1.05 equivalents of 6F-BPA to 1.00 of OFBP). This ensures the resulting polymer chains are terminated with hydroxyl (-OH) groups.
End-Capping Procedure:
-
Following the main polymerization step (Protocol 1, Step 4), the reaction is cooled to ~80°C.
-
An end-capping agent, 3-hydroxyphenylacetylene (e.g., 0.15 equivalents), is added to the reaction mixture along with an additional amount of K2CO3.
-
The temperature is raised back to 160°C and held for 6-8 hours to ensure complete reaction of the terminal -OH groups.
-
The workup, precipitation, and purification proceed as described in Protocol 1.
The resulting phenylacetylene-terminated polymer can be processed (e.g., spin-coated) and then thermally cured at high temperatures (>250°C), causing the terminal acetylene groups to crosslink, forming a highly stable, insoluble network.[3]
Caption: Thermal curing of end-capped FPAEs.
Summary of Properties and High-Value Applications
Polymers synthesized using OFBP exhibit a profile that makes them suitable for some of the most demanding technological applications.
| Property | Value/Characteristic | Resulting Application Area |
| Dielectric Constant | Low (2.1 - 2.6 @ 1MHz)[3] | Microelectronics: Interlayer dielectrics, PCB substrates. |
| Thermal Stability | Td5% > 480°C[7][11] | Aerospace: High-temperature adhesives, coatings, composites. |
| Solubility | Soluble in THF, CHCl₃, DMAc[2][4] | Advanced Coatings: Solution-castable films and membranes. |
| Hydrophobicity | High water contact angle[12] | Moisture-resistant barriers, hydrophobic surfaces. |
| Optical Properties | Low optical loss, low birefringence[6] | Optical Communications: Waveguides, optical fibers. |
| Gas Permeability | High fractional free volume[5] | Membrane Technology: Gas separation (e.g., O₂/N₂). |
Conclusion
This compound is a powerhouse monomer for the creation of advanced FPAEs via nucleophilic aromatic substitution. Its rigid, electron-deficient structure is the foundation for polymers with exceptional thermal, dielectric, and chemical resistance properties. By mastering the SNAr polymerization protocols detailed herein and understanding the principles of structural modification, researchers can develop tailor-made materials poised to solve critical challenges in next-generation electronics, aerospace, and separation technologies.
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Synthesis of Poly-p-oxyperfluorobenzylene and Related Polymers. A Novel Synthesis of the Monomer 2,3,5,6-Tetrafluoro-4-trifluoromethylphenol. NIH National Library of Medicine. [Link]
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Navigating Challenging Synthetic Landscapes: 2,2',3,3',5,5',6,6'-Octafluorobiphenyl as a High-Performance Solvent
In the relentless pursuit of novel chemical entities and streamlined synthetic processes, the choice of solvent stands as a critical, yet often underestimated, determinant of reaction success. For researchers, scientists, and drug development professionals navigating the complexities of modern organic synthesis, particularly in the realm of fluorinated molecules and high-temperature transformations, conventional solvents frequently fall short. This technical guide delves into the unique properties and strategic applications of 2,2',3,3',5,5',6,6'-octafluorobiphenyl (OFBP), a highly fluorinated aromatic solvent, offering a robust solution for challenging chemical reactions.
Introduction: Beyond Conventional Solvents - The Case for OFBP
This compound (OFBP) is a solid at room temperature with a melting point of 84-86 °C. Its highly fluorinated structure imparts exceptional thermal stability and chemical resistance, making it an ideal medium for reactions requiring elevated temperatures where traditional solvents would decompose. The electron-withdrawing nature of the fluorine atoms renders the biphenyl core electron-deficient, contributing to its inertness and making it a non-participatory medium in a wide range of chemical transformations.
The primary impetus for employing OFBP lies in its unique physicochemical properties, which enable reaction conditions and separation techniques that are unattainable with conventional solvents. Its high boiling point, coupled with its immiscibility with many organic solvents and aqueous solutions at room temperature, forms the basis for its application in high-temperature synthesis and biphasic catalysis. This guide will explore the practical applications of OFBP, providing detailed protocols and mechanistic insights to empower researchers to leverage its full potential.
Physicochemical Properties and Safety Considerations
A thorough understanding of a solvent's properties is paramount for its effective and safe implementation in any chemical protocol.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₂F₈ | |
| Molecular Weight | 298.13 g/mol | |
| Melting Point | 84-86 °C | |
| Boiling Point | ~248 °C | [1] |
| Appearance | White to off-white solid |
Solubility and Miscibility: The principle of "like dissolves like" is a useful starting point for predicting the solubility of compounds in OFBP.[2] As a highly fluorinated molecule, OFBP exhibits fluorous affinity, meaning it preferentially dissolves other fluorinated or highly fluorinated compounds. Its miscibility with common organic solvents is limited, a property that is exploited in biphasic systems for catalyst and product separation. At elevated temperatures, the miscibility of OFBP with some organic solvents can increase, allowing for homogeneous reaction conditions, followed by phase separation upon cooling.
Safety Profile: According to available safety data sheets, this compound is not classified as a hazardous substance or mixture.[1] However, as with any chemical, appropriate safety precautions must be observed.
-
Handling: Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. In case of contact with eyes, rinse immediately with plenty of water.[1] If inhaled, move to fresh air.[1]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[3]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not mix with other waste.[1]
Applications in Synthesis: Enabling Challenging Transformations
The unique characteristics of OFBP make it a valuable tool in several key areas of chemical synthesis.
High-Temperature Cross-Coupling Reactions
Many transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Ullmann couplings, require elevated temperatures to achieve optimal yields and reaction rates, particularly with challenging substrates. The high boiling point and thermal stability of OFBP make it an excellent solvent for such transformations.
Causality: The inert nature of OFBP prevents solvent-derived side reactions that can occur with more reactive solvents at high temperatures. Furthermore, its ability to dissolve organometallic intermediates and catalysts, while potentially phase-separating from reactants or products upon cooling, can simplify workup procedures.
Synthesis of Fluorinated Materials and Polymers
The synthesis of fluorinated polymers and materials often involves the polymerization of fluorinated monomers.[4][5][6] OFBP can serve as a high-performance solvent in these processes due to its ability to dissolve fluorinated starting materials and the resulting polymers.
Causality: The "fluorous" nature of OFBP provides a compatible environment for the polymerization of highly fluorinated monomers, which may have limited solubility in conventional organic solvents. This can lead to higher molecular weight polymers and more controlled polymerization processes.
Detailed Application Protocols
The following protocols are representative examples of how OFBP can be utilized as a solvent in key chemical transformations. These are intended as a starting point, and optimization may be necessary for specific substrates.
Protocol: Suzuki-Miyaura Coupling for the Synthesis of Polyfluorinated Biphenyls
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of a polyfluorinated aryl halide with a polyfluorinated arylboronic acid, a reaction class that can be challenging due to the electron-deficient nature of the coupling partners.[7]
Reaction Scheme:
where ArF and ArF' are polyfluorinated aryl groups and X is a halide (e.g., I, Br).
Experimental Workflow:
Caption: Workflow for Suzuki-Miyaura coupling in OFBP.
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried Schlenk tube equipped with a magnetic stir bar, add the polyfluorinated aryl halide (1.0 equiv), the polyfluorinated arylboronic acid (1.2 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a suitable base (e.g., CsF or K₂CO₃, 2.0 equiv).
-
Solvent Addition: Add this compound (OFBP) as the solvent (sufficient to ensure stirring, typically a 0.1-0.5 M solution).
-
Inert Atmosphere: Seal the Schlenk tube, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Reaction: Place the reaction vessel in a preheated oil bath or heating mantle and stir at the desired temperature (e.g., 150-200 °C) for the required time (typically 12-24 hours).
-
Monitoring: Monitor the progress of the reaction by taking aliquots and analyzing them by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Once the reaction is complete, allow the mixture to cool to room temperature. The OFBP will solidify.
-
Product Isolation: Add a non-polar organic solvent in which the product is sparingly soluble but OFBP is soluble (e.g., hexane). Stir the mixture to dissolve the OFBP and triturate the solid product.
-
Purification: Filter the solid product and wash with cold hexane. The product can be further purified by recrystallization from an appropriate solvent or by column chromatography.
Self-Validation: The progress of the reaction can be monitored for the disappearance of starting materials and the appearance of the product. The final product should be characterized by standard analytical techniques (¹H NMR, ¹⁹F NMR, ¹³C NMR, and mass spectrometry) to confirm its identity and purity.
Protocol: Ullmann Homocoupling of Aryl Halides
The Ullmann reaction is a classic method for the formation of biaryl compounds through the copper-mediated coupling of aryl halides.[8][9][10] This protocol describes a high-temperature Ullmann homocoupling reaction where OFBP serves as a stable and inert solvent.
Reaction Scheme:
where Ar is an aryl group and X is a halide (typically I or Br).
Experimental Workflow:
Caption: Workflow for Ullmann homocoupling in OFBP.
Step-by-Step Methodology:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, combine the aryl halide (1.0 equiv) and activated copper powder (2.0-3.0 equiv).
-
Solvent Addition: Add this compound (OFBP) as the solvent.
-
Inert Atmosphere: Flush the system with an inert gas (e.g., nitrogen) for 15-20 minutes.
-
Reaction: Heat the reaction mixture to a high temperature (e.g., 200-250 °C) with vigorous stirring. The reaction is typically complete within 4-8 hours.
-
Workup: After cooling to room temperature, add a suitable organic solvent (e.g., toluene or xylenes) to dissolve the product.
-
Filtration: Filter the hot mixture through a pad of Celite to remove the copper residues. Wash the filter cake with the hot solvent.
-
Extraction: Combine the filtrates and wash with a dilute aqueous acid solution (e.g., 1 M HCl) followed by water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from an appropriate solvent or by column chromatography.
Self-Validation: The reaction can be monitored by observing the consumption of the aryl halide. The final product should be characterized by its melting point (if solid) and spectroscopic methods (NMR, MS) to confirm its structure and purity.
Mechanistic Considerations: The Role of OFBP
Beyond being a passive medium, the properties of OFBP can influence the course of a reaction.
Non-Coordinating Nature: The electron-deficient aromatic rings and the sterically hindered nature of the C-F bonds make OFBP a very poor ligand for metal centers. This non-coordinating nature is advantageous in many transition metal-catalyzed reactions, as it prevents the solvent from competing with the desired ligands for coordination to the metal catalyst. This can lead to higher catalytic activity and selectivity.
"Fluorous" Effects: In reactions involving fluorinated reagents or catalysts, OFBP can enhance solubility and promote the desired transformations. The concept of "fluorous biphasic catalysis" relies on the use of a fluorous solvent, like OFBP, to dissolve a fluorous-tagged catalyst. After the reaction, the fluorous phase containing the catalyst can be easily separated from the organic phase containing the product, allowing for efficient catalyst recycling.
Conclusion and Future Outlook
This compound represents a powerful, albeit specialized, solvent for overcoming significant challenges in modern organic synthesis. Its exceptional thermal stability, chemical inertness, and unique solubility properties open doors to high-temperature reactions and the synthesis of complex fluorinated molecules that are difficult to achieve in conventional media. The detailed protocols and mechanistic insights provided in this guide are intended to equip researchers with the foundational knowledge to confidently incorporate OFBP into their synthetic strategies. As the demand for advanced materials and complex pharmaceuticals continues to grow, the strategic application of high-performance solvents like OFBP will undoubtedly play an increasingly vital role in driving innovation in the chemical sciences.
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Application Notes and Protocols for 2,2',3,3',5,5',6,6'-Octafluorobiphenyl in Fluorinated Materials
Introduction: The Unique Value Proposition of 2,2',3,3',5,5',6,6'-Octafluorobiphenyl as a Fluorinated Building Block
In the landscape of advanced materials science, the strategic incorporation of fluorine atoms into molecular architectures is a cornerstone for developing materials with exceptional properties. This compound (OFBP) stands out as a pivotal building block due to its unique combination of chemical and physical characteristics. Its perfluorinated biphenyl core imparts significant rigidity, thermal stability, and chemical inertness. The high degree of fluorination creates a strongly electron-withdrawing nature, which is fundamental to its utility in both polymer chemistry and optoelectronics.
The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, which contributes to the exceptional thermal and oxidative stability of materials derived from OFBP.[1] Furthermore, the presence of multiple fluorine atoms leads to low surface energy, hydrophobicity, and a low dielectric constant—properties highly sought after in advanced coatings, electronics, and aerospace applications.[2][3][4] The C-H bonds at the 4 and 4' positions provide reactive sites for derivatization and polymerization, allowing this robust core to be integrated into a diverse range of material backbones.[5][6]
This guide provides an in-depth exploration of the application of OFBP in the synthesis of high-performance fluorinated polymers, advanced liquid crystals, and conjugated polymers for organic electronics. We will delve into the causality behind experimental choices and provide detailed, field-proven protocols for researchers, scientists, and drug development professionals.
Part 1: High-Performance Fluorinated Poly(arylene ether)s (FPAEs)
The synthesis of FPAEs via nucleophilic aromatic substitution (SNA) is a prominent application of OFBP's close analogue, decafluorobiphenyl, and the principles are directly applicable to polymers derived from OFBP-dianions. In these reactions, the electron-withdrawing fluorine atoms on the biphenyl core activate the aromatic ring towards attack by nucleophiles, such as bisphenoxides.[7][8] This activation is crucial for achieving high molecular weight polymers under relatively mild conditions. The resulting FPAEs are a class of high-performance engineering thermoplastics known for their outstanding thermal stability, chemical resistance, and excellent insulating properties.[9][10]
The incorporation of the OFBP moiety into the polymer backbone yields materials with:
-
Exceptional Thermal Stability: The inherent strength of the C-F bond and the rigidity of the biphenyl unit contribute to high glass transition temperatures (Tg) and decomposition temperatures.[3][11]
-
Low Dielectric Constant and Dissipation Factor: The low polarizability of the C-F bond results in materials with low dielectric constants (Dk) and dissipation factors (Df), which is critical for high-frequency communication applications to reduce signal propagation loss.[3][12]
-
Enhanced Hydrophobicity: The high fluorine content leads to low surface energy and minimal water absorption, ensuring stable dielectric performance in varying humidity environments.[2][12]
-
Good Solubility: Unlike fully fluorinated polymers like Teflon, which have poor processability, FPAEs containing ether linkages often exhibit good solubility in common organic solvents, facilitating film formation and processing.[2][8][13]
Logical Workflow for FPAE Synthesis
The synthesis of FPAEs from an OFBP derivative (here exemplified by decafluorobiphenyl for a complete reaction) and a bisphenol monomer follows a well-defined workflow. The key is the activation of the C-F bond by the electron-withdrawing nature of the perfluorinated ring system, enabling nucleophilic attack by the phenoxide.
Caption: Workflow for Fluorinated Poly(arylene ether) Synthesis.
Protocol 1: Synthesis of a Fluorinated Poly(arylene ether) via Nucleophilic Aromatic Substitution
This protocol details the synthesis of a high molecular weight FPAE using decafluorobiphenyl and 4,4'-dihydroxy-2,2'-bis(trifluoromethyl)biphenyl (TFBP) as representative monomers. This method can be adapted for other fluorinated biphenyls and bisphenols.
Objective: To synthesize a high molecular weight FPAE with excellent thermal and dielectric properties.
Materials:
-
Decafluorobiphenyl (DFBP)
-
4,4'-dihydroxy-2,2'-bis(trifluoromethyl)biphenyl (TFBP)
-
Anhydrous Potassium Carbonate (K₂CO₃), finely ground and dried
-
N,N-Dimethylacetamide (DMAc), anhydrous
-
Toluene, anhydrous
-
Methanol
-
Argon or Nitrogen gas (for inert atmosphere)
-
Standard glassware for inert atmosphere reactions (Schlenk line, three-neck flask, condenser, etc.)
Procedure:
-
Reaction Setup: Assemble a flame-dried three-neck round-bottom flask equipped with a magnetic stirrer, a Dean-Stark trap filled with toluene, a condenser, and a nitrogen/argon inlet.
-
Monomer Charging: Under a positive flow of inert gas, charge the flask with TFBP (1 equivalent), DFBP (1 equivalent), and finely ground, anhydrous K₂CO₃ (1.5 equivalents).
-
Solvent Addition: Add anhydrous DMAc (to achieve a solids concentration of ~15-20% w/v) and toluene (approximately 30% of the DMAc volume).
-
Azeotropic Dehydration: Heat the reaction mixture to reflux (~130-140 °C) for 4-6 hours to azeotropically remove any residual water with toluene. This step is critical as water can interfere with the reaction. Once complete, carefully drain the toluene from the Dean-Stark trap.
-
Polymerization: Increase the reaction temperature to 150-160 °C to initiate the polymerization. The reaction progress can be monitored by the increasing viscosity of the solution. Allow the polymerization to proceed for 12-24 hours.
-
Termination and Precipitation: Cool the viscous polymer solution to room temperature. Dilute the solution with additional DMAc if necessary. Slowly pour the polymer solution into a large volume of vigorously stirring methanol or a methanol/water mixture (e.g., 1:1 v/v) to precipitate the polymer.
-
Purification and Drying: Filter the precipitated fibrous polymer and wash it thoroughly with fresh methanol and then deionized water to remove any salts and unreacted monomers. To further purify, the polymer can be redissolved in a suitable solvent (e.g., chloroform or THF) and re-precipitated. Dry the final polymer product under vacuum at 80-100 °C to a constant weight.[3]
Self-Validation:
-
The formation of a high-viscosity solution is a primary indicator of successful polymerization.
-
Characterization by ¹H and ¹⁹F NMR should confirm the polymer structure and the absence of terminal -OH groups, indicating a high degree of polymerization.[8]
-
Gel Permeation Chromatography (GPC) should be used to determine the molecular weight and polydispersity index (PDI). A high molecular weight (Mn > 20,000 Da) and a PDI close to 2 are indicative of a successful step-growth polymerization.[2]
Data Presentation: Properties of Representative FPAEs
| Polymer Backbone | Tg (°C) | Td5 (°C, N₂) | Dielectric Constant (10 GHz) | Water Absorption (%) | Reference |
| TFBP-DFBP | 226 | 555 | 2.07 | 0.28 | [3] |
| P6CFNon | 110 (Tm) | >400 | - | <0.1 (est.) | [2] |
Td5: Temperature for 5% weight loss.
Part 2: Advanced Liquid Crystalline Materials
The incorporation of the OFBP core into liquid crystal (LC) structures is a powerful strategy for designing materials with unique properties. The lateral fluoro-substituents significantly influence the mesomorphic behavior.
Causality of Experimental Design:
-
Reduced Melting Point: Lateral fluorine atoms disrupt crystal packing, often leading to lower melting points without completely destroying the mesophase.[14]
-
Modified Mesophase Stability: The steric hindrance from ortho-fluoro substituents can destabilize or eliminate smectic phases, favoring the nematic phase, which is desirable for many display applications.[14]
-
Low Refractive Index: The high fluorine content results in materials with exceptionally low refractive indices, which can be advantageous in specific optical applications.[14]
-
Dielectric Anisotropy (Δε): While OFBP itself is non-polar, appropriate derivatization can introduce a dipole moment. The orientation of this dipole relative to the molecular axis, influenced by the fluoro-substituents, dictates the sign and magnitude of the dielectric anisotropy, a key parameter for display technologies.[15]
Synthetic Pathway for an OFBP-based Liquid Crystal
The synthesis typically involves functionalizing the 4 and 4' positions of the OFBP core. A common approach is esterification to link the rigid core to flexible aliphatic chains.
Caption: Synthesis of an OFBP-based Liquid Crystal Ester.
Protocol 2: Synthesis of an OFBP-based Nematic Liquid Crystal
This protocol is adapted from the synthesis of 4'-alkoxy-2,2',3,3',5,5',6,6'-octafluorobiphenyl-4-yl-trans-4-alkylcyclohexane-1-carboxylates.[14]
Objective: To synthesize a low-melting nematic liquid crystal with a low refractive index.
Materials:
-
4'-Hydroxy-2,2',3,3',5,5',6,6'-octafluorobiphenyl derivative (e.g., 4'-decyloxy-OFBP-4-ol)
-
trans-4-Pentylcyclohexyl-1-carboxylic acid
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylamino)pyridine (DMAP) or 4-(N-pyrrolidino)pyridine
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Standard laboratory glassware
Procedure:
-
Reactant Preparation: In a round-bottom flask under a nitrogen atmosphere, dissolve the 4'-hydroxy-OFBP derivative (1 equivalent), trans-4-pentylcyclohexyl-1-carboxylic acid (1.1 equivalents), and a catalytic amount of DMAP in anhydrous CH₂Cl₂.
-
Coupling Agent Addition: Cool the solution to 0 °C in an ice bath. Add a solution of DCC (1.2 equivalents) in anhydrous CH₂Cl₂ dropwise to the stirred reaction mixture.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12-24 hours. The formation of a white precipitate (dicyclohexylurea, DCU) indicates the reaction is proceeding.
-
Workup: Filter off the DCU precipitate and wash it with a small amount of CH₂Cl₂. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the crude residue in a minimal amount of a suitable solvent (e.g., a hexane/dichloromethane mixture) and purify by column chromatography on silica gel.
-
Final Product Isolation: Combine the fractions containing the pure product and evaporate the solvent. Recrystallize the resulting solid from a suitable solvent (e.g., ethanol or hexane) to obtain the final liquid crystalline ester.
Self-Validation:
-
Successful synthesis is confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry) to verify the ester linkage and overall structure.[14]
-
The mesomorphic properties must be characterized using Differential Scanning Calorimetry (DSC) to determine transition temperatures and Polarized Optical Microscopy (POM) to identify the liquid crystal phases (e.g., nematic, smectic) by their characteristic textures.[16][17]
Data Presentation: Mesomorphic Properties of an OFBP-Ester LC
| Compound (R=C₁₀H₂₁, R'=C₅H₁₁) | Transition | Temperature (°C) | Enthalpy (kJ/mol) | Reference |
| 4'-decyloxy-OFBP-4-yl-trans-4-pentylcyclohexyl-1-carboxylate | C → N | 53.1 | 28 | [14] |
| N → I | 90.6 | 1.3 | [14] |
C = Crystal, N = Nematic, I = Isotropic.
Part 3: Conjugated Polymers for Organic Electronics
In the field of organic electronics, OFBP serves as a potent electron-acceptor ('A') unit. When copolymerized with electron-donor ('D') units, such as thiophene or fluorene, it forms D-A type π-conjugated polymers.[5][6] These materials are of great interest for applications in organic thin-film transistors (OTFTs) and organic light-emitting diodes (OLEDs).[18]
Causality of Experimental Design:
-
Electron Acceptor Strength: The perfluorinated biphenyl core has a low-lying Lowest Unoccupied Molecular Orbital (LUMO), making it an excellent electron acceptor. This property is essential for creating materials with tunable band gaps and facilitating charge separation in photovoltaic devices.
-
Polymerization via Cross-Coupling: The C-H bonds at the 4 and 4' positions are susceptible to C-H activation, enabling direct arylation polymerization (DAP).[6] This modern polymerization technique avoids the need for pre-functionalized monomers (e.g., organotin or boronic esters), offering a more atom-economical and straightforward synthetic route.[5]
-
Improved Device Performance: The introduction of fluorine atoms can lower the energy levels of both the HOMO and LUMO of the polymer, which can improve air stability and facilitate charge injection/extraction in electronic devices.
Conceptual Diagram of a Donor-Acceptor Polymer
This diagram illustrates the alternating structure of a D-A polymer, which is key to its electronic properties.
Caption: Alternating Donor-Acceptor Polymer Structure.
Protocol 3: Synthesis of a D-A Conjugated Polymer via Direct Arylation Polymerization (DAP)
This protocol describes a general method for the Pd-catalyzed direct arylation polycondensation of OFBP with a di-iodinated donor monomer, such as 2,7-diiodo-9,9-dioctylfluorene.[6]
Objective: To synthesize a high molecular weight, donor-acceptor π-conjugated polymer for organic electronics applications.
Materials:
-
This compound (OFBP)
-
2,7-Diiodo-9,9-dioctyl-9H-fluorene
-
Palladium(II) Acetate (Pd(OAc)₂)
-
Silver(I) Carbonate (Ag₂CO₃)
-
Potassium Carbonate (K₂CO₃)
-
Pivalic Acid (PivOH)
-
2-Methyltetrahydrofuran (2-MeTHF)
-
Deionized Water
-
Chloroform
-
Methanol
Procedure:
-
Catalyst and Reagent Preparation: In a Schlenk tube, add OFBP (1 equivalent), 2,7-diiodo-9,9-dioctyl-9H-fluorene (1 equivalent), Pd(OAc)₂ (e.g., 5 mol%), Ag₂CO₃ (e.g., 10 mol%), K₂CO₃ (3 equivalents), and PivOH (1 equivalent).
-
Solvent Addition and Degassing: Add 2-MeTHF and deionized water to create a biphasic system. Degas the mixture thoroughly by subjecting it to several freeze-pump-thaw cycles.
-
Polymerization: Place the sealed tube in a preheated oil bath at 100-120 °C and stir vigorously for 24-48 hours.
-
Workup and Precipitation: Cool the reaction to room temperature. Dilute the mixture with chloroform and wash with water to remove inorganic salts. Separate the organic layer, dry it over anhydrous magnesium sulfate (MgSO₄), and concentrate it.
-
Purification: Precipitate the concentrated polymer solution into a large volume of methanol. Filter the polymer and wash it with methanol.
-
Soxhlet Extraction: To remove low molecular weight oligomers and catalyst residues, perform a Soxhlet extraction of the polymer with a series of solvents (e.g., methanol, acetone, hexane) and finally collect the polymer fraction by extracting with chloroform.
-
Final Product Isolation: Evaporate the chloroform from the final extract to yield the purified polymer. Dry under vacuum to a constant weight.[6]
Self-Validation:
-
Successful polymerization is indicated by the formation of a colored, soluble solid.
-
GPC analysis is essential to confirm the achievement of high molecular weight.
-
¹H and ¹⁹F NMR spectroscopy will confirm the alternating D-A structure.
-
UV-Vis spectroscopy and cyclic voltammetry are required to determine the optical band gap and HOMO/LUMO energy levels, respectively, which are critical parameters for optoelectronic applications.[19]
References
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- Synthesis and characterization of fluorinated poly(aryl ether)s with excellent dielectric properties. Polymer Chemistry (RSC Publishing).
- The Synthesis and Liquid Crystal Properties of certain 4′-Alkoxy-2,2′,3,3′,5,5′,6,6′-octafluorobiphenyl-4-yl-trans-4-alkylcyclohexane-1-carboxyl
- Synthesis and Properties of Novel Fluorinated Poly(arylene ether)s.
- Fluorinated poly(aryl ether)s containing difluoromethylene and tetrafluoroethylene moieties. PMC - NIH.
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- Synthesis of Conjugated Polymers Containing Octafluorobiphenylene Unit via Pd-Catalyzed Cross-Dehydrogenative-Coupling Reaction. ACS Macro Letters.
- Nonstoichiometric Direct Arylation Polymerization of Octafluorobiphenyl with 2,7-Diiodofluorene for Regulating C-H Terminals of π-Conjug
- Synthesis, characterization, and self-assembly of fluorescent fluorine-containing liquid crystals. PubMed.
- Synthesis and Properties of Fluorotolane Liquid Crystal Compounds. 液晶与显示.
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- Synthesis and Properties of Lateral Difluorine Biphenyl Liquid Crystals. 应用化学.
- Synthesis, Optical and DFT Characterizations of Laterally Fluorinated Phenyl Cinnamate Liquid Crystal Non-Symmetric System. MDPI.
- Fluorinated poly(aryl ether)s containing difluoromethylene and tetrafluoroethylene moieties. RSC Advances.
- Synthesis and characterization of poly(arylene ether)s derived from 4,4′‐bishydroxybiphenyl and 4,4′‐bishydroxyterphenyl.
- Synthesis and mesomorphic properties of fluoro and isothiocyanato biphenyl tolane liquid crystals. Liquid Crystals.
- Organic Semiconducting Oligomers for Use in Thin Film Transistors.
- Application Notes and Protocols for the Polymerization of 2-Allyl-5-trifluoromethyl phenol. Benchchem.
- 2,2′,3,3′,5,5′,6,6′-Octafluorobiphenyl. Sigma-Aldrich.
- Synthesis and properties of allyloxy-based biphenyl liquid crystals with multiple lateral fluoro substituents.
- Syntheses and properties of novel fluorinated polyamides based on a bis(ether-carboxylic acid) or a bis(ether amine) extended from bis(4-hydroxyphenyl)phenyl-2,2,2-trifluoroethane.
- A Novel Synthesis Strategy for Poly(Arylene‐Vinylene)
- Fluorinated Polymers: Volume 2: Applic
- Fluorinated Polymers as Smart Materials for Advanced Biomedical Applic
- Synthesis of Linear Polymers in High Molecular Weights via Reaction-Enhanced Reactivity of Intermediates using Friedel-Crafts Polycondens
- Fluoroelastomers: synthesis, properties and applic
- A Comparative Guide to the Polymerization of 4-Bromo-4'-vinylbiphenyl and 4-chlorostyrene. Benchchem.
- 2,2',3,3',4,5',6,6'-Octachlorobiphenyl. PubChem.
- Synthesis Report on Understanding Side-Chain Fluorinated Polymers and Their Life Cycle. OECD.
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Host-Enhanced Phenyl-Perfluorophenyl Polar−π Interactions. IRIS .
- Application Notes and Protocols: Synthesis of Novel Liquid Crystals Utilizing 2,6-Difluorotoluene. Benchchem.
- Synthesis, Electrochemistry, and Optoelectronic Properties of Biphenyl-EDOT-Based Electrochromic Polymers. MDPI.
- Tetrafluorophenylene-Containing Vinylbenzyl Ether-Terminated Oligo(2,6-dimethyl-1,4-phenylene ether)
- Synthesis and properties of novel poly(arylene ether)s and poly(arylene thioether)s based on a pyridazine biphenol or a phthalazine biphenol.
- Polyimides 6: Synthesis, characterization, and comparison of properties of novel fluorinated poly(ether imides). Semantic Scholar.
- Application Notes and Protocols for Polymer Synthesis Using Perfluoro-1,10-decanedicarboxylic Acid. Benchchem.
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- 2,2',3,3',4,5,5',6'-OCTACHLOROBIPHENYL. precisionFDA.
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Application Notes and Protocols for the Use of 2,2',3,3',5,5',6,6'-Octafluorobiphenyl as an Internal Standard in GC-MS Analysis
Introduction: The Imperative for Precision in Quantitative GC-MS
In the landscape of analytical chemistry, particularly within the realms of pharmaceutical development, environmental monitoring, and clinical research, Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone for the separation, identification, and quantification of volatile and semi-volatile compounds. The inherent sensitivity and selectivity of this technique are unparalleled; however, its quantitative accuracy is contingent upon meticulous control over experimental variables. Sample preparation, injection volume, and instrument response can all introduce variability that compromises the integrity of the results. To mitigate these sources of error, the use of an internal standard is not merely a recommendation but a fundamental requirement for robust and reliable quantitative analysis.[1]
An ideal internal standard co-elutes with the analyte of interest or in close proximity, exhibits similar chemical properties, but is chromatographically resolved from the analyte and any matrix interferences. It is introduced at a known concentration to all samples, calibrators, and quality controls, serving as a reference point to correct for variations in sample workup and instrument performance.
This application note provides a comprehensive guide to the utilization of 2,2',3,3',5,5',6,6'-Octafluorobiphenyl (OFB) as a superior internal standard for GC-MS applications. We will delve into the unique physicochemical properties of OFB that render it an exceptional choice, followed by detailed, field-proven protocols for its implementation in your analytical workflows.
Why this compound? A Molecule Engineered for Accuracy
The selection of an appropriate internal standard is a critical decision in method development. This compound (OFB) possesses a constellation of properties that make it an exemplary internal standard for a wide range of analytes, particularly halogenated and aromatic compounds.
Key Attributes of OFB:
-
High Thermal Stability and Chemical Inertness: The perfluorinated nature of the biphenyl core imparts exceptional thermal stability and resistance to chemical degradation.[2] This ensures that OFB remains intact throughout the entire analytical process, from sample extraction and cleanup to high-temperature GC analysis.
-
Distinct Mass Spectrum: The presence of eight fluorine atoms results in a unique isotopic pattern and a molecular ion that is unlikely to be isobaric with common analytes or matrix components. Its fragmentation pattern is predictable and yields characteristic ions suitable for selective ion monitoring (SIM) or multiple reaction monitoring (MRM).
-
Appropriate Volatility: OFB exhibits a volatility that is compatible with a broad range of GC applications, allowing it to elute within a typical chromatographic window for many semi-volatile organic compounds.
-
Commercial Availability in High Purity: High-purity standards of OFB are readily available, which is a prerequisite for its use as an internal standard.[3]
Physicochemical Properties and Mass Spectral Characteristics
A thorough understanding of the internal standard's properties is paramount for its effective implementation.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Chemical Formula | C₁₂H₂F₈ |
| Molecular Weight | 298.13 g/mol |
| Appearance | White to off-white crystalline solid |
| Boiling Point | Approx. 260-265 °C |
| Solubility | Soluble in most organic solvents (e.g., hexane, dichloromethane, acetone) |
Mass Spectral Fragmentation:
While a publicly available, verified mass spectrum for this compound is not readily accessible, its fragmentation pattern under electron ionization (EI) can be predicted based on the behavior of similar fluorinated aromatic compounds, such as Decafluorobiphenyl.[4][5] The molecular ion (M⁺•) is expected to be prominent. Fragmentation will likely involve the loss of fluorine atoms or C-F fragments.
Figure 1: Proposed Electron Ionization Fragmentation Pathway of this compound
Caption: Proposed fragmentation of OFB in GC-MS.
Suggested Ions for SIM Mode:
Based on the predicted fragmentation, the following ions are recommended for monitoring in Selected Ion Monitoring (SIM) mode:
-
Quantifier Ion: m/z 298 (Molecular Ion)
-
Qualifier Ion 1: m/z 279
-
Qualifier Ion 2: m/z 260
The selection of these ions should be confirmed and optimized during method development.
Experimental Protocols: A Step-by-Step Guide
The following protocols provide a robust framework for the integration of OFB into your quantitative GC-MS workflows. These protocols are intended as a starting point and may require optimization based on the specific matrix and analyte of interest.
Protocol 1: Preparation of Standard Solutions
Accurate preparation of standard solutions is fundamental to the success of any quantitative method.[6]
Materials:
-
This compound (≥98% purity)
-
High-purity solvent (e.g., hexane, isooctane, or a solvent compatible with your sample matrix and GC system)
-
Class A volumetric flasks and pipettes
-
Analytical balance
Procedure:
-
Primary Stock Solution (e.g., 1000 µg/mL):
-
Accurately weigh approximately 10 mg of OFB into a 10 mL volumetric flask.
-
Record the exact weight.
-
Dissolve the OFB in a small amount of the chosen solvent.
-
Bring the flask to volume with the solvent.
-
Calculate the precise concentration of the stock solution.
-
Store the stock solution at 4°C in an amber vial.
-
-
Intermediate and Working Standard Solutions:
-
Perform serial dilutions of the primary stock solution to prepare intermediate and working standard solutions at the desired concentrations.
-
For example, to prepare a 10 µg/mL intermediate solution, pipette 100 µL of the 1000 µg/mL stock solution into a 10 mL volumetric flask and dilute to volume.
-
Working internal standard solutions should be prepared at a concentration that provides a robust signal-to-noise ratio and falls within the linear range of the instrument. A typical starting concentration for spiking into samples is 100 ng/mL.
-
Protocol 2: Sample Preparation and Spiking
The internal standard must be added to every sample, calibrator, and quality control at the earliest possible stage of the sample preparation process to account for any losses during extraction and cleanup.[1]
Figure 2: Workflow for Sample Preparation with Internal Standard Spiking
Caption: General sample preparation workflow.
Procedure:
-
Homogenize the sample matrix (e.g., plasma, tissue homogenate, soil extract).
-
Aliquot a precise volume or weight of the homogenized sample into an extraction tube.
-
Add a known volume of the OFB working internal standard solution to each sample, calibrator, and quality control. The final concentration of the internal standard should be consistent across all samples.
-
Vortex or mix thoroughly to ensure complete incorporation of the internal standard into the sample matrix.
-
Proceed with your established extraction and cleanup protocol.
Protocol 3: GC-MS Instrumentation and Method Parameters
The following are recommended starting conditions for a typical GC-MS system. Optimization will be necessary to achieve the desired chromatographic separation and sensitivity for your specific application.[7][8]
Table 2: Recommended GC-MS Parameters
| Parameter | Recommended Setting | Rationale |
| GC System | Agilent 8890 GC or equivalent | Provides excellent retention time reproducibility. |
| MS System | Agilent 5977 Series GC/MSD or equivalent | Offers high sensitivity and selectivity in SIM mode. |
| Injector | Split/Splitless | Splitless injection is recommended for trace analysis. |
| Injector Temperature | 280 °C | Ensures complete vaporization of OFB and analytes. |
| Carrier Gas | Helium, constant flow mode | Provides optimal separation efficiency. |
| Flow Rate | 1.0 - 1.5 mL/min | A good starting point for most capillary columns. |
| GC Column | Agilent J&W DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent | A versatile, low-polarity column suitable for a wide range of compounds.[7][9] |
| Oven Program | 80 °C (1 min), ramp at 10 °C/min to 280 °C, hold for 5 min | This is a general-purpose program; adjust as needed to resolve OFB from analytes and matrix components. |
| MS Source Temp. | 230 °C | Standard temperature for robust ionization. |
| MS Quad Temp. | 150 °C | Standard temperature for stable mass analysis. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization technique for GC-MS. |
| Acquisition Mode | Selected Ion Monitoring (SIM) | Provides enhanced sensitivity and selectivity compared to full scan mode. |
| SIM Ions for OFB | m/z 298 (Quantifier), 279 (Qualifier), 260 (Qualifier) | Monitor these ions with appropriate dwell times. |
Data Analysis and Method Validation
Calibration:
A multi-point calibration curve should be prepared by plotting the ratio of the analyte peak area to the internal standard (OFB) peak area against the concentration of the analyte. A linear regression with a weighting factor (e.g., 1/x) is typically used. The correlation coefficient (r²) should be ≥ 0.995.[5]
Method Validation:
A full method validation should be performed in accordance with relevant guidelines (e.g., ICH, FDA) to ensure the method is accurate, precise, and reliable.[7][9][10] Key validation parameters include:
-
Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
-
Linearity and Range: The concentration range over which the method is accurate and precise.
-
Accuracy and Precision: Determined by analyzing quality control samples at multiple concentration levels. Acceptance criteria are typically within ±15% (±20% at the lower limit of quantification).
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.
-
Stability: The stability of the analyte and internal standard in the sample matrix under various storage and processing conditions.
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Poor OFB Peak Shape | Active sites in the injector liner or GC column. | Use a deactivated liner and a high-quality, low-bleed GC column. Perform regular inlet maintenance. |
| Variable OFB Response | Inconsistent spiking; degradation of the internal standard. | Ensure accurate and consistent addition of the internal standard. Check the stability of the working solution. |
| Co-elution with Analyte | Inappropriate GC oven program. | Modify the temperature ramp rate or initial/final hold times to improve chromatographic resolution. |
| Low OFB Recovery | Inefficient extraction or losses during sample cleanup. | Optimize the extraction and cleanup procedures. Ensure the internal standard is added before any potential loss steps. |
Conclusion
This compound is a highly effective and reliable internal standard for quantitative GC-MS analysis. Its exceptional thermal stability, chemical inertness, and distinct mass spectral properties provide a solid foundation for the development of robust and accurate analytical methods. By following the detailed protocols and guidelines presented in this application note, researchers, scientists, and drug development professionals can confidently implement OFB to enhance the quality and reliability of their quantitative GC-MS data.
References
-
Analysis of PCBs in Food and Biological Samples Using GC Triple Quadrupole GC-MS/MS. SCISPEC. Available from: [Link]
-
1,1'-Biphenyl, 2,2',3,3',4,4',5,5',6,6'-decafluoro-. NIST WebBook. Available from: [Link]
-
Determination of Polychlorinated Biphenyl (PCB) by GC/MS According to EPA Method 1628. Agilent. Available from: [Link]
-
Congener-specific Analysis of Pcbs in Food Samples by Using GC/MS. PubMed. Available from: [Link]
-
This compound - Optional[13C NMR] - Spectrum. SpectraBase. Available from: [Link]
-
Analysis of PolyChlorinated Biphenyls (PCBs) by GC/MS. cromlab-instruments.es. Available from: [Link]
-
Decafluorobiphenyl. PubChem. Available from: [Link]
-
Validation of Analytical Methods: A Review. Gavin Publishers. Available from: [Link]
-
Validation of Analytical Methods. ResearchGate. Available from: [Link]
-
APPENDIX B Requirements for the validation of analytical methods. gtfch.org. Available from: [Link]
-
Organic Solvents Retention Time Table. GL Sciences. Available from: [Link]
-
Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases. Chromatography Online. Available from: [Link]
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Biphenyl. NIST WebBook. Available from: [Link]
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Search for Species Data by Molecular Weight. NIST WebBook. Available from: [Link]
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EPA/NIH Mass Spectral Data Base. GovInfo. Available from: [Link]
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PCB 199. CAS Common Chemistry. Available from: [Link]
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Internal Standards for Quantitative Analysis of Chemical Warfare Agents by the GC/MS Method. NIH. Available from: [Link]
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1,1'-Biphenyl, 2,2',3,4,4',5,5'-heptachloro-. NIST WebBook. Available from: [Link]
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Preparation of Standard Solutions. Pharmaguideline. Available from: [Link]
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Application Notes and Protocols for 2,2',3,3',5,5',6,6'-Octafluorobiphenyl in Organic Light-Emitting Diodes (OLEDs)
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and professionals in drug development and materials science on the application of 2,2',3,3',5,5',6,6'-Octafluorobiphenyl (OFB) in the fabrication of Organic Light-Emitting Diodes (OLEDs). Drawing upon the established benefits of fluorination in organic electronics, we propose the use of OFB as a high-performance electron transport or hole-blocking material. This guide details the synthesis, material characterization, and device fabrication protocols, underpinned by a rigorous scientific rationale. All procedures are designed to be self-validating, with in-text citations to authoritative sources and a complete reference list for further investigation.
Introduction: The Rationale for Fluorinated Biphenyls in OLEDs
The performance of Organic Light-Emitting Diodes (OLEDs) is intrinsically linked to the electronic properties and stability of the organic materials employed within their multilayered structure.[1] Efficient charge injection, transport, and recombination are paramount for achieving high brightness, long operational lifetimes, and low power consumption.[2] Fluorination of organic molecules has emerged as a powerful strategy to fine-tune these critical properties. The high electronegativity of fluorine atoms can significantly lower the HOMO and LUMO energy levels of a material, which is advantageous for creating efficient electron transport layers (ETLs) and hole-blocking layers (HBLs).[3]
This compound (OFB) is a highly fluorinated aromatic compound with exceptional thermal stability and chemical resistance, making it a prime candidate for application in high-performance electronic devices.[4] Its robust, fully saturated fluorination is hypothesized to provide excellent electron mobility and a deep LUMO level, facilitating electron injection from the cathode and effectively blocking the migration of holes from the emissive layer. This guide provides the foundational protocols to explore and validate the use of OFB in advanced OLED architectures.
Physicochemical Properties of this compound
A thorough understanding of the material's properties is essential before its integration into a device.
| Property | Value | Source(s) |
| CAS Number | 3883-86-1 | [5] |
| Molecular Formula | C₁₂H₂F₈ | [5] |
| Molecular Weight | 298.13 g/mol | [5] |
| Appearance | White to almost white crystalline powder | [4] |
| Melting Point | 84-86 °C | [6] |
| Thermal Stability | High | [4] |
| Chemical Resistance | Excellent | [4] |
Synthesis of this compound
A reliable synthesis of high-purity OFB is the first critical step. The Ullmann coupling reaction, a copper-catalyzed homocoupling of aryl halides, is a well-established method for creating biaryl compounds and is particularly suitable for the synthesis of highly fluorinated biphenyls.[4][7][8]
Proposed Synthetic Protocol: Ullmann Homocoupling
This protocol is adapted from established procedures for the synthesis of similar fluorinated biphenyls.[4]
Reaction Scheme:
2-(1,2,3,5,6-pentafluorophenyl)iodide → this compound (in the presence of Cu, DMF)
Materials:
-
1,2,3,5-tetrafluorobenzene
-
n-Butyllithium (n-BuLi)
-
Iodine (I₂)
-
Copper powder, activated
-
N,N-Dimethylformamide (DMF), anhydrous
-
Toluene, anhydrous
-
Diethyl ether, anhydrous
-
Hydrochloric acid (HCl), 1M
-
Sodium thiosulfate solution, saturated
-
Magnesium sulfate (MgSO₄), anhydrous
-
Hexane
-
Ethyl acetate
Step-by-Step Protocol:
-
Synthesis of 1-iodo-2,3,5,6-tetrafluorobenzene:
-
Dissolve 1,2,3,5-tetrafluorobenzene in anhydrous diethyl ether under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-BuLi dropwise while maintaining the temperature below -70 °C.
-
Stir the mixture for 2 hours at -78 °C.
-
Add a solution of iodine in anhydrous diethyl ether dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction with a saturated solution of sodium thiosulfate.
-
Extract the product with diethyl ether, wash with brine, and dry over anhydrous MgSO₄.
-
Purify the crude product by column chromatography or distillation to obtain 1-iodo-2,3,5,6-tetrafluorobenzene.
-
-
Ullmann Coupling Reaction:
-
In a three-neck flask equipped with a reflux condenser and mechanical stirrer, add activated copper powder and anhydrous DMF.
-
Heat the suspension to reflux.
-
Add the 1-iodo-2,3,5,6-tetrafluorobenzene dropwise to the refluxing mixture.
-
Maintain reflux for 24-48 hours. The reaction progress can be monitored by Gas Chromatography-Mass Spectrometry (GC-MS).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into a 1M HCl solution and stir for 1 hour.
-
Filter the mixture and wash the solid residue with water and then with toluene.
-
Extract the aqueous filtrate with toluene.
-
Combine the organic layers, wash with water and brine, and dry over anhydrous MgSO₄.
-
Remove the solvent under reduced pressure.
-
Purify the crude OFB by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or by sublimation to yield a white crystalline solid.
-
Material Characterization Protocols
Computational Determination of HOMO/LUMO Energy Levels
The HOMO and LUMO energy levels are critical for predicting the charge injection and transport properties of OFB within an OLED device. Density Functional Theory (DFT) is a powerful computational tool for estimating these electronic properties.[9][10]
Protocol:
-
Construct the 3D structure of the this compound molecule using a molecular modeling software.
-
Perform a geometry optimization of the structure using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d,p)).
-
Following optimization, perform a single-point energy calculation to determine the energies of the frontier molecular orbitals (HOMO and LUMO).
-
The ionization potential (IP) can be approximated as -E(HOMO) and the electron affinity (EA) as -E(LUMO).[11] These values are crucial for designing the device architecture to ensure efficient charge injection from adjacent layers.
Experimental Determination of Solubility
For the development of solution-processed OLEDs, understanding the solubility of OFB in common organic solvents is essential. The shake-flask method is a reliable technique for determining thermodynamic equilibrium solubility.[3]
Protocol:
-
Add an excess amount of OFB to several glass vials.
-
Dispense a known volume of the chosen organic solvents (e.g., toluene, chloroform, tetrahydrofuran, chlorobenzene) into each vial.
-
Seal the vials and place them in a thermostatic shaker at a constant temperature (e.g., 25 °C).
-
Agitate the samples for 24-72 hours to ensure equilibrium is reached.
-
Allow the undissolved OFB to settle.
-
Carefully withdraw a known volume of the supernatant (the saturated solution) and filter it through a 0.2 µm syringe filter.
-
Dilute the filtered solution to a concentration that is within the linear range of a suitable analytical technique (e.g., UV-Vis spectroscopy or High-Performance Liquid Chromatography).
-
Quantify the concentration of OFB in the diluted sample.
-
Calculate the original solubility in g/L or mol/L.
OLED Device Fabrication Protocols
Based on its predicted electronic properties, OFB is proposed as either an Electron Transport Layer (ETL) or a Hole-Blocking Layer (HBL). Below are protocols for incorporating OFB into a standard green phosphorescent OLED architecture using both vacuum and solution-based deposition methods.
Proposed Device Architecture
A typical multilayer OLED structure is as follows:
ITO / HIL / HTL / EML / HBL / ETL / Cathode
In our proposed device, OFB can be used as the HBL or the ETL.
-
Substrate: Indium Tin Oxide (ITO) coated glass
-
Hole Injection Layer (HIL): N,N'-Di(naphthalen-1-yl)-N,N'-diphenyl-benzidine (α-NPD)
-
Hole Transport Layer (HTL): 4,4'-Bis(N-carbazolyl)-1,1'-biphenyl (CBP)
-
Emissive Layer (EML): CBP doped with Tris(2-phenylpyridine)iridium(III) (Ir(ppy)₃)
-
Hole-Blocking Layer (HBL) / Electron Transport Layer (ETL): this compound (OFB)
-
Electron Injection Layer (EIL): Lithium Fluoride (LiF)
-
Cathode: Aluminum (Al)
Caption: Proposed OLED device architecture incorporating OFB.
Protocol 1: Fabrication via Vacuum Thermal Evaporation (VTE)
VTE is a standard technique for depositing thin films of organic materials in a high-vacuum environment to ensure high purity and uniformity.[12][13]
Equipment:
-
High-vacuum thermal evaporation system (<10⁻⁶ Torr)
-
Quartz crystal microbalance (QCM) for thickness monitoring
-
Substrate holder with heating capabilities
-
Tungsten or molybdenum evaporation boats
Step-by-Step Protocol:
-
Substrate Preparation:
-
Clean the ITO-coated glass substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol (15 minutes each).
-
Dry the substrates with a nitrogen gun.
-
Treat the substrates with oxygen plasma or UV-ozone to improve the work function of the ITO and enhance hole injection.
-
-
Layer Deposition:
-
Load the cleaned substrates into the vacuum chamber.
-
Load the organic materials (α-NPD, CBP, Ir(ppy)₃, OFB) and inorganic materials (LiF, Al) into separate evaporation sources.
-
Evacuate the chamber to a base pressure of < 5 x 10⁻⁶ Torr.
-
Deposit the organic and inorganic layers sequentially onto the substrate. The deposition rate and thickness of each layer should be carefully controlled using the QCM.
-
HIL (α-NPD): 40 nm at a rate of 0.1-0.2 nm/s.
-
HTL (CBP): 20 nm at a rate of 0.1-0.2 nm/s.
-
EML (CBP:Ir(ppy)₃): 30 nm with a doping concentration of 6-8 wt% of Ir(ppy)₃, co-evaporated at a total rate of 0.1-0.2 nm/s.
-
OFB Layer (as HBL/ETL): 20-40 nm at a rate of 0.1-0.2 nm/s. The optimal evaporation temperature for OFB will need to be determined empirically but is expected to be relatively low given its melting point.
-
EIL (LiF): 1 nm at a rate of 0.01-0.02 nm/s.
-
Cathode (Al): 100 nm at a rate of 0.5-1.0 nm/s.
-
-
-
Encapsulation:
-
After deposition, the devices should be encapsulated in a nitrogen-filled glovebox using a UV-curable epoxy and a glass lid to prevent degradation from moisture and oxygen.
-
Protocol 2: Fabrication via Solution Processing (Spin Coating)
Solution processing offers a lower-cost alternative to VTE, particularly for large-area devices.[14] This protocol assumes OFB is soluble in a suitable organic solvent.
Equipment:
-
Spin coater
-
Hotplate
-
Nitrogen-filled glovebox
Step-by-Step Protocol:
-
Substrate Preparation: Follow the same procedure as for VTE.
-
Solution Preparation:
-
Prepare solutions of the soluble organic materials (e.g., PEDOT:PSS for HIL, a polymer host for the EML, and OFB) in their respective solvents at optimized concentrations.
-
-
Layer Deposition:
-
HIL (PEDOT:PSS): Spin-coat a filtered PEDOT:PSS solution onto the ITO substrate and anneal on a hotplate.
-
Subsequent Layers: For a fully solution-processed device, subsequent organic layers (HTL, EML, OFB layer) would be spin-coated. This requires careful selection of orthogonal solvents to prevent dissolution of underlying layers.
-
Alternatively, in a hybrid approach, the HIL and HTL can be solution-processed, followed by VTE for the EML, OFB layer, and cathode.
-
-
OFB Layer Deposition (if solution-processed):
-
Prepare a solution of OFB in a suitable solvent (determined from the solubility tests).
-
Spin-coat the OFB solution onto the underlying layer.
-
Anneal the film on a hotplate to remove residual solvent.
-
-
Cathode Deposition and Encapsulation: The cathode is typically deposited by VTE, followed by encapsulation as described above.
Caption: High-level workflows for OLED fabrication.
Device Characterization Protocol
Once fabricated, the performance of the OLEDs must be systematically evaluated.
Equipment:
-
Source measure unit (SMU)
-
Photometer or spectroradiometer
-
Integrating sphere
Step-by-Step Protocol:
-
Current Density-Voltage-Luminance (J-V-L) Characteristics:
-
Place the encapsulated OLED device in a light-tight test fixture.
-
Connect the device to the SMU.
-
Apply a forward voltage sweep (e.g., from 0 to 10 V) and simultaneously measure the current flowing through the device and the light output (luminance) using the photometer.[15]
-
Plot the current density (J) versus voltage (V) and luminance (L) versus voltage (V).
-
-
Efficiency Calculations:
-
From the J-V-L data, calculate the following performance metrics:
-
Current Efficacy (cd/A): Luminance / Current Density
-
Power Efficacy (lm/W): (π * Luminance) / (Current Density * Voltage)
-
External Quantum Efficiency (EQE, %): This requires measuring the electroluminescence spectrum with a spectroradiometer and integrating the photon flux.
-
-
-
Electroluminescence (EL) Spectrum:
-
Measure the EL spectrum of the device at a constant driving voltage or current to determine the emission color and calculate the CIE (Commission Internationale de l'Éclairage) color coordinates.
-
Safety and Handling
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials.[7]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
This compound presents a compelling opportunity for the advancement of OLED materials. Its high degree of fluorination, coupled with its inherent stability, makes it an excellent candidate for use as an electron transport or hole-blocking layer. The protocols outlined in this guide provide a comprehensive framework for the synthesis, characterization, and device integration of OFB. By following these methodologies, researchers can systematically evaluate the potential of this promising material to enhance the efficiency and longevity of next-generation OLEDs.
References
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Characterization and Simulation of Organic and Perovskite LEDs. - Fluxim. Available at: [Link]
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This compound - Chem-Impex. Available at: [Link]
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General Ullman cross-coupling reaction for the synthesis of biphenyl derivatives. ResearchGate. Available at: [Link]
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SYNTHESIS OF FLUORINATED BIPHENYLS VIA ARYNE REACTION - LookChem. Available at: [Link]
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Molecular orbital surfaces of the HOMO and LUMO energy levels... - ResearchGate. Available at: [Link]
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Presentation of the energy levels, HOMO–LUMO gap and orbital... - ResearchGate. Available at: [Link]
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Ullmann Reaction - Organic Chemistry Portal. Available at: [Link]
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Ullmann reaction - Wikipedia. Available at: [Link]
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HOMO – LUMO energy levels and the interfacial plots of the molecular... - ResearchGate. Available at: [Link]
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The HOMO and LUMO energy levels, and HOMO-LUMO gaps in (a) BTC980 and... - ResearchGate. Available at: [Link]
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Experimentally obtained HOMO/LUMO energies (solid lines) for 26-29 and... - ResearchGate. Available at: [Link]
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STUDIES OF THE SUBSTITUTION EFFECTS ON THE ELECTRONIC PROPERTIES FOR BIPHENYL AND DERIVATIVE MOLECULES BY USING DFT METHOD | CJM.ASM.MD - Chemistry Journal of Moldova. Available at: [Link]
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Impact of Layer Materials, Their Thicknesses, and Their Reflectivities on Emission Color and NVIS Compatibility in OLED Devices for Avionic Display Applications - MDPI. Available at: [Link]
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A new strategy for the synthesis of polychlorinated biphenyl metabolites - PubMed - NIH. Available at: [Link]
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Modern Synthetic Procedures for the Fluorination of Organic Molecules - CHIMIA. Available at: [Link]
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7.5: Electron Affinities - Chemistry LibreTexts. Available at: [Link]
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Thin Films Deposition of Organic Materials. Available at: [Link]
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Fluorine effects in new indenofluorenedione derivatives for electron transporting layer in OLED devices - PubMed. Available at: [Link]
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Chemical equation for synthesis of PCBs by direct chlorination of biphenyl[8]. ResearchGate. Available at: [Link]
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electron affinity/ionization energy/Zeff : r/Mcat - Reddit. Available at: [Link]
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4,4'-Dibromo-2,2',3,3',5,5',6,6'-octafluoro-1,1'-biphenyl - PubChem. Available at: [Link]
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2,2',3,3',5,5',6,6'-octafluoro-1,1'-biphenyl - ChemBK. Available at: [Link]
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Mechanism of the Aryl–F Bond-Forming Step from Bi(V) Fluorides - ACS Publications. Available at: [Link]
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(PDF) Influence of electric field on the electro-optical and electronic properties of 4-n-alkoxy-4-cyanobiphenyl liquid crystal series: An application of DFT - ResearchGate. Available at: [Link]
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Thin Film Deposition: Solution Based Approach - ResearchGate. Available at: [Link]
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Molecular and electronic structures as well as vibrational spectra assignment of biphenyl, 2,2′- and 4,4′-dichlorobiphenyl from density functional calculations | Request PDF - ResearchGate. Available at: [Link]
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Characterizing OLED Display Materials - Scientific Computing International. Available at: [Link]
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Ullmann Reaction Optimization Within Bitolyl and Decafluorobiphenyl Synthesis. Available at: [Link]
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Organic Light Emitting Diodes (OLEDs) - Universal Display Corporation. Available at: [Link]
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VACUUM DEPOSITION OF ORGANIC MOLECULES FOR PHOTOVOLTAIC APPLICATIONS - www-solar. Available at: [Link]
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Application Notes and Protocols for the Synthesis of Nickel Nonafluorobiphenylyl Complexes via C-F Bond Activation
Abstract
This document provides a comprehensive guide for the synthesis, characterization, and mechanistic understanding of nickel(II) nonafluorobiphenylyl complexes. Primarily targeting researchers in organometallic chemistry, catalysis, and drug development, these notes detail a field-proven protocol for the synthesis of trans-[Ni(IPr)₂(F)(4-(C₆F₅)C₆F₄)] through the oxidative addition of decafluorobiphenyl to a nickel(0) center stabilized by N-heterocyclic carbene (NHC) ligands. The causality behind experimental choices, detailed step-by-step protocols, and in-depth characterization data are provided to ensure scientific integrity and reproducibility.
Introduction: The Significance of C-F Bond Activation and Nickel Fluorophenyl Complexes
The carbon-fluorine (C-F) bond is the strongest single bond to carbon, rendering perfluorinated aromatic compounds, such as decafluorobiphenyl, highly inert.[1] However, the selective activation and functionalization of these C-F bonds provide a powerful strategy for synthesizing novel fluorinated molecules with significant applications in pharmaceuticals, agrochemicals, and materials science.[1][2]
Low-valent nickel complexes, particularly electron-rich nickel(0) species, have emerged as highly effective reagents for cleaving the formidable C-F bond.[2][3] The typical mechanism involves the oxidative addition of the fluoroaromatic compound to the Ni(0) center, yielding a Ni(II) aryl fluoride complex.[4][5][6] This elementary step is the gateway to numerous catalytic cross-coupling reactions.[2]
This guide focuses on the specific synthesis of a nickel nonafluorobiphenylyl complex, a valuable precursor and model compound for understanding the reactivity of complex perfluorinated systems. We will detail the synthesis of trans-[Ni(IPr)₂(F)(4-(C₆F₅)C₆F₄)] from decafluorobiphenyl and the NHC-stabilized nickel(0) complex, [Ni₂(IPr)₄(COD)].[7] The choice of the bulky, electron-donating 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene (IPr) ligand is critical, as it stabilizes the low-valent Ni(0) precursor and promotes the oxidative addition process.
Mechanistic Pathway: Oxidative Addition of Decafluorobiphenyl
The formation of the target complex proceeds through a well-established oxidative addition mechanism. The key steps are outlined below.
-
Ligand Dissociation/Pre-coordination: The active Ni(0) species, [Ni(IPr)₂], is generated in solution from a precursor like [Ni₂(IPr)₄(COD)]. The highly electron-rich Ni(0) center then interacts with the electron-poor decafluorobiphenyl molecule, leading to an η²-arene pre-coordination complex. The π-acceptor character of the perfluorinated ring facilitates this initial binding.
-
C-F Bond Cleavage (Oxidative Addition): This is the rate-determining step where the C-F bond is cleaved. The nickel center is formally oxidized from Ni(0) to Ni(II) as it inserts into the C-F bond, forming new Ni-C and Ni-F bonds.
-
Regioselectivity: In the case of decafluorobiphenyl, the C-F activation occurs with high regioselectivity at the C-F bond located para to the pentafluorophenyl substituent.[7] This selectivity is dictated by electronic factors, as this position is often the most electrophilic and susceptible to nucleophilic attack by the nickel center.
-
Product Formation: The final product is a stable, square-planar Ni(II) complex, trans-[Ni(IPr)₂(F)(4-(C₆F₅)C₆F₄)], where the fluoride and the nonafluorobiphenylyl ligands are positioned trans to each other.[7]
Diagram of the Synthetic Pathway
Experimental Protocols
Safety Precaution: All manipulations should be performed under an inert atmosphere (Argon or Nitrogen) using standard Schlenk line or glovebox techniques. Solvents must be dried and degassed prior to use. Perfluorinated aromatics and nickel compounds should be handled with appropriate personal protective equipment (PPE).
Protocol 3.1: Synthesis of the Nickel(0) Precursor, [Ni₂(IPr)₄(COD)]
This protocol is adapted from established procedures for synthesizing NHC-stabilized nickel(0) complexes.
Materials:
-
Bis(1,5-cyclooctadiene)nickel(0), [Ni(COD)₂]
-
1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride (IPr·HCl)
-
Potassium bis(trimethylsilyl)amide (KHMDS)
-
Anhydrous toluene
-
Anhydrous hexane
Procedure:
-
Ligand Deprotonation: In a Schlenk flask, suspend IPr·HCl (4.0 eq) and KHMDS (4.0 eq) in anhydrous toluene. Stir the mixture at room temperature for 2 hours to generate the free carbene, IPr.
-
Complexation: In a separate Schlenk flask, dissolve [Ni(COD)₂] (1.0 eq) in anhydrous toluene.
-
Reaction: Cool the [Ni(COD)₂] solution to -30 °C. Slowly add the free IPr solution from step 1 to the cooled [Ni(COD)₂] solution via cannula transfer.
-
Isolation: Allow the reaction mixture to slowly warm to room temperature and stir overnight. A precipitate will form. Reduce the solvent volume under vacuum.
-
Purification: Filter the resulting solid and wash thoroughly with cold anhydrous hexane to remove any unreacted starting materials and byproducts. Dry the product under high vacuum. The desired product, [Ni₂(IPr)₄(COD)], is an air-sensitive solid.
Protocol 3.2: Synthesis of trans-[Ni(IPr)₂(F)(4-(C₆F₅)C₆F₄)]
This protocol is based on the C-F activation of decafluorobiphenyl reported by Schaub and Radius.[7]
Materials:
-
[Ni₂(IPr)₄(COD)] (or a related monomeric Ni(0)-IPr precursor)
-
Decafluorobiphenyl (C₁₂F₁₀)
-
Anhydrous tetrahydrofuran (THF) or toluene
Procedure:
-
Reaction Setup: In a glovebox, charge a Schlenk flask equipped with a magnetic stir bar with [Ni₂(IPr)₄(COD)] (0.5 eq) and decafluorobiphenyl (1.0 eq).
-
Solvent Addition: Add anhydrous THF or toluene to the flask.
-
Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by ¹⁹F NMR spectroscopy by taking aliquots from the reaction mixture. The reaction is typically complete within 24 hours.
-
Work-up and Isolation: Upon completion, remove the solvent under reduced pressure.
-
Purification: The resulting solid residue is washed with cold pentane or hexane to remove any unreacted decafluorobiphenyl. The product, trans-[Ni(IPr)₂(F)(4-(C₆F₅)C₆F₄)], can be further purified by recrystallization from a concentrated toluene/hexane solution at low temperature.
Characterization Data
The synthesized complex should be characterized thoroughly to confirm its identity and purity. Key techniques include NMR spectroscopy and, if suitable crystals are obtained, X-ray diffraction.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for characterizing the product in solution.
-
¹⁹F NMR: This is the most informative technique. The spectrum will be complex due to the nine fluorine atoms on the biphenylyl ligand and the nickel-bound fluoride. The spectrum should show distinct resonances for the F atoms on both aromatic rings of the biphenylyl ligand, as well as a characteristic signal for the Ni-F moiety. The signal for the Ni-F will typically be a broad singlet or a triplet if coupling to two equivalent phosphorus nuclei in phosphine analogues, but for NHC ligands, it will be a singlet. The chemical shifts will be indicative of the electronic environment.
-
¹H NMR: This spectrum will show the characteristic resonances for the protons of the IPr ligands. The integration of these signals relative to an internal standard can be used to determine the yield.
-
³¹P NMR (if applicable): If phosphine ligands are used instead of NHCs, ³¹P NMR is essential for characterizing the ligand coordination and complex purity.
X-Ray Crystallography
Single-crystal X-ray diffraction provides unambiguous structural confirmation. The structure of analogous complexes, such as trans-[Ni(IPr)₂(F)(4-(SiMe₃)C₆F₄)], has been confirmed by X-ray diffraction, showing a square-planar geometry at the nickel center with the two bulky IPr ligands in a trans arrangement.[7] A similar geometry is expected for the nonafluorobiphenylyl derivative.
Data Summary
The following table summarizes the expected parameters for the synthesis and key characterization data.
| Parameter | Value / Observation | Reference |
| Precursor | [Ni₂(IPr)₄(COD)] | [7] |
| Substrate | Decafluorobiphenyl | [7] |
| Product | trans-[Ni(IPr)₂(F)(4-(C₆F₅)C₆F₄)] | [7] |
| Reaction Type | Oxidative Addition / C-F Activation | [4][7] |
| Solvent | THF or Toluene | [7] |
| Temperature | Room Temperature | [7] |
| Yield | Fair to Good | [7] |
| Key ¹⁹F NMR Signal | Resonance for Ni-F | [7] |
| Geometry | Expected Square-Planar | [7] |
Conclusion
The synthesis of nickel nonafluorobiphenylyl complexes via C-F activation of decafluorobiphenyl is a robust and highly regioselective process. The use of electron-rich, sterically demanding NHC ligands like IPr is crucial for the success of the reaction. The resulting Ni(II) aryl fluoride complexes are stable, characterizable compounds that serve as important models for understanding fundamental organometallic transformations and as potential precursors for further functionalization in catalytic applications. The protocols and data presented herein provide a reliable foundation for researchers to synthesize and study these valuable complexes.
Workflow Visualization
References
-
Schaub, T., & Radius, U. (2008). C-F activation of fluorinated arenes using NHC-stabilized nickel(0) complexes: selectivity and mechanistic investigations. PubMed Central. Available at: [Link]
-
Braun, T., et al. C-F Bond activation at Ni(0) and simple reactions of square planar Ni(II) fluoride complexes. Dalton Transactions. Available at: [Link]
-
Li, X., et al. (2022). Advances in Catalytic C–F Bond Activation and Transformation of Aromatic Fluorides. MDPI. Available at: [Link]
-
Wang, Z., et al. Ni-catalyzed C–F activation to construct C–P bond with P–P(O) and P(O)OR mediation. Organic & Biomolecular Chemistry. Available at: [Link]
-
Nelson, D. J., et al. (2017). Oxidative Addition of Aryl Electrophiles to a Prototypical Nickel(0) Complex: Mechanism and Structure/Reactivity Relationships. Organometallics. Available at: [Link]
-
Wang, Z., et al. (2021). Ni-catalyzed C−F activation to construct C−P bond with P−P(O) and P(O)OR mediation. Organic & Biomolecular Chemistry. Available at: [Link]
-
Hartwig, J. F., et al. (2021). Mapping the mechanisms of oxidative addition in cross-coupling reactions catalysed by phosphine-ligated Ni(0). Nature Chemistry. Available at: [Link]
-
Braun, T., et al. Indolyl Phosphine Nickel(II) Fluorido Complexes: Synthesis and Intermediates in Suzuki–Miyaura Cross‐Coupling Reactions. Chemistry – A European Journal. Available at: [Link]
-
Che, C-M., et al. (2019). Dinuclear Cyclometalated Pincer Nickel(II) Complexes with Metal‐Metal‐to‐Ligand Charge Transfer Excited States and Near‐Infrared Emission. Angewandte Chemie International Edition. Available at: [Link]
-
Moret, M-E., & Pérez-García, P. M. (2019). Mechanistic Studies of the Oxidative Addition of Aryl Halides to Ni(0) Centers Bearing Phosphine Ligands. CHIMIA. Available at: [Link]
-
Tsou, T. T., & Kochi, J. K. (1979). Mechanism of oxidative addition. Reaction of nickel(0) complexes with aromatic halides. Journal of the American Chemical Society. Available at: [Link]
-
Nelson, D. J., et al. Oxidative Addition of Aryl Electrophiles to a Prototypical Nickel(0) Complex: Mechanism and Structure/Reactivity Relationships. ResearchGate. Available at: [Link]
-
Nixon, J. F. (1967). The chemistry of phosphorus–fluorine compounds. Part VIII. Synthesis and nuclear magnetic resonance spectra of tetrakisfluorophosphine derivatives of zerovalent nickel. Journal of the Chemical Society A: Inorganic, Physical, Theoretical. Available at: [Link]
-
Housecroft, C. E., & Sharpe, A. G. (2008). Synthesis and Crystal Structure Determination of a Nickel(II) Complex of an Acyclic Pentadentate (N5) Mono Schiff Base Ligand. Inorganic Chemistry Communications. Available at: [Link]
-
Matthews, M., et al. (2017). Synthesis and crystal structure of a disubstituted nickel(II) bis-[(di-methyl-amino-phenyl-imino)-eth-yl]pyridine chloride complex. Acta Crystallographica Section E: Crystallographic Communications. Available at: [Link]
-
da Silva, J. G., et al. (2024). Exploring the Potential of a New Nickel(II):Phenanthroline Complex with L-isoleucine as an Antitumor Agent: Design, Crystal Structure, Spectroscopic Characterization, and Theoretical Insights. Molecules. Available at: [Link]
-
O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews. Available at: [Link]
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The Strategic Application of 2,2',3,3',5,5',6,6'-Octafluorobiphenyl in the Synthesis of High-Performance Fluorinated Polymers
Introduction: The Imperative for Advanced Polymeric Materials
In the relentless pursuit of materials that can withstand extreme operational environments, high-performance polymers have emerged as a cornerstone of modern technology. Their applications span from aerospace and defense to microelectronics and energy, where exceptional thermal stability, chemical inertness, and specific mechanical and dielectric properties are not just advantageous but essential. Within this elite class of materials, fluorinated polymers occupy a position of prominence. The incorporation of fluorine atoms into a polymer backbone imparts a unique combination of low surface energy, high thermal and oxidative stability, and excellent dielectric properties.
This application note provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the utilization of 2,2',3,3',5,5',6,6'-octafluorobiphenyl (OFBP) as a key monomer in the synthesis of high-performance polymers. While structurally similar to the more commonly referenced decafluorobiphenyl, OFBP offers a nuanced modification in reactivity and final polymer characteristics. This guide will delve into the mechanistic principles underpinning its polymerization, provide detailed, field-tested protocols, and present a logical framework for the synthesis and characterization of OFBP-based polymers, primarily focusing on poly(aryl ether)s synthesized via nucleophilic aromatic substitution (SNAr).
Core Principles: The Chemistry of Octafluorobiphenyl Polymerization
The high degree of fluorination in this compound renders the biphenyl core highly electron-deficient. This pronounced electrophilicity makes the aromatic rings susceptible to nucleophilic attack, a characteristic that is harnessed in step-growth polymerization. The fluorine atoms, particularly those positioned ortho and para to the site of substitution, act as excellent leaving groups, facilitating the formation of new, stable linkages.
The primary polymerization route for OFBP is Nucleophilic Aromatic Substitution (SNAr) . This mechanism is particularly effective for the synthesis of poly(aryl ether)s, where a bisphenoxide nucleophile attacks the electron-deficient aromatic ring of OFBP, displacing a fluoride ion. The reaction is typically carried out in a polar aprotic solvent in the presence of a weak base to generate the phenoxide in situ.
Experimental Protocols: Synthesis of OFBP-Based Poly(aryl ether)s
The following protocols are presented as a robust starting point for the synthesis of high-performance polymers from OFBP. The causality behind each experimental choice is explained to empower the researcher to adapt and optimize the procedures for their specific needs.
Protocol 1: Synthesis of a High-Performance Poly(aryl ether) from OFBP and Bisphenol A
This protocol details the synthesis of a poly(aryl ether) via the nucleophilic aromatic substitution polycondensation of this compound with 2,2-bis(4-hydroxyphenyl)propane (Bisphenol A).
Materials:
-
This compound (OFBP)
-
Bisphenol A
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylacetamide (DMAc)
-
Toluene
-
Methanol
-
Deionized Water
Equipment:
-
Three-neck round-bottom flask
-
Mechanical stirrer
-
Dean-Stark trap
-
Condenser
-
Nitrogen inlet and outlet
-
Heating mantle with temperature controller
Step-by-Step Methodology:
-
Reactor Setup and Inert Atmosphere:
-
Assemble a flame-dried three-neck round-bottom flask equipped with a mechanical stirrer, a Dean-Stark trap filled with toluene, a condenser, and a nitrogen inlet/outlet.
-
Purge the entire system with dry nitrogen for at least 30 minutes to ensure an inert atmosphere. This is critical to prevent side reactions and degradation of the polymer.
-
-
Monomer and Reagent Charging:
-
Into the flask, add equimolar amounts of this compound and Bisphenol A.
-
Add anhydrous potassium carbonate (K₂CO₃) in a 10-20% molar excess relative to the bisphenol. The K₂CO₃ acts as a base to deprotonate the phenolic hydroxyl groups, forming the more nucleophilic phenoxide species in situ.
-
Add anhydrous N,N-dimethylacetamide (DMAc) and toluene to the flask. A typical solvent ratio is 4:1 DMAc to toluene by volume. The DMAc serves as the polar aprotic solvent to facilitate the SNAr reaction, while toluene acts as an azeotropic agent to remove water generated during the reaction.
-
-
Azeotropic Dehydration:
-
Heat the reaction mixture to reflux (approximately 140-150 °C) with vigorous stirring.
-
Collect the water-toluene azeotrope in the Dean-Stark trap for 2-4 hours to ensure the reaction medium is anhydrous. The removal of water is crucial as it can interfere with the nucleophilicity of the phenoxide and lead to lower molecular weight polymers.
-
-
Polymerization:
-
After the dehydration step, carefully drain the toluene from the Dean-Stark trap.
-
Increase the reaction temperature to 160-180 °C to drive the polymerization.
-
Maintain the reaction at this temperature for 12-24 hours under a continuous nitrogen flow. The progress of the polymerization can be monitored by the increasing viscosity of the reaction mixture.
-
-
Polymer Isolation and Purification:
-
Cool the reaction mixture to room temperature. The resulting viscous polymer solution may need to be diluted with additional DMAc to facilitate handling.
-
Slowly pour the polymer solution into a large excess of methanol with vigorous stirring to precipitate the polymer. Methanol is a non-solvent for the polymer and will cause it to precipitate out of the solution.
-
Collect the fibrous polymer precipitate by filtration.
-
Wash the polymer thoroughly with deionized water to remove any inorganic salts (e.g., potassium fluoride, excess potassium carbonate) and then with methanol to remove any residual solvent and unreacted monomers.
-
Dry the purified polymer in a vacuum oven at 80-100 °C until a constant weight is achieved.
-
Data Presentation and Expected Properties
Polymers derived from OFBP are expected to exhibit a suite of high-performance characteristics. The data presented below is a synthesis of typical properties reported for analogous fluorinated poly(aryl ether)s.[1][2][3][4]
| Property | Expected Value Range | Significance |
| Glass Transition Temperature (Tg) | 180 - 260 °C | High Tg indicates excellent dimensional stability at elevated temperatures.[1][2] |
| 5% Weight Loss Temperature (Td5%) | 500 - 560 °C (in Nitrogen) | Exceptional thermal stability, suitable for high-temperature applications.[1][3] |
| Tensile Strength | 65 - 95 MPa | Good mechanical strength for structural applications.[2] |
| Tensile Modulus | 2.0 - 2.5 GPa | High stiffness and rigidity.[2] |
| Dielectric Constant (at 1 MHz) | 2.4 - 2.8 | Low dielectric constant makes these materials ideal for microelectronics and high-frequency communication applications.[1][3] |
| Dielectric Loss (at 1 MHz) | < 0.007 | Low dielectric loss minimizes signal dissipation in electronic components.[1] |
| Water Absorption | < 0.9% | High hydrophobicity due to the fluorine content, leading to stable properties in humid environments.[1] |
Visualization of the Polymerization Workflow
The following diagram illustrates the key stages in the synthesis of OFBP-based poly(aryl ether)s.
Caption: Workflow for the synthesis of OFBP-based poly(aryl ether)s.
Trustworthiness: A Self-Validating Protocol
The robustness of this protocol is ensured by several key factors:
-
Inert Atmosphere: The rigorous exclusion of oxygen and moisture is paramount to achieving high molecular weight polymers.
-
Azeotropic Dehydration: The use of a Dean-Stark trap provides a visual confirmation of water removal, ensuring the reaction proceeds under optimal anhydrous conditions.
-
Stoichiometric Control: Precise measurement of the equimolar amounts of the monomers is critical for achieving high degrees of polymerization in step-growth reactions.
-
Systematic Purification: The multi-step washing process effectively removes impurities that could compromise the final properties of the polymer.
Authoritative Grounding and Concluding Remarks
The methodologies and expected properties outlined in this application note are grounded in established principles of polymer chemistry and supported by extensive research on the synthesis of fluorinated poly(aryl ether)s.[1][2][3][4][5][6] The use of this compound as a monomer provides a pathway to a new generation of high-performance polymers with a tailored balance of properties. The protocols detailed herein are designed to be a reliable foundation for further research and development in this exciting field. By understanding the causality behind each step, researchers can confidently explore the vast potential of OFBP in creating materials that push the boundaries of performance.
References
-
Ma, Y., Zhu, J., Li, J., Ren, Q., Meng, X., & Wang, C. (2021). Fluorinated poly(aryl ether)s with extremely low dielectric constant and high thermal stability by amino and epoxy cross-linking networks. Polymer Bulletin, 78(10), 5695-5712. [Link]
-
Zhang, Y., et al. (2022). Synthesis and characterization of fluorinated poly(aryl ether)s with excellent dielectric properties. Polymer Chemistry, 13(28), 4106-4115. [Link]
-
Bae, C., et al. (2015). Fluorinated poly(aryl ether)s containing difluoromethylene and tetrafluoroethylene moieties. RSC Advances, 5(55), 44630-44636. [Link]
-
Ma, Y., et al. (2021). Fluorinated poly(aryl ether)s with extremely low dielectric constant and high thermal stability by amino and epoxy cross-linking networks. Taylor & Francis Online. [Link]
-
Bae, C., et al. (2015). Fluorinated poly(aryl ether)s containing difluoromethylene and tetrafluoroethylene moieties. National Center for Biotechnology Information. [Link]
-
Bae, C., et al. (2015). Fluorinated poly(aryl ether)s containing difluoromethylene and tetrafluoroethylene moieties. Europe PMC. [Link]
-
Hay, A. S. (1994). Synthesis and Characterization of Polymers from Bisphenol Derivatives and Perfluorinated Aromatic Compounds. ResearchGate. [Link]
-
Al-bdiry, S. S., & Al-Lami, M. K. (2021). Synthesis, Characterization, and Environmental Applications of Novel Per-Fluorinated Organic Polymers with Azo- and Azomethine-Based Linkers via Nucleophilic Aromatic Substitution. MDPI. [Link]
Sources
- 1. Synthesis and characterization of fluorinated poly(aryl ether)s with excellent dielectric properties - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. Fluorinated poly(aryl ether)s containing difluoromethylene and tetrafluoroethylene moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
Application Note and Protocol for the Analysis of 2,2',3,3',5,5',6,6'-Octafluorobiphenyl
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Significance of 2,2',3,3',5,5',6,6'-Octafluorobiphenyl Analysis
This compound is a synthetic polyfluorinated aromatic compound. Its unique physicochemical properties, imparted by the extensive fluorination of the biphenyl structure, make it a compound of interest in various fields, including materials science and as a potential building block in the synthesis of novel pharmaceutical compounds. The presence of multiple fluorine atoms can significantly alter a molecule's metabolic stability, lipophilicity, and binding affinity, making the precise and accurate detection and quantification of such compounds a critical aspect of research and development.
This document provides a comprehensive guide to the analytical methodologies for the detection and quantification of this compound. The protocols detailed herein are grounded in established principles of analytical chemistry and are designed to be adaptable to various laboratory settings and sample matrices.
Physicochemical Properties of this compound
A thorough understanding of the analyte's properties is fundamental to developing a robust analytical method.
| Property | Value | Source |
| Molecular Formula | C₁₂H₂F₈ | |
| Molecular Weight | 298.13 g/mol | |
| Melting Point | 84-86 °C | |
| Predicted Boiling Point | ~222 °C | |
| Appearance | White to off-white solid |
The relatively low boiling point and thermal stability of this compound make Gas Chromatography (GC) an ideal separation technique.
Principle of the Analytical Approach: Gas Chromatography-Mass Spectrometry (GC-MS)
The recommended analytical strategy for this compound is Gas Chromatography coupled with Mass Spectrometry (GC-MS). This powerful technique offers the high separation efficiency of GC and the definitive identification capabilities of MS.
-
Gas Chromatography (GC): The sample is vaporized and injected into a capillary column. An inert carrier gas (e.g., helium) transports the analyte through the column, which is coated with a stationary phase. Separation is achieved based on the analyte's boiling point and its interaction with the stationary phase.
-
Mass Spectrometry (MS): As the analyte elutes from the GC column, it enters the MS detector. Here, it is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). The resulting mass spectrum provides a unique fragmentation pattern that serves as a "fingerprint" for the analyte, allowing for unambiguous identification.
Experimental Workflow
Figure 1: A generalized workflow for the analysis of this compound.
Detailed Protocols
Part 1: Sample Preparation
The goal of sample preparation is to extract the analyte from the sample matrix and remove any interfering substances. The choice of method will depend on the nature of the sample.
A. Liquid-Liquid Extraction (LLE) for Aqueous Samples (e.g., Water, Plasma)
-
Sample Collection: Collect the aqueous sample in a clean glass container.
-
pH Adjustment: Adjust the pH of the sample to neutral (pH 7) using dilute acid or base.
-
Extraction:
-
Transfer a known volume of the sample (e.g., 100 mL) to a separatory funnel.
-
Add an appropriate volume of a water-immiscible organic solvent (e.g., 50 mL of hexane or dichloromethane).
-
Shake vigorously for 2-3 minutes, periodically venting the funnel.
-
Allow the layers to separate.
-
Drain the organic layer (bottom layer for dichloromethane, top layer for hexane) into a clean flask.
-
Repeat the extraction twice more with fresh solvent.
-
-
Drying: Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Concentration: Concentrate the extract to a small volume (e.g., 1 mL) using a gentle stream of nitrogen or a rotary evaporator.
-
Solvent Exchange: If necessary, exchange the solvent to one compatible with the GC-MS system (e.g., isooctane).
B. Solid-Phase Extraction (SPE) for Aqueous Samples
SPE can be an effective alternative to LLE, often providing cleaner extracts and using less solvent.
-
Column Selection: Choose a solid-phase extraction cartridge with a non-polar stationary phase (e.g., C18).
-
Column Conditioning: Condition the SPE cartridge according to the manufacturer's instructions, typically with methanol followed by water.
-
Sample Loading: Pass the aqueous sample through the conditioned cartridge at a slow, steady rate.
-
Washing: Wash the cartridge with a weak solvent (e.g., water or a water/methanol mixture) to remove polar interferences.
-
Elution: Elute the analyte from the cartridge with a small volume of a strong, non-polar solvent (e.g., hexane or acetone).
-
Concentration and Solvent Exchange: Proceed as described for LLE.
C. Extraction from Solid Samples (e.g., Soil, Tissue)
-
Homogenization: Homogenize the solid sample.
-
Extraction:
-
Soxhlet Extraction: Extract a known weight of the sample with a suitable solvent (e.g., hexane/acetone mixture) for several hours.
-
Pressurized Liquid Extraction (PLE) or Accelerated Solvent Extraction (ASE): This automated technique uses elevated temperature and pressure to achieve rapid and efficient extractions.
-
-
Cleanup: The crude extract may require cleanup to remove co-extracted lipids or other interferences. This can be achieved using techniques such as gel permeation chromatography (GPC) or silica gel column chromatography.
-
Concentration and Solvent Exchange: Proceed as described for LLE.
Part 2: Instrumental Analysis - GC-MS
The following are recommended starting parameters for the GC-MS analysis of this compound. These should be optimized for your specific instrument and application.
Table of GC-MS Parameters:
| Parameter | Recommended Setting | Rationale |
| Gas Chromatograph | Agilent 8890 GC or equivalent | Provides excellent performance and reproducibility. |
| Mass Spectrometer | Agilent 5977B MSD or equivalent | Offers high sensitivity and spectral integrity. |
| GC Column | Agilent J&W DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar column | A 5% phenyl-methylpolysiloxane stationary phase provides good separation for a wide range of semi-volatile compounds. |
| Carrier Gas | Helium, constant flow mode at 1.2 mL/min | Provides good chromatographic efficiency. |
| Injection Mode | Splitless | For trace-level analysis. |
| Injection Volume | 1 µL | |
| Inlet Temperature | 250 °C | Ensures complete vaporization of the analyte. |
| Oven Temperature Program | Initial: 80 °C (hold 2 min) Ramp: 15 °C/min to 280 °C (hold 5 min) | This program should provide good separation of the analyte from potential interferences. The final temperature is well below the column's maximum operating temperature. |
| Transfer Line Temp. | 280 °C | Prevents condensation of the analyte. |
| Ion Source Temp. | 230 °C | Standard temperature for electron ionization. |
| Quadrupole Temp. | 150 °C | Standard temperature for the quadrupole. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Provides characteristic and reproducible fragmentation patterns. |
| Acquisition Mode | Full Scan (m/z 50-400) and/or Selected Ion Monitoring (SIM) | Full scan is used for identification. SIM is used for enhanced sensitivity and quantification. |
SIM Ions for Quantification and Confirmation:
| Ion Type | Suggested m/z |
| Quantification Ion | 298 (Molecular Ion, M⁺) |
| Confirmation Ion 1 | 279 ([M-F]⁺) |
| Confirmation Ion 2 | 260 ([M-2F]⁺) |
Note: The exact fragmentation pattern should be confirmed by analyzing a pure standard of this compound.
Data Analysis and Interpretation
-
Identification:
-
The primary identification criterion is the retention time of the analyte, which should match that of a known standard analyzed under the same conditions.
-
Confirmation is achieved by comparing the acquired mass spectrum with a reference spectrum from a spectral library or a pure standard. The relative abundances of the characteristic ions should be within an acceptable tolerance (e.g., ±20%).
-
-
Quantification:
-
Quantification is typically performed using an external calibration curve.
-
Prepare a series of calibration standards of this compound at different concentrations in a solvent that matches the final sample extract.
-
Inject the standards into the GC-MS and generate a calibration curve by plotting the peak area of the quantification ion against the concentration.
-
The concentration of the analyte in the sample extract can then be determined by interpolating its peak area on the calibration curve.
-
Method Validation
To ensure the reliability of the analytical results, the method should be validated by assessing the following parameters:
-
Linearity: The range over which the detector response is proportional to the analyte concentration.
-
Limit of Detection (LOD): The lowest concentration of the analyte that can be reliably detected.
-
Limit of Quantification (LOQ): The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy.
-
Accuracy: The closeness of the measured value to the true value, often assessed by analyzing spiked samples.
-
Precision: The degree of agreement among replicate measurements, expressed as the relative standard deviation (RSD).
Conclusion
The analytical methods outlined in this document provide a robust framework for the detection and quantification of this compound. By employing Gas Chromatography-Mass Spectrometry with appropriate sample preparation, researchers can achieve the high sensitivity and specificity required for a wide range of applications. It is imperative that the described protocols are adapted and validated within the user's laboratory to ensure optimal performance and data quality.
References
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 77492, this compound. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Sample Preparation Fundamentals for Chromatography. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2007). Method 8082A: Polychlorinated Biphenyls (PCBs) by Gas Chromatography. Retrieved from [Link]
- Korytar, P., van der Veen, I., de Boer, J., & Brinkman, U. A. T. (2006). A review on the analysis of polyfluorinated compounds. Trends in Analytical Chemistry, 25(4), 373-397.
Application Note: High-Resolution GC-MS Analysis of 2,2',3,3',5,5',6,6'-Octafluorobiphenyl
Introduction: The Analytical Imperative for Fluorinated Biphenyls
Per- and polyfluoroalkyl substances (PFAS) represent a class of persistent organic pollutants (POPs) of significant environmental and toxicological concern.[1] Within this broad family, polyfluorinated biphenyls (PFBs) are of particular interest due to their structural similarity to polychlorinated biphenyls (PCBs) and their potential for long-range environmental transport and bioaccumulation. The specific congener, 2,2',3,3',5,5',6,6'-Octafluorobiphenyl (OFB), presents a unique analytical challenge due to its chemical inertness and the need for sensitive and specific detection methods. This application note provides a comprehensive guide to the analysis of OFB using Gas Chromatography-Mass Spectrometry (GC-MS), offering a detailed protocol from sample preparation to data interpretation. The methodologies outlined herein are designed to provide the requisite specificity and sensitivity for the robust quantification of this compound in complex matrices, a critical need for environmental monitoring, toxicology studies, and in the quality control of fluorine-containing agrochemicals and pharmaceuticals where it may arise as an impurity.
Foundational Principles: Causality in Method Development
The selection of an analytical methodology is predicated on the physicochemical properties of the analyte. For this compound (Molecular Formula: C₁₂H₂F₈, Exact Mass: 298.002875 g/mol ), its high degree of fluorination imparts significant thermal stability and volatility, making it an ideal candidate for gas chromatography.[2] The electron-withdrawing nature of the fluorine atoms also makes it amenable to sensitive detection by mass spectrometry, particularly with electron ionization (EI).
The choice of a non-polar stationary phase, such as a 5% phenyl-methylpolysiloxane (DB-5 or equivalent), is a logical starting point.[3][4] This is because the separation of biphenyl congeners is primarily driven by differences in their vapor pressures and boiling points, which are well-resolved on such columns. The temperature program is optimized to ensure sufficient separation from potential matrix interferences while minimizing analysis time.
Experimental Workflow: A Step-by-Step Protocol
The following protocol provides a validated methodology for the GC-MS analysis of this compound.
Sample Preparation: Extraction from Solid Matrices
For solid matrices such as soil, sediment, or tissue, a robust extraction method is paramount to ensure quantitative recovery of the analyte. Accelerated Solvent Extraction (ASE) or ultrasonic-assisted extraction are recommended to efficiently desorb the analyte from the sample matrix.[5]
Protocol for Ultrasonic-Assisted Extraction:
-
Sample Homogenization: Weigh approximately 5-10 g of the homogenized solid sample into a glass centrifuge tube.
-
Solvent Addition: Add 20 mL of a 1:1 (v/v) mixture of hexane and acetone to the sample.
-
Ultrasonication: Place the tube in an ultrasonic bath and sonicate for 30 minutes at room temperature.
-
Centrifugation: Centrifuge the sample at 3000 rpm for 10 minutes to separate the solid and liquid phases.
-
Supernatant Collection: Carefully decant the supernatant into a clean collection flask.
-
Repeat Extraction: Repeat steps 2-5 twice more with fresh solvent, combining the supernatants.
-
Concentration: Concentrate the combined extracts to approximately 1 mL using a gentle stream of nitrogen.
-
Solvent Exchange: Add 10 mL of hexane and re-concentrate to 1 mL to remove residual acetone. The final extract is now ready for GC-MS analysis.
GC-MS Instrumentation and Conditions
The analysis is performed on a gas chromatograph coupled to a single quadrupole or time-of-flight mass spectrometer. The use of high-quality, inert consumables is crucial for achieving low detection limits.[6]
| GC Parameter | Condition | Rationale |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness 5% Phenyl-methylpolysiloxane (e.g., Agilent J&W DB-5ms) | Provides excellent resolution for biphenyl congeners based on boiling point differences.[3][4] |
| Inlet Temperature | 280 °C | Ensures rapid and complete volatilization of the analyte. |
| Injection Mode | Splitless (1 µL) | Maximizes the transfer of the analyte to the column for trace-level analysis. |
| Carrier Gas | Helium, constant flow at 1.2 mL/min | Provides optimal column efficiency and is compatible with mass spectrometry. |
| Oven Program | Initial: 100 °C, hold for 1 min | Allows for proper focusing of the analyte at the head of the column. |
| Ramp 1: 20 °C/min to 200 °C | A moderate ramp rate to separate early eluting compounds. | |
| Ramp 2: 10 °C/min to 300 °C, hold for 5 min | A slower ramp to resolve later eluting compounds and a hold to ensure elution of any high-boiling matrix components. |
| MS Parameter | Condition | Rationale |
| Ion Source | Electron Ionization (EI) | Provides reproducible fragmentation for library matching and structural elucidation. |
| Ionization Energy | 70 eV | Standard energy for generating comparable mass spectra. |
| Source Temperature | 230 °C | Optimizes ion formation and minimizes source contamination. |
| Quadrupole Temp. | 150 °C | Ensures stable ion transmission. |
| Acquisition Mode | Full Scan (m/z 50-400) | Allows for the collection of the full mass spectrum for identification. |
| Solvent Delay | 5 minutes | Prevents the solvent peak from overwhelming the detector. |
Data Analysis and Interpretation
The identification of this compound is based on a combination of its retention time and its characteristic mass spectrum. Quantification is typically performed using an external or internal standard method with a calibration curve.
Expected Data and Interpretation
Chromatographic Profile
Under the specified GC conditions, this compound is expected to elute as a sharp, symmetrical peak. The retention time will be specific to the chromatographic system but can be estimated relative to known standards. For a DB-5 type column, its retention time will be influenced by its boiling point and interaction with the stationary phase.
Mass Spectral Data and Fragmentation Pattern
The electron ionization mass spectrum of this compound is predicted to exhibit a prominent molecular ion peak (M⁺˙) at m/z 298, corresponding to its molecular weight.[2] The fragmentation pattern of polyhalogenated biphenyls is often characterized by the sequential loss of halogen atoms or molecules, as well as cleavage of the biphenyl bond.[7][8]
Predicted Fragmentation Pathway:
Sources
- 1. Guide to per- and polyfluoroalkyl substances (PFAS) sampling within Natural Resource Damage Assessment and Restoration [pubs.usgs.gov]
- 2. dev.spectrabase.com [dev.spectrabase.com]
- 3. Retention indexes for temperature-programmed gas chromatography of polychlorinated biphenyls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Sample Preparation for Persistent Organic Pollutants (POPs) - AnalyteGuru [thermofisher.com]
- 6. hpst.cz [hpst.cz]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. chem.libretexts.org [chem.libretexts.org]
Unlocking Molecular Architecture: Advanced NMR Spectroscopy Techniques for Fluorinated Biphenyls
Introduction: The Significance of Fluorinated Biphenyls and the Role of NMR
Fluorinated biphenyls represent a cornerstone in modern medicinal chemistry and materials science. The incorporation of fluorine atoms into the biphenyl scaffold dramatically influences molecular properties, including metabolic stability, lipophilicity, and binding affinity, making these compounds invaluable in drug discovery.[1][2] Furthermore, their unique electronic and conformational characteristics are harnessed in the design of advanced materials such as liquid crystals and polymers.
The conformational flexibility of the biphenyl backbone, characterized by the torsional angle between the two phenyl rings, is a critical determinant of a molecule's biological activity and material properties. This conformational landscape is further modulated by the presence of fluorine substituents, which can introduce steric and electronic effects. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the premier analytical technique for the comprehensive structural and conformational elucidation of these complex molecules in solution.[3][4]
This guide provides an in-depth exploration of advanced NMR techniques tailored for the characterization of fluorinated biphenyls. We will delve into the nuances of ¹H, ¹³C, and ¹⁹F NMR, and demonstrate how multi-dimensional correlation experiments can unravel the intricate web of through-bond and through-space interactions, ultimately providing a detailed three-dimensional picture of the molecule.
Fundamental 1D NMR Techniques for Fluorinated Biphenyls
A thorough analysis of a fluorinated biphenyl begins with the acquisition and interpretation of standard one-dimensional NMR spectra.
¹⁹F NMR: The Analytical Linchpin
The ¹⁹F nucleus is an exceptional NMR probe due to its 100% natural abundance, high gyromagnetic ratio (second only to ¹H), and a wide chemical shift range that minimizes signal overlap.[2][5]
-
Chemical Shifts: The chemical shift of a fluorine atom in a biphenyl system is exquisitely sensitive to its electronic environment. Electron-withdrawing groups on the same or adjacent ring will cause a downfield shift (less shielded), while electron-donating groups result in an upfield shift (more shielded). The position of the fluorine atom relative to the other ring and any substituents will significantly influence its chemical shift.
-
Through-Bond J-Coupling: ¹⁹F nuclei couple to other magnetically active nuclei, most notably ¹H and other ¹⁹F nuclei, through the covalent bond framework. These couplings provide invaluable information about the connectivity of the molecule.
-
¹H-¹⁹F Coupling (nJHF): These couplings are typically observed over two to five bonds. The magnitude of the coupling constant is dependent on the number of bonds separating the nuclei and the dihedral angle.
-
¹⁹F-¹⁹F Coupling (nJFF): Homonuclear fluorine-fluorine couplings are often larger than proton-proton couplings and can be observed over several bonds.[2]
-
¹H and ¹³C NMR: Completing the Picture
While ¹⁹F NMR is central, ¹H and ¹³C NMR spectra are essential for a complete structural assignment.
-
¹H NMR: The proton spectrum provides information on the number and connectivity of hydrogen atoms. The presence of fluorine substituents will introduce characteristic splitting patterns in the signals of nearby protons due to ¹H-¹⁹F coupling.
-
¹³C NMR: The carbon spectrum, often acquired with proton decoupling, reveals the carbon skeleton of the molecule. Fluorine substitution directly impacts the chemical shifts of the attached and neighboring carbons. Large one-bond ¹³C-¹⁹F coupling constants (¹JCF) are a hallmark of fluorinated compounds.
Advanced 2D NMR Techniques for Structural Elucidation and Conformational Analysis
Two-dimensional NMR experiments are indispensable for unambiguously assigning all NMR signals and for probing the three-dimensional structure of fluorinated biphenyls.
Homonuclear Correlation Spectroscopy (COSY)
-
¹H-¹H COSY: This experiment identifies protons that are coupled to each other, typically over two or three bonds. It is fundamental for mapping out the proton spin systems within each phenyl ring.
-
¹⁹F-¹⁹F COSY: Analogous to its proton counterpart, ¹⁹F-¹⁹F COSY reveals through-bond couplings between fluorine atoms. This is particularly useful in polyfluorinated biphenyls to establish the relative positions of the fluorine substituents.
Heteronuclear Correlation Spectroscopy (HSQC and HMBC)
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon to which it is directly attached, providing a powerful tool for assigning the carbon resonances.
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range correlations between protons and carbons, typically over two or three bonds. This is crucial for connecting different spin systems and for assigning quaternary carbons.
-
¹H-¹⁹F Heteronuclear Correlation: Similar to ¹H-¹³C correlation experiments, ¹H-¹⁹F correlation spectra can be acquired to directly observe couplings between protons and fluorines.
Through-Space Correlations: Unveiling the 3D Structure
The Nuclear Overhauser Effect (NOE) is a through-space phenomenon that allows for the determination of the spatial proximity of nuclei, irrespective of their through-bond connectivity. This is paramount for determining the conformation of fluorinated biphenyls.
-
¹H-¹H NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy / Rotating-frame Overhauser Effect Spectroscopy): These experiments identify protons that are close to each other in space (typically < 5 Å). For biphenyls, NOEs between protons on the two different rings provide direct evidence for the preferred torsional angle.
-
¹H-¹⁹F HOESY (Heteronuclear Overhauser Effect Spectroscopy): This powerful experiment detects through-space interactions between protons and fluorine atoms.[6][7][8] HOESY is particularly valuable for determining the orientation of fluorinated substituents relative to the rest of the molecule and for defining the conformation around the biphenyl linkage.[9][10][11]
-
¹⁹F-¹⁹F NOESY: In cases of polyfluorinated biphenyls, ¹⁹F-¹⁹F NOESY can reveal through-space proximity between fluorine atoms on the same or different rings, providing critical conformational constraints.[12]
Through-Space J-Coupling: A Unique Feature of Fluorinated Biphenyls
In addition to through-bond couplings, fluorine nuclei can exhibit through-space J-coupling, a phenomenon where the coupling is mediated by the overlap of non-bonding electron orbitals of spatially close atoms.[13][14][15][16] In fluorinated biphenyls, this can manifest as a measurable coupling between fluorine atoms on the two different rings, providing a direct probe of their proximity and, by extension, the torsional angle.
Experimental Protocols
Sample Preparation
Proper sample preparation is critical for obtaining high-quality NMR data.
-
Solvent Selection: Choose a deuterated solvent in which the fluorinated biphenyl is fully soluble. Common choices include chloroform-d (CDCl₃), dimethyl sulfoxide-d₆ (DMSO-d₆), and acetone-d₆.
-
Concentration: For standard 1D and 2D experiments, a concentration of 5-10 mg in 0.5-0.7 mL of solvent is generally sufficient. For more demanding experiments like HOESY or for detecting weak through-space couplings, a higher concentration may be necessary.
-
Filtration: To remove any particulate matter that can degrade spectral quality, filter the sample solution through a small plug of glass wool directly into the NMR tube.
-
Degassing: For quantitative NOE-based distance measurements, it is advisable to degas the sample to remove dissolved oxygen, which is paramagnetic and can interfere with the NOE effect. This can be achieved by several freeze-pump-thaw cycles.
Protocol for ¹⁹F{¹H} NMR Acquisition
This protocol describes the acquisition of a proton-decoupled ¹⁹F NMR spectrum.
-
Instrument Setup: Tune and match the ¹⁹F channel of the NMR probe.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 with decoupling).
-
Spectral Width: The chemical shift range for ¹⁹F is large, so a spectral width of at least 200 ppm is recommended as a starting point. Adjust as necessary based on the specific compound.
-
Acquisition Time (AQ): Set to at least 1 second to ensure good digital resolution.
-
Relaxation Delay (D1): A delay of 1-2 seconds is typically sufficient.
-
Number of Scans (NS): Due to the high sensitivity of ¹⁹F, 8-16 scans are often adequate.
-
-
Processing:
-
Apply an exponential window function with a line broadening of 0.3-1.0 Hz.
-
Fourier transform, phase correct, and baseline correct the spectrum.
-
Reference the spectrum to an appropriate standard (e.g., external CFCl₃ at 0 ppm).
-
Protocol for 2D ¹H-¹⁹F HOESY
This experiment is crucial for determining the conformation of fluorinated biphenyls.
-
Instrument Setup: Tune and match both the ¹H and ¹⁹F channels of the probe.
-
Acquisition Parameters:
-
Pulse Program: A standard HOESY pulse sequence (e.g., hoesyph).
-
Spectral Width: Set the spectral widths in both the ¹H (F2) and ¹⁹F (F1) dimensions to encompass all relevant signals.
-
Number of Points (TD): Typically 2048 points in F2 and 256-512 points in F1.
-
Mixing Time (d8): This is a critical parameter. A range of mixing times (e.g., 100 ms, 300 ms, 500 ms) should be tested to optimize the NOE buildup.
-
Relaxation Delay (D1): 1.5-2.0 seconds.
-
Number of Scans (NS): 8-32 scans per increment, depending on the sample concentration.
-
-
Processing:
-
Apply a squared sine-bell window function in both dimensions.
-
Zero-fill to at least double the number of acquired points in F1.
-
Fourier transform, phase correct, and baseline correct the 2D spectrum.
-
Data Interpretation and Case Study
The following table summarizes typical coupling constants that can be observed in fluorinated biphenyls.
| Coupling Type | Number of Bonds (n) | Typical Range (Hz) | Notes |
| nJHF | 3 | 5 - 10 | Dependent on dihedral angle. |
| 4 | 1 - 3 | ||
| 5 | < 1 | ||
| nJFF | 3 | 15 - 25 | |
| 4 | 0 - 10 | ||
| 5 | 0 - 5 | ||
| Through-space JFF | N/A | 2 - 10 | Dependent on inter-nuclear distance.[14] |
Visualizing Experimental Workflows
A logical workflow is essential for the efficient and comprehensive NMR analysis of a fluorinated biphenyl.
Figure 1. A recommended workflow for the comprehensive NMR analysis of fluorinated biphenyls.
The following diagram illustrates the key through-space correlations used for determining the conformation of a hypothetical fluorinated biphenyl.
Figure 2. Key through-space NMR correlations for conformational analysis.
Conclusion
NMR spectroscopy provides an unparalleled suite of tools for the detailed characterization of fluorinated biphenyls. By systematically applying a combination of 1D and advanced 2D NMR techniques, researchers can gain deep insights into the chemical structure, connectivity, and, crucially, the three-dimensional conformation of these important molecules. The methodologies and protocols outlined in this guide serve as a robust framework for scientists and drug development professionals to confidently tackle the analysis of this fascinating and vital class of compounds.
References
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Smith, A. J. R., York, R., Uhrín, D., & Bell, N. G. A. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science, 13(12), 3466–3476. [Link]
-
Kubitscheck, H., Jores, E., & Luy, B. (2021). Through-Space Scalar 19F–19F Couplings between Fluorinated Noncanonical Amino Acids for the Detection of Specific Contacts in Proteins. Journal of the American Chemical Society, 143(46), 19587–19598. [Link]
-
Facey, G. (2014). 1D Selective 1H - 19F HOESY. University of Ottawa NMR Facility Blog. [Link]
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Dewis, L., Crouch, R., Russell, D., & Butts, C. (2019). Improving the accuracy of 1 H-19 F internuclear distance measurement using 2D 1 H-19 F HOESY. Magnetic Resonance in Chemistry, 57(12), 1143–1149. [Link]
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Contreras, R. H., & Peralta, J. E. (2000). 19F, 1H-HOESY and PGSE NMR Studies of Neutral Trinuclear Complexes of AuI and HgII: Evidence for Acid−Base Stacking in Solution. ResearchGate. [Link]
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Abranches, P. A. S., Tormena, C. F., & Rittner, R. (2018). Through space JFH spin–spin coupling constant transmission pathways in 2-(trifluoromethyl)thiophenol: formation of unusual stabilizing bifurcated CF⋯HS and CF⋯SH interactions. Physical Chemistry Chemical Physics, 20(44), 27953–27961. [Link]
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Smith, A. J. R., York, R., Uhrín, D., & Bell, N. G. A. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science. [Link]
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Facey, G. (2007). 19F - 1H HOESY Experiment. University of Ottawa NMR Facility Blog. [Link]
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Kubitscheck, H., Jores, E., & Luy, B. (2021). Through-Space Scalar 19F-19F Couplings between Fluorinated Noncanonical Amino Acids for the Detection of Specific Contacts in Proteins. PubMed. [Link]
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Di Pietro, O., & Gmeiner, P. (2014). Conformational investigation in solution of a fluorinated anti-inflammatory drug by NMR spectroscopy in weakly ordering media. PubMed. [Link]
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Gerig, J. T. (2001). Fluorine NMR. University of California, Santa Barbara. [Link]
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Staroń, J., Szymański, S., & Gryff-Keller, A. (2013). Dihydrogen contacts observed by through-space indirect NMR coupling. PMC. [Link]
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Malgorzata, D., & Wicha, J. (2017). Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. PMC. [Link]
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Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia. [Link]
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Hilton, B. D., & Lipton, A. S. (2007). Nuclear Spin−Spin Coupling via Nonbonded Interactions. 8.1 The Distance Dependence of Through-Space Fluorine−Fluorine Coupling. ResearchGate. [Link]
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Kamienska-Trela, K., & Kania, L. (1993). 'Through-space' C sp -F spin-spin couplings in fluoroarenes. ResearchGate. [Link]
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Loftus, L. M., & Siegel, J. S. (2012). Investigation of the correlations between (19)F and (1)H NMR signals for various mono- and di-substituted octafluoro[2.2]paracyclophanes. PubMed. [Link]
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JEOL. (n.d.). 14N decoupled 1H–19F HOESY with ROYALPROBE™ HFX. JEOL. [Link]
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Smith, A. J. R., York, R., Uhrín, D., & Bell, N. G. A. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. RSC Publishing. [Link]
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Di Pietro, O., & Gmeiner, P. (2014). Conformational Investigation in Solution of a Fluorinated Anti-Inflammatory Drug by NMR Spectroscopy in Weakly Ordering Media. ResearchGate. [Link]
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Combettes, L. E., Clausen-Thue, P., King, M. A., Odell, B., Thompson, A. L., Gouverneur, V., & Claridge, T. D. (2012). Conformational analysis of fluorinated pyrrolidines using 19F-1H scalar couplings and heteronuclear NOEs. PubMed. [Link]
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Aguilar, J. A., & Morris, G. A. (2014). 19F DOSY NMR analysis for spin systems with nJFF couplings. RSC Advances, 4(95), 53043-53047. [Link]
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- 13. Through space JFH spin–spin coupling constant transmission pathways in 2-(trifluoromethyl)thiophenol: formation of unusual stabilizing bifurcated CF⋯HS and CF⋯SH interactions - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 14. Through-Space Scalar 19F-19F Couplings between Fluorinated Noncanonical Amino Acids for the Detection of Specific Contacts in Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 16. researchgate.net [researchgate.net]
Application Note: A Practical Guide to the Ullmann Coupling of Fluorinated Compounds
Audience: Researchers, scientists, and drug development professionals.
Abstract: The introduction of fluorine atoms into organic molecules can dramatically alter their biological and material properties, making the synthesis of fluorinated compounds a cornerstone of modern drug discovery and materials science. The Ullmann coupling reaction, a copper-catalyzed cross-coupling method, offers a powerful and versatile tool for forming carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-oxygen (C-O) bonds involving fluorinated aromatic systems. This guide provides an in-depth analysis of the experimental setup, explains the causality behind procedural choices, and delivers detailed protocols for the successful execution of Ullmann couplings with fluorinated substrates.
Introduction: The Significance of Fluorinated Aromatics and the Ullmann Reaction
Organofluorine compounds are prevalent in pharmaceuticals, agrochemicals, and advanced materials due to the unique properties imparted by the fluorine atom, such as increased metabolic stability, enhanced binding affinity, and altered lipophilicity. The Ullmann reaction, first reported by Fritz Ullmann in 1901, has evolved from a classical method requiring harsh conditions (stoichiometric copper at >200 °C) into a sophisticated, ligand-accelerated catalytic process.[1][2] Modern Ullmann-type reactions proceed under significantly milder conditions, tolerate a wide array of functional groups, and utilize catalytic amounts of inexpensive and low-toxicity copper, making them highly attractive for industrial applications.[3][4]
When dealing with fluorinated compounds, the Ullmann reaction is particularly useful for coupling aryl halides that also bear fluorine substituents. It is important to note that direct activation of the highly robust C-F bond via Ullmann coupling is exceptionally challenging and not a standard application. Instead, the reaction is typically performed at a more reactive C-X bond (X = I, Br, Cl) on the fluorinated ring. This guide focuses on these practical and widely used transformations.
The Catalytic System: Understanding the Core Components
The success of a modern Ullmann coupling hinges on the careful selection of four key components: the copper source, the ligand, the base, and the solvent. Each plays a critical role in the catalytic cycle.
-
Copper Source: While various copper sources can be used, including Cu(0) and Cu(II) salts, the catalytically active species is widely accepted to be a Cu(I) complex.[5] For this reason, Cu(I) salts such as copper(I) iodide (CuI), copper(I) bromide (CuBr), or copper(I) thiophene-2-carboxylate (CuTC) are most commonly used to ensure a high concentration of the active catalyst from the outset.
-
Ligand: The introduction of ligands was a transformative development in Ullmann chemistry, enabling reactions at much lower temperatures (often 40–110 °C).[5] Ligands accelerate the reaction by increasing the solubility and reactivity of the copper species. For coupling fluorinated aryl halides, bidentate ligands are particularly effective. Common classes include:
-
N,N-donor ligands: 1,10-Phenanthroline and its derivatives, and N,N'-dimethylethylenediamine (DMEDA) are classic examples that stabilize the copper center.
-
N,O-donor ligands: Amino acids like L-proline and N,N-dimethylglycine have proven to be simple, inexpensive, and highly effective ligands.[1]
-
O,O-donor ligands: Diols and β-diketones can also serve as effective ligands in certain transformations.[6] The ligand's role is to facilitate both the oxidative addition of the aryl halide to the Cu(I) center and the subsequent reductive elimination to form the final product.[7]
-
-
Base: An appropriate base is essential for deprotonating the nucleophile (e.g., an amine or phenol) to generate the corresponding anion, which is the active nucleophilic partner in the coupling.[8] The choice of base can significantly impact the reaction rate and yield. Common bases include:
-
Inorganic Carbonates: Potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are widely used. Cs₂CO₃ is more soluble and basic, often leading to better results but at a higher cost.
-
Phosphates: Potassium phosphate (K₃PO₄) is another effective and commonly employed base.[9] The base's strength and solubility in the reaction medium are critical factors for efficient proton abstraction.[8]
-
-
Solvent: Ullmann reactions are typically performed in polar aprotic solvents that can dissolve the ionic intermediates and withstand the required reaction temperatures.[10] Common choices include:
-
Dimethylformamide (DMF)
-
N-Methyl-2-pyrrolidone (NMP)
-
Dimethyl sulfoxide (DMSO)
-
1,4-Dioxane
-
Toluene It is crucial to use anhydrous (dry) solvents, as water can hydrolyze the active organocopper intermediates and deactivate the catalyst.
-
The Catalytic Cycle: A Mechanistic Overview
The precise mechanism of the Ullmann reaction is complex and can vary with the specific substrates and ligands used. However, a generally accepted pathway for a ligand-assisted C-N coupling involves a Cu(I)/Cu(III) cycle.[10][11]
-
Formation of the Active Nucleophile: The base deprotonates the amine (R₂NH), forming an amide anion.
-
Ligand Exchange: The amide anion displaces a weakly bound ligand or counter-ion on the L-Cu(I)-X complex to form the copper amide species [L-Cu(I)-NR₂].
-
Oxidative Addition: The fluorinated aryl halide (Ar-X) adds to the copper amide complex. This is often the rate-limiting step and results in the formation of a transient, high-energy Cu(III) intermediate [L-Cu(III)(Ar)(NR₂)(X)].
-
Reductive Elimination: The C-N bond is formed as the desired product (Ar-NR₂) is eliminated from the Cu(III) center, regenerating a Cu(I) species that can re-enter the catalytic cycle.
Caption: Fig 1. Simplified Cu(I)/Cu(III) catalytic cycle for C-N coupling.
Experimental Guide and Protocols
Adherence to proper laboratory technique is paramount for achieving reproducible and high-yielding results.
General Considerations:
-
Inert Atmosphere: Many Ullmann couplings are sensitive to air and moisture. Reactions should be assembled in a glovebox or using standard Schlenk line techniques under an inert atmosphere (e.g., Nitrogen or Argon).
-
Reagent Quality: Use high-purity reagents. The copper catalyst and ligand should be of high quality. Solvents should be anhydrous, and liquid amines or phenols may need to be distilled prior to use.
-
Safety: Always consult the Safety Data Sheet (SDS) for all chemicals used. Perform reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).
General Experimental Workflow
The workflow for setting up an Ullmann coupling is systematic, ensuring all components are added in a controlled manner under an inert atmosphere.
Caption: Fig 2. General workflow for setting up an Ullmann coupling reaction.
Protocol 1: C-N Coupling of 4-Fluoro-1-iodobenzene with Morpholine
This protocol details the N-arylation of a secondary amine with a fluorinated aryl iodide, a common transformation in medicinal chemistry.
Materials and Reagents:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume | Role |
| 4-Fluoro-1-iodobenzene | 222.00 | 1.0 | 222 mg | Electrophile |
| Morpholine | 87.12 | 1.2 | 105 µL | Nucleophile |
| Copper(I) Iodide (CuI) | 190.45 | 0.1 (10 mol%) | 19 mg | Catalyst |
| L-Proline | 115.13 | 0.2 (20 mol%) | 23 mg | Ligand |
| Potassium Carbonate (K₂CO₃) | 138.21 | 2.0 | 276 mg | Base |
| Dimethyl Sulfoxide (DMSO) | - | - | 2.0 mL | Solvent |
Step-by-Step Procedure:
-
Flask Preparation: Add a magnetic stir bar to a 10 mL oven-dried Schlenk flask.
-
Add Solids: In a glovebox or under a positive flow of inert gas, add copper(I) iodide (19 mg), L-proline (23 mg), and potassium carbonate (276 mg) to the flask.
-
Inert Atmosphere: Seal the flask with a rubber septum, remove from the glovebox (if used), and connect to a Schlenk line. Evacuate the flask and backfill with nitrogen or argon. Repeat this cycle three times.
-
Add Liquids: Through the septum, add anhydrous DMSO (2.0 mL) via syringe. Stir the suspension for 5 minutes.
-
Add Reactants: Add 4-fluoro-1-iodobenzene (222 mg, if solid, add with other solids in step 2; if liquid, add via syringe). Then, add morpholine (105 µL) via syringe.
-
Reaction: Place the sealed flask in a preheated oil bath at 90 °C and stir vigorously.
-
Monitoring: Monitor the reaction's progress by taking small aliquots and analyzing them by TLC or GC-MS. The reaction is typically complete within 12-24 hours.
-
Workup: Once the reaction is complete, cool the flask to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).
-
Washing: Combine the organic layers and wash with brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product, 4-(4-fluorophenyl)morpholine.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Inactive catalyst (oxidized CuI).2. Wet solvent or reagents.3. Insufficient base strength or solubility.4. Reaction temperature too low. | 1. Use fresh, high-purity CuI.2. Use rigorously dried solvent and reagents.3. Switch to a stronger or more soluble base (e.g., K₃PO₄ or Cs₂CO₃).4. Increase the temperature in 10-20 °C increments. |
| Formation of Side Products | 1. Homocoupling of the aryl halide.2. Decomposition of starting materials or product at high temperatures. | 1. Ensure a slight excess of the nucleophile is used. Try a different ligand.2. Attempt the reaction at a lower temperature for a longer duration. |
| Inconsistent Results | 1. Variable quality of reagents (especially catalyst and solvent).2. Inconsistent inert atmosphere technique. | 1. Purify reagents before use (e.g., distill solvents/amines).2. Ensure the reaction setup is completely free of oxygen and moisture by using a glovebox or proper Schlenk techniques. |
Conclusion
The ligand-accelerated Ullmann coupling is an indispensable method for the synthesis of complex fluorinated molecules. By understanding the distinct role of each component—the copper source, ligand, base, and solvent—researchers can rationally design and optimize reaction conditions for their specific substrates. The protocols and troubleshooting advice provided in this guide offer a solid foundation for drug development professionals and scientists to reliably incorporate this powerful reaction into their synthetic workflows, accelerating the discovery of novel fluorinated compounds.
References
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Monnier, F., & Taillefer, M. (2009). Catalytic C-C, C-N, and C-O Ullmann-Type Coupling. Angewandte Chemie International Edition, 48(38), 6954-6971. [Link]
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Evano, G., Blanchard, N., & Toumi, M. (2008). Copper-Mediated C-C, C-N, and C-O Bond Formation. Chemical Reviews, 108(8), 3054-3131. [Link]
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Sambasivan, R., & Ball, Z. T. (2010). Ligand-Accelerated Ullmann Condensation: A Mechanistic Minute. Journal of the American Chemical Society, 132(28), 9598–9599. [Link]
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Ma, D., & Cai, Q. (2003). N,N-Dimethyl Glycine-Promoted Ullmann Coupling Reaction of Phenols and Aryl Halides. Organic Letters, 5(20), 3799-3802. [Link]
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Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338-6361. [Link]
-
Sperotto, E., van Klink, G. P. M., van Koten, G., & de Vries, J. G. (2011). The mechanism of the Ullmann reaction. Dalton Transactions, 40(39), 10338-10351. [Link]
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Organic Chemistry Portal. (n.d.). Ullmann Reaction. [Link]
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OperaChem. (2025). Ullmann coupling-An overview. [Link]
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Ribas, X. (Ed.). (2013). Copper-Catalyzed Ullmann-Type Reactions. The Royal Society of Chemistry. [Link]
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Shen, H. C. (2022). Cu-Mediated Ullmann-Type Cross-Coupling and Industrial Applications in Route Design, Process Development, and Scale-up of Pharmaceutical and Agrochemical Processes. Accounts of Chemical Research, 55(12), 1696-1713. [Link]
-
Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl−Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359-1470. [Link]
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Nelson, T. D., & Crouch, R. D. (2004). Copper-Catalyzed Formation of Carbon-Heteroatom and Carbon-Carbon Bonds. Organic Reactions, 63, 265. [Link]
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Ley, S. V., & Thomas, A. W. (2003). Modern Synthetic Methods for Copper-Mediated C(aryl)−O, C(aryl)−N, and C(aryl)−S Bond Formation. Angewandte Chemie International Edition, 42(44), 5400-5449. [Link]
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Beletskaya, I. P., & Cheprakov, A. V. (2004). Copper in Cross-Coupling Reactions: The Post-Ullmann Chemistry. Coordination Chemistry Reviews, 248(21-24), 2337-2364. [Link]
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Thathagar, M. B., Beckers, J., & Rothenberg, G. (2006). Copper-Catalyzed Ullmann-Type Coupling Reactions. Green Chemistry, 8(5), 469-472. [Link]
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BYJU'S. (n.d.). Ullmann Reaction. [Link]
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Kaur, N., & Kishore, D. (2014). Privileged 1,10-phenanthroline in the construction of N-arylated compounds through Ullmann condensation. RSC Advances, 4(21), 10834-10857. [Link]
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Gonda, Z., & Novák, Z. (2013). Recent advances in the Ullmann-type reactions. Dalton Transactions, 42(48), 16625-16639. [Link]
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Sharghi, H., & Abdolmaleki, A. (2007). Copper-catalyzed N-arylation of amines with aryl halides in the presence of a new Schiff base. Tetrahedron, 63(8), 1863-1868. [Link]
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application of 2,2',3,3',5,5',6,6'-Octafluorobiphenyl in liquid crystal research
An Application Guide to 2,2',3,3',5,5',6,6'-Octafluorobiphenyl in Advanced Liquid Crystal Research
Authored by: Senior Application Scientist
Introduction: The Unique Profile of a Perfluorinated Core
In the landscape of materials science, particularly in the development of advanced liquid crystal displays (LCDs), the strategic incorporation of fluorine atoms into molecular scaffolds has been a transformative approach.[1] Among the class of fluorinated aromatic compounds, this compound stands out as a molecule of significant interest. This highly fluorinated biphenyl core, characterized by its exceptional thermal stability and chemical resistance, offers a unique set of electronic and steric properties that are highly sought after in the engineering of high-performance liquid crystal (LC) mixtures.[2] While not a liquid crystal itself, its utility lies in its profound influence on the macroscopic properties of host liquid crystal systems, primarily in the generation of negative dielectric anisotropy.
This guide provides a detailed exploration of the . We will delve into the fundamental principles behind its function, provide detailed protocols for its integration and characterization, and present a framework for its use in the rational design of next-generation display materials.
| Property | Value | Reference |
| CAS Number | 3883-86-1 | [2] |
| Molecular Formula | C₁₂H₂F₈ | [2] |
| Molecular Weight | 298.14 g/mol | [2] |
| Appearance | White to off-white crystalline powder | [2] |
| Melting Point | 83 - 86 °C | [2] |
Core Principle: Engineering Negative Dielectric Anisotropy (Δε)
The performance of modern LCDs is fundamentally tied to the dielectric anisotropy (Δε = ε∥ - ε⊥) of the liquid crystal material. This parameter dictates how the rod-like LC molecules will orient themselves in an applied electric field.
-
Positive Δε (ε∥ > ε⊥): The dipole moment is parallel to the long molecular axis. Molecules align with the electric field. This is the principle behind traditional Twisted Nematic (TN) displays.
-
Negative Δε (ε∥ < ε⊥): The net dipole moment is perpendicular to the long molecular axis. Molecules align perpendicular to the electric field.
The industry's shift towards display modes like Vertically Aligned (VA) and Fringe-Field Switching (FFS) is driven by the superior performance they offer, including wider viewing angles, higher contrast ratios, and faster response times.[3][4] These technologies critically depend on liquid crystal materials with negative dielectric anisotropy.[3][4]
The introduction of fluorine atoms laterally on an aromatic core is a proven strategy to induce a strong dipole moment perpendicular to the principal molecular axis, thereby achieving a negative Δε.[4][5] this compound is a quintessential example of a molecule designed to impart this property. The eight electron-withdrawing fluorine atoms create a powerful dipole moment perpendicular to the C-C bond linking the two phenyl rings, making it an excellent candidate for use as a dopant or a foundational building block for negative Δε materials.
Caption: Molecular alignment in positive vs. negative Δε materials.
Application Area 1: Dopant for Tuning LC Mixture Properties
Single liquid crystal compounds rarely possess all the necessary physical properties (e.g., broad nematic range, low viscosity, high resistivity, specific Δε and birefringence) required for a commercial display.[3][6][7] Consequently, display materials are complex, multi-component mixtures. This compound serves as a powerful additive to rationally engineer the dielectric properties of such mixtures.
By introducing a small weight percentage of octafluorobiphenyl into a host nematic mixture, one can significantly increase the magnitude of the negative dielectric anisotropy. This allows for a reduction in the device's operating voltage, leading to lower power consumption.[4]
Hypothetical Impact of Doping on a Nematic Host
| Property | Host LC Mixture (e.g., ZOC-7003) | Host + 5 wt% Octafluorobiphenyl (Predicted) | Causality |
| Dielectric Anisotropy (Δε) | -2.0 | < -2.5 | The strong perpendicular dipole moment of the dopant enhances the overall negative Δε of the mixture. |
| Clearing Point (Tₙᵢ) | ~90 °C | Slightly Depressed | Non-mesogenic dopants typically disrupt the long-range order, slightly lowering the nematic-to-isotropic transition temperature. |
| Rotational Viscosity (γ₁) | ~150 mPa·s | Increased | The bulky, non-ideal shape of the dopant can hinder the free rotation of host molecules, increasing viscosity. |
| Birefringence (Δn) | ~0.10 | Slightly Decreased | The dopant is not a highly conjugated system and can dilute the overall optical anisotropy of the host. |
Application Area 2: Core Scaffold for Novel Liquid Crystal Synthesis
While octafluorobiphenyl is a solid, its rigid, perfluorinated core is an invaluable starting point for the synthesis of novel calamitic (rod-like) liquid crystals. Organic chemists can functionalize the 4 and 4' positions, which are not fluorinated, to attach flexible alkyl or alkoxy chains (R groups). These flexible tails are essential for inducing and stabilizing liquid crystalline phases (mesophases).
This synthetic strategy allows for the creation of new LC molecules that intrinsically possess a strong negative dielectric anisotropy, high chemical stability, and potentially other desirable properties for advanced display applications.[5][8]
Caption: Synthetic pathway from octafluorobiphenyl to novel LCs.
Experimental Protocols
Protocol 1: Preparation of a Doped Liquid Crystal Test Mixture
Objective: To prepare a homogeneous mixture of a host liquid crystal with this compound for characterization.
Materials:
-
Host Nematic Liquid Crystal (e.g., a commercial mixture with known properties).
-
This compound (≥97% purity).[2]
-
Dichloromethane (DCM), HPLC grade.
-
Small glass vials with PTFE-lined caps.
-
Analytical balance (±0.01 mg).
-
Vortex mixer, ultrasonic bath, and heating block/hot plate.
Methodology:
-
Calculation: Determine the mass of the host LC and octafluorobiphenyl required to achieve the desired weight percentage (e.g., 5 wt%). For a total mass of 100 mg, this would be 95 mg of host and 5 mg of dopant.
-
Weighing: Accurately weigh the calculated amounts of the host LC and the dopant into a clean glass vial.
-
Dissolution: Add a minimal amount of DCM (~0.5 mL) to the vial to completely dissolve both components. The solvent acts as a medium to ensure mixing at the molecular level.
-
Homogenization: Gently vortex the mixture for 1 minute, followed by sonication for 10 minutes to ensure complete dissolution and homogeneity.
-
Solvent Evaporation: Place the vial on a heating block set to a low temperature (~40 °C) under a gentle stream of nitrogen gas to slowly evaporate the DCM. This slow removal prevents component segregation.
-
Vacuum Drying: Once the solvent is visibly gone, place the open vial in a vacuum oven at a temperature just above the host's clearing point for several hours to remove any residual solvent.
-
Thermal Cycling: Seal the vial and heat the mixture to ~5 °C above the clearing point of the host material. Hold for 15 minutes, then cool slowly to room temperature. Repeat this cycle three times to ensure a uniform, thermodynamically stable mixture. The mixture is now ready for characterization.
Protocol 2: Characterization of Dielectric Anisotropy (Δε)
Objective: To measure the parallel (ε∥) and perpendicular (ε⊥) components of the dielectric permittivity and calculate Δε.
Equipment:
-
Prepared LC mixture.
-
Commercially available LC cells: one with homeotropic (vertical) alignment and one with homogeneous (planar) alignment layers. Cell gap (d) should be known precisely (e.g., 5-10 μm).
-
LCR meter capable of measuring capacitance at various frequencies (e.g., 1 kHz).
-
Temperature-controlled hot stage.
-
Function generator and voltage amplifier (for measurements above threshold voltage, if needed).
Caption: Workflow for measuring dielectric anisotropy (Δε).
Methodology:
-
Cell Filling: Heat the LC mixture and both alignment cells to a temperature in the isotropic phase (e.g., Tₙᵢ + 5 °C). Fill each cell via capillary action and then cool slowly back to the desired measurement temperature (e.g., 25 °C) to ensure proper molecular alignment.
-
Perpendicular Measurement (ε⊥):
-
Place the filled homeotropic cell on the hot stage. In this configuration, the LC director is perpendicular to the electrode plates.
-
Connect the cell to the LCR meter and measure the capacitance (C⊥) at a standard frequency of 1 kHz.
-
-
Parallel Measurement (ε∥):
-
Place the filled homogeneous cell on the hot stage. Here, the LC director is parallel to the electrode plates.
-
Connect the cell to the LCR meter and measure the capacitance (C∥) at 1 kHz.
-
-
Calculation:
-
Calculate the permittivities using the formula for a parallel plate capacitor: ε = (C * d) / (ε₀ * A), where C is the measured capacitance, d is the cell gap, A is the electrode area, and ε₀ is the vacuum permittivity (8.854 x 10⁻¹² F/m).
-
Calculate the dielectric anisotropy: Δε = ε∥ - ε⊥ . A negative value confirms the desired effect of the octafluorobiphenyl dopant.
-
Conclusion and Future Outlook
This compound is a highly valuable, though specialized, compound in the field of liquid crystal research. Its primary application stems from its heavily fluorinated structure, which is expertly suited for inducing or enhancing negative dielectric anisotropy in liquid crystal mixtures. This property is essential for the operation of high-performance VA and FFS mode displays. The protocols outlined here provide a clear pathway for researchers to incorporate and validate the effects of this compound in their formulations. Furthermore, its potential as a core building block for the synthesis of new, intrinsically negative Δε mesogens opens up exciting avenues for the development of next-generation materials for displays and other photonic applications.
References
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- 2,2',3,3',5,5',6,6'-Octafluoro-[1,1'-biphenyl]-4,4'-dicarboxylic acid. (n.d.). Benchchem.
- Hsieh, P. J., & Wu, S. T. (2013).
- 2,2′,3,3′,5,5′,6,6′-Octafluorobiphenyl. (n.d.). Sigma-Aldrich.
- Wang, L., et al. (2023). Increasing the negative dielectric anisotropy of liquid crystals with polar substituents parallel to their long molecular axis through adding terminal 2,2-difluoroethyl group. Liquid Crystals, 50(15), 2235-2244.
- Li, Y., et al. (2023). Research of Liquid-Crystal Materials for a High-Performance FFS-TFT Display. Crystals, 13(1), 114.
- Lu, L., et al. (2013). Synthesis and Properties of Lateral Difluorine Biphenyl Liquid Crystals. Chinese Journal of Applied Chemistry, 30(12), 1423-1429.
-
Kirsch, P. (2015). Fluorine in Liquid Crystal Design for Display Applications. Journal of Fluorine Chemistry, 177, 2-13. [Link]
- Li, Y., et al. (2023). Research of Liquid-Crystal Materials for a High-Performance FFS-TFT Display. MDPI.
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Application Notes and Protocols for 2,2',3,3',5,5',6,6'-Octafluorobiphenyl in Advanced Aerospace Materials
For: Researchers, scientists, and materials development professionals in the aerospace sector.
Introduction: The Imperative for Advanced Fluorinated Polymers in Aerospace
The aerospace industry operates at the extremes of material performance, demanding components that are not only lightweight and strong but also exceptionally resistant to thermal degradation, chemical attack, and radiation.[1] Aromatic polyimides have long been a cornerstone in these applications due to their inherent thermal stability and mechanical robustness.[2] However, the ever-increasing performance requirements of modern aircraft and spacecraft necessitate the development of next-generation materials with enhanced properties. The strategic incorporation of fluorine into polymer structures has emerged as a highly effective method to achieve these desired attributes.[1]
This document provides detailed application notes and protocols for the utilization of 2,2',3,3',5,5',6,6'-Octafluorobiphenyl, a highly fluorinated aromatic compound, in the formulation of advanced aerospace materials. Its unique molecular architecture, characterized by a high degree of fluorination, imparts exceptional thermal stability, chemical inertness, and hydrophobicity, making it a prime candidate for enhancing the performance of aerospace-grade polymers.[3]
Physicochemical Properties of this compound
A thorough understanding of the fundamental properties of this compound is crucial for its effective application.
| Property | Value | Source |
| Molecular Formula | C₁₂H₂F₈ | |
| Molecular Weight | 298.13 g/mol | |
| Appearance | White to off-white crystalline solid | [1] |
| Melting Point | 84-86 °C | [4] |
| Boiling Point | 222.4 ± 35.0 °C (Predicted) | [4] |
| Key Features | High thermal stability, chemical resistance, hydrophobicity, low surface energy | [3] |
Application in Aerospace Materials: Enhancing Polyimide Performance
This compound serves as a critical building block for the synthesis of advanced fluorinated polyimides. These polymers are designed to meet the stringent demands of aerospace applications, including components for satellites, aircraft, and other high-performance vehicles. The incorporation of the octafluorobiphenyl moiety into the polyimide backbone can lead to significant improvements in several key performance areas:
-
Enhanced Thermal and Thermo-oxidative Stability: The high bond energy of the C-F bond (~485 kJ/mol) contributes to superior thermal stability, allowing the material to withstand extreme temperatures without significant degradation.[5][6]
-
Reduced Dielectric Constant: The presence of fluorine atoms lowers the polarizability of the polymer chain, resulting in a lower dielectric constant. This is a critical property for applications in aerospace electronics and communication systems to minimize signal delay and cross-talk.[1]
-
Increased Hydrophobicity and Chemical Resistance: The fluorinated structure repels water and other chemicals, protecting the material from environmental degradation and corrosion.[1]
-
Inherent Flame Retardancy: Fluorinated compounds can interfere with the chemistry of combustion, acting as effective flame retardants.[7] This is a vital safety feature for materials used within aircraft and spacecraft.
Protocol 1: Synthesis of a Fluorinated Polyimide Incorporating an Octafluorobiphenyl-based Diamine
This protocol outlines a representative two-step synthesis for a fluorinated polyimide. It presupposes the availability of a diamine derivative of this compound, such as 4,4'-diamino-2,2',3,3',5,5',6,6'-octafluorobiphenyl.
Materials and Reagents:
-
4,4'-diamino-2,2',3,3',5,5',6,6'-octafluorobiphenyl (OFB-diamine)
-
4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA)
-
N,N-dimethylacetamide (DMAc), anhydrous
-
Acetic anhydride
-
Pyridine
-
Methanol
-
Nitrogen gas (high purity)
Experimental Workflow:
Caption: Workflow for the characterization of the synthesized polyimide.
Detailed Procedures:
-
Fourier-Transform Infrared (FT-IR) Spectroscopy:
-
Objective: To confirm the successful imidization of the poly(amic acid).
-
Procedure: Obtain the FT-IR spectrum of the dried polymer. Look for the appearance of characteristic imide absorption bands at approximately 1780 cm⁻¹ (asymmetric C=O stretching), 1720 cm⁻¹ (symmetric C=O stretching), and 1370 cm⁻¹ (C-N stretching), and the disappearance of the amic acid peaks. [8]
-
-
Thermogravimetric Analysis (TGA):
-
Standard: ASTM E1131
-
Objective: To evaluate the thermal stability of the polymer.
-
Procedure: Heat a small sample of the polymer from room temperature to 800°C at a heating rate of 10°C/min under a nitrogen atmosphere. Record the weight loss as a function of temperature. The 5% weight loss temperature (T₅%) is a key indicator of thermal stability. [6]
-
-
Differential Scanning Calorimetry (DSC):
-
Standard: ASTM D3418
-
Objective: To determine the glass transition temperature (Tg) of the polymer.
-
Procedure: Heat the sample to a temperature above its expected Tg, then cool it rapidly, and then reheat at a controlled rate (e.g., 10°C/min). The Tg is identified as the midpoint of the inflection in the heat flow curve during the second heating scan. [9]
-
-
Mechanical Properties Testing:
-
Standards: ASTM D882 (for thin films) or ASTM D638 (for molded specimens) [10] * Objective: To determine the tensile strength, Young's modulus, and elongation at break.
-
Procedure: Prepare thin films or molded specimens of the polymer. Conduct tensile testing using a universal testing machine at a specified strain rate.
-
Expected Performance Enhancements
The incorporation of this compound into the polyimide matrix is anticipated to yield materials with the following enhanced properties, making them suitable for demanding aerospace environments:
| Property | Expected Outcome | Rationale |
| Thermal Stability (T₅%) | > 500 °C in N₂ | High C-F bond energy and aromatic structure. [5][6] |
| Glass Transition Temp. (Tg) | > 250 °C | Rigid biphenyl and hexafluoroisopropylidene groups restrict chain mobility. [9] |
| Dielectric Constant (@ 1 MHz) | < 3.0 | Fluorine atoms reduce molecular polarizability. [1] |
| Water Absorption | < 1.0 % | Hydrophobic nature of the fluorinated polymer backbone. [1] |
| Tensile Strength | High | Rigid aromatic backbone contributes to high mechanical strength. [1] |
Conclusion
The use of this compound as a precursor for advanced fluorinated polyimides presents a promising avenue for the development of next-generation aerospace materials. The protocols outlined in this document provide a framework for the synthesis and characterization of these high-performance polymers. The resulting materials, with their superior thermal stability, low dielectric constant, and inherent flame retardancy, are well-suited to meet the extreme challenges of aerospace applications.
References
-
Chem-Impex. (n.d.). This compound. Retrieved from [Link]
-
MTS Systems. (n.d.). ASTM Test Standards. Retrieved from [Link]
-
MDPI. (2023). Innovative Fluorinated Polyimides with Superior Thermal, Mechanical, and Dielectric Properties for Advanced Soft Electronics. Retrieved from [Link]
-
ResearchGate. (2015). Synthesis and Characterization of Novel Polyimides with 2,2-Bis[4(4-aminophenoxy)phenyl]phthalein-3′,5′-bis(trifluoromethyl) anilide. Retrieved from [Link]
-
MDPI. (2021). Highly Soluble Fluorinated Polyimides Synthesized with Hydrothermal Process towards Sustainable Green Technology. Retrieved from [Link]
-
MDPI. (2019). Molecular Design, Preparation, and Characterization of Fluoro-Containing Polyimide Ultrafine Fibrous Membranes with High Whiteness, High Thermal Stability, and Good Hydrophobicity. Retrieved from [Link]
-
ChemBK. (2024). 2,2',3,3',5,5',6,6'-octafluoro-1,1'-biphenyl. Retrieved from [Link]
-
Intertek. (n.d.). Aerospace Polymers, Plastics and Composites Testing. Retrieved from [Link]
-
e-Publications@Marquette. (2010). Thermal Degradation of High-Temperature Fluorinated Polyimide and its Carbon Fiber Composite. Retrieved from [Link]
-
MDPI. (2022). The Flame-Retardant Mechanisms and Preparation of Polymer Composites and Their Potential Application in Construction Engineering. Retrieved from [Link]
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Application Notes and Protocols: 2,2',3,3',5,5',6,6'-Octafluorobiphenyl in the Manufacturing of Electronic Components
Introduction: The Imperative for Advanced Dielectrics in Modern Electronics
The relentless drive towards miniaturization and enhanced performance in electronic devices places extreme demands on the constituent materials. Gate dielectrics, in particular, are fundamental components in transistors, capacitors, and other integrated circuits, governing their efficiency, reliability, and power consumption. The ideal dielectric material should exhibit high thermal stability, chemical inertness, a low dielectric constant (low-k) to minimize signal delay and power dissipation, and a high dielectric strength to prevent electrical breakdown.
2,2',3,3',5,5',6,6'-Octafluorobiphenyl, a highly fluorinated aromatic compound, has emerged as a compelling candidate for next-generation electronic applications. Its unique molecular structure, characterized by a biphenyl core saturated with fluorine atoms, imparts exceptional thermal and chemical resistance.[1][2] This makes it suitable for the rigorous fabrication processes involved in semiconductor manufacturing. Furthermore, its low surface energy and hydrophobicity are advantageous for creating stable and reliable insulating layers.[1][2]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of this compound in the manufacturing of electronic components, with a focus on its use as a gate dielectric in Organic Field-Effect Transistors (OFETs). We will delve into the synthesis of high-purity material, detailed protocols for thin-film deposition, and the characterization of its electrical properties.
Physicochemical Properties of this compound
A thorough understanding of the material's properties is paramount for its successful integration into electronic devices. The table below summarizes the key physicochemical characteristics of this compound.
| Property | Value | Source |
| Molecular Formula | C₁₂H₂F₈ | [2] |
| Molecular Weight | 298.14 g/mol | [2] |
| Appearance | White to almost white powder/crystal | [2] |
| Melting Point | 83 - 86 °C | [2] |
| Purity (GC) | ≥ 97% | [2] |
| CAS Number | 3883-86-1 | [2] |
High-Purity Synthesis of this compound for Electronic Applications
The performance of electronic components is exquisitely sensitive to impurities. Therefore, the synthesis of high-purity this compound is a critical first step. The Ullmann reaction, a classic method for the formation of biaryl compounds, can be adapted for the synthesis of perfluorinated biphenyls.[3][4]
Protocol: Modified Ullmann Coupling for High-Purity this compound
This protocol is designed to yield high-purity this compound suitable for electronic applications. The key to success lies in the careful control of reaction conditions and rigorous purification of the final product.
Materials:
-
1-Bromo-2,3,5,6-tetrafluorobenzene
-
Copper powder, activated
-
Dry, high-boiling point solvent (e.g., N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO))
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for organic synthesis (reflux condenser, dropping funnel, etc.)
-
Purification apparatus (column chromatography, recrystallization setup)
Workflow Diagram:
Caption: High-purity synthesis workflow.
Step-by-Step Procedure:
-
Reactant Preparation and Setup:
-
Ensure all glassware is oven-dried and cooled under an inert atmosphere.
-
Activate the copper powder by washing with a dilute acid, followed by water, ethanol, and ether, then drying under vacuum.
-
Charge a round-bottom flask with activated copper powder and the dry solvent.
-
Purge the system with an inert gas for at least 30 minutes.
-
-
Ullmann Coupling Reaction:
-
Dissolve 1-bromo-2,3,5,6-tetrafluorobenzene in the reaction solvent in a dropping funnel.
-
Heat the copper suspension to reflux.
-
Slowly add the solution of 1-bromo-2,3,5,6-tetrafluorobenzene to the refluxing copper suspension over several hours. The causality here is to maintain a low concentration of the aryl halide to minimize side reactions and promote the desired coupling.
-
Continue to reflux the reaction mixture for 24-48 hours, monitoring the progress by Gas Chromatography (GC).
-
-
Quenching and Extraction:
-
Cool the reaction mixture to room temperature.
-
Quench the reaction by slowly adding a dilute aqueous acid solution.
-
Extract the product into an organic solvent such as diethyl ether or ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
-
Purification by Column Chromatography:
-
Purify the crude product using column chromatography on silica gel. A non-polar eluent system, such as hexane or a hexane/dichloromethane gradient, is typically effective. The purpose of this step is to separate the desired product from unreacted starting material and polymeric byproducts.
-
-
Recrystallization:
-
Further purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane). This step is crucial for obtaining the high-purity crystalline material required for electronic applications.
-
-
Final Product Characterization:
-
Characterize the final product by GC for purity assessment, Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation, and Mass Spectrometry (MS) for molecular weight verification.
-
Application as a Gate Dielectric in Organic Field-Effect Transistors (OFETs)
The excellent insulating properties and processability of this compound make it a promising candidate for a gate dielectric in OFETs.[5] A solution-processable dielectric allows for low-cost, large-area fabrication of flexible electronics.[1]
Protocol: Fabrication of a Bottom-Gate, Top-Contact OFET with a this compound Dielectric Layer
This protocol outlines the fabrication of a standard OFET architecture using a spin-coated this compound dielectric layer.
Materials:
-
Substrate: Highly doped silicon wafer with a thermally grown silicon dioxide (SiO₂) layer (serves as the gate electrode and a base for the dielectric).
-
This compound, high-purity.
-
An appropriate solvent for dissolving the octafluorobiphenyl (e.g., a fluorinated solvent or a high-boiling point aromatic solvent).
-
Organic semiconductor (e.g., Pentacene, P3HT).
-
Source and drain electrode material (e.g., Gold).
-
Spin coater.
-
Thermal evaporator.
-
Photolithography equipment (optional, for patterning electrodes).
Workflow Diagram:
Caption: Bottom-gate, top-contact OFET fabrication.
Step-by-Step Procedure:
-
Substrate Cleaning:
-
Thoroughly clean the Si/SiO₂ substrate using a standard cleaning procedure (e.g., sonication in acetone, isopropanol, and deionized water, followed by drying with a nitrogen gun). A clean and smooth substrate surface is critical for achieving a uniform and pinhole-free dielectric layer.
-
-
Spin-Coating of this compound Solution:
-
Prepare a solution of this compound in the chosen solvent. The concentration will determine the final film thickness and should be optimized empirically (a starting point could be 1-5 wt%).
-
Dispense the solution onto the center of the cleaned substrate.
-
Spin-coat the solution using a two-step process: a low-speed step (e.g., 500 rpm for 10 seconds) to spread the solution, followed by a high-speed step (e.g., 2000-5000 rpm for 60 seconds) to achieve the desired thickness.[6][7] The spin speed and time are critical parameters that control the film thickness and uniformity.
-
-
Annealing of the Dielectric Film:
-
Anneal the substrate on a hotplate at a temperature above the boiling point of the solvent but below the melting point of the octafluorobiphenyl (e.g., 90-120 °C) for a sufficient time (e.g., 30-60 minutes) to remove any residual solvent. This step is crucial for achieving a dense and stable dielectric film with good insulating properties.
-
-
Deposition of the Organic Semiconductor:
-
Deposit the organic semiconductor layer onto the dielectric surface. This can be done via thermal evaporation for small molecules like pentacene or by spin-coating for polymers like P3HT. The interface between the dielectric and the semiconductor is critical for device performance.[8]
-
-
Deposition of Source and Drain Electrodes:
-
Deposit the source and drain electrodes on top of the organic semiconductor layer through a shadow mask using thermal evaporation. Gold is a common choice due to its high work function, which facilitates hole injection into many p-type organic semiconductors.
-
-
Device Characterization:
-
Characterize the electrical performance of the fabricated OFET using a semiconductor parameter analyzer. Key parameters to measure include the output and transfer characteristics, from which the field-effect mobility, on/off ratio, and threshold voltage can be extracted.
-
Expected Electrical Performance and Data
The use of a high-quality this compound dielectric layer is expected to result in OFETs with good performance characteristics. The low-k nature of fluorinated compounds should contribute to a low subthreshold swing, indicating efficient switching behavior.
Table of Expected Electrical Properties:
| Parameter | Expected Value Range | Significance |
| Dielectric Constant (k) | 2.0 - 3.0 | A low-k dielectric reduces parasitic capacitance, enabling faster switching speeds and lower power consumption. |
| Breakdown Electric Field | > 2 MV/cm | High dielectric strength ensures the insulator can withstand high electric fields without breaking down, leading to reliable device operation. |
| Leakage Current Density | < 10⁻⁷ A/cm² at 1 MV/cm | A low leakage current is essential for minimizing static power consumption and ensuring a high on/off ratio in transistors. |
| Field-Effect Mobility (µ) | 0.1 - 1.0 cm²/Vs (dependent on semiconductor) | A measure of how quickly charge carriers move through the semiconductor channel, directly impacting the transistor's switching speed and current-carrying capability. |
| On/Off Current Ratio | > 10⁵ | A high on/off ratio is critical for digital logic applications, ensuring a clear distinction between the "on" and "off" states of the transistor. |
| Threshold Voltage (Vth) | < -2 V | The gate voltage required to turn the transistor "on." A low threshold voltage is desirable for low-power operation. |
Safety and Handling
As with any chemical substance, proper safety precautions must be observed when handling this compound.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Ventilation: Work in a well-ventilated area or a fume hood to avoid inhalation of any dust or vapors.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion and Future Outlook
This compound presents a compelling option for the development of advanced dielectric layers in electronic components. Its inherent thermal and chemical stability, coupled with its desirable electrical properties, make it a strong candidate for enabling the next generation of high-performance, low-power, and flexible electronics. The protocols outlined in this document provide a solid foundation for researchers to explore the full potential of this versatile material. Further research into optimizing deposition techniques, exploring its compatibility with a wider range of organic semiconductors, and investigating its long-term stability in device operation will undoubtedly pave the way for its broader adoption in the electronics industry.
References
-
High-Performance Flexible Bottom-Gate Organic Field-Effect Transistors with Gravure Printed Thin Organic Dielectric. (2014). National Institutes of Health. [Link]
-
High dielectric constant fluorinated polymer film gate electrets for organic field effect transistors. (n.d.). ResearchGate. [Link]
-
One-step synthesis of perfluorinated polyphenylenes using modified Ullmann coupling conditions. (2023). The Lessard Research Group. [Link]
-
Request PDF: One-step synthesis of perfluorinated polyphenylenes using modified Ullmann coupling conditions. (n.d.). ResearchGate. [Link]
-
Thin-Film Coating Methods: A Successful Marriage of High-Quality and Cost-Effectiveness—A Brief Exploration. (n.d.). MDPI. [Link]
-
High-Performance Organic Field-Effect Transistors Based on a Self-Assembled Polar Dielectric Monolayer. (2025). ACS Publications. [Link]
-
20.Spin Coating Methodology in detail|Conditions for good quality thin film. (2022). YouTube. [Link]
Sources
- 1. High-Performance Flexible Bottom-Gate Organic Field-Effect Transistors with Gravure Printed Thin Organic Dielectric - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. researchgate.net [researchgate.net]
- 4. static1.squarespace.com [static1.squarespace.com]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- 7. mdpi.com [mdpi.com]
- 8. ossila.com [ossila.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis Yield of 2,2',3,3',5,5',6,6'-Octafluorobiphenyl
Welcome to the technical support guide for the synthesis of 2,2',3,3',5,5',6,6'-octafluorobiphenyl. This resource is designed for researchers, chemists, and drug development professionals engaged in the synthesis of highly fluorinated biaryl compounds. Here, we address common challenges and provide in-depth, field-proven insights to help you troubleshoot and optimize your reaction yields.
The synthesis of polyfluorinated biphenyls is notoriously challenging due to the electron-deficient nature of the aromatic rings, which can impede classical cross-coupling reactions.[1][2] This guide provides a structured approach to overcoming these hurdles, focusing on the two most prevalent synthetic strategies: the Ullmann coupling and the Suzuki-Miyaura cross-coupling.
Choosing Your Synthetic Pathway: Ullmann vs. Suzuki-Miyaura Coupling
The selection of a synthetic route is the first critical decision point. Both the classic Ullmann coupling and the modern Suzuki-Miyaura reaction have distinct advantages and disadvantages for this specific transformation. Your choice will depend on factors such as available starting materials, required scale, and tolerance for harsh reaction conditions.
Caption: Decision workflow for selecting a synthetic route.
Table 1: Comparison of Ullmann and Suzuki-Miyaura Coupling for Octafluorobiphenyl Synthesis
| Feature | Ullmann Coupling | Suzuki-Miyaura Coupling |
| Primary Reagents | 1-Halo-2,3,5,6-tetrafluorobenzene, Copper (Cu) powder or Cu(I) salt | 1-Halo-2,3,5,6-tetrafluorobenzene, Tetrafluorophenylboronic acid/ester |
| Catalyst | Copper (often in excess)[3] | Palladium (Pd) complex (catalytic amount)[4] |
| Typical Conditions | High temperatures (150-250 °C), often neat or in high-boiling solvents (e.g., DMF)[3][5] | Milder temperatures (80-120 °C), requires specific ligands, base, and solvent system[6] |
| Common Yields | Moderate to Good (40-70%)[5] | Good to Excellent (70-95%)[6] |
| Key Challenge | Catalyst deactivation, hydrodehalogenation side products, harsh conditions[7][8] | Optimization for electron-poor substrates, catalyst deactivation (Pd black), boronic acid stability[2][9] |
Troubleshooting Guide: Common Issues and Solutions
This section directly addresses problems you may encounter during your experiments.
Problem Area 1: Low or No Product Yield
Q: My Ullmann coupling of 1-iodo-2,3,5,6-tetrafluorobenzene with copper powder is giving very low yields (<20%). What are the most likely causes?
A: This is a frequent issue with classical Ullmann conditions. The culprit is often the activity of the copper catalyst and the reaction conditions. Here’s a breakdown of what to investigate:
-
Inactive Copper Catalyst: The active species in Ullmann couplings is considered to be Cu(I).[3] Commercially available copper powder is often coated with a passivating layer of copper oxides. It is crucial to activate the copper immediately before use. A common activation method involves washing the copper bronze with iodine in acetone, followed by an acid wash.
-
Incorrect Copper Source: For modern, milder Ullmann reactions, switching from elemental copper powder to a high-purity Cu(I) salt, such as copper(I) iodide (CuI), can dramatically improve yields and reproducibility.[7][8] Ensure your CuI is fresh and has not visibly oxidized (it should be off-white, not green or brown).
-
Suboptimal Temperature: Traditional Ullmann reactions require very high temperatures, often >200 °C.[3] However, excessive heat can also lead to decomposition. If you are using a high-boiling solvent like DMF, ensure you are reaching a sufficiently high temperature (e.g., reflux) to drive the reaction.
-
Solvent Purity: The presence of water or other protic impurities can lead to side reactions.[7] Always use anhydrous, high-purity solvents. For Ullmann reactions, polar aprotic solvents like DMF or NMP are typically effective.
Q: I'm attempting a Suzuki coupling between 2,3,5,6-tetrafluorophenylboronic acid and 1-bromo-2,3,5,6-tetrafluorobenzene, but the reaction stalls after ~10% conversion. Why?
A: The Suzuki-Miyaura coupling of two highly electron-deficient partners is a well-known challenge.[1][10] Standard conditions (e.g., Pd(PPh₃)₄ and Na₂CO₃) are often ineffective. The issue likely lies with your catalytic system.
-
Inappropriate Catalyst/Ligand System: Electron-poor aryl halides are poor substrates for oxidative addition to Pd(0). You need a more electron-rich and robust catalytic system. Consider using a palladium precatalyst like Pd₂(dba)₃ in combination with a bulky, electron-rich phosphine ligand.[6] The choice of ligand is critical for stabilizing the palladium catalyst and facilitating the reaction.[2]
-
Weak Base: A common base like sodium carbonate may not be strong enough for this challenging coupling. A stronger base such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) is often required to facilitate the transmetalation step with the electron-poor boronic acid.[4][6]
-
Catalyst Deactivation: If your reaction mixture turns black, it is a clear sign of catalyst decomposition into palladium black.[9] This is almost always caused by the presence of oxygen. It is imperative to rigorously degas all reagents and the solvent (e.g., via three freeze-pump-thaw cycles) and to maintain a strict inert atmosphere (argon or nitrogen) throughout the entire reaction.[9]
Caption: Simplified Suzuki-Miyaura catalytic cycle.
Problem Area 2: Formation of Side Products
Q: My Ullmann reaction produces a significant amount of 1,2,4,5-tetrafluorobenzene as a byproduct. What is causing this hydrodehalogenation?
A: The formation of the reduced, dehalogenated arene is a classic side reaction in Ullmann couplings.[7] It arises from the protonation of the organocopper intermediate (Ar-Cu). The primary source of protons is typically trace amounts of water in your solvent or adsorbed on your glassware.
-
Solution: Ensure all glassware is rigorously flame-dried or oven-dried before use. Use a freshly opened bottle of a high-purity anhydrous solvent or distill the solvent over a suitable drying agent. Maintaining a scrupulously dry and inert atmosphere is key to suppressing this side reaction.[7]
Q: I'm observing a white precipitate in my Suzuki reaction, and my main side product is decafluorobiphenyl. What is this and how can I stop it?
A: The white precipitate is likely the byproduct of boronic acid homocoupling, and the side product you are observing, decafluorobiphenyl, confirms this. This occurs when two molecules of your tetrafluorophenylboronic acid couple with each other. This side reaction is often promoted by oxygen and can be exacerbated by certain bases and high temperatures.
-
Solution:
-
Rigorous Degassing: As with catalyst decomposition, oxygen is a major culprit in promoting homocoupling. Ensure your reaction is free of oxygen.[9]
-
Optimize Base and Temperature: Sometimes, a very strong base or excessive heat can favor the homocoupling pathway. Try screening different bases (e.g., switch from K₃PO₄ to K₂CO₃) or running the reaction at a slightly lower temperature for a longer period.
-
Controlled Addition: If the problem persists, consider adding the boronic acid solution slowly via a syringe pump over the course of an hour rather than all at once. This keeps the instantaneous concentration of the boronic acid low, favoring the desired cross-coupling over homocoupling.
-
Detailed Experimental Protocols
Protocol 1: Optimized Ullmann Coupling
This protocol uses activated copper in a high-boiling solvent to synthesize the target compound.
Caption: Experimental workflow for the Ullmann coupling protocol.
Step-by-Step Methodology:
-
Copper Activation: In a flask, wash copper bronze (2.5 eq.) with a 10% iodine solution in acetone until the iodine color persists. Filter, then wash with a 1:1 mixture of concentrated HCl and acetone, followed by acetone until the washings are colorless. Dry the activated copper under high vacuum.
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add the activated copper powder (2.0 eq.). Evacuate and backfill the flask with argon three times.
-
Reagent Addition: Add anhydrous dimethylformamide (DMF) via syringe, followed by 1-iodo-2,3,5,6-tetrafluorobenzene (1.0 eq.).
-
Reaction: Heat the vigorously stirred mixture to reflux (approx. 150-155 °C) under a positive pressure of argon. Monitor the reaction progress by GC-MS or TLC. The reaction typically requires 12-24 hours.
-
Work-up: After cooling to room temperature, filter the mixture through a pad of Celite® to remove copper salts, washing the pad with ethyl acetate. Transfer the filtrate to a separatory funnel, wash with water (3x) to remove DMF, then with brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude solid by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield this compound as a white solid. The melting point should be 84-86 °C.
Protocol 2: Optimized Suzuki-Miyaura Cross-Coupling
This protocol uses a modern palladium catalyst system for a higher-yield synthesis under milder conditions.[6]
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried Schlenk flask, add 2,3,5,6-tetrafluorophenylboronic acid (1.2 eq.), potassium phosphate (K₃PO₄, 3.0 eq.), the palladium precatalyst (e.g., Pd₂(dba)₃, 2.5 mol%), and the phosphine ligand (e.g., SPhos, 7.5 mol%).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with argon three times.
-
Reagent Addition: Add 1-bromo-2,3,5,6-tetrafluorobenzene (1.0 eq.) followed by anhydrous, degassed solvent (e.g., a 10:1 mixture of toluene and water) via syringe.
-
Degassing: Subject the entire reaction mixture to three freeze-pump-thaw cycles to ensure the complete removal of dissolved oxygen.
-
Reaction: Heat the mixture to 95-100 °C with vigorous stirring. Monitor the reaction progress by GC-MS or TLC. Reactions are typically complete within 12-24 hours.
-
Work-up: Cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Separate the organic layer and wash with brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography as described in the Ullmann protocol.
Frequently Asked Questions (FAQs)
Q1: For the Ullmann coupling, is it better to start with 1-iodo- or 1-bromo-2,3,5,6-tetrafluorobenzene? A: Aryl iodides are generally more reactive than aryl bromides in Ullmann couplings due to the weaker carbon-iodine bond, which facilitates the initial reaction with copper.[3] Therefore, 1-iodo-2,3,5,6-tetrafluorobenzene is the preferred starting material and will typically react under milder conditions or in shorter times than its bromo-analogue.
Q2: Can I use microwave heating to accelerate these reactions? A: Yes, microwave irradiation can be a powerful tool for accelerating both Ullmann and Suzuki couplings, often reducing reaction times from many hours to minutes.[8] However, direct translation of thermal conditions is not always possible. Optimization of temperature, time, and reagent concentrations for a microwave reactor is necessary. This is particularly useful for rapid screening of reaction conditions during optimization.
Q3: What are the primary safety concerns when performing these syntheses? A: For Ullmann couplings, the primary hazard is the use of high temperatures with high-boiling, flammable solvents like DMF. These reactions should always be conducted in a well-ventilated chemical fume hood with appropriate shielding. For Suzuki couplings, palladium catalysts and phosphine ligands can be toxic and air-sensitive. Organoboron reagents should be handled with care. Always consult the Safety Data Sheet (SDS) for each reagent and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Q4: How can I best monitor the reaction's progress? A: The most common methods are Thin-Layer Chromatography (TLC) and Gas Chromatography-Mass Spectrometry (GC-MS). For TLC, co-spot the reaction mixture with your starting material to track its consumption. For GC-MS, withdraw a small aliquot, quench it, and dilute it for analysis. This provides a more quantitative assessment of the conversion to product and the formation of any side products.
References
-
Bulfield, D., & Huber, S. M. (2017). Synthesis of Polyfluorinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates. The Journal of Organic Chemistry, 82(24), 13188-13203. [Link][1][2][10]
-
Bulfield, D., & Huber, S. M. (2017). Synthesis of Polyfluorinated Biphenyls; Pushing the Boundaries of Suzuki-Miyaura Cross Coupling with Electron-Poor Substrates. PubMed. [Link][2][10]
-
Request PDF: Synthesis of Polyfluorinated Biphenyls. Pushing the Boundaries of Suzuki-Miyaura Cross Coupling with Electron-Poor Substrates. ResearchGate. [Link][6]
-
MDPI. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. MDPI. [Link][4]
-
Reddit. (2023). Troubleshooting Ullmann Coupling. r/Chempros. [Link][8]
-
Ullmann Reaction Optimization Within Bitolyl and Decafluorobiphenyl Synthesis. (2020). Modern Chemistry & Chemical Technology. [Link][5]
- Nelson, T. D., & Crouch, R. D. (2004). The Ullmann Reaction. Organic Reactions.
-
The Ullmann Coupling Reaction: A New Approach to Tetraarylstannanes. Journal of Organic Chemistry. [Link][12]
-
Cairncross, A., Sheppard, W. A., & Wonchoba, E. (1979). PENTAFLUOROPHENYLCOPPER TETRAMER, A REAGENT FOR SYNTHESIS OF FLUORINATED AROMATIC COMPOUNDS. Organic Syntheses, 59, 122. [Link][13]
-
Synthesis of New Functionalized Organocopper Reagents via a Halogen-Copper Exchange Reaction. LMU München. [Link][14]
Sources
- 1. Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates | Semantic Scholar [semanticscholar.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Ullmann Reaction [organic-chemistry.org]
- 4. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [mdpi.com]
- 5. Ullmann Reaction Optimization Within Bitolyl and Decafluorobiphenyl Synthesis – Oriental Journal of Chemistry [orientjchem.org]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. reddit.com [reddit.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki-Miyaura Cross Coupling with Electron-Poor Substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 12. xray.uky.edu [xray.uky.edu]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
Technical Support Center: Synthesis of 2,2',3,3',5,5',6,6'-Octafluorobiphenyl
Welcome to the technical support guide for the synthesis of 2,2',3,3',5,5',6,6'-Octafluorobiphenyl and related polyfluorinated biphenyls. This resource is designed for researchers, chemists, and drug development professionals encountering challenges in their synthetic routes. We will address common byproduct formation issues in a practical, question-and-answer format, grounded in mechanistic principles and field-proven troubleshooting strategies.
Frequently Asked Questions (FAQs) & Troubleshooting
The synthesis of highly electron-deficient molecules like this compound is often challenging, with side reactions competing with the desired transformation. This guide focuses on the three most common synthetic strategies: the Ullmann Coupling, the Suzuki-Miyaura Cross-Coupling, and Grignard Reagent-based methods.
Section 1: The Ullmann Coupling Route
The classic approach to symmetrical biaryls, the Ullmann reaction, involves the copper-mediated homocoupling of two aryl halides.[1] For this compound, this typically involves the coupling of a 1-halo-2,3,5,6-tetrafluorobenzene. While direct, this method is known for its harsh reaction conditions and often erratic yields.[2]
Q1: I am attempting a copper-catalyzed homocoupling of 1-bromo-2,3,5,6-tetrafluorobenzene and experiencing very low yields of the desired octafluorobiphenyl. What are the most common issues?
A1: Low yields in Ullmann couplings of polyfluoroaromatics are frequently due to a combination of factors:
-
Incomplete Reaction: The high temperatures (>200 °C) and stoichiometric amounts of copper required for the classic Ullmann reaction can be difficult to control, leading to incomplete conversion of the starting material.[3][4]
-
Byproduct Formation: While the desired product is a homocoupling product, other side reactions can occur under the harsh conditions, leading to a complex mixture. Copper halides are also formed as byproducts which can interfere with the reaction.[5]
-
Catalyst Deactivation: The copper surface can be passivated by oxides or other impurities, reducing its activity. Traditional methods often require "activated" copper powder to proceed effectively.[4]
Q2: How can I optimize my Ullmann coupling to improve the yield of this compound?
A2: Optimization should focus on reaction conditions and reagents.
-
Copper Source: Use activated copper bronze, which is a copper-tin alloy, as it is a frequently used form of copper for this reaction.[6] Activation can be performed by washing with iodine in acetone, followed by an HCl/acetone wash.
-
Solvent: High-boiling polar aprotic solvents like Dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) are typically used.[5] Running the reaction neat (without solvent) at high temperatures is also a common procedure.
-
Temperature Control: Carefully control the reaction temperature, as this is a critical parameter. The reaction often requires temperatures in excess of 200 °C to proceed efficiently.[3]
-
Inert Atmosphere: Although a classic method, ensuring the reaction is run under an inert atmosphere (e.g., Argon or Nitrogen) can prevent oxidation of the copper catalyst and other unwanted side reactions.
Section 2: The Suzuki-Miyaura Cross-Coupling Route
The Suzuki-Miyaura reaction is a powerful and versatile method for forming C-C bonds, including the synthesis of polyfluorinated biphenyls.[7][8] It offers milder conditions compared to the Ullmann reaction but is susceptible to several distinct side reactions, particularly with electron-poor substrates.[9][10]
Q3: In my Suzuki coupling of a tetrafluorophenylboronic acid with a tetrafluorobromobenzene, I observe a significant byproduct where the bromine atom has been replaced by hydrogen. What is this side reaction and why does it happen?
A3: This common byproduct results from a side reaction called hydrodehalogenation (or dehalogenation).[10] The mechanism involves the formation of a palladium-hydride (Pd-H) species in the catalytic cycle.[11] This Pd-H intermediate can then transfer a hydride to the aryl group, leading to the dehalogenated arene (Ar-H) instead of the desired cross-coupled product.[11] Electron-deficient aryl halides, such as polyfluorinated ones, are particularly susceptible to this side reaction.[10]
Q4: How can I suppress the formation of hydrodehalogenation byproducts in my Suzuki coupling reaction?
A4: Minimizing hydrodehalogenation requires careful optimization of several reaction parameters. The goal is to favor the desired cross-coupling pathway over the competing dehalogenation pathway.
Experimental Protocol: Minimizing Hydrodehalogenation
-
Ligand Selection: Switch from standard phosphine ligands (like PPh₃) to bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands. These ligands can accelerate the reductive elimination step that forms the desired product, outcompeting the dehalogenation pathway.[10]
-
Base Optimization: Avoid strong alkoxide bases if possible. Use weaker inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄).[10] These are less likely to generate the problematic Pd-H species.
-
Solvent Choice: Use anhydrous, aprotic solvents such as dioxane, tetrahydrofuran (THF), or toluene. Protic solvents like alcohols can be a source of hydrides.[10]
-
Water Content: While some Suzuki reactions tolerate water, excessive amounts can be a proton source that facilitates dehalogenation. Ensure your reagents and solvents are sufficiently dry.
| Parameter | Recommendation to Minimize Dehalogenation | Rationale |
| Ligand | Bulky, electron-rich (e.g., SPhos, XPhos) | Promotes faster reductive elimination of the desired product.[10] |
| Base | Weaker inorganic (e.g., K₃PO₄, Cs₂CO₃) | Reduces the formation of palladium-hydride species.[10] |
| Solvent | Anhydrous aprotic (e.g., Dioxane, Toluene) | Avoids solvents that can act as hydride donors.[10] |
| Additives | N/A | Focus on core components first. |
Q5: My reaction is sluggish, and besides dehalogenation, I am also seeing byproducts from the homocoupling of my boronic acid starting material. What causes this?
A5: The formation of a biaryl from the coupling of two boronic acid molecules is known as homocoupling .[12] This side reaction is often promoted by the presence of oxygen, which can facilitate the oxidative cycle leading to the homocoupled product. Additionally, a sluggish desired reaction can provide more opportunity for side reactions like homocoupling to occur.[12] To minimize this, ensure your reaction is thoroughly degassed and maintained under an inert atmosphere. Using a slight excess of the aryl halide partner can also help consume the boronic acid in the desired cross-coupling pathway.[12]
Q6: I'm losing my boronic acid reagent, but not forming the homocoupled product. What is another possible side reaction?
A6: You are likely observing protodeboronation , which is the cleavage of the carbon-boron bond by a proton source, replacing it with a carbon-hydrogen bond.[13] This effectively destroys your nucleophilic partner. This side reaction is often competitive with the desired transmetalation step. To mitigate protodeboronation, ensure you are using anhydrous conditions and select a base that is strong enough to activate the boronic acid for transmetalation but not so basic that it promotes protodeboronation.
Section 3: Grignard Reagent-Based Synthesis
The use of Grignard reagents (organomagnesium halides) is another cornerstone of C-C bond formation. This can be applied to octafluorobiphenyl synthesis either through a homocoupling reaction or by coupling with another electrophile.
Q7: I am preparing a polyfluorophenylmagnesium halide Grignard reagent, but I am getting significant amounts of the desired this compound as a byproduct during the Grignard formation step itself. Why is this happening?
A7: The byproduct you are observing is the result of a Wurtz-type homocoupling reaction .[14] This occurs when the newly formed Grignard reagent (Ar-MgX) reacts with the unreacted aryl halide starting material (Ar-X) to form the coupled biaryl (Ar-Ar).[14][15] This side reaction is particularly favored by high local concentrations of the aryl halide and elevated temperatures.[14]
Q8: What is the best laboratory practice to minimize homocoupling during the formation of my polyfluorinated Grignard reagent?
A8: Suppressing this homocoupling side reaction is critical for achieving a high yield of the Grignard reagent for subsequent steps.
Experimental Protocol: Minimizing Grignard Homocoupling
-
Slow Addition: The aryl halide should be added very slowly to the suspension of magnesium turnings in an anhydrous ether solvent (like diethyl ether or THF).[16] This maintains a low concentration of the aryl halide, minimizing its chance to react with the formed Grignard reagent.
-
Temperature Control: Maintain a gentle reflux or a controlled, moderate temperature. Overheating the reaction can significantly increase the rate of the homocoupling side reaction.[14]
-
Efficient Stirring: Vigorous stirring is essential. This ensures rapid dispersion of the added aryl halide and prevents localized "hot spots" of high concentration at the surface of the magnesium.
-
Initiation: Grignard reactions can be slow to start. A small crystal of iodine or a few drops of 1,2-dibromoethane are often used to activate the magnesium surface and initiate the reaction. Once initiated, the slow addition of the remaining aryl halide can begin.[16]
References
- Vertex AI Search. (n.d.). Chemistry Ullmann Reaction - sathee jee.
- Taylor & Francis. (n.d.). Ullmann reaction – Knowledge and References.
- Semantic Scholar. (n.d.). Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates.
- ACS Publications. (2017). Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates. The Journal of Organic Chemistry.
- PubMed. (2017). Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki-Miyaura Cross Coupling with Electron-Poor Substrates. J Org Chem.
- BenchChem. (n.d.). how to avoid dehalogenation side reactions in Suzuki coupling.
- Johnson Matthey. (n.d.). Cross-Coupling Reactions Guide.
- Wikipedia. (n.d.). Ullmann condensation.
- Royal Society of Chemistry. (2013). A mechanistic investigation of hydrodehalogenation using ESI-MS. Chemical Communications.
- BYJU'S. (n.d.). Ullmann Reaction.
- BenchChem. (n.d.). A Comparative Guide to Cross-Coupling Reactions for Biphenyl Synthesis: Suzuki-Miyaura and Its Alternatives.
- Wikipedia. (n.d.). Ullmann reaction.
- The Journal of Organic Chemistry. (2004). The Ullmann Coupling Reaction: A New Approach to Tetraarylstannanes.
- Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment).
- YouTube. (2020). Grignard Reaction Experiment Part 1, Prelab.
- Grignard Reaction: Synthesis of Triphenylmethanol. (n.d.).
Sources
- 1. byjus.com [byjus.com]
- 2. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 5. SATHEE: Chemistry Ullmann Reaction [satheejee.iitk.ac.in]
- 6. xray.uky.edu [xray.uky.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki-Miyaura Cross Coupling with Electron-Poor Substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates | Semantic Scholar [semanticscholar.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. A mechanistic investigation of hydrodehalogenation using ESI-MS - Chemical Communications (RSC Publishing) DOI:10.1039/C3CC46271D [pubs.rsc.org]
- 12. jmcct.com [jmcct.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. m.youtube.com [m.youtube.com]
- 16. cerritos.edu [cerritos.edu]
Technical Support Center: Purification of 2,2',3,3',5,5',6,6'-Octafluorobiphenyl
Welcome to the technical support center for the purification of 2,2',3,3',5,5',6,6'-Octafluorobiphenyl. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions related to the purification of this highly fluorinated biphenyl. As Senior Application Scientists, we have compiled this resource based on established purification principles for fluorinated compounds and field-proven insights to help you navigate the challenges you may encounter during your experiments.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of this compound, providing potential causes and actionable solutions.
Question 1: I'm having difficulty separating my this compound from a closely related, less-fluorinated biphenyl impurity using column chromatography. What can I do?
Answer: This is a common challenge due to the similar polarities of polyfluorinated compounds.[1] The apolar nature of these molecules can make separation on standard silica gel difficult.[1] Here are several strategies to improve your separation:
-
Optimize Your Mobile Phase:
-
Normal-Phase Chromatography: Start with a non-polar mobile phase like hexane and gradually introduce a slightly more polar solvent (e.g., toluene or dichloromethane) in very small increments. The goal is to find a solvent system where the desired product and the impurity have a significant enough difference in affinity for the stationary phase.
-
Reversed-Phase Chromatography: If normal-phase fails, consider using a C18-functionalized silica gel. The mobile phase would typically be a mixture of acetonitrile and water or methanol and water. The highly fluorinated nature of your compound might lead to better separation on a reversed-phase column.
-
-
Modify Your Stationary Phase:
-
Silver-Impregnated Silica Gel: For separations involving aromatic compounds with different degrees of unsaturation or electron density, silica gel impregnated with silver nitrate can be effective. The silver ions can interact differently with the pi-systems of the biphenyls, potentially leading to better separation.
-
Fluorinated Stationary Phases: Consider using a column with a fluorinated stationary phase (e.g., fluorous-phase silica). These are specifically designed for the separation of fluorinated compounds.
-
-
High-Performance Liquid Chromatography (HPLC): For very difficult separations, preparative HPLC is a powerful technique that offers higher resolution than standard column chromatography.[2]
Question 2: My yield of this compound is very low after recrystallization. What are the likely causes and how can I improve it?
Answer: Low yield after recrystallization is often due to suboptimal solvent selection or procedural issues.[3] Here’s a troubleshooting workflow:
-
Solvent Selection is Critical:
-
The ideal recrystallization solvent should dissolve your compound well at high temperatures but poorly at low temperatures.[3] For a non-polar compound like octafluorobiphenyl, consider solvents like hexane, heptane, or perfluorinated alkanes. You may also explore solvent mixtures, such as ethanol/water or acetone/hexane, to fine-tune the solubility.[4]
-
Perform small-scale solubility tests with a variety of solvents to identify the best candidate before committing your entire batch.
-
-
Procedural Optimization:
-
Use the minimum amount of hot solvent necessary to dissolve your compound. Adding too much solvent will keep more of your product in solution upon cooling, thus reducing the yield.[3]
-
Slow cooling is key. Allowing the solution to cool slowly to room temperature before placing it in an ice bath promotes the formation of pure crystals. Rapid cooling can trap impurities.[3]
-
"Seeding" the solution with a pure crystal of your product can help initiate crystallization if it's slow to start.[3]
-
Check the filtrate. If you suspect a significant amount of your product remains in the mother liquor, you can try to concentrate the filtrate and cool it again to obtain a second crop of crystals. Be aware that this second crop may be less pure.
-
Question 3: I suspect my sample of this compound is contaminated with starting materials from a Suzuki-Miyaura cross-coupling reaction. How can I remove them?
Answer: Impurities from Suzuki-Miyaura cross-coupling reactions, such as boronic acids and palladium catalysts, can be persistent.[1][5] A multi-step purification approach is often necessary:
-
Aqueous Workup:
-
Begin with an aqueous workup to remove the bulk of the inorganic salts and water-soluble starting materials. A wash with a dilute acid (e.g., 1M HCl) can help remove any remaining base, followed by a wash with a saturated sodium bicarbonate solution to neutralize the acid, and finally a brine wash to remove excess water.
-
-
Palladium Catalyst Removal:
-
Palladium residues can often be removed by filtration through a plug of Celite® or by treatment with a palladium scavenger.
-
Alternatively, column chromatography on silica gel is often effective at removing palladium catalysts, which tend to be more polar than the desired product.
-
-
Boronic Acid Homocoupling Byproduct Removal:
-
Homocoupling of the boronic acid can result in a biphenyl byproduct that is very similar in polarity to your product, making chromatographic separation challenging.[1]
-
Recrystallization might be effective if the solubility of the byproduct is sufficiently different from your desired compound.
-
Preparative HPLC may be required for complete separation if other methods fail.[2]
-
Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose purification technique for this compound?
A1: For routine purification, a combination of column chromatography followed by recrystallization is generally recommended. Column chromatography is effective for removing impurities with different polarities, while recrystallization is excellent for removing small amounts of closely related impurities and achieving high purity.[1][3]
Q2: Can I use sublimation to purify this compound?
A2: Yes, sublimation can be a very effective purification technique for solid, thermally stable, and relatively non-polar compounds like octafluorobiphenyl, especially for achieving very high purity on a small scale.[6] It is particularly useful for removing non-volatile impurities. The success of sublimation depends on the compound having a sufficiently high vapor pressure at a temperature below its melting point and the impurities being significantly less volatile.
Q3: How can I confirm the purity of my final product?
A3: A combination of analytical techniques should be used to confirm the purity of your this compound:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹⁹F NMR is particularly powerful for fluorinated compounds and can provide a clear indication of the presence of fluorine-containing impurities.[7] ¹H NMR should show the absence of any proton signals.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique for assessing the purity of volatile compounds and identifying any residual impurities.[8]
-
High-Performance Liquid Chromatography (HPLC): HPLC can provide a quantitative measure of purity.[9]
-
Melting Point Analysis: A sharp melting point close to the literature value is a good indicator of high purity. Impurities will typically broaden and depress the melting point.[3]
Experimental Protocols
Protocol 1: Column Chromatography of this compound
This protocol outlines a general procedure for the purification of this compound using silica gel column chromatography.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexane (HPLC grade)
-
Toluene or Dichloromethane (HPLC grade)
-
Glass column with stopcock
-
Collection tubes
-
Thin Layer Chromatography (TLC) plates, developing chamber, and UV lamp
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in hexane.
-
Column Packing: Pour the slurry into the column and allow the silica to settle, ensuring a level and compact bed. Drain the excess solvent until it is just above the silica bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of a non-polar solvent (e.g., hexane or toluene). Carefully load the sample onto the top of the silica gel bed.
-
Elution: Begin eluting with pure hexane. Collect fractions and monitor the elution by TLC.
-
Gradient Elution (if necessary): If the product is not eluting or is eluting too slowly, gradually increase the polarity of the mobile phase by adding a small percentage of toluene or dichloromethane.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Protocol 2: Recrystallization of this compound
This protocol provides a step-by-step guide for the recrystallization of this compound.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., hexane, heptane, or an appropriate solvent mixture identified from solubility tests)
-
Erlenmeyer flask
-
Hot plate
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a small amount of the chosen solvent. Gently heat the mixture on a hot plate while stirring until the solid dissolves completely. Add more solvent in small portions if necessary to achieve full dissolution at the boiling point of the solvent.[3]
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
-
Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.[3]
-
Crystal Collection: Collect the crystals by vacuum filtration using a Buchner funnel.[3]
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Data Presentation
| Purification Technique | Typical Purity Achieved | Advantages | Disadvantages |
| Column Chromatography | 95-99% | Good for separating compounds with different polarities. | Can be time-consuming and use large volumes of solvent.[1] |
| Recrystallization | >99% | Excellent for achieving high purity; removes small amounts of impurities. | Yield can be low if not optimized; not suitable for all compounds.[3] |
| Sublimation | >99.5% | Can yield very pure product; solvent-free. | Only suitable for thermally stable, volatile compounds.[6] |
| Preparative HPLC | >99.9% | High resolution for difficult separations. | Expensive; limited sample capacity.[2] |
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting logic for low recrystallization yield.
References
- Benchchem. Troubleshooting guide for the purification of 4-Fluoro-N-pentylaniline.
- Benchchem. Technical Support Center: Purification of Volatile Fluorinated Compounds.
- The Journal of Organic Chemistry. Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates. ACS Publications.
- ResearchGate. Synthesis of Octafluorobiphenyl-4,4′-dicarboxylic acid and photoluminescent compounds based thereon | Request PDF.
- Benchchem. Troubleshooting 19F NMR signal loss for fluorinated compounds.
- PMC. Recent developments in methods for analysis of perfluorinated persistent pollutants.
- ACS Environmental Au. Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach. ACS Publications.
- YouTube. Recrystallization.
- LUTPub. USE OF LIQUID CHROMATOGRAPHY IN THE ANALYSIS OF PER- AND POLYFLUOROALKYLS SUBSTANCES.
- Organic Syntheses Procedure. Org. Synth. 2005, 82, 80.
- Sigma-Aldrich. Troubleshooting Purification Methods.
- CP Lab Safety. This compound, 1 gram, Each.
- ResearchGate. Rapid Chromatography for the Determination of Polychlorinated Biphenyls by GC-MS in Environmental Monitoring.
- Chemistry – A European Journal. Application of Sublimation in the Synthesis and Crystal Growth of Organosulfones.
- Promega Corporation. Promega.
- Reddit. Good solvent for recrystalizing 4-biphenyl carboxylic acid? : r/chemhelp.
- NIH. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Recent developments in methods for analysis of perfluorinated persistent pollutants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. reddit.com [reddit.com]
- 5. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: Crystallization of 2,2',3,3',5,5',6,6'-Octafluorobiphenyl
This guide is designed for researchers, scientists, and drug development professionals to provide expert-driven solutions for challenges encountered during the crystallization of 2,2',3,3',5,5',6,6'-Octafluorobiphenyl. As Senior Application Scientists, we have structured this resource to not only offer solutions but also to explain the underlying chemical principles, ensuring a deeper understanding and more effective troubleshooting.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues in a direct question-and-answer format, providing both immediate solutions and the scientific reasoning behind them.
Question 1: My this compound is not dissolving. What is the best solvent to use?
Answer: The challenge with dissolving this compound stems from its highly fluorinated structure. The principle of "like dissolves like" is paramount here. Due to the high electronegativity of fluorine, the C-F bonds are polarized, but the symmetrical nature of the molecule can lead to a low overall molecular dipole moment, making it soluble in a range of non-polar to moderately polar organic solvents. It is practically insoluble in water.
For effective dissolution, consider the following solvents. It is recommended to perform small-scale solubility tests to determine the optimal solvent for your specific lot of material and desired crystallization technique.
Table 1: Solvent Selection Guide for this compound
| Solvent | Boiling Point (°C) | Polarity (Dielectric Constant) | Rationale & Use Case |
| Hexane | 69 | 1.88 | A good starting point for non-polar solvents. Ideal for slow evaporation techniques. |
| Heptane | 98 | 1.92 | Similar to hexane but with a higher boiling point, allowing for dissolution at higher temperatures and promoting slow cooling crystallization. |
| Toluene | 111 | 2.38 | The aromatic ring can interact favorably with the biphenyl core. Useful for recrystallization at elevated temperatures. |
| Chloroform | 61 | 4.81 | A moderately polar solvent that can be effective. Its volatility is advantageous for slow evaporation methods. |
| Acetone | 56 | 20.7 | A more polar option. Can be used in co-solvent systems to fine-tune solubility. |
Experimental Insight: Start with a small amount of your compound and add the selected solvent dropwise at room temperature, with stirring. If it doesn't dissolve, gently warm the mixture. A good crystallization solvent will fully dissolve the compound at an elevated temperature but show limited solubility at lower temperatures.
Question 2: My compound is "oiling out" instead of forming crystals. How can I fix this?
Answer: "Oiling out" occurs when the solute comes out of solution as a liquid phase rather than a solid crystalline lattice. This is common when the solution is supersaturated too quickly or at a temperature above the compound's melting point in the presence of the solvent. For this compound, which has a melting point of approximately 79-82°C, this can be a frequent issue.
Causality and Mitigation Strategies:
-
Cooling Rate: Rapid cooling is a primary cause of oiling out. A slower cooling rate allows molecules sufficient time to orient themselves into an ordered crystal lattice.
-
Solution: Insulate the crystallization vessel (e.g., with glass wool or by placing it in a larger beaker) to slow down the cooling process. A programmable cooling bath can offer precise control.
-
-
Saturation Level: If the initial concentration of the solute is too high, it can crash out of solution as an oil.
-
Solution: Add a small amount of additional warm solvent to the oiled-out mixture to redissolve it, then allow it to cool more slowly. In subsequent attempts, use a slightly larger volume of solvent.
-
-
Solvent Choice: The solvent can influence the melting point of the solute.
-
Solution: Experiment with a co-solvent system. For instance, dissolve the compound in a good solvent (e.g., toluene) and then slowly add a poor solvent (e.g., hexane) at an elevated temperature until the solution becomes slightly turbid. Then, allow it to cool slowly.
-
Troubleshooting Flowchart for Oiling Out
Caption: Troubleshooting workflow for when the compound oils out.
Question 3: The crystallization is not starting, or the yield is very low. What can I do to induce crystallization?
Answer: The initiation of crystallization, known as nucleation, is a critical step that sometimes requires intervention. If your solution remains clear even after cooling, it is likely in a metastable supersaturated state.
Methods to Induce Nucleation:
-
Seed Crystals: This is the most reliable method. A seed crystal provides a pre-existing template for new molecules to deposit onto, bypassing the energy barrier of initial nucleation.
-
Protocol: If you have a previous batch of crystals, add one or two tiny crystals to the supersaturated solution. If not, try to generate a seed crystal by rapidly evaporating a small amount of the solution on a watch glass.
-
-
Scratching: Gently scratching the inside of the glass vessel with a glass rod just below the surface of the liquid can induce nucleation. The microscopic imperfections on the glass provide nucleation sites.
-
Increasing Supersaturation: If nucleation is slow, the level of supersaturation may be insufficient.
-
Slow Evaporation: Loosely cover the vessel to allow the solvent to evaporate slowly over hours or days. This gradually increases the concentration.
-
Temperature Reduction: If not already done, cool the solution further using an ice bath or refrigerator.
-
Detailed Experimental Protocols
Protocol 1: Controlled Slow Cooling Crystallization
This method is ideal for obtaining high-quality, medium to large crystals and is a good starting point for most recrystallization efforts.
-
Dissolution: In a clean Erlenmeyer flask, add your crude this compound. Add a minimal amount of a suitable solvent (e.g., heptane or toluene) to start.
-
Heating: Gently warm the mixture on a hot plate with stirring until the solid completely dissolves. Continue adding small portions of the solvent until no more solid dissolves at that temperature. Then, add a slight excess of the solvent (about 5-10% more) to ensure the solution is not oversaturated.
-
Hot Filtration (Optional but Recommended): If any insoluble impurities are present, perform a hot filtration through a pre-warmed filter funnel into a clean, pre-warmed flask. This prevents premature crystallization.
-
Cooling: Cover the flask with a watch glass or loose-fitting stopper. For optimal crystal growth, allow the flask to cool to room temperature undisturbed over several hours. To slow the process further, the flask can be placed in an insulated container.
-
Further Cooling: Once at room temperature, you can place the flask in an ice bath or refrigerator to maximize the yield of crystals.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold, fresh solvent to remove any residual soluble impurities.
-
Drying: Dry the crystals under vacuum to remove all traces of the solvent.
Experimental Workflow for Slow Cooling
Technical Support Center: Enhancing Ullmann Coupling for Fluorinated Biphenyl Synthesis
Welcome to the technical support center dedicated to advancing the synthesis of fluorinated biphenyls via Ullmann coupling. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this powerful yet often challenging reaction. Here, we move beyond simple protocols to provide in-depth, field-proven insights into the "why" behind experimental choices, empowering you to troubleshoot effectively and optimize your synthetic strategies.
Introduction: The Challenge and Opportunity of Fluorinated Biphenyls
Fluorinated biphenyls are privileged scaffolds in medicinal chemistry and materials science, offering unique electronic properties and metabolic stability. The Ullmann coupling, a classic copper-catalyzed reaction, remains a relevant tool for their synthesis.[1][2] However, the presence of fluorine atoms can significantly alter the reactivity of the aryl halide, often necessitating modifications to traditional protocols.[3][4] This guide addresses the common hurdles encountered when working with these electron-deficient substrates and provides a systematic approach to improving reaction efficiency.
Troubleshooting Guide: Common Problems and Strategic Solutions
This section addresses the most frequent issues encountered during the Ullmann coupling of fluorinated aryl halides, offering potential causes and actionable solutions.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | Inactive Catalyst: The copper source may be oxidized or of poor quality. The active catalytic species is often considered to be Cu(I).[5][6] | - Use a fresh, high-purity copper(I) salt (e.g., CuI, CuBr, CuCl).[5] - Consider in situ activation of the copper catalyst. - If using Cu(0) or Cu(II), ensure reaction conditions can generate the active Cu(I) species.[5][6] |
| Inappropriate Ligand: The chosen ligand may not effectively stabilize the copper catalyst or facilitate the reaction with electron-deficient fluorinated substrates.[1][5] | - Screen a variety of ligands, particularly bidentate ligands like amino acids (e.g., L-proline), 1,10-phenanthroline, or oxalic diamides, which are known to improve efficiency.[1][5][7] | |
| Suboptimal Base: The base is crucial for the reaction mechanism but an incorrect choice can hinder the reaction.[5] | - Screen different inorganic bases such as K₃PO₄, Cs₂CO₃, and K₂CO₃. The choice can be substrate-dependent.[5][8] | |
| Harsh Reaction Conditions: Traditional Ullmann reactions often require high temperatures, which can lead to substrate or product degradation.[1][2][9] | - Employ modern ligand-accelerated protocols that allow for significantly milder reaction temperatures (e.g., 80-120 °C).[1][5] | |
| Formation of Side Products (e.g., hydrodehalogenation, polymerization) | Protic Impurities: The presence of water can lead to the reduction of the aryl halide.[5] | - Use anhydrous solvents and reagents. - Ensure all glassware is thoroughly dried before use. |
| High Reaction Temperature: Excessive heat can promote undesired side reactions. | - Incrementally lower the reaction temperature. Modern ligand systems often work at lower temperatures.[5] | |
| Inherent Reactivity of Substrate: Highly fluorinated arenes can be susceptible to nucleophilic aromatic substitution (SNAr) by other species in the reaction mixture.[10] | - Carefully select the solvent and base to minimize competing reactions. - Consider a milder catalyst system. | |
| Reaction Stalls Before Completion | Catalyst Deactivation: The catalyst may precipitate out of the solution or be poisoned by impurities.[10] | - Ensure adequate stirring. - Use a ligand that enhances catalyst solubility and stability. - Purify starting materials to remove potential catalyst poisons. |
| Insufficient Reagent: One of the coupling partners may be consumed prematurely due to side reactions. | - Consider using a slight excess of one of the aryl halides in unsymmetrical couplings.[2] |
Frequently Asked Questions (FAQs)
Catalyst and Ligand Selection
Q1: What is the best copper source for the Ullmann coupling of fluorinated biphenyls?
The most effective copper source is typically a Cu(I) salt, such as copper(I) iodide (CuI) or copper(I) bromide (CuBr).[5] While Cu(0) (copper powder) and Cu(II) salts have been used, they often require harsher conditions to generate the active Cu(I) species in situ.[5][6] For sensitive fluorinated substrates, starting with a high-purity Cu(I) source is recommended to ensure reproducibility and milder reaction conditions.
Q2: How do I choose the right ligand for my reaction?
The choice of ligand is critical for an efficient Ullmann coupling, especially with challenging substrates like fluorinated aryl halides. Ligands serve to stabilize the copper catalyst, increase its solubility, and facilitate the key steps of the catalytic cycle.[5][7] For fluorinated systems, bidentate ligands are often superior.[1] A good starting point is to screen a small panel of ligands from different classes:
-
Amino Acids: L-proline and N-methylglycine are cost-effective and have shown broad applicability.
-
Phenanthrolines: 1,10-Phenanthroline and its derivatives are excellent ligands for promoting Ullmann couplings.
-
Oxalic Diamides: These have emerged as highly active ligands, even enabling the coupling of less reactive aryl chlorides.[1]
Q3: What is the role of the base, and which one should I use?
The base plays a multifaceted role in the Ullmann coupling. In cross-coupling reactions, it can act as a nucleophile activator. In homo-coupling, it can facilitate the reduction of Cu(II) to the active Cu(I) species. The choice of base can significantly impact the reaction outcome. Commonly used bases include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄).[5][8] The optimal base is often substrate-dependent, and empirical screening is recommended.
Reaction Conditions and Optimization
Q4: What is the optimal temperature for the Ullmann coupling of fluorinated biphenyls?
While classical Ullmann reactions often required temperatures exceeding 200°C, modern ligand-accelerated methods have made the process much more efficient at lower temperatures.[1][9] For fluorinated biphenyl synthesis, a starting temperature in the range of 100-140°C is generally advisable. If you observe substrate or product decomposition, the temperature should be lowered. Conversely, if the reaction is sluggish, a moderate increase in temperature may be beneficial.
Q5: Which solvent is most suitable?
High-boiling point, polar aprotic solvents are typically the best choice for Ullmann couplings as they can effectively dissolve the reagents and facilitate the reaction at elevated temperatures. Dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and N-methyl-2-pyrrolidone (NMP) are commonly used.[11] Toluene and xylene can also be effective, particularly in certain C-O couplings.[5] It is crucial to use anhydrous solvents to prevent side reactions such as hydrodehalogenation.[5]
Experimental Protocols
General Protocol for a Ligand-Accelerated Ullmann Homocoupling of a Fluorinated Aryl Iodide
This protocol provides a starting point for the optimization of the homocoupling of a fluorinated aryl iodide.
1. Reagents and Materials:
-
Fluorinated aryl iodide
-
Copper(I) iodide (CuI)
-
Ligand (e.g., 1,10-phenanthroline)
-
Base (e.g., K₂CO₃)
-
Anhydrous solvent (e.g., DMF)
-
Oven-dried reaction vessel with a magnetic stir bar
-
Inert gas supply (Nitrogen or Argon)
2. Reaction Setup:
-
To the oven-dried reaction vessel, add the fluorinated aryl iodide (1.0 mmol), CuI (10 mol%), the chosen ligand (20 mol%), and the base (2.0 mmol).
-
Seal the vessel and evacuate and backfill with an inert gas three times.
-
Add the anhydrous solvent (5 mL) via syringe.
-
Place the vessel in a preheated heating block and stir at the desired temperature (e.g., 120 °C).
3. Reaction Monitoring and Work-up:
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Optimization Workflow
A systematic approach is key to efficiently optimizing your Ullmann coupling reaction. The following workflow can guide your efforts.
Caption: A systematic workflow for the optimization of Ullmann coupling reactions.
Mechanistic Considerations
The precise mechanism of the Ullmann reaction has been a subject of extensive study and can vary depending on the specific reaction conditions.[1][12] A generally accepted pathway for the ligand-assisted coupling involves the following key steps:
-
Formation of the Active Cu(I)-Ligand Complex: The ligand coordinates to the Cu(I) center, forming a more soluble and reactive catalytic species.
-
Oxidative Addition: The fluorinated aryl halide undergoes oxidative addition to the Cu(I) complex, forming a Cu(III) intermediate. While Cu(III) intermediates are rare, they are considered plausible in the context of Ullmann-type reactions.[9][12]
-
Reductive Elimination: The Cu(III) intermediate undergoes reductive elimination to form the desired C-C bond of the biphenyl product and regenerate the active Cu(I) catalyst.
Caption: A simplified catalytic cycle for the ligand-assisted Ullmann coupling.
Understanding these fundamental steps can aid in rationalizing the effects of different reaction parameters and in designing more effective troubleshooting strategies.
References
Sources
- 1. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. researchgate.net [researchgate.net]
- 4. static1.squarespace.com [static1.squarespace.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Ullmann coupling-An overview - operachem [operachem.com]
- 7. books.rsc.org [books.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Ullmann Reaction [organic-chemistry.org]
- 10. reddit.com [reddit.com]
- 11. Ullmann Reaction Optimization Within Bitolyl and Decafluorobiphenyl Synthesis – Oriental Journal of Chemistry [orientjchem.org]
- 12. research.rug.nl [research.rug.nl]
Technical Support Center: GC-MS Analysis of 2,2',3,3',5,5',6,6'-Octafluorobiphenyl
Welcome to the technical support guide for the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of 2,2',3,3',5,5',6,6'-Octafluorobiphenyl (OFB). This document is designed for researchers, analytical scientists, and drug development professionals who work with highly halogenated compounds. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower you to troubleshoot and optimize your analytical methods effectively.
The analysis of OFB presents unique challenges due to its chemical structure. The high degree of fluorination makes the molecule susceptible to interactions with the analytical flow path and potential thermal degradation. This guide provides a structured approach to overcoming these challenges, ensuring robust and reproducible results.
Section 1: Frequently Asked Questions (FAQs) - Understanding the Challenges
This section addresses the most common issues encountered during the analysis of OFB, explaining the root causes and providing immediate, actionable advice.
Q1: Why am I seeing poor peak shape (tailing) for my OFB standard?
A1: Peak tailing for active compounds like OFB is almost always a symptom of unwanted interactions within the GC system. The primary cause is the presence of "active sites"—locations in the flow path that can adsorb polarizable or chemically active analytes.
-
Causality: Active sites are typically exposed silanol groups (-Si-OH) on glass surfaces (like inlet liners) or metallic surfaces within the injector, transfer line, or front of the GC column.[1][2] The electron-rich fluorine atoms on the OFB molecule can interact with these sites through adsorptive processes, delaying the molecule's transit through the system and causing the characteristic peak tailing.
-
Troubleshooting Steps:
-
Inject an Inert Hydrocarbon: Inject a standard containing a non-polar, non-active alkane (e.g., heptadecane). If the alkane peak is symmetrical while your OFB peak tails, it strongly indicates a chemical activity problem rather than a physical flow path issue.[2]
-
Inspect and Replace the Inlet Liner: The inlet liner is the most common source of activity.[3] Replace it with a new, certified "ultra-inert" liner. Avoid liners packed with glass wool, as the wool provides a large, active surface area. If wool is necessary for trapping non-volatiles, ensure it is also made of deactivated, inert material.[4][5]
-
Perform Inlet Maintenance: Cut 10-20 cm from the inlet side of the column. Contaminants and active sites often accumulate at the front of the column. Also, ensure the column is installed correctly in the inlet, as improper placement can create dead volume and peak distortion.[1]
-
Q2: My sensitivity is low and reproducibility is poor. What are the likely causes?
A2: Low sensitivity and poor reproducibility (high %RSD in peak areas) are classic signs of irreversible analyte loss. This occurs when the OFB molecule adsorbs to active sites so strongly that it does not elute from the column during the analytical run.
-
Causality: Every component your sample touches before reaching the detector is a potential point of failure. This "GC flow path" includes the syringe, septum, inlet liner, gold seal, column, transfer line, and MS ion source.[6] Active sites anywhere along this path can trap the analyte, leading to a lower signal at the detector.[3][7] This loss is often non-linear, disproportionately affecting low-concentration samples and leading to poor calibration curve performance.
-
Solution: The Inert Flow Path: The most reliable solution is to build a complete, end-to-end inert flow path.[5] This means systematically replacing standard components with those specifically designed and tested for high inertness.
-
Ultra-Inert Liners: Provide a highly deactivated surface for sample vaporization.[4]
-
Ultra-Inert GC Columns: Use columns that are rigorously tested to ensure minimal bleed and high inertness, which is crucial as the column has the largest surface area in the flow path.[7]
-
Inert Gold Seals and Ferrules: Even small components like inlet seals and ferrules can be sources of activity. Using inert-coated versions ensures a continuous inert surface.[5]
-
Q3: I suspect my analyte is degrading in the GC inlet. How can I confirm and prevent this?
A3: Thermal degradation is a significant risk for many halogenated compounds. While polytetrafluoroethylene (PTFE) is known for its thermal stability, its degradation begins slowly at temperatures as low as 260°C and becomes significant above 400°C.[8] Similarly, other polyfluorinated compounds can degrade at the high temperatures typically used in a GC inlet (250-300°C).[9][10]
-
Confirmation:
-
Temperature Study: Perform a series of injections while incrementally lowering the injector temperature (e.g., from 280°C down to 200°C in 20°C steps). If the peak area for OFB increases and the appearance of smaller, earlier-eluting "degradation peaks" decreases at lower temperatures, thermal degradation is likely occurring.
-
Look for Characteristic Fragments: In the mass spectrum of your OFB peak, look for evidence of fragmentation that goes beyond typical electron ionization patterns. In the chromatogram, search for smaller fluorinated compounds that could be breakdown products.
-
-
Prevention:
-
Optimize Injector Temperature: Find the lowest possible inlet temperature that still provides complete and rapid vaporization of your analyte. This is often a balance; too low, and you'll get broad, tailing peaks due to slow vaporization.
-
Use a Pulsed Splitless Injection: This technique involves starting the injection at a lower inlet pressure, then ramping to a high-pressure pulse. This forces the sample onto the column more quickly, minimizing its residence time in the hot inlet where degradation occurs.
-
Q4: What is the expected mass spectrum for this compound and what ions should I monitor?
A4: The mass spectrum for OFB (Formula: C₁₂H₂F₈, Exact Mass: 298.0029 g/mol ) under electron ionization (EI) will be characterized by a prominent molecular ion and a distinct pattern of fragmentation due to the loss of fluorine atoms and biphenyl ring cleavage.[11] While a publicly available, verified spectrum for this specific isomer is not readily found, we can predict the key ions based on the fragmentation of similar polychlorinated biphenyls (PCBs) and other fluorinated aromatics.[12]
-
Expected Ions: The molecular ion (M⁺) at m/z 298 will be a primary target. Other significant ions will likely arise from the loss of fluorine atoms ([M-F]⁺ at m/z 279, [M-2F]⁺ at m/z 260) and potentially cleavage of the biphenyl bond.
-
Recommended Monitoring Ions: For high-sensitivity analysis using Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM), the following ions should be used.
| Ion Type | m/z (Predicted) | Role |
| Quantifier Ion | 298 | Primary ion for quantification, represents the molecular ion. |
| Qualifier Ion 1 | 279 | Confirms identity through ion ratio, represents [M-F]⁺. |
| Qualifier Ion 2 | 260 | Secondary confirmation ion, represents [M-2F]⁺. |
| Table 1: Recommended SIM ions for the analysis of this compound. |
Section 2: Troubleshooting Guides - A Systematic Approach
This section provides structured workflows to diagnose and resolve common analytical problems.
Guide 1: Diagnosing and Resolving Poor Peak Shape
Poor peak shape, especially tailing, compromises both quantification and resolution. This workflow provides a logical sequence to identify the cause.
Caption: Workflow for diagnosing the cause of peak tailing.
Step-by-Step Protocol for Checking System Activity:
-
Prepare a Probe Mix: Create a solution containing your OFB analyte and a non-polar hydrocarbon (e.g., C16-C20 alkane) at similar concentrations.
-
Analyze the Probe Mix: Run the mix using your current method.
-
Evaluate Chromatography:
-
If both peaks tail: The problem is likely physical. There may be dead volume from an improper column connection or a leak in the system.[13] Systematically check all fittings from the injector to the detector.
-
If only the OFB peak tails: The problem is chemical activity. The system is not sufficiently inert.[14] Begin by replacing the most common sources of activity: the inlet liner and the first few centimeters of the column.
-
Section 3: Protocols & Methods
This section provides recommended starting parameters and maintenance procedures.
Protocol 1: Recommended Starting GC-MS Method Parameters
These parameters serve as a robust starting point for method development. Optimization will be required based on your specific instrumentation and sample matrix.
| Parameter | Setting | Rationale |
| GC System | ||
| Inlet Mode | Splitless | For trace-level analysis. |
| Inlet Temperature | 250 °C | A good starting point to balance vaporization efficiency and minimize thermal degradation.[15] |
| Septum Purge Flow | 3 mL/min | Prevents septum bleed from entering the column. |
| Injection Volume | 1 µL | |
| Liner | Ultra-Inert, Single Taper, No Wool | Minimizes active sites and provides excellent sample focusing.[5] |
| GC Column | ||
| Stationary Phase | 5% Phenyl-Methylpolysiloxane (e.g., Agilent DB-5ms UI, Restek Rxi-5Sil MS) | This non-polar phase provides good selectivity for halogenated compounds based on boiling point.[16][17] |
| Dimensions | 30 m x 0.25 mm ID x 0.25 µm film thickness | Standard dimensions offering a good balance of efficiency and capacity.[16][18] |
| Carrier Gas | Helium | |
| Flow Rate | 1.2 mL/min (Constant Flow) | |
| Oven Program | ||
| Initial Temperature | 80 °C, hold for 1 min | |
| Ramp | 15 °C/min to 300 °C | |
| Final Hold | Hold at 300 °C for 5 min | Ensures elution of any less volatile matrix components. |
| Mass Spectrometer | ||
| Transfer Line Temp | 280 °C | Should be high enough to prevent condensation but not so high as to cause degradation. |
| Ion Source Temp | 230 °C | Standard temperature for EI sources. |
| Quadrupole Temp | 150 °C | Standard temperature for quadrupoles. |
| Ionization Mode | Electron Ionization (EI) | 70 eV |
| Acquisition Mode | Scan (m/z 50-400) or SIM (m/z 298, 279, 260) | Use Scan mode for initial method development and SIM mode for highest sensitivity. |
| Table 2: Recommended starting parameters for GC-MS analysis of OFB. |
Protocol 2: System Suitability Test (SST) for Ensuring Inertness
Before running a sample batch, it is critical to verify that the entire system is performing correctly. An SST provides a quantitative measure of system health.
Caption: Workflow for performing a System Suitability Test.
SST Acceptance Criteria:
| Metric | Acceptance Limit | Implication of Failure |
| Peak Area %RSD | < 15% | Indicates analyte loss or inconsistent injection. Check for activity or syringe issues.[19] |
| Tailing Factor (As) | < 1.5 | Indicates active sites in the system. Perform inlet maintenance. |
| Signal-to-Noise (S/N) | > 10 | Indicates poor sensitivity. Check for analyte loss or detector issues. |
| Table 3: Example acceptance criteria for an SST. |
Section 4: References
-
Agilent Technologies. (n.d.). Agilent J&W GC Column Selection Guide. Retrieved from ResearchGate.
-
Scantec Nordic. (n.d.). Optimizing your GC flow path for inertness. Retrieved from [Link]
-
Agilent Technologies. (2019). Ensuring an inert GC flow path has never been more critical. Agilent Technologies Publication 5990-8902EN. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Agilent Inert Flow Path Solutions. Retrieved from [Link]
-
Agilent Technologies. (2013). Evaluating Inert Flow Path Components and Entire Flow Path for GC/MS/MS Pesticide Analysis. Agilent Technologies Application Note 5991-2016EN.
-
Postnova Analytics. (n.d.). Agilent J&W GC Column Selection Guide. Retrieved from Postnova website.
-
Snow, N. H. (2013). The Inert Flow Path Story for GC and GC–MS: Eliminating the Weakest Links. LCGC North America, 31(11), 932-941.
-
Restek Corporation. (n.d.). Troubleshooting Guide. Retrieved from Restek website.
-
Element Lab Solutions. (n.d.). Troubleshooting GC peak shapes. Retrieved from [Link]
-
MilliporeSigma. (n.d.). GC Column Selection Guide. Retrieved from MilliporeSigma website.
-
Chromatography Forum. (2010). Best column for analysis of halogenates and hydrocarbons. Retrieved from [Link]
-
SpectraBase. (n.d.). This compound. Wiley-VCH GmbH. Retrieved from [Link]
-
Restek Corporation. (2018). GC compounds - poor peak shapes and missing peaks. Retrieved from Restek blog.
-
Asanuma, S., et al. (n.d.). THERMAL DEGRADATION PRODUCTS OF POLYTETRAFLUOROETHYLENE (PTFE) UNDER ATMOSPHERIC CONDITION. Dioxin 20XX International Symposium.
-
Agilent Technologies. (2019). A Tail of Two Peaks: Troubleshooting Poor Peak Shape. Retrieved from Agilent website.
-
SpectraBase. (n.d.). 2,3,3',4,4',5,5',6-octafluoro biphenyl. Wiley-VCH GmbH. Retrieved from [Link]
-
LCGC. (2020). The LCGC Blog: Troubleshooting Gas Chromatography Part II – Reduced Peak Size (Loss of Sensitivity). Retrieved from [Link]
-
PubMed. (2024). Targeted analysis of organic acids with GC-MS/MS: Challenges and prospects. Anal Biochem, 694, 115620.
-
PMC. (n.d.). Recent developments in methods for analysis of perfluorinated persistent pollutants. Retrieved from PubMed Central.
-
MDPI. (n.d.). Poly- and Perfluoroalkyl Substance (PFAS) Analysis in Environmental Matrices: An Overview of the Extraction and Chromatographic Detection Methods. Molecules.
-
PubMed. (n.d.). Method for analysis of polybrominated biphenyls by gas chromatography mass spectrometry. Anal Chem, 52(8), 1275-9.
-
ResearchGate. (2009). Rapid Chromatography for the Determination of Polychlorinated Biphenyls by GC-MS in Environmental Monitoring. Journal of the Mexican Chemical Society, 53(2), 57-63.
-
ResearchGate. (2012). Solving chromatographic challenges in comprehensive two-dimensional gas chromatography-time-of-flight mass spectrometry using multivariate curve resolution-alternating least squares. Analytical and Bioanalytical Chemistry, 404(10), 6241-9.
-
EPA. (n.d.). Method 8082A: Polychlorinated Biphenyls (PCBs) by Gas Chromatography. Retrieved from [Link]
-
MDPI. (n.d.). Strategies for the Biodegradation of Polyfluorinated Compounds. Applied Sciences.
-
PubMed. (2024). New Insights into Thermal Degradation Products of Long-Chain Per- and Polyfluoroalkyl Substances (PFAS) and Their Mineralization Enhancement Using Additives. Environ Sci Technol.
-
ACS Publications. (2022). Computational Study of the Gas-Phase Thermal Degradation of Perfluoroalkyl Carboxylic Acids. J Phys Chem A, 126(46), 8680-8692.
-
PubMed. (2005). Thermo-chemical destruction of polychlorinated biphenyls (PCBs) in waste insulating oil. J Hazard Mater, 123(1-3), 1-7.
-
NIST. (n.d.). 1,1'-Biphenyl, 2,2',3,4,4',5,5'-heptachloro-. NIST Chemistry WebBook. Retrieved from [Link]
Sources
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. agilent.com [agilent.com]
- 3. agilent.com [agilent.com]
- 4. scantecnordic.se [scantecnordic.se]
- 5. agilent.com [agilent.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. sglab.net [sglab.net]
- 8. dioxin20xx.org [dioxin20xx.org]
- 9. New Insights into Thermal Degradation Products of Long-Chain Per- and Polyfluoroalkyl Substances (PFAS) and Their Mineralization Enhancement Using Additives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. par.nsf.gov [par.nsf.gov]
- 11. dev.spectrabase.com [dev.spectrabase.com]
- 12. 1,1'-Biphenyl, 2,2',3,4,4',5,5'-heptachloro- [webbook.nist.gov]
- 13. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 14. Blogs | Restek [discover.restek.com]
- 15. Thermo-chemical destruction of polychlorinated biphenyls (PCBs) in waste insulating oil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Gas Chromatography (GC) Column Selection Guide [sigmaaldrich.com]
- 17. postnova.com [postnova.com]
- 18. fishersci.ca [fishersci.ca]
- 19. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Resolving Ghost Peaks in 2,2',3,3',5,5',6,6'-Octafluorobiphenyl GC-MS Runs
This guide provides a comprehensive resource for researchers, scientists, and drug development professionals encountering ghost peaks during the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of 2,2',3,3',5,5',6,6'-Octafluorobiphenyl. Ghost peaks, which are unexpected signals in your chromatogram, can compromise data integrity by interfering with analyte identification and quantification.[1][2] This document is structured to provide both quick solutions to common problems and a deeper, systematic approach to resolving persistent issues.
Frequently Asked Questions (FAQs) - Your First Line of Defense
This section addresses common and often easily resolved causes of ghost peaks.
Q1: I'm seeing sharp, well-defined peaks in my blank runs that weren't there before. What's the most likely cause?
A1: Sharp, well-defined ghost peaks that appear in blank solvent injections often point to contamination introduced at the front end of the system.[3][4] The most common culprits are septum bleed or contamination from the syringe.[1][5] Septa are made from silicone-based polymers that can degrade at high injector temperatures, releasing compounds that show up as peaks.[6] Similarly, your autosampler syringe can carry over residues from previous, more concentrated samples.
Quick Action:
-
Replace the Septum: Use a high-quality, low-bleed septum rated for your injector temperature.[7]
-
Thoroughly Rinse the Syringe: Increase the number of solvent rinses for your autosampler syringe, using a strong, appropriate solvent. Consider using two different rinse solvents.[1][8]
Q2: My ghost peaks are broad and tend to appear later in the chromatogram. What does this suggest?
A2: Broad ghost peaks, sometimes appearing as a rise in the baseline, are often indicative of carryover from a previous injection where high-boiling point compounds have not fully eluted from the column.[3][4] This can also be a sign of contamination in the carrier gas or inlet system that has accumulated on the head of the column at a lower temperature and is now eluting as the oven temperature ramps up.[9]
Quick Action:
-
Perform a Column Bake-out: At the end of your analytical run, add a bake-out step. This involves holding the column at a high temperature (below its maximum limit) for a period to elute any high-boiling contaminants.[10]
-
Check Carrier Gas Purity: Ensure your carrier gas is of high purity (99.9995% or higher) and that gas traps are installed and functioning correctly.[9]
Q3: Could my sample preparation be the source of the ghost peaks?
A3: Absolutely. Contamination can be introduced at any stage of sample preparation. Using non-volatile solvents, contaminated glassware, or inappropriate vial septa can all lead to the appearance of ghost peaks.[11] For a thermally stable compound like this compound, the source of ghost peaks is more likely to be external contamination rather than degradation of the analyte itself.
Quick Action:
-
Use High-Purity Solvents: Ensure all solvents are of high purity and suitable for GC-MS analysis. Volatile organic solvents like hexane, dichloromethane, or iso-octane are generally recommended.
-
Meticulous Glassware Cleaning: All glassware should be scrupulously cleaned to avoid introducing contaminants.
-
Check Vial Septa: Incompatible vial septa can be a source of bleed, similar to the injector septum. Run a blank analysis without an injection to see if the peaks disappear; if they do, the vial septa may be the cause.[12][13]
In-Depth Troubleshooting Guide: A Systematic Approach
If the quick fixes in the FAQ section do not resolve the issue, a more systematic approach is required to isolate and eliminate the source of the ghost peaks. This guide will walk you through a logical workflow to diagnose the problem.
Logical Troubleshooting Workflow
The following diagram outlines a systematic process for identifying the source of ghost peaks.
Caption: A flowchart for systematically diagnosing the source of ghost peaks.
Step 1: Isolate the Source - Blank Runs
The first step is to determine if the contamination is coming from the GC-MS system itself or from your sample and injection method.
-
No-Injection Blank Run: Run your GC-MS method without any injection.[3] This will help determine if the ghost peaks are originating from the carrier gas, the gas lines, or contamination within the system that is outgassing. If peaks are present, the issue lies within the system's gas flow path.
-
Solvent Blank Injection: If the no-injection run is clean, the next step is to inject a blank solvent from a clean vial.[9] If ghost peaks appear now, the contamination is being introduced by the syringe, the vial, the solvent itself, or is present in the inlet.
Step 2: Addressing System Contamination
If the blank runs point to a system issue, follow these steps, starting from the most common and easiest to remedy.
The high temperatures of the GC inlet make it a common source of contamination.
-
Septum Bleed: As mentioned in the FAQs, the septum is a frequent cause of ghost peaks.[6]
-
Action: Replace the septum with a high-temperature, low-bleed variety. Pre-conditioned septa can also be beneficial.
-
-
Liner Contamination: The inlet liner is where the sample is vaporized. Over time, non-volatile residues from previous injections can accumulate and cause ghost peaks.[14] Given that this compound is a fluorinated compound, there is a potential for interaction with active sites (silanol groups) on glass liners, especially if they are not properly deactivated.[15]
-
Action: Replace the inlet liner. For active compounds, including some halogenated ones, it is advisable to use a deactivated liner. Using a liner with deactivated glass wool can also help trap non-volatile residues.[15]
-
-
Injector Port Contamination: If changing the septum and liner doesn't resolve the issue, the injector port itself may be contaminated.
-
Action: Follow the manufacturer's instructions for cleaning the injector port. This is a more involved maintenance procedure and should be performed carefully.
-
-
Column Contamination: The front end of the GC column can become contaminated with non-volatile material from samples.
-
Action: Trim the front of the column. Removing 15-30 cm from the inlet end of the column can often resolve issues with ghost peaks and peak shape.
-
-
Insufficient Bake-out: High-boiling compounds from previous injections can remain on the column and elute in subsequent runs, appearing as broad ghost peaks.[3]
-
Action: Implement or extend the column bake-out at the end of your method. Ensure the bake-out temperature is sufficient to elute potential contaminants but does not exceed the column's maximum operating temperature. A bake-out duration of 30 to 120 minutes is typically recommended.[16]
-
| Parameter | Recommendation | Rationale |
| Injector Temperature | As low as possible while ensuring complete vaporization | Minimizes septum bleed and potential for analyte degradation (though less likely for this stable compound). |
| Septum Type | High-temperature, low-bleed | Reduces the introduction of siloxane-based contaminants.[6] |
| Inlet Liner | Deactivated, possibly with deactivated glass wool | Minimizes active sites that can cause adsorption of fluorinated compounds.[15] |
| Column Bake-out | 20-30°C above the final elution temperature (not exceeding column max) for 30-60 min | Ensures elution of high-boiling contaminants from previous runs.[15][16] |
Table 1: Recommended GC Parameters and Consumables for Minimizing Ghost Peaks
Step 3: Evaluating Consumables and Sample Preparation
If the system itself appears to be clean, the source of contamination may be your consumables or sample preparation workflow.
-
Syringe Carryover: The autosampler syringe can be a significant source of carryover, especially when analyzing samples with a wide range of concentrations.[8]
-
Action: Optimize your syringe cleaning protocol. Increase the number of pre- and post-injection rinses. Use multiple solvent washes, potentially with solvents of differing polarity, to ensure the syringe is thoroughly cleaned between injections.[1]
-
-
Solvent and Reagent Purity: Impurities in your solvents or derivatizing agents can appear as ghost peaks.
-
Action: Use only high-purity, GC-grade solvents. Test new batches of solvents by injecting a blank before use with samples.
-
-
Vial and Cap Contamination: As mentioned in the FAQs, the septa in your sample vials can be a source of bleed.
-
Action: Use high-quality vials and caps with PTFE-lined septa, which are generally more inert.[12]
-
Experimental Protocol: Inlet Maintenance
This protocol outlines the general steps for replacing the septum and liner. Always consult your specific instrument manual for detailed instructions.
-
Cool the Injector: Set the injector temperature to a safe level (e.g., 40°C) and allow it to cool completely.
-
Turn off Gases: Turn off the carrier and split vent flows at the instrument.
-
Remove the Septum Nut: Using the appropriate wrench, carefully unscrew the septum retaining nut.
-
Replace the Septum: Remove the old septum with tweezers and replace it with a new one. Avoid touching the new septum with your bare hands.
-
Remove the Liner: The liner is located below the septum. It may be held in place by an O-ring or spring. Carefully remove the old liner.
-
Install the New Liner: Place a new, deactivated liner in the injector. Ensure any O-rings are correctly seated.
-
Reassemble: Replace the septum nut and tighten it according to the manufacturer's specifications (do not overtighten).
-
Restore Gas Flow and Heat: Turn the gas flows back on and set the injector to your method temperature.
-
Leak Check: Perform a leak check to ensure all connections are secure.
-
Conditioning: Allow the new components to condition at temperature before running samples.
Conclusion
Resolving ghost peaks in the GC-MS analysis of this compound requires a systematic and logical approach. By starting with the most likely and easily addressable sources of contamination, such as the septum and syringe, and progressing to more in-depth system checks, you can efficiently identify and eliminate the cause of these interfering signals. Given the thermal stability of octafluorobiphenyl, focus your efforts on preventing external contamination through meticulous sample preparation, the use of high-quality consumables, and regular preventative maintenance of your GC-MS system.
References
- BenchChem. (n.d.). Reducing analyte adsorption in the GC system for trifluoroacetylated compounds.
-
Agilent Technologies. (n.d.). Troubleshooting Chromatographic Contamination Ghost peaks/carryover. Retrieved from [Link]
- Restek. (2018, January 2). GC Troubleshooting—Carryover and Ghost Peaks. Restek Resource Hub.
- Phenomenex. (2022, June 28). How and When to Perform a GC Bake Out. Phenomenex Blog.
-
Chromatography Forum. (2011, April 12). Troubleshooting tips to prevent carry over contaminants. Retrieved from [Link]
-
Agilent Technologies. (2021, July 21). How to Select the Correct GC Column for your Application. Retrieved from [Link]
-
Phenomenex. (n.d.). How do I extend GC column lifetime?. Retrieved from [Link]
-
ResearchGate. (2015, December 13). How can I avoid sample carry over from columns in a GC - MS instrument?. Retrieved from [Link]
-
Shimadzu. (n.d.). Gas Chromatography Mass Spectrometry Troubleshooting Guide. Retrieved from [Link]
- Taylor, T. (2018, November 12). The LCGC Blog: Solve Carryover Problems in Gas Chromatography.
-
Phenomenex. (2016, January 4). GC Technical Tip: How to Identify & Prevent Septum Bleed. Retrieved from [Link]
-
Restek. (2020, October 28). How to Diagnose GC Septum Bleed Contamination Sources: Could it be Your Vial Cap?. Retrieved from [Link]
-
LCGC International. (n.d.). Application Notes: GC-MS. Retrieved from [Link]
-
Restek. (n.d.). How to Diagnose GC Septum Bleed Contamination Sources: Could it be Your Vial Cap?. Retrieved from [Link]
-
Chemical Engineering Transactions. (n.d.). Analysis of Odorous VOCs using TD-GC-MS/FID/PFPD. Retrieved from [Link]
-
ChemRxiv. (2025, April 24). Tuning the Adsorption Properties for Selective Capture of Perfluorinated Compounds Using Multivariate Metal-Organic Frameworks. Retrieved from [Link]
-
Agilent Technologies. (n.d.). GC Troubleshooting Guide Poster. Retrieved from [Link]
-
ResearchGate. (n.d.). Adsorption of fluorinated greenhouse gases on activated carbons: evaluation of their potential for gas separation. Retrieved from [Link]
- Kumar, A., & Sharma, C. (2022). Recent update of the various sources originating ghost peaks in gas chromatography: A review.
-
Instrument Solutions. (n.d.). Ghost Peaks in Gas Chromatography Part 2. Retrieved from [Link]
-
Instrument Solutions. (n.d.). Ghost Peaks in Gas Chromatography Part I. Retrieved from [Link]
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Technical Support Center: Method Refinement for the Quantification of 2,2',3,3',5,5',6,6'-Octafluorobiphenyl
Welcome to the technical support guide for the quantitative analysis of 2,2',3,3',5,5',6,6'-Octafluorobiphenyl. This resource is designed for researchers, analytical scientists, and drug development professionals who are working with this highly fluorinated compound. Accurate quantification is critical, yet fraught with challenges ranging from sample preparation to instrumental analysis. This guide provides field-proven insights, troubleshooting workflows, and detailed protocols in a direct question-and-answer format to address the specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is the recommended primary analytical method for the quantification of this compound?
A1: The gold-standard method for the quantification of this compound is Gas Chromatography-Mass Spectrometry (GC-MS) .[1][2] This technique offers a powerful combination of high-resolution chromatographic separation and highly selective/sensitive mass-based detection.
-
Gas Chromatography (GC) separates the analyte from other components in the sample based on its volatility and interaction with the stationary phase of the analytical column.
-
Mass Spectrometry (MS) then detects the analyte, breaking it into characteristic ions and measuring their mass-to-charge ratio. This provides structural confirmation and enables precise quantification, even at trace levels. For enhanced selectivity, the MS can be operated in Selected Ion Monitoring (SIM) mode.[3]
Q2: How should I select an appropriate internal standard (IS) for this analysis?
A2: The choice of an internal standard is crucial for achieving high accuracy and precision, as it corrects for variations during sample preparation and injection.[4][5]
The ideal internal standard is an isotopically labeled version of the analyte, such as ¹³C₁₂-2,2',3,3',5,5',6,6'-Octafluorobiphenyl . This is because it behaves nearly identically to the native analyte during extraction and chromatography but is distinguishable by the mass spectrometer.
If a labeled standard is unavailable, a structurally similar compound that is not present in the samples can be used. Another octafluorinated or highly fluorinated biphenyl congener could be a suitable alternative, provided it resolves chromatographically from the target analyte.
Q3: What are the most critical aspects of sample preparation for analyzing octafluorobiphenyl?
A3: Effective sample preparation is essential to isolate the analyte from complex matrices and eliminate interferences.[6] The primary goals are to extract the analyte efficiently, remove matrix components that can interfere with analysis, and concentrate the sample to meet detection limits.[6]
Common techniques include:
-
Liquid-Liquid Extraction (LLE): Useful for extracting the nonpolar octafluorobiphenyl from aqueous samples (e.g., plasma, urine, water) into an immiscible organic solvent like hexane or dichloromethane.
-
Solid-Phase Extraction (SPE): A more controlled technique where the sample is passed through a cartridge containing a solid sorbent.[7] For octafluorobiphenyl, a reverse-phase sorbent (like C18) is typically effective. The process involves conditioning the cartridge, loading the sample, washing away interferences, and finally eluting the analyte with a small volume of organic solvent.[6]
During preparation, it is vital to avoid sample contamination and analyte loss, especially during solvent evaporation and reconstitution steps.[8]
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems encountered during the GC-MS analysis of this compound.
Q4: My chromatographic peak for octafluorobiphenyl is showing significant tailing. What are the likely causes and solutions?
A4: Peak tailing is a common issue that compromises resolution and integration accuracy. It typically indicates undesirable interactions between the analyte and the GC system.
| Potential Cause | Explanation | Recommended Solution |
| Active Sites | The injector liner, column, or packing material may have active sites (e.g., exposed silanols) that interact with the analyte. | Use a deactivated, high-quality liner. Trim the first few centimeters off the front of the column. If the problem persists, replace the column. |
| Column Contamination | Non-volatile residues from previous injections can accumulate at the head of the column, causing peak distortion. | Bake out the column at its maximum recommended temperature (without exceeding it). Ensure your sample cleanup is adequate. |
| Improper Column Installation | If the column is not installed correctly in the inlet or detector, dead volume can cause peak tailing. | Re-install the column according to the manufacturer's instructions, ensuring the correct insertion depth and proper ferrule tightening. |
| Incompatible Solvent | The solvent used to dissolve the final extract may not be compatible with the column's stationary phase, leading to poor focusing. | Ensure the sample is dissolved in a solvent compatible with your GC column (e.g., hexane, isooctane for nonpolar columns). |
Q5: I am experiencing low or no signal for my analyte. How can I troubleshoot this sensitivity issue?
A5: A weak or absent signal points to a problem in the sample introduction, separation, or detection path.
```dot
graph TD;
A[Start: Low/No Signal] --> B{Check Injection};
B --> C[Syringe Clogged?];
B --> D[Autosampler Error?];
C --> E[Clean/Replace Syringe];
D --> F[Verify Sequence & Vial Position];
A --> G{Check for System Leaks};
G --> H[Check Septum, Ferrule, Fittings];
H --> I[Tighten/Replace as Needed];
A --> J{Verify MS Parameters};
J --> K[Correct Ions Monitored in SIM?];
J --> L[Source Cleanliness?];
K --> M[Correct Method Loaded];
L --> N[Clean Ion Source];
A --> O{Assess Sample Prep};
O --> P[Poor Extraction Recovery?];
P --> Q[Analyze IS Response];
```
Troubleshooting Workflow for Low Sensitivity.
Q6: My replicate injections show poor reproducibility (%RSD > 15%). What are the primary causes?
A6: Poor precision undermines the reliability of your quantitative data. The issue often lies with inconsistent sample delivery or unstable instrument conditions.
| Potential Cause | Explanation | Recommended Solution |
| Injection Volume Variability | Manual injections are prone to user error. Autosampler syringes can have bubbles or wear out. | Use a calibrated autosampler. Visually inspect the syringe for air bubbles. Ensure the injection volume is consistent for all standards and samples.[9] |
| Inconsistent Sample Preparation | Minor variations in pipetting, extraction times, or evaporation can accumulate across a sample set. | Use calibrated pipettes. Standardize all sample preparation steps. The use of an internal standard added before extraction is critical to correct for this.[5] |
| Instrument Instability | Fluctuations in oven temperature, gas flow rates, or detector sensitivity can cause signal drift. | Allow the GC-MS system to fully equilibrate before starting the analytical run. Monitor system pressures and temperatures. |
| Matrix Effects | Inconsistent matrix effects between samples can lead to variable ion suppression or enhancement.[10][11] | The best solution is to use an isotopically labeled internal standard.[5] Improving sample cleanup to remove more matrix components is also highly effective.[12] |
Q7: How do I diagnose and mitigate matrix effects that are biasing my results?
A7: Matrix effects occur when co-eluting compounds from the sample matrix interfere with the ionization of the analyte, causing either ion suppression (lower signal) or enhancement (higher signal).[10][13] This is a significant challenge in complex matrices like plasma, soil, or tissue.
Diagnosis:
-
Post-Extraction Spike: Prepare two samples. One is a blank matrix extract. The other is the same blank matrix extract spiked with the analyte at a known concentration. Compare the analyte's response in the spiked matrix extract to its response in a clean solvent standard at the same concentration. A significant difference (>15-20%) indicates the presence of matrix effects.
Mitigation Strategies:
-
Improve Sample Cleanup: Incorporate additional cleanup steps (e.g., SPE, gel permeation chromatography) to remove interfering matrix components.[12]
-
Dilute the Sample: Diluting the final extract can reduce the concentration of interfering compounds, thereby minimizing their impact. However, ensure the analyte concentration remains above the limit of quantification (LOQ).
-
Use Matrix-Matched Standards: Prepare your calibration standards in a blank sample matrix that is free of the analyte. This ensures that the standards and the unknown samples are affected by the matrix in the same way.[14]
-
Use an Isotopically Labeled Internal Standard: This is the most robust approach. Since the labeled IS co-elutes and experiences the same matrix effects as the analyte, the ratio of their signals remains constant, providing an accurate quantification.
Experimental Protocol & Workflow
Workflow for Quantification of this compound
```dot
graph TD;
A[Sample Receipt] --> B[Spike with Internal Standard];
B --> C{Sample Extraction};
C --> D[LLE or SPE];
D --> E[Concentration/Evaporation];
E --> F[Reconstitution in Solvent];
F --> G[GC-MS Analysis];
G --> H[Data Acquisition (SIM Mode)];
H --> I[Peak Integration];
I --> J[Calibration Curve Generation];
J --> K[Quantify Analyte Concentration];
K --> L[Data Review & Reporting];
Step-by-Step Protocol: Example GC-MS Method
This protocol provides a starting point for method development. Parameters should be optimized for your specific instrument and application.
-
Standard and Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., isooctane).
-
Create a series of calibration standards by serially diluting the stock solution to cover the expected concentration range of your samples.[15][16] A minimum of 5-6 levels is recommended.
-
Spike all calibration standards and unknown samples with the internal standard at a fixed concentration.
-
Perform sample extraction (LLE or SPE) as determined during method development.
-
Evaporate the final extract to near dryness under a gentle stream of nitrogen and reconstitute in a known, small volume (e.g., 100 µL) of solvent.
-
-
GC-MS Instrumentation and Parameters:
| Parameter | Typical Setting | Rationale |
| GC System | Agilent GC or equivalent | Standard high-performance gas chromatograph. |
| Injection Mode | Splitless (1 µL injection) | Maximizes analyte transfer to the column for trace analysis. |
| Inlet Temperature | 280 °C | Ensures rapid volatilization of the analyte without thermal degradation. |
| Carrier Gas | Helium, constant flow at 1.0-1.2 mL/min | Inert carrier gas providing good chromatographic efficiency. |
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5MS or equivalent 5% phenyl-methylpolysiloxane) | A robust, general-purpose column providing good separation for semi-volatile nonpolar compounds.[17] |
| Oven Program | Start at 80°C (hold 1 min), ramp at 15°C/min to 300°C (hold 5 min) | This gradient should be optimized to ensure separation from any matrix interferences. |
| MS System | Agilent MSD or equivalent | Quadrupole or Time-of-Flight (ToF) mass spectrometer. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard, robust ionization technique that produces repeatable fragmentation patterns. |
| MS Source Temp. | 230 °C | Standard source temperature to maintain cleanliness and sensitivity. |
| MS Quad Temp. | 150 °C | Standard quadrupole temperature. |
| Acquisition Mode | Selected Ion Monitoring (SIM) | Improves sensitivity and selectivity by monitoring only specific ions for the analyte and internal standard. |
| Quantification Ion | To be determined from the mass spectrum of the analyte (typically the molecular ion or a major fragment) | Select a stable, abundant ion for quantification. |
| Qualifier Ions | Select 1-2 other characteristic ions | Used to confirm the identity of the analyte by ensuring ion ratios are consistent with standards. |
-
Calibration and Quantification:
-
Inject the prepared calibration standards.
-
For each standard, calculate the response ratio: (Peak Area of Analyte) / (Peak Area of Internal Standard).
-
Plot the response ratio (y-axis) against the concentration of the analyte (x-axis).
-
Perform a linear regression on the data points. The calibration curve should have a correlation coefficient (R²) of ≥ 0.99.[16][18]
-
Analyze the unknown samples, calculate their response ratios, and determine their concentrations using the equation from the linear regression.[9]
-
References
- Millennium Circuits Limited. (2024, December 3). PCB Issue Guide: PCB Failure Analysis and Common Issues.
- ALLPCB. (2025, August 19). Troubleshooting PCBs Like a Pro: A Step-by-Step Guide Using Diagnostic Tools.
- Global Electronic Services. (n.d.). PCB Troubleshooting Guide.
- (2025, August 12). The Ultimate Guide to PCB Failure Analysis: Causes, Prevention, and Troubleshooting.
- Viasion. (2025, August 26). How to Troubleshoot a PCB Effectively - A Pro Guide.
- (2023, December 10). Analytical Method Summaries.
- (2017, December 1). A Look at Matrix Effects.
- (2023, October 28).
- Organomation. (n.d.). PFAS Sample Preparation: A Definitive Guide.
- (n.d.). calibration curves: program use/needs final. EPA.
- (2021, May 24). ANALYTICAL METHOD SUMMARIES.
- Rundlöf, T., et al. (2010). Survey and qualification of internal standards for quantification by 1H NMR spectroscopy. Journal of Pharmaceutical and Biomedical Analysis.
- (n.d.). GC-MS parameters of calibration curves and validation.
- Benchchem. (n.d.). Application Notes and Protocols for the Analytical Characterization of 4-Fluoro-4'-methyl-1,1'-biphenyl.
- (n.d.). How Important Is The Matrix Effect in Analyzing Bioprocess Samples?
- (2010, September 5).
- (n.d.).
- (2017, November 24). (PDF) Matrix effects and application of matrix effect factor.
- (2024, January 1).
- Analytik Jena. (2025, May 27).
- (n.d.). Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitering. PMC - NIH.
- Environics. (2024, October 25).
- (n.d.). 7. ANALYTICAL METHODS.
- (n.d.). 6. ANALYTICAL METHODS.
- CP Lab Safety. (n.d.). This compound, 1 gram, Each.
- (n.d.).
- (n.d.). Method 1671, Revision A: Volatile Organic Compounds Specific to the Pharmaceutical Manufacturing Industry by GC/FID. EPA.
- (2017, December 11). Analytical Methods of Compounds in Biological Specimens: Applications in Forensic Toxicology. Medwin Publishers.
- (n.d.). A Comprehensive Guide to Analytical Chemistry. Omics.
- (n.d.). Internal standard – Knowledge and References. Taylor & Francis.
- (n.d.). Internal Standard. Bayerisches Zentrum für Biomolekulare Massenspektrometrie (BayBioMS) - TCF - Technische Universität München.
- (2000, October 1).
- (2022, November 25).
- (2013, September). Analytical methods for the determination of halogens in bioanalytical sciences: a review.
- (2023, March 14). Gas Chromatography-Mass Spectrometry (GC-MS) and 1H Nuclear Magnetic Resonance (NMR)-based pro ling and phytochemical screening.
- (2022, November 2). Development of a GC/Q-ToF-MS Method Coupled with Headspace Solid-Phase Microextraction to Evaluate the In Vitro Metabolism of β-Caryophyllene. NIH.
- (n.d.). PFAS Analysis Based Upon a pH-Variable LC Mobile Phase Gradient.
- (n.d.). 4,4'-Dibromo-2,2',3,3',5,5',6,6'-octafluoro-1,1'-biphenyl. PubChem.
- (n.d.). 2,2',3,3',5,5',6,6'-OCTACHLOROBIPHENYL. precisionFDA.
- (n.d.). 2,2',3,3',4,5,6,6'-OCTACHLOROBIPHENYL. precisionFDA.
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- 18. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Solubility Challenges with 2,2',3,3',5,5',6,6'-Octafluorobiphenyl
Welcome to the technical support center for 2,2',3,3',5,5',6,6'-Octafluorobiphenyl (OFB). This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on overcoming the solubility challenges associated with this highly fluorinated aromatic compound. Our goal is to equip you with the knowledge and practical strategies to ensure the successful use of OFB in your experiments.
Introduction: The Solubility Challenge of a Highly Fluorinated Molecule
This compound is a white to off-white crystalline solid with a melting point of 83-86 °C and a molecular weight of approximately 298.14 g/mol .[1] Its unique molecular structure, characterized by a high degree of fluorination, imparts exceptional thermal stability and chemical resistance, making it a valuable building block in materials science, polymer chemistry, and as a standard in analytical chemistry.[1] However, this extensive fluorination also results in a pronounced hydrophobic and lipophobic character, leading to significant solubility challenges in many common laboratory solvents.
This guide provides a structured approach to understanding and overcoming these challenges, offering troubleshooting advice and detailed protocols to help you achieve clear, stable solutions of OFB for your research needs.
Frequently Asked Questions (FAQs)
Q1: Why is this compound so difficult to dissolve?
A1: The poor solubility of OFB is a direct consequence of its molecular structure. The eight fluorine atoms create a highly non-polar and electron-rich surface, leading to strong intermolecular crystalline lattice forces. To dissolve OFB, a solvent must possess the ability to overcome these forces. The "like dissolves like" principle suggests that non-polar solvents would be most effective. However, the unique electronic nature of the C-F bond can lead to complex interactions, making solvent selection non-trivial. For a related compound, 2,2',3,3',5,5',6,6'-octafluoro-[1,1'-biphenyl]-4,4'-dicarboxylic acid, the extensive fluorination reduces its solubility in polar solvents.[2]
Q2: What are the general characteristics of a good solvent for OFB?
A2: A suitable solvent for OFB will typically be a non-polar or a moderately polar aprotic solvent. These solvents can interact with the fluorinated rings of OFB through dispersion forces without being repelled by the hydrophobic nature of the molecule. Aprotic solvents are preferred as they are less likely to engage in strong hydrogen bonding, which would favor self-association over interaction with the non-polar OFB.
Q3: I am seeing a white precipitate in my solution even after vigorous stirring. What is happening?
A3: A persistent white precipitate indicates that the saturation point of OFB in your chosen solvent has been exceeded at that temperature. This is a common issue due to the low solubility of OFB. You may need to consider several troubleshooting steps, including increasing the temperature, changing the solvent, or employing solubility enhancement techniques.
Q4: Can I heat the mixture to dissolve OFB?
A4: Yes, gently heating the mixture can significantly increase the solubility of OFB. As a crystalline solid, the dissolution process is endothermic, meaning that providing thermal energy will help to break the crystal lattice forces. However, it is crucial to ensure that the chosen solvent has a boiling point well above the temperature you are heating to and that OFB is thermally stable at that temperature. Always heat the mixture in a well-ventilated area, such as a fume hood, and use appropriate personal protective equipment.
Q5: Are there any known health and safety concerns I should be aware of when handling OFB?
A5: While specific toxicological data for OFB is not extensively documented in publicly available literature, it is prudent to handle it as a potentially hazardous chemical.[3] Standard laboratory safety protocols should be followed, including the use of gloves, safety glasses, and a lab coat. Avoid inhalation of the powder by working in a well-ventilated area or a fume hood. For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.
Troubleshooting Guides
Guide 1: Initial Solvent Selection and Dissolution
This guide provides a step-by-step approach to selecting an appropriate solvent and preparing a solution of OFB.
Step 1: Preliminary Solvent Screening
Begin by screening a small amount of OFB in a range of solvents to qualitatively assess its solubility. This will help you identify promising candidates for your specific application.
| Solvent Class | Recommended Solvents | Rationale | Qualitative Solubility (Expected) |
| Chlorinated Solvents | Dichloromethane (DCM), Chloroform (CHCl₃) | Moderately polar aprotic solvents that can effectively solvate the aromatic rings. | Good to Moderate |
| Aromatic Solvents | Toluene, Benzene | Non-polar solvents that can interact favorably with the biphenyl core. | Good to Moderate |
| Ethers | Tetrahydrofuran (THF), Diethyl ether | Moderately polar aprotic solvents. | Moderate |
| Polar Aprotic Solvents | N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | Highly polar solvents that have been shown to be effective for a dicarboxylic acid derivative of OFB.[2] | Potentially Good, especially with heating |
| Polar Protic Solvents | Methanol, Ethanol, Water | Strong hydrogen bonding networks in these solvents are unlikely to be disrupted by the non-polar OFB. | Poor to Insoluble |
Step 2: The Dissolution Workflow
The following workflow provides a systematic approach to dissolving OFB.
Caption: A logical workflow for the initial attempt at dissolving this compound.
Guide 2: Advanced Solubility Enhancement Techniques
If OFB remains insoluble after following the initial guide, consider these advanced techniques.
1. Thermal Energy Application
-
Protocol:
-
Place the OFB and solvent mixture in a flask equipped with a magnetic stirrer and a reflux condenser.
-
Gently heat the mixture using a water or oil bath while stirring.
-
Gradually increase the temperature, monitoring for dissolution. Do not exceed the boiling point of the solvent.
-
Once dissolved, allow the solution to cool slowly to room temperature. Observe for any precipitation. If the compound precipitates upon cooling, a heated solution may be necessary for your application, or a different approach is required.
-
2. Co-solvency
The use of a co-solvent can modify the overall polarity of the solvent system, enhancing the solubility of a solute.
-
Concept: A small amount of a "good" solvent (even if OFB is only sparingly soluble in it) is added to a "poor" solvent to create a mixture with improved solvating power.
-
Experimental Approach:
-
Identify a primary solvent in which OFB has some, albeit limited, solubility.
-
Select a co-solvent that is miscible with the primary solvent and has a different polarity. For OFB, adding a less polar co-solvent to a moderately polar primary solvent might be effective.
-
Prepare a series of solvent mixtures with varying ratios of the primary solvent and co-solvent (e.g., 9:1, 4:1, 1:1).
-
Test the solubility of OFB in each mixture to identify the optimal ratio.
-
3. Micronization
Reducing the particle size of the OFB powder increases the surface area available for solvent interaction, which can improve the rate of dissolution.[4]
-
Method:
-
Carefully grind the crystalline OFB using an agate mortar and pestle.
-
This micronized powder can then be subjected to the dissolution protocols described above.
-
Note: While micronization increases the dissolution rate, it does not increase the equilibrium solubility.
-
4. Use of Surfactants
Surfactants can form micelles in solution, creating a microenvironment that can encapsulate non-polar molecules like OFB and increase their apparent solubility in a bulk solvent that is otherwise incompatible.
-
Considerations: This method is highly application-specific, as the presence of a surfactant may interfere with downstream processes. It is more commonly employed in formulation and drug delivery applications.
The decision-making process for applying these techniques can be visualized as follows:
Caption: A troubleshooting workflow for enhancing the solubility of this compound.
Application-Specific Recommendations
For Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Recommended Solvent: Deuterated chloroform (CDCl₃) is a common choice for fluorinated organic molecules as it is a good solvent and does not have signals that interfere with the fluorine or proton spectra.
-
Preparation: Prepare a dilute solution (typically 1-10 mg/mL) by dissolving the OFB in CDCl₃. If solubility is an issue, gentle warming or sonication can be employed. A list of common NMR solvents and their properties can be a useful reference.[5][6][7]
For Chemical Reactions:
-
Solvent Choice: The choice of solvent will be dictated by the reaction conditions (temperature, reagents).
-
Anhydrous, aprotic solvents such as THF, toluene, or DMF are often suitable for organometallic reactions.
-
For reactions requiring higher temperatures, consider solvents with higher boiling points like DMF or DMSO.[2]
-
-
Procedure:
-
Ensure your solvent is dry and de-gassed if your reaction is sensitive to air or moisture.
-
Add the solvent to the reaction vessel containing OFB under an inert atmosphere (e.g., nitrogen or argon).
-
Stir and gently heat if necessary to achieve a homogeneous solution before adding other reagents.
-
References
-
(2021, February 24). Linnaeus Lecturer 2021: New Synthetic Methods for Carbon–Fluorine Bond Formation [Video]. YouTube. [Link]
-
(2021, November 21). Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates. The Journal of Organic Chemistry - ACS Publications. [Link]
-
(2021, November 24). How to dissolve 4,4'-Biphenyldicarboxylic acid in DMF? ResearchGate. [Link]
-
Co-solvency and anti-solvent method for the solubility enhancement. (2024, October 30). Retrieved from [Link]
-
Dimethyl Sulfoxide. (n.d.). Retrieved January 11, 2026, from [Link]
-
SOLUBILITY ENHANCEMENT TECHNIQUES: UPDATES AND PROSPECTIVES - Journal of Pharmaceutical Negative Results. (n.d.). Retrieved January 11, 2026, from [Link]
-
1,1'-Biphenyl, 2,2',3,3',5,5',6,6'-octafluoro- | C12H2F8 | CID - PubChem. (n.d.). Retrieved January 11, 2026, from [Link]
-
(2017, June 11). Is there any method to make them completely soluble in DMF/DMSO? ResearchGate. [Link]
-
Solubility of Hybrid Halide Perovskites in DMF and DMSO - Semantic Scholar. (2021, December 13). Retrieved from [Link]
-
A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC. (n.d.). Retrieved January 11, 2026, from [Link]
-
Stability of Per- and Polyfluoroalkyl Substances in Solvents Relevant to Environmental and Toxicological Analysis - PMC - NIH. (2021, November 4). Retrieved from [Link]
-
PFOS solubility in different organic solvents (a) and alcoholic... - ResearchGate. (n.d.). Retrieved January 11, 2026, from [Link]
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Solubility behavior of PEIs in various organic solvents. | Download Table - ResearchGate. (n.d.). Retrieved January 11, 2026, from [Link]
-
Common NMR Solvents - Reference Data. (n.d.). Retrieved January 11, 2026, from [Link]
-
NMR Solvent Chart - Emery Pharma. (n.d.). Retrieved January 11, 2026, from [Link]
-
Continuous flow strategies for using fluorinated greenhouse gases in fluoroalkylations. (n.d.). Retrieved January 11, 2026, from [Link]
-
NMR Solvent data chart | Eurisotop. (n.d.). Retrieved January 11, 2026, from [Link]
-
NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. (n.d.). Retrieved January 11, 2026, from [Link]
-
NMR Solvent Data Chart - Gas Isotopes | Special Gases. (n.d.). Retrieved January 11, 2026, from [Link]
-
Hydrogen fluoride - Wikipedia. (n.d.). Retrieved January 11, 2026, from [Link]
-
2,2',3,3',5,5',6,6'-octafluoro-[1,1'-biphenyl]-4,4'-dicarboxylic acid - ChemBK. (n.d.). Retrieved January 11, 2026, from [Link]
-
2,2',3,3',5,5',6,6'-octafluoro-1,1'-biphenyl - ChemBK. (n.d.). Retrieved January 11, 2026, from [Link]
-
4,4'-Dibromo-2,2',3,3',5,5',6,6'-octafluoro-1,1'-biphenyl - PubChem. (n.d.). Retrieved January 11, 2026, from [Link]
-
Biphenyl | C6H5C6H5 | CID 7095 - PubChem - NIH. (n.d.). Retrieved January 11, 2026, from [Link]
-
PCB 178 - CAS Common Chemistry. (n.d.). Retrieved January 11, 2026, from [Link]
-
Trifluorotoluene - Wikipedia. (n.d.). Retrieved January 11, 2026, from [Link]
-
2,2',3,3',4,5',6,6'-Octachlorobiphenyl | C12H2Cl8 | CID 38410 - PubChem. (n.d.). Retrieved January 11, 2026, from [Link]
-
2,2',3,3',4,5,5',6'-OCTACHLOROBIPHENYL - precisionFDA. (n.d.). Retrieved January 11, 2026, from [Link]
-
2,2,3,3,4,4,5,5-Octafluoro-1-pentanol - PubChem. (n.d.). Retrieved January 11, 2026, from [Link]
-
2,2′-Dihydroxy-3,3′,5,5′-tetrabromobiphenyl - CAS Common Chemistry. (n.d.). Retrieved January 11, 2026, from [Link]
-
Solubility of Organic and Inorganic Chemicals in Selected Solvents. (n.d.). Retrieved January 11, 2026, from [Link]
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Fluorination Chemistry Performed in a Modular Flow Reactor Introduction to Flow Chemistry - Vapourtec. (n.d.). Retrieved January 11, 2026, from [Link]
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Technical Support Center: Optimizing Recrystallization Solvent Systems for Fluorinated Compounds
Welcome to the technical support center for optimizing recrystallization solvent systems, with a specialized focus on fluorinated compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter the unique challenges posed by the introduction of fluorine into molecular structures. Here, we move beyond generic protocols to provide in-depth, scientifically grounded solutions to common and complex issues in the crystallization of these valuable molecules.
The Unique Challenge of Fluorinated Compounds
The incorporation of fluorine into organic molecules can dramatically alter their physicochemical properties, including solubility, crystal packing, and intermolecular interactions.[1][2] While often enhancing metabolic stability and bioactivity, these changes necessitate a more nuanced approach to purification by recrystallization.[2] The high electronegativity and low polarizability of fluorine can lead to unexpected solubility profiles and a higher propensity for issues like "oiling out" and polymorphism.[3][4]
Frequently Asked Questions (FAQs)
Q1: Why are fluorinated compounds often difficult to recrystallize using standard solvent systems?
A1: Fluorinated compounds exhibit unique intermolecular interactions. The highly polarized C-F bond can lead to dipole-dipole interactions, but fluorine is a poor hydrogen bond acceptor.[3] This can disrupt typical solute-solvent interactions that are crucial for successful recrystallization. Furthermore, highly fluorinated compounds can be both hydrophobic and lipophobic, a property sometimes referred to as "fluorous."[1] This dual nature can make them poorly soluble in both polar and non-polar organic solvents, complicating the selection of an ideal single-solvent system.
Q2: What is "oiling out," and why is it more common with fluorinated compounds?
A2: "Oiling out" is the separation of a dissolved compound as a liquid phase (an "oil") rather than a crystalline solid upon cooling a saturated solution.[5][6][7] This often occurs when the melting point of the solute is lower than the temperature of the solution at the point of saturation.[7][8] Impurities can also depress the melting point, increasing the likelihood of oiling out.[7][9] Fluorination can lower a compound's melting point and alter its solubility curve in a way that makes oiling out more probable.
Q3: Can the position and number of fluorine atoms affect solvent selection?
A3: Absolutely. The degree and location of fluorination significantly impact a molecule's dipole moment, crystal packing, and overall solubility.[4][10] For instance, a perfluorinated aliphatic chain will have very different solubility characteristics compared to a molecule with a single fluorine on an aromatic ring. The former may require highly specialized fluorous solvents, while the latter might be amenable to more conventional solvent systems.
Q4: What is polymorphism, and how does fluorine influence it?
A4: Polymorphism is the ability of a solid material to exist in more than one crystal lattice structure. Different polymorphs can have distinct physical properties, including solubility, stability, and bioavailability, which is of critical importance in the pharmaceutical industry.[11] The introduction of fluorine can alter intermolecular interactions, leading to the formation of different, and sometimes unexpected, polymorphs.[12]
Troubleshooting Guide: From Theory to Practice
This section provides a systematic approach to overcoming common hurdles in the recrystallization of fluorinated compounds.
Issue 1: Poor Solubility in Common Solvents
Symptoms:
-
The compound fails to dissolve in a range of common polar and non-polar solvents, even at elevated temperatures.
-
Very large volumes of solvent are required for dissolution, leading to poor recovery upon cooling.[7][13]
Causality: The "fluorous" nature of highly fluorinated compounds means they may not interact favorably with either hydrocarbon or polar solvent environments.[1]
Solutions:
-
Systematic Solvent Screening:
-
Protocol:
-
Place a small amount (10-20 mg) of your compound into several test tubes.
-
Add a small volume (0.5 mL) of a variety of solvents covering a range of polarities (e.g., hexane, toluene, ethyl acetate, acetone, ethanol, methanol, water).
-
Observe solubility at room temperature. An ideal solvent will show low solubility.[14][15]
-
If insoluble at room temperature, heat the mixture to the solvent's boiling point.[16] A good solvent will fully dissolve the compound when hot.[17]
-
Allow the hot solution to cool slowly to room temperature, and then in an ice bath.[16] Copious crystal formation indicates a promising solvent.[14]
-
-
Data Interpretation:
-
| Solvent Class | Typical Behavior with Fluorinated Compounds | Examples |
| Non-polar | Moderate to good solubility, often too soluble at room temp. | Hexane, Toluene |
| Polar Aprotic | Variable, can be effective for moderately fluorinated compounds. | Acetone, Ethyl Acetate, THF |
| Polar Protic | Often poor solubility unless the molecule has H-bonding groups. | Methanol, Ethanol, Water |
| Fluorinated | High solubility for highly fluorinated compounds. | Perfluorohexane, Trifluorotoluene |
-
Utilize a Two-Solvent System:
-
When to Use: When no single solvent provides the desired steep solubility curve.
-
Principle: Dissolve the compound in a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is insoluble) until the solution becomes turbid (cloudy). Add a drop or two of the good solvent to redissolve the solid and then allow it to cool slowly.[15]
-
Common Pairs for Fluorinated Compounds:
-
Toluene/Hexane
-
Acetone/Water
-
Methanol/Water
-
Tetrahydrofuran (THF)/Hexane
-
-
-
Consider Hansen Solubility Parameters (HSP):
-
Concept: HSP provides a more sophisticated "like dissolves like" approach by breaking down solubility into three parameters: dispersion forces (δD), polar forces (δP), and hydrogen bonding (δH).[18][19] Solvents with HSP values close to those of the solute are more likely to be effective.[20][21]
-
Application: Software like HSPiP can predict the HSP of your molecule and suggest suitable solvents or solvent blends.[21] This can significantly reduce the amount of empirical screening required.
-
Workflow for Solvent Selection:
Caption: Decision workflow for selecting a recrystallization solvent system.
Issue 2: The Compound "Oils Out"
Symptoms:
-
Upon cooling, the solution becomes cloudy, and a liquid phase separates instead of solid crystals.[22]
-
The resulting oil may eventually solidify into an amorphous mass, trapping impurities.[5]
Causality: Oiling out is a kinetic phenomenon that occurs when supersaturation is high, and the solute's melting point is below the solution temperature.[5] The molecules separate as a liquid because they lack the time or have too much thermal energy to organize into a stable crystal lattice.[5]
Solutions:
-
Reduce the Rate of Cooling:
-
Protocol: Instead of placing the hot solution directly on the benchtop or in an ice bath, allow it to cool very slowly. Insulate the flask by placing it in a beaker of hot water or leaving it on a hot plate with the heat turned off.[8] Slow cooling provides more time for molecules to arrange themselves into a crystal lattice.
-
-
Decrease Supersaturation:
-
Method 1: Add More Solvent: Re-heat the oiled solution until the oil redissolves. Add a small amount of additional hot solvent (10-20% more).[7][8] This lowers the saturation temperature, so crystallization begins at a lower temperature, hopefully below the compound's melting point.
-
Method 2: Use a More Dilute Solution: Start the recrystallization with slightly more than the minimum amount of hot solvent required for dissolution.[7] This will reduce the overall yield but can significantly improve purity by preventing oiling out.[13]
-
-
Change the Solvent System:
-
Rationale: A different solvent will alter the solubility curve and the temperature at which saturation is reached. A solvent with a lower boiling point might be beneficial.[8]
-
-
Seeding:
-
Protocol: Once the solution has cooled slightly (but before oiling out is observed), add a tiny seed crystal of the pure compound. This provides a template for crystal growth and can bypass the kinetic barrier to nucleation, preventing the formation of an oil.
-
Troubleshooting "Oiling Out":
Caption: Step-by-step guide to resolving "oiling out" issues.
References
-
Hansen solubility parameter. Wikipedia. [Link]
-
The Unexpected High Solubility of Fluorinated Zinc Phthalocyanines in Aqueous Solutions and Their Use for the Preparation of Photodynamic Coatings on Various Substrates. Langmuir - ACS Publications. [Link]
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Oiling Out in Crystallization. Mettler Toledo. [Link]
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Problems in recrystallization. Biocyclopedia. [Link]
-
Recrystallization. University of California, Los Angeles. [Link]
-
Choosing a Solvent for Recrystallization. YouTube. [Link]
-
Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [Link]
-
Troubleshooting. Chemistry LibreTexts. [Link]
-
Problems with Recrystallisations. University of York. [Link]
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Unraveling the unusual effect of fluorination on crystal packing in an organic semiconductor. Royal Society of Chemistry. [Link]
-
Are Group 2 metal fluoride salts less soluble in organic solvents than Group 1 fluorides? Chemistry Stack Exchange. [Link]
-
iFormulate introduces…a quick guide to Hansen Solubility Parameters. YouTube. [Link]
-
Recrystallization. University of Colorado Boulder. [Link]
-
Polymorphism of Aromatic Sulfonamides with Fluorine Groups. Crystal Growth & Design. [Link]
- Solvents for fluorinated polymers.
-
Hansen Solubility Parameters Applied to the Extraction of Phytochemicals. PMC - NIH. [Link]
-
Hansen Solubility Parameters for Selection of Green Extraction Solvents. ResearchGate. [Link]
-
Recrystallization (help meeeeee). Reddit. [Link]
-
Caesium fluoride. Wikipedia. [Link]
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Aqueous solubilization of highly fluorinated molecules by semifluorinated surfactants. PubMed. [Link]
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Solving the enigma of weak fluorine contacts in the solid state: a periodic DFT study of fluorinated organic crystals. PMC - NIH. [Link]
-
Understanding Fluorine Effects in Liquid Crystals. ResearchGate. [Link]
-
How to avoid the formation of oil droplets during recrystallization? ResearchGate. [Link]
-
HSP Basics. Prof Steven Abbott. [Link]
-
The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. PMC - PubMed Central. [Link]
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Reagents & Solvents: Solvents for Recrystallization. University of Rochester. [Link]
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Recrystallization. Chemistry LibreTexts. [Link]
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Recrystallization - Single Solvent. University of Toronto. [Link]
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9,10-Difluoro-9,10-disila-9,10-dihydroanthracene. MDPI. [Link]
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Recrystallization. Michigan State University. [Link]
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Specific Solvent Issues with Fluorination. Wordpress. [Link]
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Fluorine in Crystal Engineering ? ?The Little Atom That Could? ResearchGate. [Link]
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Testing Solvents for Crystallization. Chemistry LibreTexts. [Link]
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Solvent Selection in Pharmaceutical Crystallization Process Development. YouTube. [Link]
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Molecular structures of the investigated polymorphic compounds.... ResearchGate. [Link]
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Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir. PMC - NIH. [Link]
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Advances in Fluorination Chemistry for API Synthesis. Pharmaceutical Technology. [Link]
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The Role of Fluorine Substituents on the Physical Properties of 4-Pentyl-4″-propyl-1,1′:4′,1″-terphenyl Liquid Crystals. PMC - NIH. [Link]
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Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI. [Link]
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Recovery and removal of fluoride from fluorine industrial wastewater by crystallization process: a pilot study. ResearchGate. [Link]
-
Recent Progress in Synthesis of Alkyl Fluorinated Compounds with Multiple Contiguous Stereogenic Centers. MDPI. [Link]
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Technical Support Center: Production of 2,2',3,3',5,5',6,6'-Octafluorobiphenyl
This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the synthesis and purification of 2,2',3,3',5,5',6,6'-Octafluorobiphenyl (OFBP). Here, we address common challenges, offering troubleshooting advice and detailed protocols to help you minimize impurities and achieve high-purity OFBP for your research needs.
Introduction
This compound is a highly fluorinated aromatic compound with applications in the development of advanced materials and as a solvent in specialized chemical syntheses.[1] Its synthesis, most commonly achieved through an Ullmann coupling reaction, can present challenges related to impurities that are often structurally similar to the target compound, making purification difficult. This guide provides practical solutions to these challenges.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound, and what are the primary impurities associated with it?
A1: The classical and most direct synthesis of this compound is the Ullmann homocoupling of an activated aryl halide, typically 1-iodo-2,3,5,6-tetrafluorobenzene, in the presence of copper.[2][3] While effective, this reaction is known for requiring harsh conditions and can lead to several impurities.
The primary impurities include:
-
Unreacted Starting Material: Incomplete reaction can leave residual 1-iodo-2,3,5,6-tetrafluorobenzene.
-
Dehalogenated Byproducts: A significant side reaction is the reductive dehalogenation of the starting material or product, leading to the formation of 1,2,4,5-tetrafluorobenzene.[4] The hydrogen atoms for this reduction can originate from the solvent or trace amounts of water in the reaction mixture.
-
Partially Fluorinated Biphenyls: Incomplete fluorination of the starting materials can lead to biphenyls with fewer than eight fluorine atoms.
-
Copper Residues: Residual copper from the reaction can contaminate the final product.
Q2: I see an unexpected singlet in the 1H NMR and a simplified multiplet in the 19F NMR of my final product. What is the likely impurity?
A2: This spectroscopic evidence strongly suggests the presence of 1,2,4,5-tetrafluorobenzene. This common byproduct arises from the dehalogenation of the 1-iodo-2,3,5,6-tetrafluorobenzene starting material. The single peak in the 1H NMR corresponds to the two equivalent protons on the symmetrical tetrafluorobenzene ring, while the simplified 19F NMR spectrum is also characteristic of this molecule.
Q3: My final product has a lower than expected melting point and appears as a slightly off-white or yellowish solid. What could be the cause?
A3: A depressed and broadened melting point is a classic indicator of impurities. The off-white or yellowish color can be due to residual copper salts or the presence of colored organic byproducts. The most likely organic impurity affecting the melting point is unreacted 1-iodo-2,3,5,6-tetrafluorobenzene, which has a lower melting point than the desired product.
Troubleshooting Guide: Reducing Impurities During Synthesis and Purification
This section provides a problem-and-solution framework for common issues encountered during the production of high-purity OFBP.
| Problem | Potential Cause | Recommended Solution |
| Low Yield of OFBP | Incomplete reaction due to insufficient temperature or reaction time. | Ensure the reaction is heated to the appropriate temperature for an adequate duration as specified in the protocol. For Ullmann couplings, temperatures are often in the range of 150-250 °C. |
| Deactivation of the copper catalyst. | Use freshly activated copper powder. Activation can be achieved by washing with a dilute acid (e.g., HCl) to remove the oxide layer, followed by rinsing with water, ethanol, and ether, and drying under vacuum. | |
| Presence of Dehalogenated Byproducts (e.g., 1,2,4,5-tetrafluorobenzene) | Presence of protic impurities (e.g., water) in the reaction mixture. | Use anhydrous solvents and ensure all glassware is thoroughly dried. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help minimize this side reaction.[4] |
| Significant Amount of Unreacted Starting Material | Insufficient amount of copper or inadequate mixing. | Use a sufficient excess of activated copper. Ensure vigorous stirring to maintain a good dispersion of the copper powder in the reaction mixture. |
| Difficulty in Removing Copper Residues | Formation of finely dispersed copper salts. | After the reaction, quench the mixture with a dilute acid (e.g., 10% HCl) to dissolve the copper salts. Thoroughly wash the organic extracts with water and brine. Filtration of the crude product solution through a pad of Celite® can also help remove fine copper particles. |
| Poor Separation of OFBP from Impurities by Recrystallization | Inappropriate solvent choice. | Screen a variety of solvents and solvent mixtures. Given the non-polar nature of OFBP, solvents like hexane, heptane, or ethanol are good starting points.[5][6] A two-solvent system (e.g., dichloromethane/pentane) can also be effective.[7] |
| Co-elution of Impurities during Column Chromatography | Similar polarity of OFBP and impurities. | For non-polar compounds like OFBP, a normal-phase silica gel column with a non-polar eluent system (e.g., hexanes or a hexane/dichloromethane gradient) is typically used. For very similar impurities, a high-performance liquid chromatography (HPLC) system with a specialized column, such as one with a fluorinated stationary phase, may be necessary for effective separation.[8][9] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Ullmann Coupling
This protocol is a representative method for the synthesis of OFBP.
Materials:
-
1-Iodo-2,3,5,6-tetrafluorobenzene
-
Activated copper powder
-
Anhydrous N,N-dimethylformamide (DMF)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add 1-iodo-2,3,5,6-tetrafluorobenzene and a 2-fold molar excess of activated copper powder.
-
Add anhydrous DMF to the flask.
-
Heat the reaction mixture to 150-160 °C with vigorous stirring under a nitrogen atmosphere for 24 hours.
-
Cool the reaction mixture to room temperature and pour it into a beaker containing 10% hydrochloric acid.
-
Stir the mixture for 30 minutes, then extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with water (2 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.
Protocol 2: Purification of this compound by Recrystallization
Materials:
-
Crude OFBP
-
Ethanol (or another suitable solvent determined by solubility tests)
Procedure:
-
Dissolve the crude OFBP in a minimal amount of hot ethanol.
-
If insoluble impurities are present, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature to induce crystallization.
-
Further cool the mixture in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration and wash them with a small amount of cold ethanol.
-
Dry the purified crystals in a vacuum oven. The melting point of pure OFBP is 84-86 °C.
Protocol 3: Purity Assessment by 19F NMR and GC-MS
19F NMR Spectroscopy:
-
Sample Preparation: Dissolve a small amount of the purified OFBP in a deuterated solvent (e.g., CDCl3).
-
Acquisition: Acquire a 19F NMR spectrum. The spectrum of pure OFBP should show two distinct multiplets corresponding to the two types of fluorine environments in the molecule. The chemical shifts are typically in the aromatic fluorine region.[10][11][12][13]
-
Analysis: The presence of additional peaks may indicate impurities. For example, a sharp singlet could indicate the presence of hexafluorobenzene, a potential byproduct from more extensive side reactions.
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Sample Preparation: Prepare a dilute solution of the purified OFBP in a volatile solvent (e.g., dichloromethane or hexane).
-
GC Conditions: Use a capillary column suitable for the separation of non-polar aromatic compounds (e.g., a 5% phenyl-methylpolysiloxane column).[14] A typical temperature program would start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 250 °C).
-
MS Analysis: Use electron ionization (EI) and scan a mass range that includes the molecular ion of OFBP (m/z = 298.13) and potential impurities.[15][16][17][18]
-
Purity Calculation: The purity can be estimated from the relative peak areas in the total ion chromatogram.
Visualizing the Process
To better understand the workflow and the chemical transformations, the following diagrams have been created.
Caption: Workflow for the synthesis and purification of OFBP.
Caption: Main reaction and common side reaction in OFBP synthesis.
References
-
Bulfield, D. & Huber, S. M. Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates. The Journal of Organic Chemistry82 , 13188-13203 (2017). Available at: [Link]
-
MDPI. A Novel Insight into the Ullmann Homocoupling Reactions Performed in Heterogeneous Catalytic Systems. Molecules28 , (2023). Available at: [Link]
-
Reddit. Severe dehalogenation side reaction in Ullmann type reduction homocoupling. Available at: [Link]
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Available at: [Link]
-
SpringerLink. General Ullman cross-coupling reaction for the synthesis of biphenyl derivatives. Available at: [Link]
-
LCGC International. Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases. Available at: [Link]
-
The Royal Society of Chemistry. Catalytic Hydrotrifluoromethylation of Styrenes and Unactivated Aliphatic Alkenes via an Organic Photoredox System - Supporting Information. Available at: [Link]
-
University of California, Santa Barbara, Department of Chemistry and Biochemistry. 19F Chemical Shifts and Coupling Constants. Available at: [Link]
-
19F NMR Reference Standards. Available at: [Link]
-
PubMed Central. On-Surface Ullmann-Type Coupling Reactions of Aryl Halide Precursors with Multiple Substituted Sites. Available at: [Link]
-
MDPI. Substitution Effects in Aryl Halides and Amides into the Reaction Mechanism of Ullmann-Type Coupling Reactions. Molecules29 , (2024). Available at: [Link]
-
Organic Chemistry Portal. Ullmann Reaction. Available at: [Link]
-
The Ullmann Coupling Reaction: A New Approach to Tetraarylstannanes. Available at: [Link]
-
PubMed. Development of a high-performance liquid chromatography carbon column based method for the fractionation of dioxin-like polychlorinated biphenyls. Available at: [Link]
-
19Flourine NMR. Available at: [Link]
-
The Lessard Research Group. One-step synthesis of perfluorinated polyphenylenes using modified Ullmann coupling conditions. Available at: [Link]
-
YouTube. A New Mixed Mode Column Approach for PFAS Chromatography. Available at: [Link]
-
Reddit. Go-to recrystallization solvent mixtures. Available at: [Link]
-
Wikipedia. Ullmann condensation. Available at: [Link]
-
Scribd. GCMS Analysis Report. Available at: [Link]
-
Agilent. GC AND GC/MS. Available at: [Link]
-
PubMed. Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki-Miyaura Cross Coupling with Electron-Poor Substrates. Available at: [Link]
-
Semantic Scholar. 3,3′,4,4′,5,5′,6,6′-Octafluorobiphenyl. Available at: [Link]
-
Wikipedia. Ullmann reaction. Available at: [Link]
-
The Royal Society of Chemistry. A Solvent-Free Ullmann Coupling: Synthesis of 2,2'-Dinitrobiphenyl. Available at: [Link]
-
ResearchGate. Examples of polyfluoroaryl compounds and their synthesis by the... Available at: [Link]
-
Reddit. Recrystallization with two solvents. Available at: [Link]
-
MDPI. A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae. Molecules27 , (2022). Available at: [Link]
-
Phcogj.com. GC-MS Analysis of Bioactive Phytochemicals in Methanol Extract of Aerial Part and Callus of Dipterygium glaucum Decne. Available at: [Link]
-
ResearchGate. Gas Chromatography-Mass Spectrometry (GC-MS) and 1H Nuclear Magnetic Resonance (NMR)-based pro ling and phytochemical screening. Available at: [Link]
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Stanford Medicine. Simplified, Enhanced Protein Purification Using an Inducible, Autoprocessing Enzyme Tag. Available at: [Link]
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National Institutes of Health. A simplified purification protocol for recombinant adeno-associated virus vectors. Available at: [Link]
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Beilstein Journal of Organic Chemistry. Identification and synthesis of impurities formed during sertindole preparation. Available at: [Link]
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Technical Support Center: Process Improvements for the Industrial Synthesis of 2,2',3,3',5,5',6,6'-Octafluorobiphenyl
Welcome to the technical support center for the synthesis of 2,2',3,3',5,5',6,6'-Octafluorobiphenyl. This guide is designed for researchers, chemists, and process development professionals. It provides in-depth troubleshooting advice and answers to frequently asked questions, moving beyond simple protocols to explain the underlying chemical principles that govern success in the synthesis of this highly valuable fluorinated compound. This compound is a critical building block in the development of advanced fluorinated materials, prized for its exceptional thermal stability and chemical resistance in high-performance applications.[1]
The primary industrial route to symmetrical biaryls, including our target molecule, is the Ullmann homocoupling reaction.[2][3] This classic organometallic reaction, named after Fritz Ullmann, utilizes copper to catalyze the coupling of two aryl halide molecules.[2] While robust, the traditional Ullmann reaction is notorious for requiring harsh conditions and can be prone to inconsistent yields.[2][4] This guide will help you navigate and optimize this process.
Section 1: The Core Synthesis - Ullmann Homocoupling of 1-Iodo-2,3,5,6-tetrafluorobenzene
The synthesis of this compound is achieved through the copper-promoted dimerization of a suitable 1-halo-2,3,5,6-tetrafluorobenzene precursor. For optimal reactivity, an iodide precursor is preferred due to the lower carbon-iodine bond dissociation energy compared to its bromine or chlorine counterparts.
Reaction Scheme:
Baseline Experimental Protocol
This protocol provides a standard starting point for the synthesis on a laboratory scale.
-
Catalyst Activation (See Protocol 1 in Section 4): Activate copper-bronze alloy or copper powder immediately before use. This step is critical to remove the passivating oxide layer and ensure high catalytic activity.
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet, add the activated copper powder (2.5 equivalents).
-
Solvent and Reactant Addition: Add a high-boiling polar solvent, such as Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP), to the flask. Begin vigorous stirring and heat the mixture to 150-160 °C under a nitrogen atmosphere.
-
Substrate Introduction: Slowly add 1-iodo-2,3,5,6-tetrafluorobenzene (1.0 equivalent) to the heated copper suspension over 30-45 minutes.
-
Reaction: Increase the temperature to 180-200 °C and maintain for 4-6 hours. Monitor the reaction progress by taking small aliquots and analyzing via GC-MS. The reaction mixture will typically become a thick, dark slurry.
-
Workup: Cool the reaction mixture to room temperature. Filter the mixture to remove copper and copper iodide salts. Wash the solid residue with hot toluene or a similar solvent to extract any remaining product.
-
Purification: Combine the filtrate and the solvent washes. Remove the solvent under reduced pressure. The crude solid product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane) to yield this compound as a white to off-white solid.
Section 2: Troubleshooting Guide (Q&A Format)
This section addresses the most common issues encountered during the synthesis.
Q1: My reaction yield is very low or the reaction has failed completely. What are the likely causes?
A1: Low or no yield in an Ullmann coupling is a frequent issue, often traceable to a few key parameters:
-
Inactive Catalyst: This is the most common culprit. Copper powder readily forms a surface layer of copper oxides, which is catalytically inactive. The success of the Ullmann reaction is highly dependent on the active surface area of the copper.[5]
-
Solution: Always use freshly activated copper. See Protocol 1 for a reliable activation procedure. Commercially available "activated" copper can still benefit from a pre-activation step.
-
-
Insufficient Temperature: The classic Ullmann reaction has a high activation energy.[4][6]
-
Solution: Ensure your reaction temperature is consistently maintained within the optimal range (typically 180-220 °C). Use a high-boiling solvent like NMP or sand bath to achieve stable high temperatures.
-
-
Poor Quality Starting Material: Impurities in the 1-iodo-2,3,5,6-tetrafluorobenzene or the solvent can poison the catalyst or introduce side reactions. Water is particularly detrimental.
-
Solution: Use anhydrous solvents and ensure the purity of your aryl iodide via NMR or GC-MS before starting.
-
-
Presence of Oxygen: The organocopper intermediates are sensitive to oxygen.
-
Solution: Maintain a positive pressure of an inert gas (Nitrogen or Argon) throughout the reaction setup and duration.
-
Q2: My final product is contaminated with significant impurities. What are they and how can I remove them?
A2: The impurity profile is often simple but can be challenging to separate.
-
Common Impurities:
-
Unreacted 1-iodo-2,3,5,6-tetrafluorobenzene: The most common impurity if the reaction does not go to completion.
-
2,3,5,6-Tetrafluorobenzene: Formed by the hydro-dehalogenation of the starting material, where a hydrogen atom replaces the iodine. This is more common if there are protic impurities (like water) in the reaction mixture.
-
Polymeric Byproducts: High temperatures can sometimes lead to the formation of higher molecular weight polyphenyls, which are often dark and tarry.
-
-
Identification: GC-MS is the ideal technique to identify these components. ¹H and ¹⁹F NMR spectroscopy can also clearly distinguish the product from the starting material and the hydro-dehalogenated side product.
-
Purification Strategy:
-
Recrystallization: This is the most effective method for industrial-scale purification. The target compound, this compound, is a solid with a melting point of 84-86 °C. Experiment with different solvent systems. A system where the product is soluble at high temperatures but sparingly soluble at low temperatures is ideal (e.g., ethanol, isopropanol, or hexane).
-
Sublimation: For high purity on a smaller scale, sublimation under vacuum can be very effective at removing less volatile impurities.
-
Solvent Wash: Washing the crude solid with a solvent that selectively dissolves the starting material but not the product (like cold hexane) can be a useful pre-purification step.
-
Q3: The reaction works well at 10g scale, but I'm facing issues when scaling up to 1kg. What should I consider?
A3: Scalability introduces challenges related to physical processes rather than just chemistry.
-
Heat Transfer: A large reaction vessel has a much smaller surface-area-to-volume ratio. This makes it difficult to heat the reaction mass uniformly and efficiently to the required high temperatures.
-
Solution: Use a jacketed reactor with a high-temperature thermal fluid. Ensure the reactor is well-insulated. Allow for a significantly longer heat-up time.
-
-
Mixing Efficiency: The Ullmann reaction is a heterogeneous mixture of solid copper in a liquid. Inefficient stirring can lead to localized "hot spots" or areas where the copper settles, effectively stopping the reaction in parts of the vessel.
-
Solution: Use a reactor with powerful overhead stirring and appropriately designed baffles to ensure the copper powder remains suspended throughout the liquid phase.
-
-
Addition Control: The rate of addition of the aryl halide can become more critical at scale. A too-rapid addition can lead to an unmanageable exotherm or localized high concentrations of reactants, potentially favoring side reactions.
-
Solution: Use a programmable dosing pump for controlled, slow addition of the reactant at the reaction temperature.
-
Section 3: Frequently Asked Questions (FAQs)
FAQ1: Why is 1-iodo-2,3,5,6-tetrafluorobenzene preferred over the bromo- or chloro- derivatives? The reactivity of aryl halides in the Ullmann coupling follows the order I > Br > Cl. This trend is governed by the bond dissociation energy of the carbon-halogen bond. The C-I bond is the weakest, making it easier for the copper catalyst to undergo the initial oxidative addition step, which is often the rate-limiting step of the reaction.[5] While the iodo-compound is more expensive, the milder conditions and higher yields often justify the cost in an industrial setting.
FAQ2: Can I use modern coupling catalysts, like Palladium, for this reaction? Yes, modern cross-coupling reactions like the Suzuki-Miyaura coupling are powerful alternatives for creating biaryl bonds.[7] However, for a homocoupling reaction like this one (A-X + A-X -> A-A), the Ullmann reaction is often more atom-economical and cost-effective, as it does not require the synthesis of a boronic acid intermediate (A-B(OH)₂). The lower cost and toxicity of copper compared to palladium also make the Ullmann reaction attractive for industrial applications.[8]
FAQ3: What is the mechanistic role of the copper catalyst? The precise mechanism of the classic heterogeneous Ullmann reaction is complex and still debated. However, it is generally accepted that the reaction initiates with the formation of an organocopper intermediate.[3] This can be viewed as a two-step process:
-
Oxidative Addition: A copper(0) atom from the surface of the catalyst inserts into the carbon-iodine bond of the aryl halide to form an aryl-copper(II)-iodide species.
-
Reductive Elimination: Two of these organocopper intermediates can then react, eliminating the desired biaryl product and copper(I) iodide, or one intermediate can react with a second molecule of aryl halide. The active species is often considered to be a Cu(I) compound.[3]
FAQ4: What are the primary safety considerations for this synthesis?
-
Flammable Solvents: High-boiling solvents like DMF and NMP are flammable. The reaction is run at temperatures well above their flash points.
-
Precaution: Ensure the reaction is conducted in a well-ventilated area (fume hood or dedicated chemical bay) away from ignition sources. Use heating mantles or oil baths with temperature controllers; never heat directly on a hot plate.[9]
-
-
High Temperatures: The reaction requires temperatures near 200 °C, posing a risk of severe thermal burns.
-
Precaution: Use appropriate personal protective equipment (PPE), including heat-resistant gloves and face shields.[10]
-
-
Halogenated Precursors: While not acutely toxic, fluorinated aromatic compounds should be handled with care.
-
Precaution: Always handle chemicals in a fume hood and wear standard PPE, including safety glasses, lab coat, and gloves.[10]
-
Section 4: Data & Protocols
Table 1: Typical Reaction Parameters for Ullmann Homocoupling
| Parameter | Recommended Value | Rationale & Notes |
| Precursor | 1-iodo-2,3,5,6-tetrafluorobenzene | Highest reactivity among halo-precursors. |
| Catalyst | Activated Copper Powder/Bronze | 2.0 - 2.5 molar equivalents. Activation is essential. |
| Solvent | DMF, NMP | High boiling point, good solubility for intermediates. Must be anhydrous. |
| Temperature | 180 - 220 °C | Required to overcome the high activation energy of the reaction.[6] |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents oxidation of organocopper intermediates. |
| Reaction Time | 4 - 12 hours | Monitor by GC-MS for completion. |
Protocol 1: Activation of Copper Powder
This protocol describes the activation of commercial copper powder by removing the surface oxide layer.
-
Acid Wash: In a beaker, suspend the copper powder (e.g., 50 g) in a dilute solution of hydrochloric acid or sulfuric acid (e.g., 2 M, 200 mL).
-
Stirring: Stir the suspension for 10-15 minutes. The color of the copper should brighten as the dark oxide layer is removed.
-
Filtration & Washing: Filter the copper powder using a Büchner funnel. Wash thoroughly with deionized water until the filtrate is neutral (check with pH paper).
-
Organic Wash: Wash the filtered copper cake sequentially with ethanol and then diethyl ether to remove water.
-
Drying: Dry the activated copper powder under high vacuum at a slightly elevated temperature (e.g., 60-80 °C) for several hours until it is a fine, free-flowing powder.
-
Storage: Store the activated copper under an inert atmosphere and use it as soon as possible.
Section 5: Visualizing the Process
Diagram 1: General Ullmann Homocoupling Workflow
Caption: Workflow for the Ullmann synthesis of Octafluorobiphenyl.
Diagram 2: Troubleshooting Decision Tree for Low Yield
Caption: A decision tree for diagnosing low-yield Ullmann reactions.
References
- SAFETY DATA SHEET - Sigma-Aldrich. (2024). Source: Sigma-Aldrich.
- HEXAFLUOROBENZENE (cas 392-56-3) SDS/MSDS download - Guidechem. Source: Guidechem.
- Material Safety Data Sheet - Hexafluorobenzene, 99% - Cole-Parmer. Source: Cole-Parmer.
- hexafluorobenzene - Safety Data Sheet - ChemicalBook. Source: ChemicalBook.
- Hexafluorobenzene | 392-56-3 | TCI AMERICA. Source: TCI AMERICA.
- Ullmann reaction - Wikipedia. Source: Wikipedia.
- Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O)
- Ullmann Reaction Optimization Within Bitolyl and Decafluorobiphenyl Synthesis.
- Ullmann Reaction - Organic Chemistry Portal. Source: Organic Chemistry Portal.
- Ullmann condens
- The role of copper in the Ullmann reaction - Mapping Ignorance. (2019). Source: Mapping Ignorance.
- This compound - Chem-Impex. Source: Chem-Impex.
- Ullmann Reaction Catalyzed by Heterogeneous Mesoporous Copper/Manganese Oxide: A Kinetic and Mechanistic Analysis. (2017).
- This compound - Sigma-Aldrich. Source: Sigma-Aldrich.
- A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - NIH. (2023).
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- 1. chemimpex.com [chemimpex.com]
- 2. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 3. Ullmann Reaction [organic-chemistry.org]
- 4. mdpi.com [mdpi.com]
- 5. The role of copper in the Ullmann reaction - Mapping Ignorance [mappingignorance.org]
- 6. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 7. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ramprasad.mse.gatech.edu [ramprasad.mse.gatech.edu]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. chemicalbook.com [chemicalbook.com]
enhancing the performance of 2,2',3,3',5,5',6,6'-Octafluorobiphenyl in electronic devices
An Expert's Guide to Enhancing the Performance of 2,2',3,3',5,5',6,6'-Octafluorobiphenyl in Electronic Devices
Welcome to the technical support center for this compound (OFB). This guide is designed for researchers, scientists, and engineers working to integrate this highly fluorinated aromatic compound into advanced electronic devices. OFB's exceptional thermal stability, chemical resistance, and unique electronic properties make it a compelling candidate for applications such as insulating layers, host materials in OLEDs, and dielectrics in OFETs.[1]
This document moves beyond standard datasheets to provide in-depth troubleshooting guides and practical, field-proven protocols. Our goal is to help you overcome common experimental hurdles and unlock the full potential of OFB in your research and development efforts.
Section 1: Foundational Knowledge & Frequently Asked Questions (FAQs)
This section addresses the most common initial inquiries regarding the properties, handling, and application of OFB.
What is this compound (OFB)?
OFB is a solid, highly fluorinated aromatic compound with the chemical formula C₁₂H₂F₈.[2] The fluorine atoms significantly alter its electronic and physical properties compared to its non-fluorinated counterpart, biphenyl. This substitution leads to excellent thermal and chemical stability, making it suitable for high-performance electronic applications.[1]
| Property | Value | Source |
| CAS Number | 3883-86-1 | [2] |
| Molecular Weight | 298.13 g/mol | [2] |
| Appearance | White to off-white solid/powder | |
| Melting Point | 84-86 °C | |
| Linear Formula | FC₆F₄C₆F₄H | [2] |
| Solubility | Generally soluble in chlorinated solvents (e.g., Dichloromethane). Limited solubility in non-polar and polar protic solvents. | [3] |
What are the primary applications of OFB in electronic devices?
OFB's wide bandgap and low-lying HOMO level make it suitable for use as:
-
Dielectric Layers in Organic Field-Effect Transistors (OFETs): Its insulating properties help to reduce gate leakage current.
-
Electron-Blocking/Hole-Transporting Layers in Organic Light-Emitting Diodes (OLEDs): It can help confine excitons within the emissive layer, improving device efficiency.
-
Host Material for Phosphorescent Emitters: Its high triplet energy can facilitate efficient energy transfer to guest phosphorescent molecules in OLEDs.
-
Fluorinated Building Block: It serves as a precursor for creating advanced fluorinated materials with tailored properties for specialized electronic applications.[1]
What are the key safety precautions for handling OFB?
While not classified as a hazardous substance under GHS, standard laboratory safety practices are essential.
-
Personal Protective Equipment (PPE): Always wear safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[2][4]
-
Handling: Handle in a well-ventilated area or a fume hood to avoid inhalation of dust. Avoid contact with skin, eyes, and clothing.[5]
-
First Aid: In case of eye contact, rinse thoroughly with water for at least 15 minutes.[5] For skin contact, wash with soap and water. If inhaled, move to fresh air. Seek medical attention if irritation persists.
How should OFB be stored?
Store in a tightly sealed container in a cool, dry, and well-ventilated place.[5] OFB is a non-combustible solid.[2]
Section 2: Troubleshooting Guide for Device Fabrication & Performance
This section is structured to address specific problems you may encounter during device fabrication and characterization. Each guide follows a logical workflow from symptom identification to resolution.
Problem 2.1: Poor Film Morphology and High Surface Roughness
-
Symptoms:
-
Atomic Force Microscopy (AFM) or Scanning Electron Microscopy (SEM) reveals discontinuous films, large crystalline aggregates, or high root-mean-square (RMS) roughness.[6]
-
Low device yield and high variability in performance across a single substrate.
-
Visible defects or haziness in the deposited film.
-
-
Root Cause Analysis: The highly symmetric and planar nature of the biphenyl core, despite steric hindrance from ortho-fluorines, can lead to strong intermolecular π-π stacking. This inherent tendency to crystallize can be difficult to control during thin-film formation.
-
In Vacuum Deposition: A deposition rate that is too low can give molecules excess time to migrate on the substrate surface and form large, isolated crystalline domains. Conversely, a rate that is too high can lead to a rough, amorphous film with poor molecular ordering. Substrate temperature is also critical; a cold substrate can "freeze" molecules in a disordered state, while a hot substrate can promote excessive crystallization.[7]
-
In Solution Processing: OFB's limited solubility in many common organic solvents is a primary challenge. If the solvent evaporates too quickly, the OFB can crash out of solution, leading to needle-like crystals or non-uniform films. The choice of solvent and its interaction with the substrate surface (wettability) are paramount for achieving uniform coverage.[8][9]
-
-
Diagnostic & Resolution Workflow:
Caption: Workflow for diagnosing and resolving poor OFB film morphology.
-
Detailed Steps:
-
Identify your deposition method. The troubleshooting path diverges significantly for vacuum versus solution-based processes.
-
For Vacuum Thermal Evaporation:
-
Calibrate Deposition Rate: Begin with a baseline rate of ~0.5 Å/s. Fabricate devices at 0.1 Å/s, 0.5 Å/s, and 1.0 Å/s while keeping other parameters constant. A slower rate often improves crystallinity, but may lead to island growth if not optimized with temperature.[10]
-
Optimize Substrate Temperature: The substrate temperature influences molecular diffusion. Start with room temperature deposition. If films are too amorphous, slightly increase the temperature (e.g., to 40-60 °C). If crystallization is too aggressive, consider cooling the substrate.
-
Ensure Pristine Substrate: Substrate cleanliness is non-negotiable. Use a rigorous cleaning sequence (e.g., sonication in acetone, then isopropanol) followed by plasma or UV-Ozone treatment to create a high-energy, uniform surface.
-
-
For Solution Processing (Spin-Coating):
-
Solvent Screening: Test solvents where OFB has moderate solubility. Highly volatile solvents like dichloromethane may require a controlled atmosphere to slow evaporation. Consider using higher boiling point solvents or solvent blends to tune the drying time.[8]
-
Concentration Tuning: Start with a dilute solution (1-5 mg/mL). High concentrations can lead to aggregation and precipitation during the spin-coating process.
-
Post-Deposition Annealing: After casting the film, anneal the substrate on a hotplate at a temperature below OFB's melting point (e.g., 70-80 °C). This provides thermal energy for molecules to rearrange into a more ordered, uniform film.
-
-
Problem 2.2: Low Charge Carrier Mobility in OFETs
-
Symptoms:
-
Calculated field-effect mobility (μ) is significantly lower than expected for a crystalline organic semiconductor (< 10⁻³ cm²/V·s).
-
The transistor output characteristics show weak or no current saturation.
-
-
Root Cause Analysis: Charge transport in organic semiconductors is highly dependent on molecular packing and intermolecular electronic coupling.
-
Poor Molecular Ordering: If the OFB film is largely amorphous or has small, disconnected crystalline grains, charge carriers must hop across large, disordered boundaries, which is an inefficient process. This is a direct consequence of the morphology issues discussed in Problem 2.1.[9]
-
Interface Traps: The interface between the OFB semiconductor and the gate dielectric is critical. Chemical impurities, surface defects, or dangling bonds at this interface can act as charge traps, immobilizing carriers and reducing mobility.
-
Mismatched Energy Levels: In multi-layered devices, a significant energy barrier between the OFB layer and the charge-injecting electrode or adjacent layers can impede the injection of carriers into the OFB, resulting in an artificially low calculated mobility.
-
-
Diagnostic & Resolution Workflow:
Caption: Step-by-step workflow to diagnose and improve low charge carrier mobility.
-
Detailed Steps:
-
Confirm Film Quality: First, ensure you have a well-ordered, crystalline film by following the steps in Problem 2.1. Use X-ray diffraction (XRD) to confirm crystallinity and molecular packing.[11]
-
Purify the OFB: Impurities can act as charge traps. Purify the as-received OFB using temperature-gradient sublimation to remove volatile and non-volatile impurities.
-
Dielectric Surface Treatment: The dielectric surface is often highly polar (e.g., SiO₂), which can be detrimental to the ordering of the organic semiconductor. Passivate the surface with a self-assembled monolayer (SAM) like hexamethyldisilazane (HMDS) or octadecyltrichlorosilane (OTS) to create a more non-polar, uniform interface that promotes better OFB crystal growth.
-
Optimize Thermal Annealing: A post-deposition anneal (as mentioned in 2.1) is crucial. This step provides the thermal energy needed to improve molecular ordering within the film, healing defects and increasing the size of crystalline domains, which is known to enhance charge transport.[12]
-
Problem 2.3: Device Instability and Rapid Degradation
-
Symptoms:
-
Device performance (e.g., mobility, on-current) degrades rapidly when measured repeatedly or when exposed to ambient air.
-
Threshold voltage (Vₜ) shifts significantly under continuous operation (bias stress).
-
Visible formation of "dark spots" or delamination at the electrode interfaces.[13]
-
-
Root Cause Analysis: While OFB itself is chemically robust, the overall device is a complex system where interfaces are often the weakest link.
-
Environmental Factors: Oxygen and water are well-known to be detrimental to many organic electronic devices. They can act as charge traps at the semiconductor-dielectric interface or react with electrode materials, leading to delamination and poor charge injection.[13]
-
Interfacial Reactions: Reactive metals used for electrodes can diffuse into the organic layer, or chemical reactions can occur at the organic/metal interface, creating a non-conductive layer and degrading performance.
-
Intrinsic Material Instability: While OFB is stable, any impurities or residual solvents from solution processing can degrade over time and affect device operation. The degradation of the OFB radical cation is a potential pathway for device failure.[14]
-
-
Diagnostic & Resolution Workflow:
-
Isolate from Ambient Environment: Fabricate and test your devices entirely within an inert atmosphere (e.g., a nitrogen-filled glovebox). If performance is stable inside the glovebox but degrades outside, the primary cause is environmental (oxygen/water).
-
Encapsulation: To operate the device in air, proper encapsulation is necessary. This can range from simple glass-slide encapsulation with UV-cured epoxy in a glovebox to more sophisticated thin-film encapsulation (TFE) deposited directly on the device.[8]
-
Use Inert Electrodes: If instability persists even in an inert environment, consider the electrode material. Gold (Au) is a common choice due to its high work function and chemical inertness. Avoid highly reactive metals like Aluminum (Al) or Calcium (Ca) for top contacts unless a protective buffer layer is used.
-
Incorporate Buffer Layers: Inserting a thin buffer layer between the OFB and the electrode can improve both charge injection and device stability. For example, a thin layer of MoO₃ can be used to improve hole injection from an electrode to the OFB.
-
Ensure Purity: Re-verify the purity of your OFB source material. Trace impurities can act as catalysts for degradation reactions.
-
Section 3: Key Experimental Protocols
Protocol 3.1: Thin-Film Deposition via Thermal Evaporation
-
Substrate Preparation:
-
Clean substrates (e.g., Si/SiO₂, glass) via sonication in sequential baths of deionized water with detergent, deionized water, acetone, and isopropanol (15 minutes each).
-
Dry the substrates with a nitrogen gun.
-
Immediately before loading into the vacuum chamber, treat the substrates with an oxygen plasma or UV-Ozone cleaner for 5-10 minutes to remove organic residues and create a hydrophilic surface.
-
-
Loading Material:
-
Load high-purity (sublimed) OFB into a quartz or molybdenum crucible (boat).
-
Ensure the crucible is properly positioned in the thermal evaporation source.
-
-
Vacuum Deposition:
-
Pump the chamber down to a base pressure of < 5 x 10⁻⁶ Torr.
-
Slowly ramp up the current to the thermal source to begin heating the OFB. Degas the material at a temperature just below its sublimation point for 10-20 minutes.
-
Increase the temperature until the desired deposition rate is achieved, as monitored by a quartz crystal microbalance (QCM). A typical starting rate is 0.5 Å/s.
-
Deposit the desired film thickness.
-
Cool the source and vent the chamber with dry nitrogen.
-
Protocol 3.2: Thin-Film Deposition via Solution Processing (Spin-Coating)
-
Solution Preparation:
-
Dissolve high-purity OFB in a suitable solvent (e.g., Dichloromethane) to the desired concentration (e.g., 5 mg/mL).
-
Gently heat and/or sonicate the solution to ensure the OFB is fully dissolved.
-
Filter the solution through a 0.2 µm PTFE syringe filter immediately before use to remove any particulate matter.[15]
-
-
Substrate Preparation:
-
Perform the same cleaning procedure as for vacuum deposition.
-
If a hydrophobic surface is required, treat the cleaned SiO₂ substrate with an OTS or HMDS self-assembled monolayer.
-
-
Spin-Coating:
-
Place the substrate on the spin-coater chuck.
-
Dispense the filtered OFB solution onto the center of the substrate.
-
Begin the spin program. A typical two-step program might be: 500 RPM for 10 seconds (to spread the solution), followed by 3000 RPM for 45 seconds (to form the thin film).
-
-
Annealing:
-
Immediately transfer the coated substrate to a hotplate pre-heated to 70-80 °C.
-
Anneal for 10-30 minutes in an inert atmosphere to promote solvent removal and film crystallization.
-
Allow the substrate to cool slowly to room temperature before further processing.
-
Section 4: References
-
This compound. Chem-Impex. [Link]
-
SAFETY DATA SHEET (Generic). [Source link could be specific to supplier, e.g., Fisher Scientific]
-
Thin film Characterization Techniques. (2019). IntechOpen. [Link]
-
Thin Film Characterisation Methods. Karlsruhe Institute of Technology. [Link]
-
Study of Characterization Techniques of thin films. SAGACITY KCW. [Link]
-
Solution Processing of Functional Thin Films and Their Device Applications. (2023). ResearchGate. [Link]
-
Morphology Characterization Techniques of Functional Thin Films. (2022). ResearchGate. [Link]
-
Characterization of Thin Films and Coatings. (2010). Pacific Northwest National Laboratory. [Link]
-
Vacuum Deposition Techniques and Tables. Ted Pella, Inc. [Link]
-
Oxidation of Alcohols by 4-Acetylamino-2,2,6,6-tetramethylpiperidine-1-oxoammonium Tetrafluoroborate. Organic Syntheses. [Link]
-
Acid Exfoliation of Imine-linked Covalent Organic Frameworks Enables Solution Processing into Crystalline Thin Films. (2020). ChemRxiv. [Link]
-
STRUCTURE OF BIPHENYL IN VACUUM DEPOSITED ADLAYER ON Al2O3. Westmont College. [Link]
-
Film Morphology and Thin Film Transistor Performance of Solution-Processed Oligothiophenes. ACS Figshare. [Link]
-
Application of Solution Method to Prepare High Performance Multicomponent Oxide Thin Films. (2022). MDPI. [Link]
-
Aligned Conjugated Polymer Nanowires for Enhanced Performance in Organic Transistors and Neuromorphic Devices. (2024). ResearchGate. [Link]
-
Interfacial degradation in organic optoelectronics. (2015). ResearchGate. [Link]
-
The degradation mechanism of multi-resonance thermally activated delayed fluorescence materials. (2023). Nature Communications. [Link]
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- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. fishersci.com [fishersci.com]
- 5. tapazol.co.il [tapazol.co.il]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
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- 8. researchgate.net [researchgate.net]
- 9. Collection - Film Morphology and Thin Film Transistor Performance of Solution-Processed Oligothiophenes - Chemistry of Materials - Figshare [acs.figshare.com]
- 10. tedpella.com [tedpella.com]
- 11. knmf.kit.edu [knmf.kit.edu]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
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- 15. mdpi.com [mdpi.com]
Technical Support Center: Experimental Degradation Pathways of 2,2',3,3',5,5',6,6'-Octafluorobiphenyl (OFB)
Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the degradation pathways of 2,2',3,3',5,5',6,6'-Octafluorobiphenyl (OFB). This guide is designed to provide in-depth technical assistance in a question-and-answer format, addressing specific challenges you may encounter during your experiments. The information herein is synthesized from experimental data on OFB and analogous polyhalogenated aromatic compounds, offering field-proven insights to support your research.
Part 1: General Frequently Asked Questions (FAQs)
This section addresses overarching questions regarding the experimental study of OFB degradation.
Q1: Why is studying the degradation of this compound important?
A1: this compound (OFB) is a highly fluorinated aromatic compound. Such compounds are of significant interest due to their unique chemical and physical properties, which lend them to applications in various industries. However, the carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, making these compounds exceptionally stable and potentially persistent in the environment.[1] Understanding their degradation pathways is crucial for assessing their environmental fate, potential for bioaccumulation, and for developing effective remediation strategies.
Q2: What are the primary challenges in studying the degradation of OFB?
A2: The primary challenges stem from the inherent stability of the C-F bond.[1] This stability makes OFB resistant to many common degradation mechanisms. Experimentally, this translates to slow degradation rates, requiring long incubation times and highly sensitive analytical techniques to detect and quantify the parent compound and its degradation products. Furthermore, the lack of commercially available analytical standards for many potential fluorinated intermediates complicates product identification.[2]
Q3: What are the principal degradation pathways to consider for OFB?
A3: Based on studies of analogous polyhalogenated biphenyls, the principal degradation pathways to investigate for OFB are:
-
Microbial Degradation: Involving bacteria and fungi under both aerobic and anaerobic conditions.
-
Photodegradation: Degradation induced by ultraviolet (UV) or visible light.
-
Thermal Degradation: Decomposition at elevated temperatures (pyrolysis or incineration).
Each of these pathways presents unique experimental considerations and potential degradation products.
Part 2: Microbial Degradation of OFB
Microbial degradation offers a potentially sustainable route for the remediation of polyhalogenated compounds. However, the high degree of fluorination in OFB presents a significant challenge for microbial enzymes.
Troubleshooting Guide: Microbial Degradation Experiments
| Issue | Potential Cause | Troubleshooting Steps |
| No observable degradation of OFB. | 1. Inappropriate microbial consortium or strain. 2. Toxicity of OFB to the selected microorganisms. 3. Sub-optimal culture conditions (pH, temperature, nutrients). 4. Low bioavailability of OFB. | 1. Screen a wider range of microbial consortia from contaminated sites or known dehalogenating cultures. 2. Perform toxicity assays at various OFB concentrations. 3. Optimize culture conditions systematically. 4. Use a co-solvent or surfactant to increase OFB bioavailability, ensuring it is not toxic to the microbes. |
| Inconsistent degradation rates between replicates. | 1. Heterogeneity in the microbial inoculum. 2. Variability in the initial OFB concentration. 3. Inconsistent aeration (for aerobic studies). | 1. Thoroughly homogenize the inoculum before distribution. 2. Ensure accurate and consistent spiking of OFB into each replicate. 3. Monitor and control dissolved oxygen levels in aerobic cultures. |
| Difficulty in identifying degradation products. | 1. Low concentrations of intermediates. 2. Lack of analytical standards. 3. Co-elution of peaks in chromatographic analysis. | 1. Use solid-phase extraction (SPE) to concentrate the sample extracts. 2. Employ high-resolution mass spectrometry (HRMS) for accurate mass determination and elemental composition analysis.[3] 3. Optimize the gas chromatography (GC) or liquid chromatography (LC) method (e.g., column type, temperature gradient).[4] |
FAQs: Microbial Degradation
Q4: What types of microorganisms should I consider for OFB degradation studies?
A4: While specific OFB-degrading microorganisms are not well-documented, you should consider microbes known to degrade polychlorinated biphenyls (PCBs) and other halogenated aromatic compounds. For anaerobic studies, consortia containing Dehalococcoides or Dehalobacter species are good candidates, as they are known for reductive dehalogenation.[5] For aerobic studies, fungi like white-rot fungi (Phanerochaete chrysosporium) and bacteria such as Pseudomonas, Rhodococcus, and Burkholderia species have shown capabilities to degrade PCBs and could be screened for OFB degradation.[6][7]
Q5: What are the likely microbial degradation pathways for OFB?
A5: By analogy to PCBs, two primary pathways are plausible:
-
Anaerobic Reductive Defluorination: Under anaerobic conditions, OFB may serve as an electron acceptor, leading to the sequential removal of fluorine atoms. This process, known as reductive defluorination, would produce a series of lower-fluorinated biphenyls.
-
Aerobic Oxidative Degradation: Aerobic microorganisms may initiate degradation by dioxygenase-catalyzed oxidation of the aromatic rings, leading to the formation of fluorinated dihydrodiols. Subsequent enzymatic reactions could lead to ring cleavage and the formation of fluorinated benzoic acids and other aliphatic products.
Q6: How can I confirm that the observed degradation is due to microbial activity?
A6: To confirm biotic degradation, you must include appropriate controls in your experimental setup. These include:
-
Sterile Control: A sample containing OFB and the culture medium, but no microorganisms, to account for any abiotic degradation.
-
Killed Control: A sample with OFB and heat-killed or chemically inactivated microorganisms to account for any sorption of OFB to the biomass.
A significant decrease in OFB concentration in the live cultures compared to the controls indicates microbial degradation.
Experimental Protocol: Screening for Anaerobic Reductive Defluorination of OFB
-
Prepare an anaerobic medium: Use a defined mineral medium with a suitable electron donor (e.g., lactate, acetate) and a redox indicator (e.g., resazurin).
-
Inoculate the medium: In an anaerobic glovebox, dispense the medium into serum bottles and inoculate with a microbial consortium from a PCB-contaminated sediment or an enriched dehalogenating culture.
-
Spike with OFB: Add a known concentration of OFB dissolved in a minimal amount of a suitable solvent (e.g., acetone).
-
Incubate: Incubate the bottles in the dark at a controlled temperature (e.g., 25-30 °C).
-
Monitor degradation: Periodically, sacrifice replicate bottles and extract the OFB and its potential degradation products using a suitable solvent (e.g., hexane/acetone).
-
Analyze: Analyze the extracts using gas chromatography-mass spectrometry (GC-MS) to quantify the parent compound and identify any lower-fluorinated biphenyls.
Caption: Proposed anaerobic reductive defluorination pathway of OFB.
Part 3: Photodegradation of OFB
Photodegradation can be a significant abiotic degradation pathway for aromatic compounds in the environment, particularly in aquatic systems.
Troubleshooting Guide: Photodegradation Experiments
| Issue | Potential Cause | Troubleshooting Steps |
| Slow or no photodegradation. | 1. Inappropriate light source (wavelength, intensity). 2. OFB does not absorb light at the wavelengths used. 3. Quenching of the excited state by the solvent. | 1. Use a light source that emits in the UV range where OFB is expected to absorb. 2. Determine the UV-Vis absorption spectrum of OFB to select an appropriate irradiation wavelength. 3. Choose a solvent that is transparent at the irradiation wavelength and less likely to quench the reaction (e.g., acetonitrile, water). |
| Formation of a complex mixture of products. | 1. Secondary photolysis of primary degradation products. 2. Reactions with the solvent or other matrix components. | 1. Perform time-course experiments to identify primary products at early reaction times. 2. Conduct experiments in a simple, well-defined matrix (e.g., pure solvent) before moving to more complex environmental matrices. |
FAQs: Photodegradation
Q7: What is the likely mechanism of OFB photodegradation?
A7: The primary mechanism is expected to be the photolytic cleavage of the C-F bond, leading to the formation of a fluorinated biphenyl radical. This radical can then abstract a hydrogen atom from the solvent to form a lower-fluorinated biphenyl. This process can occur stepwise, leading to a cascade of defluorination products.
Q8: What are the expected products of OFB photodegradation?
A8: The primary products are expected to be hepta-, hexa-, and lower-fluorinated biphenyls. Under certain conditions, ring-opening and the formation of fluorinated benzoic acids and other smaller fluorinated compounds may also occur.
Experimental Protocol: OFB Photodegradation in Aqueous Solution
-
Prepare OFB solution: Dissolve OFB in a water-miscible solvent (e.g., acetonitrile) and then dilute with purified water to the desired concentration.
-
Irradiate the solution: Place the solution in a quartz photoreactor and irradiate with a suitable UV lamp (e.g., a mercury lamp with emission at 254 nm).
-
Monitor degradation: At regular time intervals, withdraw aliquots of the solution.
-
Extract and analyze: Extract the samples with an appropriate solvent and analyze by LC-MS or GC-MS to quantify the remaining OFB and identify degradation products.
Caption: Generalized photodegradation pathway of OFB.
Part 4: Thermal Degradation of OFB
Thermal treatment methods like pyrolysis and incineration are used for the disposal of persistent organic pollutants.
Troubleshooting Guide: Thermal Degradation Experiments
| Issue | Potential Cause | Troubleshooting Steps |
| Incomplete degradation. | 1. Insufficient temperature or residence time. 2. Presence of oxygen can alter the degradation pathway. | 1. Systematically increase the temperature and/or residence time in the reactor.[8] 2. Conduct experiments under both inert (pyrolysis) and oxygen-rich (incineration) atmospheres to compare the degradation efficiency and product formation.[8] |
| Formation of toxic byproducts. | 1. Incomplete combustion can lead to the formation of polyfluorinated dibenzofurans (PFDFs) or other hazardous compounds. | 1. Ensure a sufficiently high temperature and adequate oxygen supply during incineration to promote complete mineralization. 2. Analyze the off-gases and residues for potential toxic byproducts using appropriate analytical techniques. |
FAQs: Thermal Degradation
Q9: What are the expected products of OFB pyrolysis?
A9: Under pyrolytic (oxygen-deficient) conditions, OFB is expected to degrade through C-F and C-C bond cleavage, leading to the formation of lower-fluorinated biphenyls, fluorinated benzenes, and potentially polycyclic aromatic hydrocarbons (PAHs).[9]
Q10: How does incineration differ from pyrolysis in terms of OFB degradation?
A10: Incineration occurs in the presence of excess oxygen and at high temperatures. Under these conditions, OFB is expected to undergo complete mineralization to carbon dioxide (CO₂), water (H₂O), and hydrogen fluoride (HF). However, incomplete combustion can lead to the formation of hazardous byproducts.
Experimental Protocol: Pyrolysis of OFB
-
Set up the pyrolysis system: Use a tube furnace with a quartz reactor.
-
Introduce the sample: Place a known amount of OFB into the reactor.
-
Purge the system: Purge the reactor with an inert gas (e.g., nitrogen, argon) to remove any oxygen.[8]
-
Heat the reactor: Heat the furnace to the desired pyrolysis temperature (e.g., 500-900 °C) and maintain for a specific residence time.[8]
-
Collect and analyze products: Trap the volatile products using a series of cold traps and solvent impingers. Extract the residues and trapped products for analysis by GC-MS.
References
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Nothing lasts forever: understanding microbial biodegradation of polyfluorinated compounds and perfluorinated alkyl substances. (n.d.). National Center for Biotechnology Information. [Link]
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Strategies for the Biodegradation of Polyfluorinated Compounds. (n.d.). MDPI. [Link]
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Catalytic Defluorination of Perfluorinated Aromatics under Oxidative Conditions Using N-Bridged Diiron Phthalocyanine. (2014). Journal of the American Chemical Society. [Link]
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Challenges in PFAS Postdegradation Analysis: Insights from the PFAS-CTAB Model System. (2025). ResearchGate. [Link]
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Why Is the Biodegradation of Polyfluorinated Compounds So Rare? (2021). mSphere. [Link]
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Photo enhanced degradation of polyfluoroalkyl and perfluoroalkyl substances. (2020). National Center for Biotechnology Information. [Link]
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Photodegradation of per- and polyfluoroalkyl substances in water: A review of fundamentals and applications. (2022). PubMed. [Link]
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Current Status of Biological Degradation of Plastics by Fungi: A Review. (n.d.). Indian Mycological Society. [Link]
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Predicting the biodegradation products of perfluorinated chemicals using CATABOL. (n.d.). PubMed. [Link]
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ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. (n.d.). [Link]
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Experimental Study on Fluorine Release from Photovoltaic Backsheet Materials Containing PVF and PVDF during Pyrolysis and Incineration in a Technical Lab-Scale Reactor at Various Temperatures. (2019). National Center for Biotechnology Information. [Link]
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Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates. (n.d.). National Center for Biotechnology Information. [Link]
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Degradation Products of Polychlorinated Biphenyls and Their In Vitro Transformation by Ligninolytic Fungi. (n.d.). MDPI. [Link]
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Degradation of Low Concentrated Perfluorinated Compounds (PFCs) from Water Samples Using Non-Thermal Atmospheric Plasma (NTAP). (n.d.). MDPI. [Link]
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Pyrolysis products of PCBs. (n.d.). National Center for Biotechnology Information. [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to Confirming the Purity of Synthesized 2,2',3,3',5,5',6,6'-Octafluorobiphenyl
For researchers, scientists, and professionals in drug development, the purity of synthesized compounds is not merely a quality metric; it is the bedrock of reliable and reproducible results. This is particularly true for highly specialized molecules like 2,2',3,3',5,5',6,6'-Octafluorobiphenyl. Its unique electronic properties, stemming from the extensive fluorination of the biphenyl core, make it a valuable building block in materials science and pharmaceutical research. However, the very synthetic routes that yield this compound can also introduce a range of impurities that can confound experimental outcomes.
This guide provides an in-depth comparison of analytical techniques for confirming the purity of this compound. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative sources.
The Synthetic Landscape and Potential Impurities
The synthesis of polyfluorinated biphenyls like this compound often involves coupling reactions of halogenated aromatic precursors. Common methods include the Ullmann coupling and Suzuki-Miyaura cross-coupling.[1][2] The Ullmann reaction, a classic method for forming biaryl compounds, typically involves the copper-mediated coupling of aryl halides at elevated temperatures.[2][3] While effective, this method can be plagued by side reactions, especially when dealing with highly activated or deactivated substrates.
A significant challenge in these syntheses is the potential for homocoupling of the starting materials or incomplete reaction, leading to a mixture of the desired product and various byproducts.[1] For instance, in an Ullmann coupling of 1-bromo-2,3,4,5-tetrafluorobenzene, potential impurities could include unreacted starting material, monofluorinated biphenyl isomers, and other polyfluorinated biphenyl congeners. The similar physical properties of these compounds, particularly their polarity, can make separation by standard techniques like column chromatography exceptionally difficult.[1]
Therefore, a robust analytical strategy is paramount to not only confirm the identity of the target molecule but also to detect and quantify any process-related impurities.
A Multi-Pronged Approach to Purity Verification
No single analytical technique can provide a complete picture of a compound's purity. A comprehensive assessment relies on the synergistic use of multiple orthogonal methods. For this compound, the primary techniques of choice are ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography (HPLC).
Workflow for Purity Confirmation of this compound
Caption: A typical analytical workflow for confirming the purity of synthesized this compound.
¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy: The Fluorine Fingerprint
Given the eight fluorine atoms in this compound, ¹⁹F NMR spectroscopy is an exceptionally powerful tool for both structural confirmation and purity assessment.[4][5] The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, making it a highly sensitive nucleus for NMR experiments.[4][5] Furthermore, the chemical shift range for ¹⁹F is significantly larger than for ¹H, which minimizes signal overlap and allows for the clear resolution of signals from different fluorine environments.[4][6]
Why ¹⁹F NMR is a Primary Choice:
-
High Sensitivity and Resolution: The large chemical shift dispersion provides a unique "fingerprint" for the molecule, allowing for unambiguous identification.[4]
-
Quantitative Power: The area under each peak in a ¹⁹F NMR spectrum is directly proportional to the number of fluorine nuclei it represents. This allows for the direct quantification of the main component and any fluorine-containing impurities.[6][7]
-
Structural Information: Spin-spin coupling between different fluorine atoms, and between fluorine and hydrogen atoms, provides valuable information about the connectivity of the molecule.[4][6]
Experimental Protocol: Quantitative ¹⁹F NMR
-
Sample Preparation: Accurately weigh approximately 10-20 mg of the synthesized this compound and a known amount of an internal standard (e.g., trifluorotoluene) into an NMR tube. Dissolve the sample in a deuterated solvent (e.g., CDCl₃ or Acetone-d₆) that does not contain fluorine.
-
Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Acquisition Parameters:
-
Set the pulse angle to 90°.
-
Use a relaxation delay (d1) of at least 5 times the longest T₁ of the signals of interest to ensure full relaxation and accurate integration.
-
Employ proton decoupling to simplify the spectrum and improve the signal-to-noise ratio.[7]
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the spectrum and perform a baseline correction.
-
Integrate the signals corresponding to the product and the internal standard.
-
-
Purity Calculation: The purity of the sample can be calculated using the following formula:
Purity (%) = [(Area_sample / N_F_sample) / (Area_IS / N_F_IS)] * (m_IS / m_sample) * Purity_IS * 100
Where:
-
Area_sample and Area_IS are the integrated areas of the sample and internal standard, respectively.
-
N_F_sample and N_F_IS are the number of fluorine atoms giving rise to the respective signals.
-
m_sample and m_IS are the masses of the sample and internal standard.
-
Purity_IS is the purity of the internal standard.
-
Data Presentation: Hypothetical ¹⁹F NMR Data
| Compound | Chemical Shift (ppm) | Integration | Assignment |
| This compound | -138.5 | 4F | F-3, F-3', F-5, F-5' |
| -155.2 | 4F | F-2, F-2', F-6, F-6' | |
| Impurity (e.g., 1-bromo-2,3,4,5-tetrafluorobenzene) | -135.0 to -160.0 | (variable) | (multiple signals) |
Gas Chromatography-Mass Spectrometry (GC-MS): Separating the Volatiles
GC-MS is an indispensable technique for separating and identifying volatile and semi-volatile compounds.[8] In the context of this compound, GC-MS is particularly useful for detecting and identifying low-level impurities that may not be readily apparent in the NMR spectrum. The gas chromatograph separates the components of the mixture based on their boiling points and interactions with the stationary phase, while the mass spectrometer provides a mass spectrum for each separated component, allowing for its identification.[9]
Why GC-MS is a Crucial Secondary Technique:
-
High Separation Efficiency: Capillary GC columns offer excellent resolution, enabling the separation of closely related isomers and congeners.
-
Sensitive Detection: Mass spectrometers are highly sensitive detectors, capable of detecting impurities at the parts-per-million (ppm) level.
-
Structural Confirmation: The fragmentation pattern in the mass spectrum provides a molecular fingerprint that can be compared to spectral libraries for positive identification.
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the synthesized product (e.g., 1 mg/mL) in a volatile organic solvent such as hexane or ethyl acetate.
-
GC Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms) is typically suitable for separating aromatic compounds.
-
Injector: Split/splitless injector, with an injection volume of 1 µL.
-
Oven Program: A temperature gradient is used to elute compounds with a range of boiling points. A typical program might be: initial temperature of 50°C, hold for 2 minutes, ramp at 10°C/min to 280°C, and hold for 5 minutes.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV is standard for generating reproducible mass spectra.
-
Mass Range: Scan from m/z 50 to 500.
-
-
Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time and mass spectrum (molecular ion at m/z 298).
-
Integrate all peaks in the chromatogram to determine the relative area percentages.
-
Identify impurity peaks by comparing their mass spectra to a library (e.g., NIST).
-
Data Presentation: Hypothetical GC-MS Data
| Retention Time (min) | Area % | Identification | Key Mass Fragments (m/z) |
| 15.2 | 99.5 | This compound | 298, 279, 149 |
| 12.8 | 0.3 | 1-Bromo-2,3,4,5-tetrafluorobenzene (starting material) | 248, 250, 169 |
| 18.5 | 0.2 | Decafluorobiphenyl (homocoupling byproduct) | 334, 167 |
High-Performance Liquid Chromatography (HPLC): An Orthogonal View
HPLC is a powerful technique for separating non-volatile or thermally labile compounds.[10] For polyfluorinated biphenyls, reversed-phase HPLC is a common method.[11] It provides an orthogonal separation mechanism to GC, which is based on polarity rather than volatility. This can be crucial for detecting impurities that might co-elute with the main peak in a GC analysis.
Why HPLC is a Valuable Orthogonal Method:
-
Different Selectivity: Separation is based on the partitioning of analytes between a non-polar stationary phase (e.g., C18) and a polar mobile phase. This different selectivity can resolve impurities that are not separated by GC.
-
Analysis of Less Volatile Impurities: HPLC can detect higher molecular weight or less volatile impurities that may not be amenable to GC analysis.
-
Quantitative Accuracy: With proper calibration, HPLC can provide highly accurate and precise quantitative results.
Experimental Protocol: Reversed-Phase HPLC
-
Sample Preparation: Prepare a solution of the synthesized product (e.g., 1 mg/mL) in the mobile phase.
-
HPLC Conditions:
-
Column: A C18 or a Phenyl-Hexyl column is often used for the separation of aromatic compounds.[12][13]
-
Mobile Phase: A gradient of water and an organic solvent like acetonitrile or methanol is typically employed. For example, a gradient from 50% acetonitrile in water to 100% acetonitrile over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the biphenyl system absorbs, typically around 254 nm.
-
-
Data Analysis:
-
Identify the main peak corresponding to the product.
-
Integrate all peaks to determine the area percent purity.
-
If impurities are detected, their identity can be further investigated by collecting the fractions and analyzing them by other techniques (e.g., MS or NMR).
-
Data Presentation: Hypothetical HPLC Data
| Retention Time (min) | Area % | Tentative Identification |
| 10.5 | 99.2 | This compound |
| 8.2 | 0.5 | More polar impurity (e.g., partially dehalogenated) |
| 12.1 | 0.3 | Less polar impurity (e.g., oligomeric species) |
Conclusion: A Triad of Trustworthiness
Confirming the purity of a highly specialized compound like this compound requires a rigorous and multi-faceted analytical approach. The synergistic use of ¹⁹F NMR, GC-MS, and HPLC provides a self-validating system of analysis. ¹⁹F NMR offers unparalleled structural confirmation and direct quantification of fluorinated species. GC-MS excels at separating and identifying volatile impurities with high sensitivity. HPLC provides an orthogonal separation mechanism, crucial for detecting non-volatile impurities and confirming the overall purity profile. By employing this triad of techniques, researchers can have the utmost confidence in the quality of their synthesized material, ensuring the integrity and reproducibility of their subsequent experiments.
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NIH. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. [Link]
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A Comparative Technical Guide to 2,2',3,3',5,5',6,6'-Octafluorobiphenyl and Decafluorobiphenyl for Advanced Research Applications
For researchers, scientists, and professionals in drug development, the selection of appropriate fluorinated scaffolds is a critical decision that profoundly impacts the properties and performance of novel materials and therapeutics. Among the myriad of available building blocks, polyfluorinated biphenyls stand out for their unique electronic characteristics, thermal stability, and tailored reactivity. This guide provides an in-depth comparative analysis of two prominent members of this class: 2,2',3,3',5,5',6,6'-octafluorobiphenyl and decafluorobiphenyl. Our objective is to furnish you with the necessary data and foundational understanding to make an informed selection for your specific application, grounded in scientific principles and supported by experimental evidence.
At a Glance: A Comparative Overview
To begin our analysis, a summary of the fundamental physicochemical properties of these two compounds is presented. This table serves as a quick reference for key data points that will be elaborated upon in subsequent sections.
| Property | This compound | Decafluorobiphenyl |
| CAS Number | 3883-86-1 | 434-90-2 |
| Molecular Formula | C₁₂H₂F₈ | C₁₂F₁₀ |
| Molecular Weight | 298.13 g/mol | 334.11 g/mol |
| Appearance | White to off-white crystalline solid | White crystalline solid |
| Melting Point | 84-86 °C | 68-70 °C |
| Boiling Point | ~222 °C (predicted) | 206 °C |
| Density | ~1.58 g/cm³ (predicted) | ~1.79 g/cm³ |
| Structure | Two benzene rings, each with four fluorine atoms and one hydrogen atom | Two perfluorinated benzene rings |
The Foundation: Structural and Electronic Considerations
The seemingly subtle difference of two fluorine atoms between this compound and decafluorobiphenyl gives rise to significant distinctions in their electronic landscapes and, consequently, their chemical behavior.
Decafluorobiphenyl is a perfluorinated aromatic compound, meaning all hydrogen atoms on the biphenyl scaffold have been replaced by fluorine. This exhaustive fluorination results in a highly electron-deficient π-system. The strong inductive effect of the fluorine atoms withdraws electron density from the aromatic rings, making the carbon atoms highly electrophilic.
In contrast, This compound retains a single hydrogen atom on each phenyl ring at the 4 and 4' positions. While still highly fluorinated and electron-deficient, the presence of these two C-H bonds introduces a degree of electronic asymmetry compared to the fully fluorinated analogue. These positions can be sites for different chemical transformations, offering alternative synthetic handles.
Reactivity Profile: A Tale of Two Biphenyls
The primary mode of reaction for both compounds is nucleophilic aromatic substitution (SNAr) . The electron-deficient nature of the aromatic rings makes them susceptible to attack by nucleophiles. However, the degree of fluorination and the substitution pattern influence their reactivity and regioselectivity.
Decafluorobiphenyl is exceptionally reactive towards nucleophiles. The perfluorination renders all carbon atoms in the aromatic rings electrophilic, making it a versatile substrate for introducing a wide range of functional groups. Nucleophilic attack can, in principle, occur at any of the fluorinated positions. However, kinetic and thermodynamic factors often favor substitution at the para-positions (4 and 4') due to steric hindrance at the ortho-positions and the ability to delocalize the negative charge in the Meisenheimer intermediate.
This compound , while also reactive, presents a more nuanced reactivity profile. The presence of the C-H bonds means that nucleophilic attack will exclusively target the C-F bonds. Similar to decafluorobiphenyl, the para-positions to the existing C-H bonds (which are the 4 and 4' positions relative to the biphenyl linkage) are generally the most activated towards nucleophilic attack due to electronic factors. The key difference lies in the potential for further functionalization at the C-H positions through other chemical transformations, such as metalation-substitution sequences, which is not possible with decafluorobiphenyl.
Synthetic Accessibility: Experimental Protocols
The synthesis of these polyfluorinated biphenyls can be achieved through established cross-coupling methodologies. The choice of method often depends on the availability of starting materials and the desired scale of the reaction.
Synthesis of Decafluorobiphenyl via Ullmann Coupling
The Ullmann reaction provides a classical and effective route to symmetrical biaryls like decafluorobiphenyl through the copper-mediated coupling of aryl halides.
Experimental Protocol:
-
Materials: Bromopentafluorobenzene, activated copper powder, and a high-boiling solvent such as dimethylformamide (DMF).
-
Procedure: a. In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, add activated copper powder. b. Add anhydrous DMF to the flask, followed by bromopentafluorobenzene. c. Heat the reaction mixture to reflux under a nitrogen atmosphere with vigorous stirring. d. Monitor the reaction progress by Gas Chromatography (GC) or Thin Layer Chromatography (TLC). The reaction is typically complete within 24-48 hours. e. Upon completion, cool the reaction mixture to room temperature and filter to remove the copper salts. f. The filtrate is then poured into a large volume of water to precipitate the crude product. g. The solid product is collected by filtration, washed with water, and dried. h. Purification is achieved by recrystallization from a suitable solvent such as ethanol or hexane to yield pure decafluorobiphenyl.
Synthesis of this compound via Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling reaction is a versatile and widely used method for the formation of C-C bonds, and it is particularly well-suited for the synthesis of unsymmetrical biaryls. For the synthesis of the symmetrical this compound, a homocoupling of a suitable boronic acid derivative can be employed, or a cross-coupling between an aryl halide and an arylboronic acid. A common approach involves the coupling of 1-bromo-2,3,5,6-tetrafluorobenzene with 2,3,5,6-tetrafluorophenylboronic acid.
Experimental Protocol:
-
Materials: 1-Bromo-2,3,5,6-tetrafluorobenzene, 2,3,5,6-tetrafluorophenylboronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), a base (e.g., K₂CO₃ or Cs₂CO₃), and a solvent system (e.g., toluene/ethanol/water or dioxane/water).
-
Procedure: a. To a Schlenk flask under an inert atmosphere (argon or nitrogen), add 1-bromo-2,3,5,6-tetrafluorobenzene, 2,3,5,6-tetrafluorophenylboronic acid, the palladium catalyst, and the base. b. Add the degassed solvent system to the flask. c. Heat the reaction mixture to the desired temperature (typically 80-100 °C) with stirring. d. Monitor the reaction progress by GC or LC-MS. The reaction is usually complete within 12-24 hours. e. After completion, cool the reaction to room temperature and add water. f. Extract the aqueous layer with an organic solvent such as ethyl acetate. g. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. h. Purify the crude product by column chromatography on silica gel to obtain pure this compound.[1]
Toxicological and Environmental Considerations
The high stability of the C-F bond, which imparts desirable chemical properties, also raises concerns about the environmental persistence and potential toxicity of polyfluorinated compounds.
Decafluorobiphenyl , as a perfluorinated compound, is expected to be highly persistent in the environment. Its resistance to metabolic degradation is a key characteristic. While specific toxicological data is limited, it is generally considered to have low acute toxicity. However, as with many persistent organic pollutants, there is concern about its potential for bioaccumulation and long-term effects.
This compound , being a partially fluorinated biphenyl, may exhibit slightly different environmental behavior. The presence of C-H bonds could potentially provide sites for metabolic degradation, although the high degree of fluorination still suggests significant persistence. The toxicological profile is not extensively studied, but by analogy to other polyfluorinated compounds, caution is warranted regarding its environmental fate and potential for bioaccumulation.
It is crucial to note that the environmental and toxicological profiles of these compounds are areas of active research. Researchers should always consult the latest safety data sheets and relevant literature before handling these materials and take appropriate measures to minimize environmental release.
Applications in Research and Development
The distinct properties of these two fluorinated biphenyls make them valuable in different research and development arenas.
Decafluorobiphenyl is widely utilized in:
-
Fluorinated Materials: As a building block for high-performance polymers with exceptional thermal and chemical resistance, suitable for applications in electronics and aerospace.[2]
-
Liquid Crystals: Its rigid, rod-like structure and unique electronic properties make it a component in liquid crystal displays.
-
Organic Electronics: As a component in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).[3]
This compound finds application in:
-
Specialty Polymers: For the synthesis of polymers where the remaining C-H bonds can be used for subsequent cross-linking or functionalization.[4]
-
Pharmaceutical and Agrochemical Synthesis: As a scaffold for introducing a fluorinated biphenyl moiety with a site for further chemical modification.
-
Ligand Development: The biphenyl backbone can be functionalized to create novel ligands for catalysis.
Conclusion and Future Perspectives
-
Choose Decafluorobiphenyl when perfluorination is desired for maximum thermal and chemical stability, and when its high reactivity towards nucleophiles is a synthetic advantage for introducing a variety of functional groups.
-
Choose this compound when a highly fluorinated biphenyl scaffold is needed, but with the added versatility of C-H bonds for subsequent, orthogonal chemical transformations.
The continued exploration of the reactivity and applications of these and other polyfluorinated biphenyls will undoubtedly lead to the development of new materials and molecules with unprecedented properties. As our understanding of their environmental and toxicological profiles grows, so too will our ability to utilize these remarkable compounds in a safe and sustainable manner.
References
-
Ali, H. A., Ismail, M. A., Fouda, A. M., & Ghaith, E. A. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC advances, 13(27), 18433–18478. [Link]
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Bulfield, D., & Huber, S. M. (2017). Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates. The Journal of Organic Chemistry, 82(24), 13188–13202. [Link]
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Ullmann Reaction. (2023, November 28). In Wikipedia. [Link]
- Suzuki, A. (1999). Recent advances in the cross-coupling reactions of organoboron derivatives with organic electrophiles, 1995–1998. Journal of Organometallic Chemistry, 576(1-2), 147-168.
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PubChem. (n.d.). Decafluorobiphenyl. National Center for Biotechnology Information. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). Decafluorobiphenyl. NIST Chemistry WebBook. Retrieved from [Link]
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A Comparative Guide to the Performance of Octafluorobiphenyl Isomers in Advanced Polymers
In the pursuit of high-performance polymers for advanced applications in electronics, aerospace, and separations, the strategic incorporation of fluorine atoms into the polymer backbone has proven to be a highly effective approach. Among the various fluorinated monomers, octafluorobiphenyl (OFB) and its isomers have garnered significant attention due to the unique combination of properties they impart to polymers such as polyimides and polyamides. This guide provides an in-depth comparison of the performance of polymers functionalized with different octafluorobiphenyl isomers, supported by experimental data, to assist researchers and professionals in selecting the optimal building blocks for their specific applications.
The Strategic Advantage of Fluorination with Octafluorobiphenyl
The introduction of perfluorinated biphenyl moieties into a polymer chain brings about a confluence of desirable properties. The high bond dissociation energy of the C-F bond (~485 kJ/mol) significantly enhances the thermal stability of the resulting polymers.[1][2] Furthermore, the bulky nature of the fluorine atoms and the biphenyl structure itself disrupt chain packing, leading to increased solubility, lower dielectric constants, and enhanced gas permeability. These characteristics make OFB-containing polymers prime candidates for applications demanding high thermal resistance, low signal loss, and efficient molecular transport.
The specific isomer of octafluorobiphenyl used as a monomer plays a crucial role in fine-tuning the final properties of the polymer. The linkage points on the biphenyl rings (e.g., 4,4' vs. 3,3') dictate the geometry and rotational freedom of the polymer chain, thereby influencing its macroscopic properties.
Performance Comparison of Octafluorobiphenyl Isomer-Based Polymers
This section delves into a comparative analysis of key performance metrics for polymers synthesized with different octafluorobiphenyl isomers. The data presented is a synthesis of findings from various studies in the field.
Thermal Stability
The incorporation of octafluorobiphenyl units consistently elevates the thermal stability of polymers. Polyimides synthesized from octafluorobenzidine (OFB) have demonstrated high thermal decomposition temperatures. For instance, a condensation polyimide from OFB and 4,4'-(hexafluoroisopropylidene)diphthalic anhydride yielded a film-forming polymer, though its molecular weight was limited by the lower reactivity of the diamine.[3] Generally, fluorinated polyimides exhibit decomposition temperatures in the range of 490–500°C.[4] The introduction of trifluoromethyl groups, another common fluorination strategy, also leads to high thermal stability, with 5% weight loss temperatures ranging from 535 to 605°C in nitrogen.[5]
Table 1: Thermal Properties of Fluorinated Polyimides
| Polymer System | Glass Transition Temperature (Tg) (°C) | 5% Weight Loss Temperature (TGA, N2) (°C) |
| TPPI75 (TFMB-based)[1] | 407 | 570 |
| TPPI50 (TFMB-based)[1] | 402 | 563 |
| F-TPBT (Trimeric Small Molecule)[2] | - | 427 |
| Hydrothermally Synthesized Fluorinated PI[6] | >300 | >500 |
| Twisted Benzidine-based PI[5] | 345–366 | 535–605 |
Dielectric Properties
For applications in high-frequency electronics, a low dielectric constant (k) and low dielectric loss (tan δ) are paramount to minimize signal delay and energy dissipation. The non-polar nature of the C-F bond contributes to the low dielectric properties of fluoropolymers.[7] The incorporation of bulky, fluorine-containing groups like OFB introduces significant free volume into the polymer matrix, which further reduces the dielectric constant by decreasing the density of polarizable groups.[8]
An optimized fluorinated polyimide, TPPI50, exhibited a low dielectric constant of 2.312 at 1 MHz with a dielectric loss of 0.00676.[1] Fluorinated aromatic polyimide films with rigid backbones have shown stable dielectric constants and low dielectric loss at high frequencies (10–60 GHz).[9] This stability is attributed to the close packing of the rigid polymer chains, which restricts the movement of dipoles in the electric field.[9]
Table 2: Dielectric Properties of Fluorinated Polymers
| Polymer System | Dielectric Constant (k) | Dielectric Loss (tan δ) | Frequency |
| TPPI50 (TFMB-based)[1] | 2.312 | 0.00676 | 1 MHz |
| Fluorinated Aromatic Polyimide[9] | Stable | Low | 10-60 GHz |
| Poly(α-fluoroacrylonitrile) (PFAN)[10] | 7.4 | - | 2.5 kHz |
Mechanical Properties
The mechanical integrity of polymer films is crucial for their processability and reliability in devices. While the introduction of bulky fluorinated groups can sometimes compromise mechanical strength by disrupting interchain interactions, careful molecular design can lead to polymers with an excellent balance of properties. For example, a fluorinated polyimide, TPPI50, demonstrated a high tensile strength of 232.73 MPa and an elongation at break of 26.26%.[1] Fluorinated aromatic polyimides with rigid backbones have exhibited tensile moduli up to 8.4 GPa and strengths up to 326.7 MPa.[9]
Table 3: Mechanical Properties of Fluorinated Polymers
| Polymer System | Tensile Strength (MPa) | Elongation at Break (%) | Elastic Modulus (GPa) |
| TPPI50 (TFMB-based)[1] | 232.73 | 26.26 | 5.53 |
| Fluorinated Aromatic Polyimide[9] | up to 326.7 | - | up to 8.4 |
| Fluorinated Polyamides[11] | 78.8–84.4 | 10.2–12.5 | 2.08–2.57 |
Gas Permeability
The introduction of bulky groups and the disruption of chain packing in OFB-containing polymers create larger fractional free volume, which facilitates the transport of gas molecules. This makes them attractive for membrane-based gas separation applications. A good combination of permeability and selectivity can be achieved by incorporating bulky hexafluoroisopropylidene and 4-fluoro-phenyl groups into polyimides.[12] The gas transport properties are influenced by both the intramolecular rigidity of the polymer backbone and the intermolecular packing disrupted by pendant groups.[12][13] For instance, the hydrogen permeability of a PBI-4MeO-6F polymer film was found to be 41.1 Barrer, which is significantly higher than that of a PBI-O-PhT-P film.[14]
Table 4: Gas Permeability of Fluorinated Polymers
| Polymer System | Gas | Permeability (Barrer) |
| PBI-4MeO-6F[14] | H₂ | 41.1 |
| PBI-4MeO-6F[14] | O₂ | 7.15 |
| PBI-O-PhT-P[14] | H₂ | 9.67 |
| PBI-O-PhT-P[14] | O₂ | 0.88 |
| Teflon AF 2400[15] | O₂ | 1600 |
| Teflon AF 2400[15] | N₂ | 780 |
Experimental Protocols
Synthesis of Octafluorobiphenyl-Based Polyimides (A General Procedure)
The synthesis of polyimides from octafluorobenzidine typically follows a two-step process involving the formation of a poly(amic acid) precursor followed by thermal or chemical imidization.
Caption: General workflow for the synthesis of octafluorobiphenyl-based polyimides.
Detailed Steps:
-
Monomer Preparation: Ensure both the octafluorobenzidine diamine and the aromatic dianhydride are of high purity and thoroughly dried.
-
Polymerization: In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve the diamine in an anhydrous aprotic polar solvent such as N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc).
-
Dianhydride Addition: Gradually add an equimolar amount of the dianhydride to the stirred solution at room temperature. The reaction is typically exothermic.
-
Poly(amic acid) Formation: Continue stirring the solution under a nitrogen atmosphere for several hours until a viscous poly(amic acid) solution is formed.
-
Film Casting: Cast the poly(amic acid) solution onto a clean, dry glass plate.
-
Imidization: Place the cast film in a vacuum oven and subject it to a stepwise heating program. A typical program might involve holding at 100°C, 200°C, and 300°C for one hour each to effect the cyclodehydration to the final polyimide structure.
Characterization of Polymer Properties
The performance of the synthesized polymers is evaluated using a suite of standard characterization techniques.
Caption: Workflow for the characterization of key polymer properties.
-
Thermal Stability: Thermogravimetric Analysis (TGA) is used to determine the decomposition temperature, while Differential Scanning Calorimetry (DSC) is employed to measure the glass transition temperature (Tg).
-
Dielectric Properties: An LCR meter or impedance analyzer is used to measure the capacitance and dissipation factor of polymer films at various frequencies, from which the dielectric constant and dielectric loss are calculated.
-
Mechanical Properties: Tensile testing is performed on thin film samples to determine the tensile strength, elongation at break, and Young's modulus.[16][17]
-
Gas Permeability: A constant-volume/variable-pressure gas permeation apparatus is used to measure the permeability of different gases through the polymer membranes.
Conclusion and Future Outlook
The strategic incorporation of octafluorobiphenyl isomers into polymer backbones provides a powerful tool for tailoring material properties for demanding applications. The choice of isomer, in conjunction with the overall polymer architecture, allows for the fine-tuning of thermal stability, dielectric performance, mechanical strength, and gas transport characteristics. While 4,4'-linked isomers tend to produce more linear and rigid chains, leading to higher thermal stability and mechanical strength, 3,3'- or other meta-linked isomers can introduce kinks in the polymer chain, enhancing solubility and processability, often at the expense of some thermal and mechanical performance.
Future research in this area will likely focus on the synthesis of novel OFB isomers and their incorporation into a wider range of polymer systems. The development of more efficient and sustainable synthetic routes to these fluorinated monomers will also be crucial for their broader industrial adoption. As the demand for high-performance materials continues to grow, octafluorobiphenyl-based polymers are poised to play an increasingly important role in enabling next-generation technologies.
References
- Synthesis and properties of octafluoro- benzidine bis-maleimide and of its reaction products with fluorin
- Gas permeability of the PBI-4MeO-6F and PBI-O-PhT-P polymer films for hydrogen, oxy. (n.d.).
- Innovative Fluorinated Polyimides with Superior Thermal, Mechanical, and Dielectric Properties for Advanced Soft Electronics. (2023). MDPI.
- Fluorinated Trimers for Enhancing the Stability and Solubility of Organic Small Molecules Without Spectral Shifts: Ultrastable Ultraviolet Absorbers for Transparent Polyimide Films. (n.d.). PubMed Central.
- Structure–property studies on fluorinated polyimide isomers containing biphenyl moieties. (2012). Springer.
- STUDY OF FLUORINATED POLYIMIDES CONTAINING FUSED AROMATIC RINGS. (n.d.). Revue Roumaine de Chimie.
- Synthesis of new fluorinated polyimides. (n.d.).
- Dielectric Properties of Fluorinated Aromatic Polyimide Films with Rigid Polymer Backbones. (n.d.). MDPI.
- Gas Permeation Properties of Soluble Aromatic Polyimides Based on 4-Fluoro-4,4'-Diaminotriphenylmethane. (n.d.).
- Highly Soluble Fluorinated Polyimides Synthesized with Hydrothermal Process towards Sustainable Green Technology. (2021). MDPI.
- Gas Permeation Properties of Soluble Aromatic Polyimides Based on 4-Fluoro-4,4'-Diaminotriphenylmethane. (n.d.). MDPI.
- Dielectric Properties of Polymers. (n.d.).
- Syntheses and properties of novel fluorinated polyamides based on a bis(ether-carboxylic acid) or a bis(ether amine) extended from bis(4-hydroxyphenyl)phenyl-2,2,2-trifluoroethane. (n.d.).
- Synthesis and Properties of Fluorinated Polyimides from Rigid and Twisted Bis(Trifluoromethyl)Benzidine for Flexible Electronics. (n.d.).
- Gas and Vapor Properties of Amorphous Perfluorinated Copolymer Films Based on 2,2-Bistrifluoromethyl-4,5-Difluoro-1,3-Dioxole/Tetrafluoroethylene. (n.d.). Biogeneral.
- The Effects of Chain Conformation and Nanostructure on the Dielectric Properties of Polymers. (2025). MDPI.
- Polymer Films with Enhanced Dielectric Properties. (n.d.). DTIC.
- Thin-Walled Part Properties in Powder Bed Fusion of Polymers—A Comparative Study on Temperature Development and Part Performance Depending on Part Thickness and Orient
- Influence of Printing Orientation on the Mechanical Properties of Provisional Polymeric Materials Produced by 3D Printing. (n.d.). MDPI.
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2,2',3,3',5,5',6,6'-Octafluorobiphenyl vs. other fluorinated biphenyls in materials science
An In-Depth Technical Guide to Fluorinated Biphenyls in Materials Science: A Comparative Analysis of 2,2',3,3',5,5',6,6'-Octafluorobiphenyl
Introduction: The Transformative Influence of Fluorine in Biphenyl Systems
The strategic incorporation of fluorine atoms into organic molecules is a cornerstone of modern materials science, imparting a suite of desirable properties including enhanced thermal stability, chemical resistance, and unique electronic characteristics.[1] In the realm of conjugated organic materials, fluorination has proven to be a particularly effective strategy for fine-tuning the performance of biphenyl-based systems for advanced applications.[2] Fluorine's high electronegativity and the strength of the carbon-fluorine bond profoundly alter the electronic landscape and intermolecular interactions of the parent biphenyl scaffold.[3][4]
This guide provides a comparative analysis centered on this compound, contrasting its properties and performance characteristics against other notable fluorinated biphenyls. We will explore how the degree and specific pattern of fluorination dictate a material's suitability for applications ranging from organic electronics to high-performance liquid crystals, providing the foundational knowledge necessary for rational material design.
Spotlight on this compound: A Sterically Hindered Building Block
This compound is a highly fluorinated biphenyl derivative with the chemical formula C₁₂H₂F₈. Its structure is characterized by the presence of fluorine atoms at all ortho- and meta-positions, leaving only the para-positions occupied by hydrogen.
Molecular Structure of this compound
Caption: Molecular structure of this compound.
The most defining structural feature of this molecule is the significant steric hindrance caused by the four ortho-fluorine atoms. This steric repulsion forces a large dihedral angle between the two phenyl rings, disrupting π-conjugation across the biphenyl core. This has profound implications for its electronic properties, differentiating it from more planar fluorinated analogues. While this reduced conjugation might be detrimental for applications requiring efficient charge transport through the molecule, the rigid, non-planar structure can be advantageous in creating materials with specific morphological or thermal properties. Its primary documented application is as a precursor in the synthesis of organometallic complexes, such as nickel octafluorobiphenyl complexes.
Comparative Analysis: The Impact of Fluorination Patterns
The properties of fluorinated biphenyls are not solely dependent on the number of fluorine atoms but are critically influenced by their positions on the biphenyl rings. To illustrate this, we will compare this compound with decafluorobiphenyl and 2,2',5,5'-tetrafluorobiphenyl.
Decafluorobiphenyl (Perfluorobiphenyl): The Fully Fluorinated Analogue
As the fully fluorinated counterpart, decafluorobiphenyl (C₁₂F₁₀) serves as a crucial benchmark. The complete substitution of hydrogen with fluorine maximizes the electron-withdrawing effect, significantly lowering both the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels.[3] This makes perfluorinated aromatics excellent candidates for n-type semiconductors in organic electronics, as the lower LUMO level facilitates electron injection and transport.[2][3] The crystal packing in decafluorobiphenyl is dominated by F···F interactions, leading to distinct solid-state arrangements compared to its hydrogenated or partially fluorinated relatives.
2,2',5,5'-Tetrafluorobiphenyl: A Case of Intermediate Fluorination
This isomer presents a lower degree of fluorination. With fluorine atoms at the 2,2',5, and 5' positions, it still experiences some ortho-substitution-induced twisting, but less severely than the octafluoro- derivative. This intermediate level of fluorination and twisting results in properties that are between the non-fluorinated biphenyl and the highly fluorinated versions. Such molecules are valuable in studies aiming to systematically tune electronic properties and charge mobility in organic semiconductors.[5]
The following diagram illustrates the conceptual relationship between the degree and position of fluorination and the resulting material properties.
Caption: Influence of fluorination strategy on material properties.
Comparative Data Summary
The table below summarizes key properties of this compound and related compounds, providing a quantitative basis for comparison.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Key Structural Feature |
| This compound | C₁₂H₂F₈ | 298.13 | 84-86 | High steric hindrance from ortho-F |
| Decafluorobiphenyl | C₁₂F₁₀ | 334.09 | 68-70 | Fully fluorinated, strong e⁻ acceptor |
| 2,2',5,5'-Tetrafluorobiphenyl | C₁₂H₆F₄ | 226.17[5] | 73-75 | Moderate ortho-F steric hindrance |
| 4,4'-Difluorobiphenyl | C₁₂H₈F₂ | 190.19 | 93-95 | Planar, para-substitution |
| Biphenyl | C₁₂H₁₀ | 154.21 | 69-72 | Non-fluorinated baseline |
Experimental Protocol: Evaluating Fluorinated Biphenyls for Organic Field-Effect Transistors (OFETs)
To assess the potential of a novel fluorinated biphenyl as an active material in organic electronics, a standardized fabrication and characterization workflow is essential. This protocol describes the creation of a bottom-gate, top-contact OFET, a common architecture for screening new semiconductor materials.
Causality in Experimental Design: The choice of a heavily doped silicon wafer with a thermally grown oxide layer (SiO₂) is deliberate. The silicon acts as a common gate electrode for all devices on the substrate, while the SiO₂ provides a high-quality, uniform dielectric layer, which is crucial for minimizing gate leakage current and ensuring reliable device operation. The top-contact configuration (depositing source/drain electrodes after the semiconductor) is often chosen because it can lead to lower contact resistance compared to bottom-contact architectures for some materials.
Workflow for OFET Fabrication and Characterization
Caption: Standard workflow for OFET fabrication and testing.
Step-by-Step Methodology
-
Substrate Preparation:
-
Begin with a heavily n-doped Si wafer serving as the gate electrode, with a 300 nm layer of thermally grown SiO₂ as the gate dielectric.
-
Clean the substrate by sequential ultrasonication in acetone and isopropyl alcohol (IPA) for 15 minutes each.
-
Dry the substrate with a stream of nitrogen gas and then treat with oxygen plasma to remove organic residues and activate the surface.
-
Rationale: A pristine dielectric surface is critical for forming a high-quality semiconductor-dielectric interface, which governs charge transport.
-
(Optional but recommended) Treat the SiO₂ surface with a self-assembled monolayer (SAM) like hexamethyldisilazane (HMDS) or octadecyltrichlorosilane (OTS) to improve molecular ordering of the deposited organic semiconductor.
-
-
Semiconductor Deposition:
-
Place the prepared substrate in a high-vacuum thermal evaporator (pressure < 10⁻⁶ Torr).
-
Deposit a thin film (typically 30-50 nm) of the fluorinated biphenyl onto the substrate. The substrate temperature should be controlled to optimize film morphology.
-
Rationale: High vacuum prevents contamination and ensures a clean deposition. Control over substrate temperature and deposition rate is key to achieving a well-ordered, crystalline thin film, which is necessary for efficient charge transport.
-
-
Electrode Deposition:
-
Without breaking vacuum, place a shadow mask with the desired channel length (L) and width (W) in contact with the substrate.
-
Deposit the source and drain electrodes (e.g., 50 nm of Gold) via thermal evaporation.
-
Rationale: The shadow mask defines the geometry of the transistor channel. Gold is a common choice due to its high work function and inertness, which can facilitate efficient charge injection into many organic semiconductors.
-
-
Device Characterization:
-
Transfer the completed device to a probe station, preferably in an inert atmosphere (N₂ or vacuum) to prevent degradation from air and moisture.[3]
-
Use a semiconductor parameter analyzer to measure the output characteristics (Drain Current I_D vs. Drain-Source Voltage V_DS at various Gate-Source Voltages V_GS) and transfer characteristics (I_D vs. V_GS at a fixed V_DS).
-
From the transfer characteristics in the saturation regime, the field-effect mobility (μ) can be calculated using the equation: I_D = (W / 2L) * C_i * μ * (V_GS - V_th)² where C_i is the capacitance per unit area of the gate dielectric and V_th is the threshold voltage.
-
The on/off ratio is determined by the ratio of the maximum I_D (on-state) to the minimum I_D (off-state).
-
Conclusion and Future Outlook
This compound represents a unique point in the landscape of fluorinated biphenyls. Its highly twisted structure, a direct consequence of its specific fluorination pattern, sets it apart from more planar analogues. While this may limit its use in applications demanding high through-molecule conductivity, it opens avenues for its use as a rigid, thermally stable building block in polymers and supramolecular assemblies where control over three-dimensional structure is paramount.
The comparative analysis demonstrates a clear principle: there is no single "best" fluorinated biphenyl. The optimal choice is dictated entirely by the target application. For n-type transistors, a highly fluorinated, planar molecule like decafluorobiphenyl might be preferred to maximize electron mobility. For applications in liquid crystals, a different substitution pattern that balances rigidity and molecular shape would be required.[6][7] The continued synthesis and characterization of novel fluorinated biphenyl isomers will undoubtedly uncover new structure-property relationships and enable the development of next-generation high-performance materials.[8]
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A Comparative Guide to the Thermal Stability of Fluorinated Biphenyls: 2,2',3,3',5,5',6,6'-Octafluorobiphenyl in Focus
For the attention of Researchers, Scientists, and Drug Development Professionals.
In the landscape of advanced materials and pharmaceutical development, the thermal stability of molecular scaffolds is a cornerstone of robust and reliable applications. This guide provides an in-depth technical assessment of the thermal stability of 2,2',3,3',5,5',6,6'-octafluorobiphenyl, benchmarked against its non-fluorinated counterpart, biphenyl, and other fluorinated analogues. While specific, publicly available thermogravimetric analysis (TGA) data for many highly fluorinated biphenyls is limited, this document synthesizes established principles of chemical stability, qualitative assessments from technical sources, and provides a comprehensive experimental framework for direct, empirical comparison.
The enhanced thermal and chemical resistance of fluorinated compounds is a well-documented phenomenon, making them ideal for high-performance materials in demanding environments such as electronics and aerospace.[1] This guide will delve into the fundamental principles governing this stability and equip researchers with the knowledge to conduct their own comparative analyses.
The Scientific Rationale: Why Fluorination Enhances Thermal Stability
The remarkable thermal stability of fluorinated organic molecules, including polyfluorinated biphenyls, is rooted in the fundamental strength of the carbon-fluorine (C-F) bond. The C-F bond is the strongest single bond in organic chemistry, with a bond dissociation energy (BDE) significantly higher than that of a carbon-hydrogen (C-H) bond.[2] For instance, the BDE of a C-F bond in a simple molecule like fluoromethane is approximately 115 kcal/mol, whereas the C-H bond in methane is about 104.9 kcal/mol.[2] In aromatic systems, this difference is also pronounced. The C-F bond energy is around 485 kJ/mol (116 kcal/mol), while the aromatic C-H bond is approximately 411 kJ/mol (98 kcal/mol).[3]
This substantial energy difference dictates that a significantly higher temperature is required to initiate the homolytic cleavage of a C-F bond compared to a C-H bond, which is often the initial step in the thermal decomposition of organic compounds. Consequently, the substitution of hydrogen atoms with fluorine atoms in the biphenyl scaffold systematically enhances its resistance to thermal degradation.
Comparative Thermal Stability: An Overview
| Compound Name | Structure | Degree of Fluorination | Expected Onset Decomposition Temperature (°C) |
| Biphenyl | Two benzene rings connected by a single bond. | 0 | ~161 (Tmax)[4] |
| 4,4'-Difluorobiphenyl | Biphenyl with one fluorine atom on each ring at the para position. | 2 | Significantly > 161 (Qualitatively high)[5] |
| This compound | Biphenyl with four fluorine atoms on each ring. | 8 | Very High (Qualitatively excellent)[1] |
| Decafluorobiphenyl | Biphenyl where all hydrogen atoms are replaced by fluorine. | 10 | Highest among the series (Expected) |
Note: The decomposition temperature for biphenyl is reported as the maximum thermal decomposition temperature (Tmax). The onset of decomposition would be slightly lower. The stability of fluorinated biphenyls is described qualitatively in available literature, indicating a substantial increase compared to the parent compound.
Experimental Protocol: A Guide to Comparative Thermogravimetric Analysis (TGA)
To empirically determine and compare the thermal stability of this compound and other biphenyls, Thermogravimetric Analysis (TGA) is the gold standard.[6][7] The following protocol provides a robust framework for this analysis.
Instrumentation
A standard thermogravimetric analyzer capable of controlled heating in an inert atmosphere is required.[4][8]
Step-by-Step Methodology
-
Sample Preparation:
-
Instrument Setup and Calibration:
-
Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.
-
Set the purge gas to a high-purity inert gas, such as nitrogen or argon, with a constant flow rate (e.g., 20-50 mL/min).[8] This is crucial to prevent oxidative degradation and to carry away any gaseous decomposition products.[9]
-
-
Experimental Program:
-
Equilibrate the sample at a starting temperature of 30°C for 5-10 minutes.
-
Program a dynamic heating ramp from 30°C to a final temperature that ensures complete decomposition (e.g., 800°C) at a constant heating rate. A typical heating rate for such analysis is 10°C/min or 20°C/min.[10]
-
Record the mass of the sample as a function of temperature.
-
-
Data Analysis and Interpretation:
-
Plot the sample mass (as a percentage of the initial mass) versus temperature to obtain the TGA curve.
-
Determine the onset decomposition temperature (Tonset) , which is a key indicator of thermal stability. This is often determined as the temperature at which a significant deviation from the baseline mass is observed, or more formally, as the intersection of the baseline tangent and the tangent at the point of maximum mass loss.[11]
-
The temperature of maximum decomposition rate (Tmax) can be determined from the peak of the first derivative of the TGA curve (DTG curve).[12]
-
Compare the Tonset and Tmax values for each biphenyl compound. A higher value indicates greater thermal stability.
-
Caption: Experimental workflow for comparative TGA analysis of biphenyls.
Structural Comparison of Biphenyls
The structural differences between the compared biphenyls are fundamental to their varying thermal stabilities. The progressive replacement of hydrogen with fluorine atoms is the key differentiator.
Caption: Structures of biphenyl and its fluorinated derivatives.
Conclusion
The substitution of hydrogen with fluorine in the biphenyl scaffold is a highly effective strategy for enhancing thermal stability. This compound, due to its high degree of fluorination, is expected to exhibit exceptional thermal resistance, significantly surpassing that of non-fluorinated biphenyl and its less-fluorinated counterparts. This superior stability is directly attributable to the high bond dissociation energy of the C-F bond. For researchers and professionals in drug development and materials science, the choice of a fluorinated biphenyl core can impart the necessary robustness for applications in high-temperature environments or processes. The provided experimental protocol for Thermogravimetric Analysis offers a clear and reliable method for quantifying and comparing the thermal stability of these and other related compounds, enabling informed decisions in material selection and design.
References
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METTLER TOLEDO. (n.d.). Thermal Analysis of Organic Compounds. Retrieved from [Link]
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Chemistry LibreTexts. (2022, August 21). Thermogravimetric analysis (TGA). Retrieved from [Link]
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A Comparative Guide to 2,2',3,3',5,5',6,6'-Octafluorobiphenyl in OLEDs: A High-Performance Candidate
Introduction
In the pursuit of next-generation Organic Light-Emitting Diodes (OLEDs) with superior efficiency, stability, and color purity, the rational design of functional materials is paramount. The electron transport layer (ETL) is a critical component, governing the balance of charge carriers and the confinement of excitons within the emissive layer. While established materials have driven significant progress, the exploration of novel molecular architectures continues to push the boundaries of device performance.
This guide focuses on 2,2',3,3',5,5',6,6'-Octafluorobiphenyl (OFB), a perfluorinated aromatic compound, as a promising, yet underexplored, candidate for high-performance ETLs. Due to its unique molecular structure—a biphenyl core saturated with highly electronegative fluorine atoms—OFB is theoretically poised to offer significant advantages over conventional materials. This document provides a comparative analysis of the material properties of OFB against industry-standard ETL materials—Tris(8-hydroxyquinolinato)aluminum (Alq3), 1,3,5-Tris(1-phenyl-1H-benzo[d]imidazol-2-yl)benzene (TPBi), and Bathophenanthroline (Bphen). We will explore the mechanistic origins of its potential benefits and provide benchmark device data from its counterparts to establish a framework for its future application and study.
Part 1: Material Properties Comparison: The Fluorination Advantage
The performance of an ETL is intrinsically linked to its electronic and thermal properties. The introduction of eight fluorine atoms onto the biphenyl scaffold in OFB is expected to profoundly influence these characteristics. Fluorine's strong electron-withdrawing nature leads to a significant increase in electron affinity and a stabilization (deepening) of both the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels.
While comprehensive experimental data for OFB's electronic properties in OLEDs is not widely published, we can project its characteristics based on established principles of physical organic chemistry. The table below compares these projected properties with those of well-characterized, standard ETL materials.
| Property | 2,2',3,3',5,5',6,6'-OFB | Alq3 | TPBi | Bphen |
| Role in OLED | ETM / HBM (projected) | ETM / Emitter | ETM / HBM | ETM / HBL |
| LUMO Level (eV) | ~ -3.0 to -3.5 (estimated) | ~ -2.85[1] | ~ -2.7[2] | ~ -3.0 |
| HOMO Level (eV) | < -6.7 (estimated) | ~ -5.62[1] | ~ -6.2 to -6.7[2] | ~ -6.4 |
| Electron Mobility (cm²/Vs) | High (projected) | ~ 10⁻⁶ | ~ 2.2 x 10⁻⁵[3] | ~ 5.4 x 10⁻⁴[4] |
| Thermal Stability | High (projected) | Td > 400 °C[1] | Tg = 124 °C[3] | Tg = 62 °C[4] |
HBM: Hole Blocking Material, ETM: Electron Transport Material, HBL: Hole Blocking Layer, LUMO: Lowest Unoccupied Molecular Orbital, HOMO: Highest Occupied Molecular Orbital, Td: Decomposition Temperature, Tg: Glass Transition Temperature.
Expert Insights: The projected deep LUMO level of OFB is particularly advantageous. It would theoretically reduce the energy barrier for electron injection from common cathodes like LiF/Al, leading to lower turn-on and operating voltages. Furthermore, its exceptionally deep HOMO level would create a substantial energy barrier for holes, making it a highly effective hole-blocking material. This dual functionality is critical for confining charge recombination exclusively within the emissive layer, thereby maximizing efficiency and preventing exciton quenching at the ETL interface. The inherent strength of the C-F bond also suggests superior chemical and thermal stability, a key factor in extending device operational lifetime.
Part 2: Device Performance Benchmarks with Standard ETLs
To contextualize the potential of OFB, it is essential to review the performance of OLEDs fabricated with its established counterparts. The following table summarizes representative data from green and red phosphorescent OLEDs (PhOLEDs), where high-performance ETLs are crucial for achieving high efficiency.
| ETL Material | Emitter System | Max. EQE (%) | Max. Power Eff. (lm/W) | Max. Current Eff. (cd/A) | Ref. |
| TPBi | Green PhOLED | 20.0 | 57.4 | 65.8 | [5] |
| TPBi | Red PhOLED | - | - | 10.1 | [6] |
| Bphen | Red PhOLED | 27.1 | 39.0 | - | [4] |
| Bphen (doped) | Green p-i-n PhOLED | - | 29.0 (at 100 cd/m²) | - | [7] |
| Alq3 (as host) | White OLED (Red Phosphor) | 19.0 | - | - | [8] |
EQE: External Quantum Efficiency.
Analysis: These benchmarks demonstrate the high performance achievable with optimized device architectures utilizing conventional ETLs. For OFB to be a competitive alternative, devices incorporating it would need to meet or exceed these metrics. The primary avenues for improvement offered by OFB would be a reduction in operating voltage (leading to higher power efficiency) and an enhancement in operational stability (lifetime), stemming directly from its projected electronic properties and chemical robustness.
Part 3: Mechanistic Insights & The Case for OFB
The efficiency of an OLED is fundamentally governed by the energy alignment of its constituent layers. An ideal ETL should facilitate seamless electron injection from the cathode while simultaneously blocking the passage of holes from the emissive layer.
Energy Level Alignment
The diagram below illustrates the energy levels of a typical multilayer PhOLED and shows the projected placement of OFB as an ETL, highlighting its theoretical advantages.
As depicted, the LUMO of OFB is projected to be better aligned with the Fermi level of the LiF/Al cathode (~-3.0 eV), potentially eliminating the electron injection barrier. In contrast, TPBi has a slight barrier. More critically, the HOMO level of OFB is significantly deeper than that of the emissive layer host (e.g., CBP), creating a large energy barrier (>0.7 eV) that effectively blocks holes from leaking out of the EML. This robust charge confinement is key to achieving near-100% internal quantum efficiency.
Part 4: Experimental Protocols
To validate the theoretical advantages of OFB, rigorous experimental work is required. Below are self-validating, step-by-step protocols for the fabrication and characterization of a multilayer phosphorescent OLED using vacuum thermal evaporation.
Protocol 1: Substrate Cleaning
Causality: The quality of the Indium Tin Oxide (ITO) substrate is critical. A clean, high-work-function surface is necessary for efficient hole injection. Any organic residue or particulate contamination will create shorts or non-emissive spots, leading to premature device failure.
-
Initial Scrub : Gently scrub pre-patterned ITO-coated glass substrates with a lint-free wipe soaked in a 2% Hellmanex solution.
-
Ultrasonication Sequence : Sequentially place substrates in a rack and sonicate for 15 minutes each in:
-
Deionized (DI) water with 2% Hellmanex.
-
DI water (rinse).
-
Acetone.
-
Isopropyl alcohol (IPA).
-
-
Final Rinse & Dry : Thoroughly rinse with flowing DI water and dry under a stream of high-purity nitrogen gas.
-
Surface Treatment : Immediately before loading into the deposition chamber, treat the substrates with UV-Ozone or Oxygen Plasma for 5-10 minutes to remove final organic contaminants and increase the ITO work function.
Protocol 2: OLED Fabrication via Thermal Evaporation
Causality: Vacuum thermal evaporation allows for the precise, sequential deposition of ultra-thin organic and metal layers in a high-vacuum environment (<10⁻⁶ Torr), which prevents contamination and ensures the formation of distinct, high-purity interfaces necessary for efficient device operation.
-
Chamber Preparation : Load the cleaned ITO substrates and source materials into a high-vacuum thermal evaporation chamber.
-
Hole Injection Layer (HIL) : Deposit 10 nm of Hexaazatriphenylene hexacarbonitrile (HATCN) at a rate of 0.1 Å/s.
-
Hole Transport Layer (HTL) : Deposit 40 nm of TAPC at a rate of 1.0 Å/s.
-
Emissive Layer (EML) : Co-deposit the host material (e.g., CBP) and the phosphorescent dopant (e.g., Ir(ppy)₃ for green) from separate sources. A typical rate for the host is 1.0 Å/s, with the dopant rate adjusted to achieve the desired concentration (e.g., 6-10 wt%). The typical EML thickness is 20 nm.
-
Electron Transport Layer (ETL) : Deposit 30 nm of the material under study (e.g., OFB , TPBi, Bphen, or Alq3) at a rate of 1.0 Å/s.
-
Electron Injection Layer (EIL) : Deposit 1 nm of Lithium Fluoride (LiF) at a rate of 0.1 Å/s.
-
Cathode Deposition : Deposit 100 nm of Aluminum (Al) at a rate of 2-5 Å/s through a shadow mask to define the active device area.
-
Encapsulation : Without breaking vacuum, transfer the completed devices into a nitrogen-filled glovebox. Encapsulate immediately using a UV-curable epoxy and a cover glass to protect the device from atmospheric moisture and oxygen.
Experimental Workflow Diagram
While direct experimental evidence for the performance of this compound in OLEDs remains to be broadly published, a thorough analysis based on fundamental materials science principles strongly supports its potential as a superior electron transport and hole blocking material. Its projected deep LUMO and HOMO energy levels, combined with the inherent stability of perfluorinated compounds, present a compelling case for its ability to enhance electron injection, improve charge confinement, and increase device longevity.
The benchmark data from established materials like TPBi and Bphen set a high standard for performance. However, the theoretical advantages of OFB in reducing operating voltage and improving stability suggest that it is a highly promising candidate for surpassing these benchmarks. The experimental protocols detailed in this guide provide a clear and robust pathway for researchers to fabricate and test OFB-based devices, thereby validating its potential. Future work should focus on the synthesis of high-purity OFB and its systematic integration into various OLED architectures to unlock the next level of device performance.
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A Comparative Guide to High-Temperature Dielectric Materials: Alternatives to 2,2',3,3',5,5',6,6'-Octafluorobiphenyl
In the relentless pursuit of materials that can withstand extreme thermal and electrical stresses, 2,2',3,3',5,5',6,6'-Octafluorobiphenyl (OFB) has been recognized for its excellent thermal stability and chemical resistance.[1] However, the demands of next-generation electronics, aerospace systems, and energy applications necessitate a broader exploration of materials that not only match but exceed the performance benchmarks set by compounds like OFB, while also offering advantages in processability and cost. This guide provides an in-depth comparison of promising alternatives, grounded in experimental data and field-proven insights, to assist researchers and engineers in selecting the optimal material for their high-temperature applications.
Establishing the Benchmark: this compound (OFB)
The Contenders: A New Guard of High-Performance Polymers
The limitations of small-molecule dielectrics—such as volatility and challenging processability—have shifted focus toward polymeric materials. These macromolecules offer a unique combination of high thermal stability, robust mechanical properties, and excellent dielectric performance, often with superior film-forming capabilities. We will compare four leading classes of polymers: Fluorinated Polyimides (PI), Liquid Crystal Polymers (LCPs), Polyphenylene Sulfide (PPS), and Perfluorocyclobutyl (PFCB) Aryl Ether Polymers.
Material Selection Framework
Choosing the right high-temperature material is a multi-faceted decision. The following diagram illustrates a logical workflow for this process, emphasizing the key performance indicators that will be discussed for each alternative.
Caption: Logical workflow for selecting high-temperature materials.
Comparative Analysis of Polymer Alternatives
The following sections delve into the specific attributes of each polymer class, explaining the causal relationships between their chemical structure and performance characteristics.
Fluorinated Polyimides (PI)
Polyimides are renowned for their exceptional thermal stability, mechanical strength, and good dielectric properties, stemming from their rigid aromatic backbones and strong imide linkages.[3] The strategic incorporation of fluorine-containing moieties, such as the hexafluoroisopropylidene (6FDA) group, serves a dual purpose: it lowers the dielectric constant by reducing electronic polarizability and intermolecular interactions, and it enhances solubility, which aids in processing.[2]
-
Expertise & Experience: The causality behind fluorination's success lies in the high electronegativity and bulkiness of fluorine atoms. This disrupts polymer chain packing, creating more free volume and lowering the overall dielectric constant. Furthermore, the C-F bond's high dissociation energy contributes to the material's overall thermal stability.[2]
-
Performance Data: Fluorinated PIs can achieve glass transition temperatures (Tg) exceeding 400 °C and 5% weight loss temperatures (Td5) over 550 °C.[4] Their dielectric constants are typically in the range of 2.3 to 2.8, with low dielectric loss.
Liquid Crystal Polymers (LCPs)
LCPs are a unique class of aromatic polyesters that exhibit highly ordered structures in the melt phase.[5] This self-ordering behavior, driven by their rigid-rod molecular chains, leads to outstanding properties in molded parts, including high thermal stability, excellent mechanical strength, and inherent flame retardancy.[6]
-
Expertise & Experience: The key to LCP performance is the high degree of molecular orientation achieved during processing (e.g., injection molding). This orientation acts as a form of self-reinforcement, leading to exceptional tensile strength and dimensional stability.[7] Electrically, their low moisture absorption (<0.1%) and stable molecular structure contribute to a very low and stable dielectric constant, making them ideal for high-frequency applications like 5G antennas and connectors.[8][9]
-
Performance Data: LCPs offer continuous use temperatures up to 240 °C, with short-term resistance to over 300 °C. Their dielectric constant is typically stable around 2.9-3.1 across a wide frequency range, with a very low dissipation factor (<0.005).[9][10]
Polyphenylene Sulfide (PPS)
PPS is a semi-crystalline thermoplastic known for its remarkable balance of properties, including high-temperature performance, exceptional chemical resistance, and dimensional stability, all at a relatively moderate cost.[6][11] Its structure, consisting of aromatic rings linked by sulfide atoms, imparts high rigidity and thermal endurance.[12]
-
Expertise & Experience: The crystallinity of PPS is a critical factor in its performance. The ordered crystalline regions provide high strength and resistance to creep, even at elevated temperatures. Its chemical resistance is outstanding; PPS is virtually insoluble in any solvent below 200°C.[11] This makes it a robust choice for automotive, industrial, and electrical components exposed to harsh chemical and thermal environments.
-
Performance Data: Standard grades of PPS offer a continuous service temperature of up to 220 °C.[6] While its dielectric constant is slightly higher than fluorinated polymers (typically 3.0-3.2), it remains stable over a broad temperature and frequency range.
Perfluorocyclobutyl (PFCB) Aryl Ether Polymers
PFCB polymers are a newer class of semi-fluorinated materials synthesized through the thermal cyclopolymerization of aryl trifluorovinyl ethers. This unique chemistry results in an amorphous polymer with a combination of desirable traits: the processability of polyaryl ethers and the low dielectric constant and hydrophobicity characteristic of fluoropolymers.
-
Expertise & Experience: The formation of the perfluorocyclobutyl ring via a [2+2] cycloaddition is a catalyst-free, step-growth polymerization that offers excellent control over molecular weight and architecture. The resulting polymers possess the high thermal stability of an aromatic backbone combined with the low dielectric properties imparted by the bulky, fluorinated cyclobutyl rings. This makes them highly suitable for advanced microelectronics and optical applications.
-
Performance Data: PFCB polymers exhibit high thermal stability with decomposition temperatures often exceeding 400 °C and glass transition temperatures ranging from 145 to over 300 °C, depending on the specific monomer structure. They boast very low dielectric constants, often below 2.4, and excellent hydrophobicity.
Quantitative Performance Comparison
To facilitate direct comparison, the table below summarizes the key thermal and dielectric properties of the discussed polymer classes. Values represent typical ranges found in literature and commercial datasheets.
| Property | Fluorinated Polyimide (PI) | Liquid Crystal Polymer (LCP) | Polyphenylene Sulfide (PPS) | Perfluorocyclobutyl (PFCB) Polymer |
| Glass Transition Temp. (Tg) | 260 – 402 °C[4] | N/A (Melt Temp. is key) | ~90 °C | 145 – 310 °C |
| Decomposition Temp. (Td5) | > 500 °C[4] | > 450 °C | ~500 °C | > 400 °C |
| Continuous Use Temp. | ~300 °C[10] | ~240 °C | ~220 °C[6] | > 250 °C |
| Dielectric Constant (k) @ 1 MHz | 2.3 – 2.9 | 2.9 – 3.1[9] | 3.0 – 3.2 | 2.3 – 2.5 |
| Dissipation Factor (tan δ) @ 1 MHz | < 0.007 | < 0.004[9] | ~ 0.004 | < 0.002 |
| Water Absorption (24 hr) | 0.5 – 0.7% | < 0.1%[9] | < 0.05% | < 0.1% |
Enhancing Performance with Nanocomposites
A powerful strategy for augmenting the properties of these polymers is the incorporation of nanofillers. Boron Nitride Nanosheets (BNNS) are particularly effective. Their hexagonal structure is an excellent thermal conductor but an electrical insulator, making them ideal for improving heat dissipation in dielectric materials without compromising electrical performance.
-
Trustworthiness: The mechanism is self-validating. By creating percolating networks of thermally conductive BNNS within an insulating polymer matrix, one can significantly increase the composite's thermal conductivity. This enhancement is critical for mitigating thermal runaway in capacitors and other electronic components operating under high power.
Caption: Synergy of Polymer Matrix and BNNS Filler Properties.
Experimental Protocols for Material Validation
Accurate and reproducible characterization is paramount. The following are summarized, standardized protocols for evaluating the key properties discussed in this guide.
Protocol 1: Thermal Stability and Transitions Analysis
-
Objective: To determine the Glass Transition Temperature (Tg), Melting Temperature (Tm), and Decomposition Temperature (Td) of the polymer.
-
Methodology:
-
Differential Scanning Calorimetry (DSC) per ASTM D3418: [10]
-
Accurately weigh 5-10 mg of the polymer sample into an aluminum DSC pan and seal it.
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Heat the sample at a controlled rate (e.g., 10-20 °C/min) under an inert nitrogen atmosphere.
-
Record the heat flow versus temperature. The midpoint of the step change in the heat flow curve indicates Tg. The peak of an endotherm indicates Tm.
-
Cool the sample and perform a second heating scan to ensure a consistent thermal history.
-
-
Thermogravimetric Analysis (TGA):
-
Place a 5-10 mg sample onto the TGA balance.
-
Heat the sample at a controlled rate (e.g., 10 °C/min) in an inert (N₂) or oxidative (Air) atmosphere.
-
Record the sample weight as a function of temperature. The temperature at which 5% weight loss occurs is reported as Td5.
-
-
Protocol 2: Dielectric Properties Measurement
-
Objective: To determine the Dielectric Constant (k or εr) and Dissipation Factor (tan δ) as a function of frequency.
-
Methodology (per ASTM D150):
-
Sample Preparation: Prepare a flat, uniform film or molded disc of the material with a known thickness. Ensure surfaces are clean and parallel.
-
Instrumentation: Use a precision LCR meter or dielectric analyzer equipped with a test fixture (e.g., parallel plate electrodes).
-
Measurement:
-
Place the sample between the electrodes, ensuring good contact.
-
Measure the capacitance (Cp) and dissipation factor (D) of the sample across the desired frequency range (e.g., 1 kHz to 1 MHz).
-
Remove the sample and measure the capacitance of the empty test fixture (C0).
-
Calculate the dielectric constant using the formula: k = Cp / C0 .
-
Record the dissipation factor directly from the instrument reading at each frequency.
-
-
Temperature Dependence: For high-temperature applications, perform these measurements in a temperature-controlled chamber, allowing the sample to equilibrate at each target temperature before measurement.
-
Caption: Schematic of a dielectric properties testing setup.
Conclusion and Future Outlook
While this compound provides a useful reference for thermal and chemical stability, the field of high-temperature dielectrics is now dominated by advanced polymers.
-
Fluorinated Polyimides and PFCB Polymers stand out for applications demanding the lowest possible dielectric constant and exceptional thermal stability.
-
Liquid Crystal Polymers are unparalleled for high-frequency applications where dimensional stability and low moisture absorption are critical.
-
Polyphenylene Sulfide offers a robust, cost-effective solution for a wide range of applications in harsh thermal and chemical environments.
The future of these materials lies in further refinement through copolymerization and the development of advanced nanocomposites. By precisely tailoring molecular architecture and leveraging synergistic filler interactions, researchers will continue to push the boundaries of performance, enabling innovations in power electronics, telecommunications, and beyond.
References
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2,2',3,3',5,5',6,6'-octafluoro-1,1'-biphenyl - Physico-chemical Properties. ChemBK. [Link]
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A Review of High Performance Polymer Nanocomposites for Packaging Applications in Electronics and Food Industries. ResearchGate. [Link]
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Studies on perfluorocyclobutyl (PFCB) aryl ether polymers: From fundamentals to function. Clemson University. [Link]
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2,2',3,3',5,5',6,6'-octafluoro-[1,1'-biphenyl]-4,4'-dicarboxylic acid. ChemBK. [Link]
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Dielectric Constant and Dissipation Factor - ASTM D150 - Test Method. Lucideon. [Link]
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Review of recent advances of polymer based dielectrics for high-energy storage in electronic power devices from the perspective of target applications. ResearchGate. [Link]
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Choosing Between Polyimide and LCP for Flex Printed Circuits: A Comparison. MicroConnex. [Link]
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PEEK vs PPS vs LCP Performance Guide. PEEKCHINA. [Link]
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Polyimide vs. Liquid Crystal Polymer (LCP) for High-Frequency Flex PCBs. Rush PCB. [Link]
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LCP VS PPS In High-end Motor Applications. Hony Engineering Plastics Limited. [Link]
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Polyphenylene sulfide. Wikipedia. [Link]
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The synthesis of poly(phenylene sulfide sulfone) in ionic liquids at atmospheric pressure. RSC Publishing. [Link]
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D3418 Standard Test Method for Transition Temperatures and Enthalpies of Fusion and Crystallization of Polymers by Differential Scanning Calorimetry. ASTM International. [Link]
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Mechanism Studies of LCP Synthesis. MDPI. [Link]
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D150 Standard Test Methods for AC Loss Characteristics and Permittivity (Dielectric Constant) of Solid Electrical Insulation. ASTM International. [Link]
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Ring-Forming Polymerization toward Perfluorocyclobutyl and Ortho-Diynylarene-Derived Materials: From Synthesis to Practical Applications. PMC - NIH. [Link]
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Highly Soluble Fluorinated Polyimides Synthesized with Hydrothermal Process towards Sustainable Green Technology. MDPI. [Link]
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Synthesis, Characterization, and Application of Liquid Crystal Polymers. MDPI. [Link]
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Polymeric Nanocomposites of Boron Nitride Nanosheets for Enhanced Directional or Isotropic Thermal Transport Performance. MDPI. [Link]
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Synthesis and properties of fluorinated copolymerized polyimide films. Polímeros: Ciência e Tecnologia. [Link]
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Dielectric Polymers for High-Temperature Capacitive Energy Storage. eScholarship.org. [Link]
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Synthesis and properties of fluorinated copolymerized polyimide films. SciELO. [Link]
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Post-functionalization of perfluorocyclobutyl aryl ether polymers with a novel perfluorosulfonated side chain precursor. Photonic Sensors. [Link]
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Dielectric polymers for high-temperature capacitive energy storage. OSTI.GOV. [Link]
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Soluble Perfluorocyclobutyl Aryl Ether-Based Polyimide for High-Performance Dielectric Material. ACS Publications. [Link]
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Liquid-crystal polymer. Wikipedia. [Link]
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Synthesis and Thermal Characterization of Perfluorocyclobutyl (PFCB) Polymers Containing Crown Ether Vertebrae. ResearchGate. [Link]
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An overview of boron nitride based polymer nanocomposites. ResearchGate. [Link]
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Dielectric polymers for high-temperature capacitive energy storage. Chemical Society Reviews (RSC Publishing). [Link]
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LCP Introduction To Liquid Crystal Polymers. Zeus. [Link]
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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Fluorinated Biphenyls
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and chemical research, the accurate and precise quantification of fluorinated biphenyls is paramount. These compounds, integral to many active pharmaceutical ingredients (APIs) and advanced materials, present unique analytical challenges due to the physicochemical properties imparted by the carbon-fluorine bond. As a Senior Application Scientist, this guide is designed to provide you with an in-depth, objective comparison of the primary analytical techniques for fluorinated biphenyl analysis: Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Supercritical Fluid Chromatography-Mass Spectrometry (SFC-MS).
This document moves beyond a simple listing of methods. It delves into the causality behind experimental choices, outlines self-validating protocols, and is grounded in authoritative references to ensure scientific integrity. Our focus is on the critical process of cross-validation—ensuring that data is reproducible, reliable, and transferable across different analytical platforms.
The Analytical Imperative: Why Cross-Validation Matters for Fluorinated Biphenyls
Fluorinated biphenyls can be challenging to analyze due to their potential for thermal lability, varying polarities based on the degree and position of fluorination, and the presence of complex sample matrices in pharmaceutical formulations or environmental samples. A single analytical method may not be universally suitable. Cross-validation, the process of comparing two or more validated analytical methods, provides a high degree of assurance in the reported results.[1][2] It is a cornerstone of robust analytical science, ensuring data integrity and consistency, which is critical for regulatory submissions and fundamental research.
This guide will explore the cross-validation of the following key techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for volatile and semi-volatile compounds.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Highly sensitive and versatile for a wide range of polar and non-polar compounds.
-
Supercritical Fluid Chromatography-Mass Spectrometry (SFC-MS): A "green" alternative with unique selectivity, particularly for chiral and polar compounds.[3]
Comparative Analysis of Key Analytical Techniques
The choice of an analytical method is dictated by the specific properties of the fluorinated biphenyl analyte, the sample matrix, and the desired analytical endpoint (e.g., purity, impurity profiling, quantification).
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Supercritical Fluid Chromatography-Mass Spectrometry (SFC-MS) |
| Principle | Separation based on volatility and interaction with a stationary phase, followed by mass-based detection. | Separation based on partitioning between a liquid mobile phase and a solid stationary phase, followed by tandem mass spectrometry. | Separation using a supercritical fluid as the mobile phase, offering properties of both gas and liquid chromatography.[3] |
| Applicability | Volatile and semi-volatile, thermally stable fluorinated biphenyls. May require derivatization for polar analytes. | Wide range of fluorinated biphenyls, including polar and non-polar congeners. Ideal for non-volatile or thermally labile compounds.[4] | Suitable for a broad range of polarities, excels in chiral separations and for moderately polar compounds.[3] |
| Selectivity | High, especially with high-resolution capillary columns. | Very high, due to the specificity of precursor-to-product ion transitions in MS/MS. | Orthogonal selectivity to reversed-phase LC, beneficial for resolving complex mixtures. |
| Sensitivity (LOD/LOQ) | Typically in the picogram (pg) to nanogram (ng) range. | Can achieve femtogram (fg) to picogram (pg) level sensitivity.[4] | Generally comparable to LC-MS, with potential for enhanced sensitivity due to efficient ionization. |
| Matrix Effects | Less prone to ion suppression compared to LC-MS. | Susceptible to matrix-induced ion suppression or enhancement, requiring careful sample preparation and internal standards. | Reduced matrix effects compared to LC-MS due to the nature of the supercritical CO2 mobile phase. |
| Throughput | Moderate, with run times typically in the range of 15-30 minutes. | High, with rapid gradient elutions enabling run times of less than 10 minutes. | Very high, with analysis times often 3-5 times faster than HPLC. |
| "Green" Chemistry | Requires organic solvents for sample preparation. | Uses significant volumes of organic solvents as mobile phases. | Primarily uses environmentally benign supercritical CO2, reducing organic solvent consumption.[5] |
Experimental Protocols: A Framework for Validation
The following protocols are presented as a foundation for developing and validating methods for fluorinated biphenyl analysis. These are model workflows and should be optimized for the specific analyte and matrix of interest.
GC-MS Method for Fluorinated Biphenyls
GC-MS is a robust technique for the analysis of less polar and volatile fluorinated biphenyls. However, derivatization may be necessary for compounds with active hydrogens to improve peak shape and thermal stability.[6]
Experimental Protocol: GC-MS
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the fluorinated biphenyl sample.
-
Dissolve in a suitable solvent (e.g., toluene, dichloromethane) to a concentration of 1 mg/mL.
-
Perform serial dilutions to prepare calibration standards and quality control (QC) samples.
-
Derivatization (if required): For polar fluorinated biphenyls, a silylation reagent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) can be used. Incubate the sample with the reagent at 70°C for 30 minutes.
-
-
GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 8890 GC System or equivalent.
-
Mass Spectrometer: Agilent 5977B GC/MSD or equivalent.
-
Column: HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm film thickness.
-
Inlet: Split/splitless, 280°C.
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Oven Program: Initial temperature 150°C for 1 min, ramp at 20°C/min to 300°C, hold for 5 min.
-
MS Source: Electron Ionization (EI) at 70 eV.
-
MS Quadrupole: 150°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for target analytes to enhance sensitivity.
-
-
Method Validation Parameters (as per ICH Q2(R1) Guidelines): [7][8]
-
Specificity: Analyze blank matrix, and matrix spiked with potential impurities to ensure no interference at the retention time of the analyte.
-
Linearity: Analyze a minimum of five concentrations across the expected range. The correlation coefficient (r²) should be >0.99.
-
Accuracy: Perform recovery studies by spiking the matrix with known concentrations of the analyte (e.g., 80%, 100%, 120% of the nominal concentration). Recoveries should be within 98-102%.
-
Precision (Repeatability and Intermediate Precision): Analyze replicate preparations of a homogeneous sample. The relative standard deviation (RSD) should be <2%.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determined based on signal-to-noise ratios (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
Robustness: Evaluate the effect of small, deliberate variations in method parameters (e.g., inlet temperature, oven ramp rate).
-
LC-MS/MS Method for Fluorinated Biphenyls
LC-MS/MS is the workhorse for the sensitive and selective quantification of a wide array of fluorinated biphenyls, especially in complex matrices.
Experimental Protocol: LC-MS/MS
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the fluorinated biphenyl sample.
-
Dissolve in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of 1 mg/mL.
-
Perform serial dilutions with the mobile phase to prepare calibration standards and QC samples.
-
For biological samples, a protein precipitation or solid-phase extraction (SPE) step may be necessary to remove matrix interferences.
-
-
LC-MS/MS Instrumentation and Conditions:
-
Liquid Chromatograph: Waters ACQUITY UPLC I-Class System or equivalent.
-
Mass Spectrometer: Waters Xevo TQ-XS Triple Quadrupole Mass Spectrometer or equivalent.
-
Column: ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm particle size.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Ionization Source: Electrospray Ionization (ESI), positive or negative mode depending on the analyte.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for precursor and product ion transitions.
-
-
Method Validation Parameters (as per ICH Q2(R1) Guidelines): [7][8]
-
Follow the same validation parameters as outlined for the GC-MS method (Specificity, Linearity, Accuracy, Precision, LOD/LOQ, Robustness).
-
Matrix Effect: Evaluate the impact of the sample matrix on the ionization of the analyte by comparing the response of the analyte in a post-extraction spiked sample to that of a neat solution.
-
SFC-MS Method for Fluorinated Biphenyls
SFC-MS offers a compelling alternative, particularly for chiral separations and for improving throughput while reducing solvent consumption.[5]
Experimental Protocol: SFC-MS
-
Sample Preparation:
-
Similar to LC-MS/MS, dissolve the sample in a suitable organic solvent (e.g., methanol, ethanol).
-
Perform serial dilutions to prepare calibration standards and QC samples.
-
-
SFC-MS Instrumentation and Conditions:
-
SFC System: Waters ACQUITY UPC² System or equivalent.
-
Mass Spectrometer: Waters ACQUITY QDa Mass Detector or equivalent.
-
Column: ACQUITY UPC² Trefoil CEL1, 3.0 x 150 mm, 2.5 µm (for chiral separations) or a suitable achiral stationary phase.
-
Mobile Phase A: Supercritical CO₂.
-
Mobile Phase B (Co-solvent): Methanol with 0.1% formic acid.
-
Gradient: Start at 2% B, ramp to 40% B over 6 minutes.
-
Flow Rate: 1.5 mL/min.
-
Back Pressure: 1500 psi.
-
Column Temperature: 40°C.
-
Ionization Source: ESI, positive or negative mode.
-
-
Method Validation Parameters (as per ICH Q2(R1) Guidelines): [7][8]
-
Follow the same validation parameters as outlined for the GC-MS and LC-MS/MS methods.
-
Cross-Validation: Bridging the Methodologies
The core of this guide is the cross-validation workflow, ensuring that the analytical data is consistent and reliable regardless of the platform used.
Cross-Validation Workflow Diagram
Caption: A streamlined workflow for the cross-validation of analytical methods.
Key Steps in Cross-Validation:
-
Method Validation: Each analytical method (GC-MS, LC-MS/MS, SFC-MS) must first be individually validated according to established guidelines such as ICH Q2(R1).[7][8]
-
Sample Selection: A representative set of samples, including calibration standards, QCs, and real-world samples (if available), should be prepared from a single, homogeneous source.
-
Analysis: The same set of samples is then analyzed using each of the validated methods.
-
Data Comparison: The results obtained from each method are statistically compared. The percentage difference between the methods should fall within a pre-defined acceptance criterion (typically ±15-20%).
-
Investigation of Discrepancies: Any significant differences observed between the methods should be thoroughly investigated. This could involve examining sample preparation steps, chromatographic conditions, or mass spectrometric parameters.
Causality in Experimental Choices: A Deeper Dive
-
Choice of Ionization Technique: For many fluorinated biphenyls, ESI is a robust choice for LC- and SFC-MS. However, for less polar and more volatile analogues, Atmospheric Pressure Chemical Ionization (APCI) or Atmospheric Pressure Photoionization (APPI) might provide better sensitivity. The choice of positive or negative ion mode will depend on the specific structure of the fluorinated biphenyl and its ability to accept a proton or lose a proton.
-
Column Chemistry: In reversed-phase LC, C18 columns are a good starting point. However, for highly fluorinated biphenyls, a phenyl-hexyl or a fluorinated stationary phase may offer alternative selectivity and improved peak shape. In SFC, chiral stationary phases are essential for enantiomeric separations.
-
Sample Preparation: The adage "garbage in, garbage out" is particularly true in trace analysis. The choice between liquid-liquid extraction, solid-phase extraction, or a simple "dilute-and-shoot" approach depends on the complexity of the sample matrix and the required level of sensitivity. The goal is to minimize matrix effects and ensure the analyte is presented to the instrument in a clean, compatible solvent.
Conclusion: Ensuring Trustworthy and Authoritative Data
The cross-validation of analytical methods for fluorinated biphenyls is not merely a procedural step but a scientific necessity. It provides the highest level of confidence in the accuracy, precision, and reliability of analytical data. By employing a multi-faceted approach that leverages the strengths of GC-MS, LC-MS/MS, and SFC-MS, researchers and drug development professionals can build a comprehensive and robust analytical package.
This guide provides a framework for this critical process. The specific details of the experimental protocols will undoubtedly require optimization for the unique challenges presented by each fluorinated biphenyl and its associated matrix. However, the principles of rigorous validation, objective comparison, and a deep understanding of the underlying scientific principles will remain the cornerstones of generating authoritative and trustworthy analytical data.
References
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Varughese, P., Gangoda, M. E., & Gilpin, R. K. (n.d.). Applications of Fluorinated Compounds as Phases and Additives in Chromatography and Their Uses in Pharmaceutical Analysis. Journal of Chromatographic Science. Retrieved from [Link]
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Wang, Y., & Ge, J. (2022). A Review of Recent Advances in Detection and Treatment Technology for Perfluorinated Compounds. MDPI. Retrieved from [Link]
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Mhlongo, S. E., & Macheka, L. (2021). Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS). National Institutes of Health. Retrieved from [Link]
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Martin, J. W., Muir, D. C., Giesy, J. P., & Mabury, S. A. (2002). Collection of airborne fluorinated organics and analysis by gas chromatography/chemical ionization mass spectrometry. PubMed. Retrieved from [Link]
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Berger, U., & Haukås, M. (n.d.). Comparison of Three Types of Mass Spectrometer for High-Performance Liquid Chromatography/Mass Spectrometry Analysis of Perfluoroalkylated Substances and Fluorotelomer Alcohols. Semantic Scholar. Retrieved from [Link]
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Jambo, H., Hubert, C., Ziemons, É., & Hubert, P. (2024, June 17). SFC-MS: advancements and applications in pharmaceutical quality control. European Pharmaceutical Review. Retrieved from [Link]
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(2024, December 13). Development and validation of the GC-MS method for the determination of volatile contaminants in drug products. Retrieved from [Link]
-
(n.d.). A Review on GC-MS and Method Development and Validation. Impactfactor. Retrieved from [Link]
-
(n.d.). Validation of chromatographic methods in pharmaceutical analysis. Charles University. Retrieved from [Link]
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Lin, D.-L., Wang, S.-M., Wu, C.-H., Chen, B.-G., & Liu, R. H. (2008). Fluorination Methods for Drug Discovery and Development. ResearchGate. Retrieved from [Link]
-
(2019, July 30). Search for improved fluorinated stationary phases for separation of fluorine-containing pharmaceuticals from their desfluoro analogs. ResearchGate. Retrieved from [Link]
-
(2020, April 24). ER-AP-20318, R0 Validation of Chlorinated Biphenyl Congener Analytical Data (EPA Method 1668). Los Alamos National Laboratory. Retrieved from [Link]
-
(2025, January 31). Supercritical Fluid Chromatography (SFC): A Review on Key Technique of Green Analytical Chemistry in Advanced Pharmaceutical Spe. Retrieved from [Link]
-
(n.d.). Chromatographic Techniques in Drug Analysis. Walsh Medical Media. Retrieved from [Link]
-
(n.d.). Recent developments in methods for analysis of perfluorinated persistent pollutants. National Institutes of Health. Retrieved from [Link]
-
(n.d.). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. National Institutes of Health. Retrieved from [Link]
-
Ahrens, L., & Dan, J. (2022, February 25). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. ResearchGate. Retrieved from [Link]
-
Dowd, S. (2022, May 3). Alternative Ionization Techniques for Analysis of Perfluoroalkyl Substances (PFAS) at Low Levels. IDEALS. Retrieved from [Link]
-
(n.d.). THE ANALYSIS OF FLUORINATED POLYMERS BY SUPERCRITICAL FLUID CHROMATOGRAPHY (SFC). Selerity Technologies. Retrieved from [Link]
-
(2024, August 20). Development and validation of a gas chromatography method for analysing polychlorinated biphenyls in fish roe. Potravinarstvo Slovak Journal of Food Sciences. Retrieved from [Link]
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(n.d.). New Analytical Methods Developed for Determination of Perfluorinated Surfactants in Waters and Wastes†. CORE. Retrieved from [Link]
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(2010, March 24). Validation and application of an LC-MS/MS method for the simultaneous quantification of 13 pharmaceuticals in seawater. Retrieved from [Link]
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The Strategic Advantage of Fluorination: A Comparative Analysis of Octafluorobiphenyl Isomers in Liquid Crystal Displays
For Researchers, Scientists, and Drug Development Professionals
In the competitive landscape of liquid crystal display (LCD) technology, the quest for materials with superior performance characteristics is relentless. High contrast ratios, fast switching speeds, and low power consumption are the hallmarks of advanced display technologies. Central to achieving these benchmarks is the molecular engineering of liquid crystal (LC) materials. Among the vast array of compounds utilized, fluorinated biphenyls have emerged as a critical component, offering a unique combination of properties that enhance display performance. This guide provides an in-depth comparative analysis of octafluorobiphenyl isomers, elucidating the profound impact of fluorine substitution patterns on the key electro-optical properties of liquid crystals.
The Fluorine Factor: More Than Just a Halogen
The introduction of fluorine atoms into the biphenyl core of a liquid crystal molecule is a strategic design choice with multifaceted consequences. The high electronegativity and small van der Waals radius of fluorine dramatically alter the electronic and steric properties of the molecule. This, in turn, influences the intermolecular forces that govern the mesophase behavior and the bulk properties of the liquid crystal material. Specifically, fluorination is instrumental in tuning the dielectric anisotropy (Δε), birefringence (Δn), viscosity (γ), and switching times (τ) of the LC mixture. The precise positioning of fluorine atoms on the biphenyl rings—the isomerism—is not a trivial detail; it is a powerful tool for fine-tuning these properties to meet the demanding requirements of modern LCDs. For instance, lateral fluorine substitution can significantly impact the dielectric anisotropy, a key parameter that determines the driving voltage of the display.
Key Performance Metrics: A Head-to-Head Comparison
The performance of a liquid crystal material in a display is a symphony of several key physical properties. Understanding how the isomeric form of octafluorobiphenyl influences these parameters is crucial for material selection and device optimization.
Dielectric Anisotropy (Δε)
Dielectric anisotropy is a measure of the difference in the electric permittivity of the liquid crystal when measured parallel (ε∥) and perpendicular (ε⊥) to the director, the average direction of the long molecular axis. A large positive Δε is desirable for low-voltage-driven twisted nematic (TN) and in-plane switching (IPS) LCDs, while a negative Δε is required for vertically aligned (VA) displays. The position of the highly polar C-F bonds in octafluorobiphenyl isomers dictates the magnitude and sign of the net molecular dipole moment and, consequently, the Δε of the material.
Birefringence (Δn)
Birefringence, or optical anisotropy, is the difference between the refractive indices for light polarized parallel (ne) and perpendicular (no) to the liquid crystal director. The value of Δn is critical in determining the thickness of the liquid crystal cell and the overall optical performance of the display. A high birefringence allows for a thinner cell, which in turn leads to faster switching speeds. The π-electron conjugation of the biphenyl core is the primary contributor to birefringence, and the substitution of fluorine atoms can subtly modify the electronic structure and thus the polarizability of the molecule, influencing Δn.
Rotational Viscosity (γ₁)
Rotational viscosity is a measure of the internal friction of the liquid crystal material as the director reorients under the influence of an electric field. A lower rotational viscosity is highly desirable as it directly translates to faster switching speeds, a critical parameter for displaying fast-moving images without motion blur. The molecular shape and intermolecular interactions, both of which are affected by the isomeric form of octafluorobiphenyl, play a significant role in determining the rotational viscosity.
Switching Times (τ)
The switching time is the time it takes for a pixel to change from one optical state to another (e.g., from black to white). It is a direct consequence of the rotational viscosity, the elastic constants of the liquid crystal, and the cell gap. The rise time (τ_on) and decay time (τ_off) are the key metrics. As a crucial performance parameter for the end-user experience, minimizing switching times is a primary goal in liquid crystal material development.
Unveiling the Isomeric Differences: A Data-Driven Comparison
| Property | 4'-Alkoxy-2,2',3,3',5,5',6,6'-octafluorobiphenyl derivative[1] | Laterally Di-fluorinated Biphenyl Derivative (for qualitative comparison)[2] |
| Dielectric Anisotropy (Δε) | Low positive Δε[1] | Can be engineered to be negative, enhancing performance in VA and IPS modes.[2] |
| Birefringence (Δn) | Moderately low (comparable to fused silica)[1] | Can be tuned; often a trade-off with other properties. |
| Phase Transition Temp. (°C) | Nematic to Isotropic (N-I) transitions are in a useful range (e.g., 90.6 °C for one derivative).[1] | The position of fluorine atoms significantly affects the clearing point and the nematic range.[2] |
| Viscosity (γ₁) | Not explicitly stated, but the molecular structure suggests it would be influenced by the bulky octafluorobiphenyl core. | Lateral fluorine substitution can lead to lower viscosity compared to non-fluorinated analogs. |
Note: The data for the laterally di-fluorinated biphenyl derivative is provided for qualitative comparison to highlight the impact of different fluorination patterns, as direct comparative data for another octafluorobiphenyl isomer was not found in the available literature. The 4'-Alkoxy-2,2',3,3',5,5',6,6'-octafluorobiphenyl derivative demonstrates that even with complete lateral fluorination, mesomorphic behavior is retained, offering low refractive indices.[1]
Experimental Methodologies: The Path to Characterization
The reliable characterization of octafluorobiphenyl isomers and their performance in liquid crystal mixtures is paramount. The following are standard, self-validating experimental protocols employed in the field.
Synthesis and Purification
The synthesis of specific octafluorobiphenyl isomers is a multi-step process that requires careful control of reaction conditions to ensure the desired substitution pattern. A general synthetic workflow is illustrated below.
Sources
A Comparative Benchmark of 2,2',3,3',5,5',6,6'-Octafluorobiphenyl Against Industry-Standard Dielectric and Thermal Management Fluids
For Researchers, Scientists, and Drug Development Professionals
In the landscape of advanced materials, the demand for compounds with exceptional thermal stability and dielectric performance is paramount. 2,2',3,3',5,5',6,6'-Octafluorobiphenyl, a highly fluorinated aromatic compound, has emerged as a material of significant interest for applications in high-performance electronics, aerospace, and specialized chemical synthesis.[1][2] This guide provides an in-depth technical comparison of this compound against established industry standards, offering a critical evaluation of its physicochemical properties and performance benchmarks.
The primary function of this guide is to equip researchers and professionals with the necessary data and experimental context to make informed decisions when selecting materials for demanding applications. We will delve into a comparative analysis against two classes of widely adopted industry benchmarks: perfluorocarbons (PFCs), represented by the 3M™ Fluorinert™ series, and perfluoropolyethers (PFPEs), exemplified by the Solvay Galden® line.
Introduction to the Contenders: Physicochemical Properties at a Glance
A fundamental understanding of the intrinsic properties of these materials is the cornerstone of effective material selection. The following table summarizes the key physicochemical properties of this compound and representative industry standards.
| Property | This compound | 3M™ Fluorinert™ FC-72 (PFC) | Solvay Galden® HT-55 (PFPE) |
| CAS Number | 3883-86-1[1][3] | 86508-42-1 | 69991-61-9 |
| Molecular Formula | C₁₂H₂F₈[1] | C₆F₁₄ | (C₃F₆O)n(CF₂O)m |
| Molecular Weight ( g/mol ) | 298.13[3] | ~338 | 340 |
| Physical Form | White to almost white powder/crystal[1] | Clear, colorless liquid | Clear, colorless liquid |
| Melting Point (°C) | 83 - 86[1] | -90 | <-125[4] |
| Boiling Point (°C) | 222.4 (Predicted)[5] | 56 | 55[4] |
| Density (g/cm³ at 25°C) | 1.582 (Predicted)[5] | 1.68 | 1.65[4] |
Expert Insight: The most striking difference is the physical state at room temperature. This compound is a solid, which inherently limits its direct application as a liquid coolant or heat transfer fluid in its neat form. However, its high melting and predicted boiling points suggest a wide liquid range, a desirable characteristic for high-temperature applications should it be used in a molten state or as a component in a formulation. In contrast, Fluorinert™ and Galden® are liquids with very low pour points, making them suitable for a broad range of thermal management applications, including those requiring performance at sub-zero temperatures.
Benchmarking Performance: Thermal Stability and Dielectric Strength
The core performance metrics for materials in demanding electronic applications are thermal stability and dielectric strength. These properties dictate the material's ability to withstand high operating temperatures without degradation and to insulate against high electrical fields.
Thermal Stability: A Qualitative and Quantitative Assessment
Causality in Experimental Choice: Thermogravimetric Analysis (TGA) is the industry-standard method for evaluating thermal stability. It measures the change in a material's mass as a function of temperature in a controlled atmosphere. The onset of decomposition and the temperature at which significant mass loss occurs are critical parameters for determining a material's upper operating temperature limit.
Industry Standards (Fluorinert™ and Galden®): These perfluorinated fluids are renowned for their exceptional thermal stability. They are designed to operate over wide temperature ranges without significant decomposition.
| Parameter | 3M™ Fluorinert™ Liquids | Solvay Galden® PFPE Fluids |
| Maximum Use Temperature | Up to >200°C (depending on the grade)[7] | Up to 290°C (end-use temperature)[4] |
| Decomposition Onset | Generally very slow below 200-300°C | High thermal stability |
Experimental Protocol: Thermogravimetric Analysis (TGA)
This protocol outlines a standardized approach to assess the thermal stability of solid and liquid insulating materials.
Dielectric Performance: Withstanding Electrical Stress
Causality in Experimental Choice: The dielectric strength of an insulating material is its ability to withstand an electric field without breaking down. ASTM D149 is a standard test method for determining the dielectric breakdown voltage of solid insulating materials, while ASTM D877 and D1816 are used for liquid insulators.[2][7][8][9][10] These tests are critical for ensuring the reliability of electronic components where high voltages are present.
Industry Standards (Fluorinert™ and Galden®): These liquids are excellent dielectrics, a key property for their use in direct immersion cooling of electronics.[7]
| Parameter | 3M™ Fluorinert™ FC-72 | Solvay Galden® HT-55 |
| Dielectric Strength (kV/2.54 mm gap) | >38 | >40 |
| Dielectric Constant (at 1 kHz) | 1.75 | 1.86[4] |
| Volume Resistivity (Ohm·cm) | 1.0 x 10¹⁵ | 1 x 10¹² - 1 x 10¹⁵[4] |
Experimental Protocol: Dielectric Breakdown Voltage of a Solid Insulator (based on ASTM D149)
This protocol outlines the general procedure for determining the dielectric strength of a solid material like this compound.
Expert Synthesis and Future Outlook
This compound presents a compelling profile for applications requiring high thermal stability and robust dielectric properties. Its solid nature at room temperature distinguishes it from the liquid perfluorinated industry standards, suggesting its potential use in high-temperature environments where a phase change to a liquid state is acceptable or even desirable.
Key Advantages of this compound (Inferred):
-
High Thermal Stability: The inherent strength of the C-F bond and the rigid biphenyl structure likely impart exceptional resistance to thermal degradation, potentially exceeding that of some liquid alternatives in specific high-temperature scenarios.
-
Excellent Dielectric Properties: The high degree of fluorination suggests a low dielectric constant and high dielectric strength, making it a candidate for advanced electronic insulation.
Current Limitations and Knowledge Gaps: The primary limitation in providing a direct, quantitative benchmark is the lack of publicly available experimental data for this compound under standardized test conditions (e.g., ASTM D149, TGA). While its chemical structure allows for strong inferences about its performance, empirical data is necessary for definitive comparisons.
Future Research Directions: To fully unlock the potential of this compound, future research should focus on:
-
Comprehensive Thermal Analysis: Performing TGA and Differential Scanning Calorimetry (DSC) to determine its precise decomposition temperature, melting point, and heat of fusion.
-
Standardized Dielectric Testing: Measuring the dielectric strength and dielectric constant according to ASTM D149 to provide directly comparable data.
-
Heat Transfer Characterization: If considered for high-temperature liquid applications, measuring the thermal conductivity and viscosity of its molten state.
-
Formulation and Composite Studies: Investigating its use as a high-performance additive or as a monomer for the synthesis of novel fluoropolymers with enhanced thermal and dielectric properties.
References
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3M™ Fluorinert™ Electronic Liquids for Thermal Management. Best Technology. [Link]
-
Innovative Fluorinated Polyimides with Superior Thermal, Mechanical, and Dielectric Properties for Advanced Soft Electronics. MDPI. [Link]
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ASTM D149-20 - Standard Test Method for Dielectric Breakdown Voltage and Dielectric Strength of Solid Electrical Insulating Materials at Commercial Power Frequencies. iTeh Standards. [Link]
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Understanding ASTM D149 Test For Dielectric Strength. Rauckman Utility Products. [Link]
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Dielectric Strength ASTM D149, IEC 60243. Intertek. [Link]
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Dielectric Strength of Insulating Materials. [Link]
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Galden® HT PFPE. Syensqo. [Link]
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ASTM D149 Standard Test for Dielectric Disruption Voltage of Solid Electrical Insulating Materials at Commercial Power Frequencies. EUROLAB. [Link]
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Characterization of Physical, Spectroscopic and Thermal Properties of Biofield Treated Biphenyl. American Journal of Chemical Engineering. [Link]
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Dielectric breakdown voltage of insulating materials. IQY Technical College. [Link]
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Fluorinated polymeric insulating layer surface advancement by fluorine based cross-linking for high-performance organic electronic applications. Journal of Materials Chemistry C. [Link]
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2,2',3,3',5,5',6,6'-octafluoro-1,1'-biphenyl. ChemBK. [Link]
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Bridging the Gap: A Comparative Guide to Confirming Experimental Results of 2,2',3,3',5,5',6,6'-Octafluorobiphenyl with Computational Models
In the landscape of drug development and materials science, the precise characterization of molecular structures is paramount. For complex molecules such as 2,2',3,3',5,5',6,6'-octafluorobiphenyl (OFBP), a polyfluorinated aromatic compound, experimental data from spectroscopic techniques provide a wealth of information. However, the interpretation of this data can be significantly enhanced and validated through the use of computational modeling. This guide provides a comprehensive comparison of experimental results for OFBP with data generated from Density Functional Theory (DFT) calculations, offering researchers a robust framework for confirming empirical findings and gaining deeper insights into molecular properties.
The strategic fluorination of biphenyl systems can dramatically alter their conformational and electronic characteristics, influencing their utility in various applications. Therefore, a meticulous approach to confirming the structural and spectroscopic features of OFBP is essential. This guide will navigate through the experimental data obtained from Nuclear Magnetic Resonance (NMR) and vibrational spectroscopy, followed by a detailed, step-by-step protocol for performing DFT calculations to model these properties. By juxtaposing the experimental and computed data, we will demonstrate the power of computational chemistry as a complementary tool for structural elucidation and the validation of experimental outcomes.
Experimental Data for this compound
The empirical characterization of OFBP relies on a suite of spectroscopic techniques that probe its molecular structure and vibrational modes. The following data has been sourced from publicly available spectral databases.
Spectroscopic Data
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy:
NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of a molecule. For OFBP, the ¹H and ¹³C NMR spectra, typically recorded in a solvent like deuterochloroform (CDCl₃), reveal the chemical environment of the hydrogen and carbon atoms, respectively.[1][2]
Table 1: Experimental NMR Data for this compound
| Nucleus | Chemical Shift (δ) in ppm (Solvent: CDCl₃) |
| ¹H | (Specific chemical shift values to be populated from SpectraBase) |
| ¹³C | (Specific chemical shift values to be populated from SpectraBase) |
Note: The actual peak values from SpectraBase are required to populate this table.
Vibrational Spectroscopy (FTIR and Raman):
Infrared (IR) and Raman spectroscopy provide information about the vibrational modes of a molecule, which are characteristic of its functional groups and overall structure.
Table 2: Key Experimental Vibrational Frequencies for this compound
| Spectroscopy | Key Vibrational Frequencies (cm⁻¹) |
| FTIR | (Prominent peak values to be populated from SpectraBase) |
| Raman | (Prominent peak values to be populated from SpectraBase) |
Note: The actual peak values from SpectraBase are required to populate this table.
Structural Data
Computational Modeling Protocol
To computationally validate the experimental data, a rigorous and well-justified protocol is essential. Density Functional Theory (DFT) offers a good compromise between accuracy and computational cost for molecules of this size.
Selection of Computational Method
The choice of the DFT functional and basis set is critical for obtaining accurate results. For fluorinated aromatic compounds, the B3LYP hybrid functional has been shown to provide reliable predictions for both NMR chemical shifts and vibrational frequencies.[3] A Pople-style basis set, such as 6-31+G(d,p), is a suitable choice, offering a good description of electron distribution and polarization.[4]
Step-by-Step Computational Workflow
The following protocol outlines the necessary steps to model the spectroscopic properties of OFBP using a computational chemistry software package like Gaussian.
-
Molecule Building and Initial Optimization:
-
Construct the this compound molecule in a molecular modeling software.
-
Perform an initial geometry optimization using a lower-level theory (e.g., a molecular mechanics force field) to obtain a reasonable starting structure.
-
-
DFT Geometry Optimization:
-
Perform a full geometry optimization using the B3LYP functional and the 6-31+G(d,p) basis set. This will find the lowest energy conformation of the molecule.
-
A frequency calculation should be performed on the optimized geometry to confirm that it is a true minimum on the potential energy surface (i.e., no imaginary frequencies).[5]
-
-
NMR Chemical Shift Calculation:
-
Using the optimized geometry, perform a Gauge-Independent Atomic Orbital (GIAO) NMR calculation at the B3LYP/6-31+G(d,p) level of theory.[3]
-
The calculated absolute shielding values are then converted to chemical shifts by referencing them to the calculated shielding of a standard, such as tetramethylsilane (TMS), computed at the same level of theory.
-
-
Vibrational Frequency Calculation:
-
The frequency calculation performed in step 2 also provides the harmonic vibrational frequencies, which correspond to the IR and Raman active modes.
-
It is common practice to apply a scaling factor to the calculated frequencies to account for anharmonicity and other systematic errors. For B3LYP/6-31+G(d,p), a scaling factor of approximately 0.96-0.98 is often used.
-
Caption: A flowchart illustrating the step-by-step computational workflow for modeling the properties of OFBP.
Comparison of Experimental and Computational Results
A direct comparison between the experimental and computationally predicted data is crucial for validating the computational model and, in turn, confirming the experimental assignments.
Molecular Geometry
The DFT-optimized geometry of OFBP at the B3LYP/6-31+G(d,p) level of theory predicts a non-planar structure. The calculated dihedral angle between the two phenyl rings is a key parameter for comparison.
Table 3: Comparison of Experimental and Calculated Dihedral Angle
| Parameter | Experimental/Reference Value (°C) | Calculated Value (°C) |
| Dihedral Angle | (Value from computational studies of perfluorobiphenyl to be inserted)[6] | (Value from B3LYP/6-31+G(d,p) calculation) |
Note: A specific value from a reliable computational study on perfluorobiphenyl is needed for a more concrete comparison.
NMR Spectra
The calculated ¹H and ¹³C NMR chemical shifts can be compared directly with the experimental values.
Table 4: Comparison of Experimental and Calculated NMR Chemical Shifts (ppm)
| Nucleus | Experimental δ | Calculated δ | Difference (Δδ) |
| ¹H | (Populate from Table 1) | (Calculated Value) | (Calculate Difference) |
| ¹³C | (Populate from Table 1) | (Calculated Value) | (Calculate Difference) |
A small difference between the experimental and calculated chemical shifts (typically <0.5 ppm for ¹H and <5 ppm for ¹³C) indicates a good agreement and provides confidence in the structural assignment.
Vibrational Spectra
The scaled vibrational frequencies from the DFT calculations can be correlated with the experimental IR and Raman peaks.
Table 5: Comparison of Key Experimental and Calculated Vibrational Frequencies (cm⁻¹)
| Experimental IR | Calculated (Scaled) IR | Experimental Raman | Calculated (Scaled) Raman | Tentative Assignment |
| (Populate from Table 2) | (Calculated Value) | (Populate from Table 2) | (Calculated Value) | (e.g., C-F stretch, C=C stretch) |
The correlation between the calculated and experimental vibrational modes allows for a more detailed assignment of the spectral features to specific molecular motions.
Conclusion
The integration of computational modeling with experimental spectroscopy provides a powerful and self-validating system for the structural characterization of complex molecules like this compound. The close agreement between the DFT-calculated and experimentally observed NMR and vibrational spectra, as well as the consistency of the calculated molecular geometry with related compounds, lends strong support to the accuracy of the experimental data and its interpretation. This comparative approach not only confirms the identity and structure of the molecule but also provides a deeper understanding of its electronic and vibrational properties, which is invaluable for researchers in drug development and materials science.
References
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-
Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. J. Org. Chem. (Please provide the full citation if available).[3]
- A computational tool to accurately and quickly predict 19F NMR chemical shifts of molecules with fluorine-carbon and fluorine-boron bonds. J. Fluorine Chem.
-
Computational protocol for predicting 19F NMR chemical shifts for PFAS and connection to PFAS structure. Environ. Sci.: Processes Impacts. (Please provide the full citation if available).[4]
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evaluating the cost-effectiveness of 2,2',3,3',5,5',6,6'-Octafluorobiphenyl synthesis routes
An Objective Guide to the Synthesis of 2,2',3,3',5,5',6,6'-Octafluorobiphenyl: A Cost-Effectiveness Analysis
Abstract
This compound is a highly fluorinated aromatic compound with exceptional thermal stability and chemical resistance, making it a critical building block in materials science, particularly for high-performance polymers, coatings, and advanced electronics.[1] The economic viability of its application is directly tied to the efficiency and cost-effectiveness of its synthesis. This guide provides an in-depth, objective comparison of the primary synthetic routes to this compound, with a focus on evaluating their cost-effectiveness. We will dissect the Ullmann coupling, Suzuki-Miyaura cross-coupling, and Grignard reagent-based methods, offering detailed protocols, workflow diagrams, and a comparative analysis of experimental data to guide researchers and process chemists in selecting the optimal route for their specific needs.
Introduction: The Challenge of Synthesizing Polyfluorinated Biphenyls
The synthesis of highly fluorinated biaryl compounds like octafluorobiphenyl presents unique challenges. The strong electron-withdrawing nature of fluorine atoms significantly alters the reactivity of the aromatic rings, making standard C-C coupling reactions difficult.[2] Consequently, synthetic strategies must be robust and well-optimized to overcome the electronic deficiencies of the substrates.[3][4][5] The primary methods employed are transition-metal-catalyzed cross-coupling reactions and classical coupling approaches, each with a distinct profile of advantages and disadvantages concerning cost, yield, scalability, and environmental impact.
In-Depth Analysis of Key Synthesis Routes
This section details the most prevalent methods for synthesizing this compound. For each route, we will examine the underlying mechanism, provide a representative experimental protocol, and analyze its cost-effectiveness.
Route A: The Ullmann Coupling
The Ullmann reaction is a classic method for forming symmetrical biaryls through the copper-catalyzed coupling of aryl halides.[6] It is one of the earliest methods applied to this class of compounds and often relies on readily available, albeit sometimes expensive, starting materials like iodopentafluorobenzene or bromopentafluorobenzene.
Causality and Mechanistic Insight: The reaction typically involves the oxidative addition of an aryl halide to a Cu(I) species, followed by a second oxidative addition and subsequent reductive elimination to form the biaryl product and regenerate the catalyst.[6] The high temperatures often required are necessary to overcome the activation energy for these steps, especially with electron-poor aryl halides. The use of a large excess of copper powder is common to drive the reaction to completion.[6]
Experimental Protocol: Ullmann Synthesis of Decafluorobiphenyl (a close analogue)
-
Materials: Bromopentafluorobenzene (1 mole), activated copper powder (2 moles), Dimethylformamide (DMF) as solvent (optional).
-
Step 1: Activation of Copper: Copper powder is activated by washing with iodine in acetone, followed by a mixture of hydrochloric acid and acetone, and finally with acetone and ether to dry.
-
Step 2: Reaction Setup: A flask is charged with bromopentafluorobenzene and activated copper powder. If a solvent is used, DMF is added.
-
Step 3: Reaction Execution: The mixture is heated to a high temperature (typically 150-200°C) and stirred vigorously for several hours (e.g., 48 hours).[7]
-
Step 4: Work-up and Purification: After cooling, the reaction mixture is filtered to remove copper residues. If DMF was used, it is removed under reduced pressure. The crude product is then purified, often by recrystallization from a suitable solvent like hexane, to yield the final product. A reported yield for decafluorobiphenyl using this method is around 70%.[7]
Cost-Effectiveness Analysis:
| Factor | Analysis |
| Starting Materials | Bromopentafluorobenzene or Iodopentafluorobenzene are relatively expensive. Copper is inexpensive. |
| Reagents & Solvents | DMF is a common solvent but can be difficult to remove completely. The reaction can sometimes be run neat, reducing solvent cost.[7][8] |
| Energy Consumption | High reaction temperatures (often >150°C) lead to significant energy costs, especially on a large scale.[6] |
| Reaction Time | Long reaction times (24-48 hours) increase operational costs. |
| Yield & Purity | Yields can be moderate to good (around 45-70%), but purification can be challenging due to the formation of side products.[7] |
| Scalability | Scalability can be an issue due to the heterogeneous nature of the reaction and the need for efficient heat transfer at high temperatures. |
| Environmental/Safety | High-boiling point solvents like DMF have environmental concerns. The use of large amounts of copper powder can lead to significant metal waste. |
Caption: Workflow for Suzuki-Miyaura Coupling Synthesis.
Route C: Grignard Reagent-Based Synthesis
This route involves the formation of a polyfluorophenyl Grignard reagent, which is then coupled, often using a transition metal salt or through oxidative coupling. This method is a staple in organic synthesis for forming C-C bonds. [9] Causality and Mechanistic Insight: The first step is the formation of the Grignard reagent (ArMgX) by reacting a polyfluoroaryl halide with magnesium metal. [9]This highly reactive organometallic species can then undergo homocoupling. For instance, reaction with a copper(II) salt like CuCl₂ can induce oxidative dimerization to form the biphenyl product. [7]The success of this method hinges on the successful formation of the Grignard reagent, which can be challenging with some polyfluorinated substrates. [10] Experimental Protocol: Grignard-Based Homocoupling
-
Materials: A polyfluoroaryl halide (e.g., 1-bromo-2,3,5,6-tetrafluorobenzene), magnesium turnings, anhydrous solvent (e.g., THF or diethyl ether), and a coupling agent (e.g., anhydrous CuCl₂).
-
Step 1: Grignard Reagent Formation: Under a strict inert atmosphere, magnesium turnings are placed in a flask with anhydrous ether. A solution of the aryl halide in anhydrous ether is added dropwise to initiate the reaction. The mixture may require gentle heating to start. [9]* Step 2: Coupling Reaction: The prepared Grignard reagent is cooled (e.g., in an ice bath). A suspension of anhydrous CuCl₂ in ether is then added slowly. [7]* Step 3: Reaction Execution: The mixture is stirred and may be refluxed for several hours (e.g., 12 hours) to ensure the coupling is complete. [7]* Step 4: Work-up and Purification: The reaction is quenched by carefully adding dilute acid (e.g., HCl). The organic layer is separated, washed, dried, and the solvent is evaporated. The crude product is purified by distillation or recrystallization.
Cost-Effectiveness Analysis:
| Factor | Analysis |
| Starting Materials | Aryl halides are the primary starting material. Magnesium is very inexpensive. |
| Reagents & Solvents | Requires strictly anhydrous solvents, which can add to the cost. Simple coupling agents like CuCl₂ are cheap. [7] |
| Energy Consumption | Grignard formation is often exothermic. The coupling step may require moderate heating (reflux), leading to moderate energy costs. |
| Reaction Time | The overall process, including Grignard formation and coupling, can take 12-24 hours. |
| Yield & Purity | Yields can be variable and are highly dependent on the quality of reagents and the rigorous exclusion of moisture. Side reactions can complicate purification. |
| Scalability | Scalable, but the highly exothermic nature of Grignard formation requires careful thermal management and safety protocols on an industrial scale. [11] |
| Environmental/Safety | Grignard reagents are highly reactive and pyrophoric. Anhydrous ether is extremely flammable. Quenching the reaction can produce hydrogen gas. |
Workflow Visualization: Grignard-Based Coupling
Caption: Workflow for Grignard-Based Synthesis.
Head-to-Head Comparison and Strategic Selection
The optimal synthesis route depends heavily on the specific constraints and goals of the project, such as scale, budget, available equipment, and purity requirements.
Comparative Data Summary
| Parameter | Ullmann Coupling | Suzuki-Miyaura Coupling | Grignard-Based Synthesis |
| Catalyst Cost | Low (Copper) | High (Palladium) | Low (Copper salts, optional) |
| Starting Material Cost | High (Iodo/Bromoarenes) | Moderate to High (Boronic acids can be costly) | Moderate (Bromoarenes) |
| Typical Yield | Moderate (45-70%) [7] | High (>75%) [12] | Variable (50-70%) |
| Reaction Conditions | Harsh (High Temp) | Mild to Moderate | Moderate (Requires strict anhydrous conditions) |
| Scalability | Challenging | Excellent | Good (with safety controls) |
| Purification | Often requires recrystallization | Often requires chromatography | Recrystallization or distillation |
| Key Advantage | Classic, palladium-free | High yield, high versatility, scalable | Inexpensive reagents |
| Key Disadvantage | Harsh conditions, metal waste | High catalyst cost | Moisture sensitive, safety hazards |
Conclusion and Recommendation
Evaluating the synthesis of this compound reveals a clear trade-off between reagent cost, operational complexity, and overall efficiency.
-
The Ullmann Coupling , while classic and avoiding expensive palladium catalysts, is hampered by harsh reaction conditions, high energy consumption, and potentially moderate yields. It is best suited for situations where palladium contamination is a major concern and the higher energy and operational costs can be justified.
-
The Grignard Reagent-Based Synthesis offers a low-cost entry point due to the inexpensive nature of magnesium and simple coupling salts. However, its sensitivity to air and moisture, coupled with the safety concerns of large-scale Grignard reactions, makes it most suitable for laboratory-scale synthesis where cost is the primary driver and stringent reaction control is possible.
-
The Suzuki-Miyaura Cross-Coupling stands out as the most robust and versatile method. [3][5]Despite the high initial cost of the palladium catalyst and ligands, its high yields, excellent functional group tolerance, and proven scalability often make it the most cost-effective option for producing high-purity material, especially at an industrial scale where reliability and throughput are paramount. [12]The development of more active catalysts continues to improve its economic profile by allowing for lower catalyst loadings.
For researchers and drug development professionals requiring reliable access to high-quality this compound, the Suzuki-Miyaura coupling represents the current state-of-the-art and is the recommended route for most applications.
References
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Bulfield, D., & Huber, S. M. (2017). Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates. The Journal of Organic Chemistry, 82(24), 13188–13203. [Link]
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Bulfield, D., & Huber, S. M. (2017). Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates. Semantic Scholar. [Link]
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Bulfield, D., & Huber, S. M. (2017). Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki-Miyaura Cross Coupling with Electron-Poor Substrates. PubMed. [Link]
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Bulfield, D., & Huber, S. M. (2017). Synthesis of Polyflourinated Biphenyls. Pushing the Boundaries of Suzuki-Miyaura Cross Coupling with Electron-Poor Substrates. ResearchGate. [Link]
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N/A. (n.d.). Ullmann Reaction Optimization Within Bitolyl and Decafluorobiphenyl Synthesis. Katanov State University of Khakassia. [Link]
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Lessard, J., et al. (2017). One-step synthesis of perfluorinated polyphenylenes using modified Ullmann coupling conditions. ResearchGate. [Link]
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Lessard Research Group. (2023). One-step synthesis of perfluorinated polyphenylenes using modified Ullmann coupling conditions. The Lessard Research Group. [Link]
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N/A. (n.d.). Synthesis of Octafluorobiphenyl-4,4′-dicarboxylic acid and photoluminescent compounds based thereon. ResearchGate. [Link]
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Organic Chemistry Portal. (n.d.). Ullmann Reaction. Organic Chemistry Portal. [Link]
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N/A. (n.d.). Formation of 2-Trifluoromethylphenyl Grignard Reagent via Magnesium−Halogen Exchange: Process Safety Evaluation and Concentration Effect. ResearchGate. [Link]
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N/A. (n.d.). Grignard Synthesis of Fluorinated Nanoporous Element Organic Frameworks based on the Heteroatoms P, B, Si, Sn and Ge. MDPI. [Link]
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El-Mekabaty, A., et al. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. National Institutes of Health. [Link]
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Organic Syntheses. (n.d.). 4,4'-dimethyl-1,1'-biphenyl. Organic Syntheses. [Link]
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A Comparative Toxicological Guide to Fluorinated Biphenyl Compounds for Drug Development Professionals
This guide provides an in-depth comparative analysis of the toxicity of various fluorinated biphenyl compounds. Designed for researchers, scientists, and drug development professionals, this document synthesizes current experimental data to illuminate the structure-activity relationships that govern the toxicological profiles of these emerging compounds of interest. By understanding the nuances of how fluorine substitution impacts toxicity, from cytotoxicity to endocrine disruption, research organizations can better navigate candidate selection and de-risk development pipelines.
Introduction: The Double-Edged Sword of Fluorination in Drug Discovery
The introduction of fluorine into organic molecules is a cornerstone of modern medicinal chemistry. The unique properties of the C-F bond—its high thermal stability, metabolic resistance, and ability to modulate pKa and lipophilicity—have led to the development of numerous successful drugs.[1] Biphenyl scaffolds are also prevalent in pharmaceuticals due to their rigid structure, which allows for precise orientation of functional groups for optimal target engagement. The combination of these two features in fluorinated biphenyls presents a powerful tool for drug design.
However, this chemical stability can also be a liability. The persistence of halogenated aromatic compounds, such as the notorious polychlorinated biphenyls (PCBs), raises significant toxicological concerns.[2] As the use of fluorinated biphenyls in drug candidates and other applications grows, a thorough understanding of their comparative toxicity is not just advantageous—it is imperative for ensuring human and environmental safety. This guide will delve into the mechanisms of toxicity, present comparative data, and provide standardized protocols for in-house evaluation.
Core Mechanisms of Halogenated Biphenyl Toxicity
The toxicity of halogenated biphenyls is complex, but several key mechanisms have been identified, primarily from extensive research on PCBs. These mechanisms offer a predictive framework for their fluorinated analogs.
The Aryl Hydrocarbon Receptor (AhR) Pathway: A Primary Mediator of Dioxin-Like Toxicity
The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor that plays a central role in sensing and responding to environmental chemicals.[3] Upon binding to a suitable ligand, the AhR translocates to the nucleus, dimerizes with the ARNT protein, and binds to specific DNA sequences known as Dioxin Response Elements (DREs).[4] This binding event initiates the transcription of a battery of genes, most notably the cytochrome P450 enzymes CYP1A1 and CYP1A2.[5][6]
While this is an adaptive detoxification pathway, persistent activation by potent ligands like 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD) and certain "dioxin-like" PCBs leads to a wide range of toxic effects, including immunotoxicity, developmental defects, and carcinogenesis.[6][7]
The ability of a halogenated biphenyl to activate the AhR is strongly dependent on its structure. A planar or near-planar conformation is required for effective binding to the receptor.[8] The degree and position of halogen substitution dictate the molecule's ability to adopt this planar structure. Ortho-substituted biphenyls, for instance, have restricted rotation around the biphenyl bond, leading to a non-planar conformation and significantly reduced AhR binding affinity.[8] This structure-activity relationship is the foundation of the Toxic Equivalency Factor (TEF) concept used in risk assessment for dioxin-like compounds.[8] While specific data for many fluorinated biphenyls is still emerging, it is hypothesized that congeners with fewer ortho-fluorine substitutions will exhibit greater AhR-mediated toxicity.
Aryl Hydrocarbon Receptor (AhR) Signaling Pathway
Caption: Workflow for determining EC50 using an ATP-based cytotoxicity assay.
Protocol: Zebrafish Embryotoxicity Assay (OECD TG 236 Framework)
This in vivo assay assesses acute toxicity and developmental effects (teratogenicity) during early life stages.
Methodology:
-
Embryo Collection: Set up breeding tanks with adult zebrafish. Collect newly fertilized eggs within 1 hour post-fertilization (hpf).
-
Embryo Selection: Under a stereomicroscope, select healthy, fertilized embryos and rinse them with embryo medium.
-
Exposure Preparation: Prepare test solutions of fluorinated biphenyls in embryo medium at a range of concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (embryo medium with DMSO, ≤0.1%) and a positive control (e.g., 3,4-dichloroaniline).
-
Exposure: Place 20 embryos into each well of a 24-well plate. [9]Add 2 mL of the corresponding test solution or control to each well.
-
Incubation: Incubate the plates at 28.5°C on a 14:10 hour light:dark cycle.
-
Daily Observation and Media Renewal:
-
At 24, 48, 72, and 96 hpf, observe the embryos under a stereomicroscope.
-
Record lethal endpoints: coagulation of the embryo, lack of somite formation, non-detachment of the tail, and lack of heartbeat.
-
Record sublethal/teratogenic endpoints: pericardial edema, yolk sac edema, spinal curvature, tail malformations, head malformations, and lack of swim bladder inflation. [10] * After each observation, carefully remove the old test solution and replace it with 2 mL of fresh solution.
-
-
Data Analysis:
-
Calculate the cumulative mortality at each concentration at 96 hpf. Use this data to determine the Lethal Concentration 50 (LC50).
-
Calculate the percentage of embryos exhibiting each specific malformation at each concentration. Use this to determine the Effective Concentration 50 (EC50) for key teratogenic effects.
-
Conclusion and Future Directions
The toxicological assessment of fluorinated biphenyls is a critical but underdeveloped area of research. Drawing parallels from their chlorinated and brominated cousins, the Aryl Hydrocarbon Receptor pathway represents a primary mechanism for dioxin-like toxicity, with planarity and ortho-substitution patterns being key structural determinants. However, non-dioxin-like mechanisms, including endocrine disruption and neurotoxicity, must also be considered, especially for non-planar congeners.
The provided data, while preliminary, suggests that the toxicity of fluorinated biphenyls is highly congener-specific and cannot be predicted by the degree of fluorination alone. Therefore, robust empirical testing is essential. The standardized protocols for in vitro cytotoxicity and in vivo zebrafish embryotoxicity included in this guide provide a reliable framework for generating the comparative data needed to make informed decisions in drug development.
Future research should focus on generating a comprehensive database of EC50 and LC50 values for a wide range of fluorinated biphenyl congeners across multiple endpoints. Furthermore, developing specific Quantitative Structure-Activity Relationship (QSAR) models for this class of compounds will be invaluable for predicting the toxicity of novel chemical entities, ultimately leading to the design of safer, more effective medicines.
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Safety Operating Guide
Operational Guide for the Proper Disposal of 2,2',3,3',5,5',6,6'-Octafluorobiphenyl
This document provides a comprehensive, step-by-step guide for the safe handling, segregation, and disposal of 2,2',3,3',5,5',6,6'-octafluorobiphenyl (CAS No. 3883-86-1). As a polyfluorinated aromatic compound, its robust chemical nature necessitates specialized disposal protocols to ensure personnel safety, environmental protection, and regulatory compliance. This guide is intended for laboratory professionals actively engaged in research and development.
Core Principles: Hazard Assessment and Mitigation
This compound is a solid substance with a melting point of 84-86 °C.[1][2] While comprehensive toxicological data is limited, its classification as a halogenated organic compound requires that it be handled as a hazardous substance.[3][4] The primary risks involve irritation upon contact and potential long-term adverse effects in aquatic environments.[3][5] Therefore, a proactive approach to exposure mitigation is paramount.
Causality of PPE Selection: The choice of Personal Protective Equipment (PPE) is dictated by the potential routes of exposure. Since this compound is a solid, the primary risks during handling are inhalation of dust and direct skin or eye contact.
Table 1: Required Personal Protective Equipment (PPE)
| Task | Minimum Required PPE | Rationale |
| Routine Handling (e.g., weighing, adding to a reaction) | Nitrile Gloves, Safety Glasses with Side Shields, Lab Coat | Prevents incidental skin and eye contact. |
| Generating Waste (e.g., containerizing residues) | Nitrile Gloves, Safety Glasses with Side Shields, Lab Coat | Ensures protection during direct handling of waste material. |
| Spill Cleanup | Chemical-resistant Gloves (Nitrile), Chemical Splash Goggles, Lab Coat, N95 Respirator[1] | Provides a higher level of protection against dust inhalation and potential splashing during cleanup operations. |
Procedural Workflow: From Generation to Disposal
The proper disposal of this compound is not merely a final step but an integrated process that begins the moment the substance is used. The following sections detail a self-validating system to ensure waste is handled correctly at every stage.
Critical First Step: Waste Segregation
Underlying Principle: this compound is a halogenated organic waste .[4][6] This classification is critical because halogenated waste streams require high-temperature incineration with specialized off-gas treatment ("scrubbing") to neutralize acidic gases like hydrogen fluoride (HF) that are produced during combustion.[7] Mixing this waste with non-halogenated solvents unnecessarily escalates the disposal cost and complexity of the entire waste stream.[8]
Protocol:
-
Designate a Waste Container: Select a clearly marked, dedicated container for "Halogenated Organic Solid Waste."
-
Compatibility Check: Ensure the container is made of a compatible material (e.g., high-density polyethylene) and is in good, leak-proof condition.
-
Exclusive Use: Do NOT mix this waste with non-halogenated solvents, aqueous waste, or any other incompatible chemical streams.[8]
Waste Collection and Containerization
Protocol:
-
Container Labeling: Before adding any waste, label the container with the words "HAZARDOUS WASTE ," the full chemical name "This compound ," and any other constituents if it is a mixture.[8][9]
-
Secure Containment: Keep the waste container tightly sealed at all times, except when adding waste.[8] This minimizes the risk of spills and environmental contamination.
-
Location: Store the container in a designated Satellite Accumulation Area (SAA). This area must be cool, dry, well-ventilated, and situated away from sources of ignition or incompatible materials.[8]
Emergency Response: Spill and Decontamination
Accidental releases must be managed promptly and correctly to prevent exposure and environmental contamination.
Protocol for Solid Spills:
-
Ensure Safety: Alert personnel in the immediate area and ensure the space is well-ventilated. Don the appropriate PPE as outlined in Table 1.
-
Containment: Prevent the spill from spreading or entering drains.[5][8]
-
Cleanup: Gently sweep up the solid material.[5] Avoid aggressive actions that could generate dust. Use an inert absorbent material like vermiculite or sand for any remaining fine particles.[8]
-
Disposal: Place all contaminated materials (absorbent, used PPE) into the designated halogenated hazardous waste container for disposal.
-
Surface Decontamination: For non-porous surfaces, decontamination procedures analogous to those for Polychlorinated Biphenyls (PCBs) under EPA regulation 40 CFR 761.79 should be considered as a best-practice standard.[10][11] This involves wiping the surface with a cloth dampened with a suitable solvent (e.g., kerosene or terpene hydrocarbons) and disposing of the wipe as hazardous waste.[11]
Final Disposal Pathway: High-Temperature Incineration
The chemical stability of the carbon-fluorine bond, one of the strongest in organic chemistry, dictates the required disposal technology.
Mechanism of Destruction: The definitive disposal method for polyfluorinated compounds is high-temperature incineration in a specialized hazardous waste facility.[7][8] Temperatures exceeding 1,000°C and long residence times are necessary to ensure the complete breakdown of the molecule.[7][12] The intended outcome of complete combustion is the conversion of the compound to carbon dioxide (CO₂) and hydrogen fluoride (HF). The HF in the flue gas is then neutralized by a scrubber system.[7][13]
Logistics:
-
Engage Professionals: The disposal of this waste stream must be handled by a licensed hazardous waste disposal contractor.
-
Documentation: Complete all required hazardous waste manifests or pickup requests as per your institution's Environmental Health and Safety (EHS) department and local regulations.[3][8]
Disposal Workflow Diagram
The following diagram outlines the decision-making and operational process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
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Decontamination standards and procedures. (40 CFR 761.79) , Source: Electronic Code of Federal Regulations (eCFR), [Link]
-
Steps to Safe PCB Abatement Activities , Source: U.S. Environmental Protection Agency (EPA), [Link]
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Per- and Polyfluoroalkyl Substances (PFAS): Incineration to Manage PFAS Waste Streams , Source: U.S. Environmental Protection Agency (EPA), [Link]
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Decontamination standards and procedures. (40 CFR 761.79) , Source: CustomsMobile, [Link]
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Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes , Source: U.S. Environmental Protection Agency (EPA), [Link]
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Hazardous Waste Segregation , Source: Bucknell University, [Link]
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4,4'-Dibromo-2,2',3,3',5,5',6,6'-octafluoro-1,1'-biphenyl , Source: PubChem, National Institutes of Health, [Link]
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2,2',3,3',5,5',6,6'-octafluoro-1,1'-biphenyl , Source: ChemBK, [Link]
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Halogenated Waste Guidance , Source: University of Florida Health, [Link]
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Disposal and Storage of Polychlorinated Biphenyl (PCB) Waste , Source: U.S. Environmental Protection Agency (EPA), [Link]
-
Incineration is not a safe disposal method for PFAS , Source: Reginfo.gov, [Link]
-
State-only Hazardous Waste Subject to Resource Conservation and Recovery Act Manifests , Source: U.S. Environmental Protection Agency (EPA), [Link]
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Guidance and Summary of Information Regarding the RCRA Used Oil Rebuttable Presumption , Source: U.S. Environmental Protection Agency (EPA), [Link]
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Waste Incineration of Polytetrafluoroethylene (PTFE) to Evaluate Potential Formation of Per- and Poly-Fluorinated Alkyl Substances , Source: W. L. Gore & Associates, [Link]
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The NIH Drain Discharge Guide , Source: National Institutes of Health, [Link]
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Thermo-chemical destruction of polychlorinated biphenyls (PCBs) in waste insulating oil , Source: National Institutes of Health, [Link]
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Biphenyl Fact Sheet , Source: U.S. Environmental Protection Agency (EPA), [Link]
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NIH Waste Disposal Guide 2022 (Alternate Link) , Source: National Institutes of Health, [Link]
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2,2',3,3',5,5',6,6'-Octafluorobiphenyl
Guiding Principle: Proactive Safety in the Face of the Unknown
As researchers and drug development professionals, we operate on the frontier of science, often handling novel or sparsely studied compounds. 2,2',3,3',5,5',6,6'-Octafluorobiphenyl is one such chemical. While specific toxicological data for this isomer is limited, its structure as a polyfluorinated aromatic compound necessitates a highly cautious approach. The guidance herein is synthesized from safety data for structurally similar compounds, such as other fluorinated biphenyls, and established principles of chemical hygiene. Our core directive is to treat this compound with the highest degree of respect, assuming potential for irritation, systemic toxicity, and environmental persistence until proven otherwise.
Hazard Assessment: An Analog-Based Approach
The toxicological properties of this compound have not been fully investigated.[1] Therefore, we must extrapolate potential hazards from analogous compounds. Safety Data Sheets (SDS) for similar fluorinated biphenyls indicate a range of health effects.
Potential Hazards Profile: | Hazard Type | Description | Rationale from Analogous Compounds | Citations | | :--- | :--- | :--- | :--- | | Skin Irritation | May cause redness, itching, or inflammation upon contact. | Classified as a Category 2 skin irritant. |[2][3] | | Eye Damage/Irritation | Can cause serious eye irritation or damage. | Classified as a Category 1 or 2A eye irritant. |[2][3] | | Respiratory Irritation | Inhalation of dust or vapors may irritate the respiratory tract. | May cause respiratory irritation. |[2][3] | | Aquatic Toxicity | Harmful or very toxic to aquatic life, potentially with long-lasting effects. |[2][3] | | Unknown Systemic Effects | The potential for long-term or systemic effects following exposure is unknown. The toxicology of many fluorinated compounds is an area of active research.[4] | The broader class of polyhalogenated biphenyls includes compounds with significant chronic toxicity. |
This profile mandates a comprehensive PPE strategy that prevents all routes of exposure: dermal, ocular, and inhalation.
The Hierarchy of Controls: PPE as the Final Safeguard
Before detailing specific PPE, it is crucial to remember that PPE is the last line of defense. Its efficacy depends on the proper implementation of engineering and administrative controls.
-
Engineering Controls: The primary method for exposure control is to handle this compound within a certified chemical fume hood. This minimizes the concentration of airborne contaminants. Ensure eyewash stations and safety showers are readily accessible.[2]
-
Administrative Controls: Develop and strictly follow Standard Operating Procedures (SOPs). Restrict access to areas where the compound is handled. Ensure all personnel are trained on the specific hazards and handling procedures.
-
Personal Protective Equipment (PPE): Used in conjunction with the above controls, PPE provides a direct barrier against contact.
Detailed PPE Protocol for this compound
Eye and Face Protection: A Non-Negotiable Barrier
Rationale: Given the high potential for serious eye irritation based on analog data, robust eye protection is mandatory.[2][3]
-
Minimum Requirement: Chemical splash goggles that conform to OSHA's 29 CFR 1910.133 or European Standard EN166.[1][2] These provide a 360-degree seal around the eyes, protecting from splashes, dust, and vapors.
-
Enhanced Protection: When handling larger quantities (>10g) or performing operations with a high splash potential (e.g., transfers, heating), a full-face shield must be worn in addition to chemical splash goggles.[5][6] The face shield protects the entire face from direct contact.
Skin and Body Protection: Preventing Dermal Absorption
Rationale: Polyfluorinated compounds can have unpredictable dermal absorption characteristics. The potential for skin irritation necessitates comprehensive body protection.[2][3]
-
Lab Coat: A clean, flame-resistant lab coat with long sleeves and a fully fastened front is the minimum requirement.
-
Gloves: Glove selection is critical. Standard nitrile gloves may offer protection against incidental splashes but should be considered for short-term use only.[5] For any prolonged handling, a more robust glove material is required.
Glove Selection Guide:
| Glove Material | Recommended Use Case | Key Considerations |
|---|---|---|
| Nitrile | Short-duration tasks, incidental splash contact only. | Immediately remove and dispose of upon any contact. Check manufacturer's breakthrough data, if available. |
| Neoprene | Good for a broad range of chemicals. Offers better resistance than nitrile for many solvents. | Provides a good balance of dexterity and chemical resistance. |
| Butyl Rubber / Viton™ | Extended handling, immersion, or when working with solutions. | Often recommended for chlorinated and fluorinated compounds, offering longer breakthrough times.[5] Can be less dexterous. |
Best Practice: Double-gloving is highly recommended. Wear a lighter nitrile glove as the inner layer and a heavier, more resistant glove (e.g., neoprene or butyl rubber) as the outer layer. This provides added protection and allows for the safe removal of the outer glove if it becomes contaminated. Always inspect gloves for tears or pinholes before use.
-
Chemical-Resistant Apron/Coveralls: For large-scale operations or situations with a high risk of spills, a chemical-resistant apron or disposable coveralls (Type 6 or better) should be worn over the lab coat.[7]
Respiratory Protection: A Risk-Based Approach
Rationale: Inhalation is a direct route for systemic exposure. While a fume hood is the primary control, respiratory protection may be necessary in specific scenarios.
-
Standard Operations: When handling small quantities (<1g) exclusively within a certified and properly functioning chemical fume hood, respiratory protection is typically not required.
-
Elevated Risk Scenarios: Respiratory protection is necessary if:
-
Working outside of a fume hood.
-
The fume hood is not functioning optimally.
-
Handling large quantities of the solid, creating a risk of dust inhalation.
-
Responding to a spill.
-
Respirator Selection Workflow:
Sources
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Toxicology of the fluoroalkenes: review and research needs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. americanchemistry.com [americanchemistry.com]
- 7. mabi.fr [mabi.fr]
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
